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  • Product: N-(5-chloro-2-methylphenyl)methanesulfonamide
  • CAS: 196875-84-0

Core Science & Biosynthesis

Foundational

N-(5-chloro-2-methylphenyl)methanesulfonamide synthesis protocol

An In-Depth Technical Guide to the Synthesis of N-(5-chloro-2-methylphenyl)methanesulfonamide Authored by a Senior Application Scientist This guide provides a comprehensive, technically detailed protocol for the synthesi...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis of N-(5-chloro-2-methylphenyl)methanesulfonamide

Authored by a Senior Application Scientist

This guide provides a comprehensive, technically detailed protocol for the synthesis of N-(5-chloro-2-methylphenyl)methanesulfonamide. This compound serves as a critical intermediate in the synthesis of various pharmacologically active molecules, most notably as a precursor in the manufacture of the targeted anticancer drug, Vemurafenib.[1] The content herein is structured to provide not only a step-by-step methodology but also the underlying scientific rationale for each procedural choice, ensuring both reproducibility and a deeper understanding of the chemical transformation.

Strategic Overview and Mechanistic Rationale

The synthesis of N-(5-chloro-2-methylphenyl)methanesulfonamide is fundamentally a nucleophilic substitution reaction. The process involves the formation of a sulfonamide bond between the starting amine, 5-chloro-2-methylaniline, and methanesulfonyl chloride.

Core Reaction: 5-chloro-2-methylaniline + Methanesulfonyl Chloride → N-(5-chloro-2-methylphenyl)methanesulfonamide

Mechanistic Insights: The reaction proceeds via the nucleophilic attack of the nitrogen atom's lone pair electrons from the 5-chloro-2-methylaniline on the highly electrophilic sulfur atom of methanesulfonyl chloride.[2] This initial attack forms a tetrahedral intermediate. Subsequently, a chloride ion is eliminated, and the proton on the nitrogen is abstracted by a base present in the reaction mixture.

The inclusion of a non-nucleophilic base, such as pyridine or triethylamine, is critical. It serves as a scavenger for the hydrochloric acid (HCl) generated during the reaction.[2] Without a base, the generated HCl would protonate the starting amine, converting it into its non-nucleophilic ammonium salt and effectively halting the reaction.

Experimental Protocol: Synthesis and Purification

This section details a robust, field-proven protocol for the synthesis of the target compound. Adherence to these steps, particularly regarding temperature control and stoichiometry, is crucial for achieving high yield and purity.

Materials and Reagents

Quantitative data and key properties of the required reagents are summarized below for ease of reference.

ReagentMolar Mass ( g/mol )QuantityMoles (Equivalents)Role
5-Chloro-2-methylaniline141.6010.0 g0.0706 (1.0)Starting Material
Methanesulfonyl Chloride114.558.86 g (6.1 mL)0.0773 (1.1)Sulfonylating Agent
Pyridine79.108.4 g (8.6 mL)0.106 (1.5)Base / HCl Scavenger
Dichloromethane (DCM)84.93~100 mL-Solvent
1M Hydrochloric Acid (HCl)36.46As needed-Work-up (Wash)
Sat. Sodium Bicarbonate (NaHCO₃)84.01As needed-Work-up (Wash)
Brine (Sat. NaCl)58.44As needed-Work-up (Wash)
Anhydrous Sodium Sulfate (Na₂SO₄)142.04As needed-Drying Agent
Ethanol/Water-As needed-Recrystallization
Step-by-Step Synthesis Procedure
  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 5-chloro-2-methylaniline (1.0 eq) and pyridine (1.5 eq) in dichloromethane (DCM).

  • Cooling: Place the reaction flask in an ice/water bath and stir the solution until the internal temperature reaches 0-5 °C. This cooling step is critical as the subsequent addition is exothermic. Maintaining a low temperature minimizes the formation of potential side products.

  • Reagent Addition: Add methanesulfonyl chloride (1.1 eq) dropwise to the stirred solution via the dropping funnel over 20-30 minutes. The key is to maintain the internal reaction temperature below 10 °C throughout the addition.[1] A slight excess of methanesulfonyl chloride ensures the complete consumption of the starting amine.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Continue to stir the mixture for an additional 2 to 4 hours.

  • Monitoring: The reaction's completion should be monitored using an appropriate analytical method, such as Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), by observing the disappearance of the starting amine spot/peak.[1]

Work-up and Isolation
  • Quenching: Once the reaction is complete, carefully quench the mixture by adding deionized water.

  • Phase Separation: Transfer the mixture to a separatory funnel. Separate the organic (DCM) layer.

  • Aqueous Washes: Wash the organic layer sequentially with:

    • 1M HCl solution (to remove pyridine and any unreacted amine).

    • Saturated sodium bicarbonate solution (to neutralize any remaining acid).

    • Brine (to remove the bulk of dissolved water).[1]

  • Drying: Dry the separated organic phase over anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the dichloromethane under reduced pressure using a rotary evaporator to yield the crude product.[1]

Purification

The crude N-(5-chloro-2-methylphenyl)methanesulfonamide can be purified by recrystallization to achieve high purity.

  • Dissolution: Dissolve the crude solid in a minimum amount of hot ethanol.

  • Crystallization: Slowly add water until the solution becomes cloudy. Reheat gently until the solution is clear again, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.

Synthesis Workflow Visualization

The following diagram provides a high-level overview of the entire experimental workflow, from initial setup to the final purified product.

Synthesis_Workflow cluster_reaction Reaction Stage cluster_workup Work-up & Isolation cluster_purification Purification Stage Setup 1. Dissolve Amine & Pyridine in DCM Cooling 2. Cool to 0-5 °C Setup->Cooling Addition 3. Add Methanesulfonyl Chloride (dropwise) Cooling->Addition Stirring 4. Stir at Room Temp (2-4 hours) Addition->Stirring Quench 5. Quench with Water Stirring->Quench Separate 6. Separate Organic Layer Quench->Separate Wash_HCl 7. Wash with 1M HCl Separate->Wash_HCl Wash_Bicarb 8. Wash with Sat. NaHCO₃ Wash_HCl->Wash_Bicarb Wash_Brine 9. Wash with Brine Wash_Bicarb->Wash_Brine Dry 10. Dry over Na₂SO₄ Wash_Brine->Dry Evaporate 11. Evaporate Solvent Dry->Evaporate Recrystallize 12. Recrystallize from Ethanol/Water Evaporate->Recrystallize Filter_Dry 13. Filter and Dry Product Final_Product Pure Product Filter_Dry->Final_Product

Caption: Experimental workflow for the synthesis of N-(5-chloro-2-methylphenyl)methanesulfonamide.

Conclusion

The synthesis of N-(5-chloro-2-methylphenyl)methanesulfonamide via the reaction of 5-chloro-2-methylaniline with methanesulfonyl chloride is a reliable and well-established process.[1] By carefully controlling the reaction temperature and employing a standard acid-base work-up procedure followed by recrystallization, researchers can consistently obtain this key intermediate in high yield and purity. The insights provided into the causality behind each step are intended to empower drug development professionals to troubleshoot and adapt this protocol as needed for their specific applications.

References

  • An In-Depth Technical Guide to the Synthesis of 2-(5-chloro-2-methyl-N-methylsulfonylanilino)-N-(2,6-difluorophenyl)acetamide. Benchchem.
  • Application Notes and Protocols for the Large-Scale Synthesis of N-Phenylmethanesulfonamide. Benchchem.
  • 5-Chloro-2-methylaniline. PubChem, National Center for Biotechnology Information. [Link]

  • Alcohol to Mesylate - Common Conditions. Organic Chemistry Data. [Link]

  • Preparation of sulfonamides from N-silylamines. National Center for Biotechnology Information. [Link]

Sources

Exploratory

Tasisulam: A Technical Guide to its Dual Anticancer Mechanism

Authored for Researchers, Scientists, and Drug Development Professionals Introduction Tasisulam, an acyl-sulfonamide (N-(2,4-Dichlorobenzoyl)-5-bromothiophene-2-sulfonamide), is a small molecule anticancer agent that has...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Tasisulam, an acyl-sulfonamide (N-(2,4-Dichlorobenzoyl)-5-bromothiophene-2-sulfonamide), is a small molecule anticancer agent that has garnered significant interest due to its novel and dual-faceted mechanism of action.[1] Unlike conventional chemotherapies that often target a single pathway, tasisulam exerts its antitumor effects through two distinct but complementary routes: the induction of mitotic catastrophe in cancer cells and the inhibition of angiogenesis within the tumor microenvironment.[1][2] It has demonstrated a broad range of activity in preclinical models across numerous cancer types, including melanoma, non-small-cell lung cancer (NSCLC), colon, ovarian, renal, and breast cancers.[3][4]

However, the clinical development of tasisulam has faced challenges. While showing promising activity in early phase trials, particularly in metastatic melanoma, later-stage studies were halted due to significant safety concerns, primarily severe hematologic toxicity.[5][6][7] This guide provides an in-depth exploration of the molecular and cellular mechanisms underpinning tasisulam's action, the experimental methodologies used to elucidate these pathways, and a summary of its clinical journey, offering critical insights for the ongoing development of novel cancer therapeutics.

Part 1: The Core Mechanism - A Molecular Glue Degrader

Recent discoveries have redefined the primary mechanism of tasisulam, identifying it as a "molecular glue" degrader.[8][9] This mode of action involves the induced degradation of a specific protein target that is not normally recognized by the cell's ubiquitin-proteasome system.

Tasisulam-Induced Degradation of RBM39

The key target of tasisulam is the RNA-binding motif protein 39 (RBM39).[8] Tasisulam facilitates a novel interaction between RBM39 and DCAF15, a substrate receptor for the CUL4 E3 ubiquitin ligase complex.[8][9] By binding to both DCAF15 and RBM39 simultaneously, tasisulam "glues" them together, leading to the polyubiquitination of RBM39 and its subsequent degradation by the proteasome.[9] The degradation of RBM39, a critical component of the spliceosome, leads to widespread alterations in RNA splicing, triggering a cascade of events that culminate in cancer cell death.[8] This mechanism is shared with other synthetic sulfonamides like indisulam and E7820.[8]

cluster_0 Tasisulam as a Molecular Glue cluster_1 Downstream Cellular Effects Tasisulam Tasisulam DCAF15 DCAF15 (E3 Ligase Substrate Receptor) Tasisulam->DCAF15 RBM39 RBM39 (RNA-Binding Protein) Tasisulam->RBM39 CUL4 CUL4-DDB1 E3 Ligase Complex DCAF15->CUL4 Part of RBM39->DCAF15 Induced Proximity Proteasome Proteasome RBM39->Proteasome Targeted for Degradation Ub Ubiquitin CUL4->Ub Catalyzes Transfer Splicing Altered RNA Splicing Proteasome->Splicing Leads to Ub->RBM39 Polyubiquitination Apoptosis Cell Death / Apoptosis Splicing->Apoptosis Triggers

Caption: Tasisulam acts as a molecular glue to induce proteasomal degradation of RBM39.

Part 2: Cellular Consequences of Tasisulam Activity

The degradation of RBM39 manifests in distinct, observable cellular phenotypes, primarily cell cycle arrest and the activation of the intrinsic apoptotic pathway.

Mitotic Inhibition and G2/M Arrest

A hallmark of tasisulam activity is the profound disruption of the cell cycle.[3] Treatment of cancer cells with tasisulam leads to a significant, concentration-dependent increase in the proportion of cells with 4N DNA content, indicative of an accumulation in the G2 or M phase of the cell cycle.[1][2] This G2/M arrest is a direct consequence of the cellular stress induced by altered splicing and prevents cells from proceeding through mitosis, ultimately leading to a form of cell death known as mitotic catastrophe.[1]

Induction of Intrinsic Apoptosis

Tasisulam is a potent inducer of apoptosis through the intrinsic, or mitochondrial-mediated, pathway.[10][11] This process is characterized by several key events:

  • Loss of Mitochondrial Membrane Potential: Tasisulam appears to have a direct effect on mitochondrial processes, causing a loss of mitochondrial membrane potential.[12][13]

  • Generation of Reactive Oxygen Species (ROS): The disruption of mitochondrial function leads to an increase in the production of ROS.[12][14]

  • Cytochrome c Release: The compromised mitochondrial outer membrane releases cytochrome c into the cytoplasm.[1][3]

  • Caspase Activation: Cytoplasmic cytochrome c triggers the activation of a caspase cascade, beginning with initiator caspase-9 and followed by effector caspases like caspase-3.[2] This leads to the cleavage of critical cellular substrates, such as PARP, and the execution of the apoptotic program.[2]

High-content imaging studies have elegantly shown that caspase-3 activation occurs predominantly in the cell subpopulation that exhibits increased DNA content (G2/M phase), directly linking the cell cycle arrest to the induction of apoptosis.[2]

Cell LineCancer TypeAntiproliferation EC50Citation
Calu-6Non-Small Cell Lung10 µM[2]
A-375Melanoma25 µM[2]
HCT-116ColorectalNot Specified[3]
NUGC-3GastricNot Specified[3]
MV-4-11LeukemiaNot Specified[3]
Table 1: In Vitro Antiproliferative Activity of Tasisulam in Various Cancer Cell Lines.

Part 3: Anti-Angiogenic and Vascular Normalization Effects

Beyond its direct cytotoxic effects on tumor cells, tasisulam also modulates the tumor microenvironment by targeting angiogenesis.[3][8]

Inhibition of Endothelial Cell Activity

In vitro studies have demonstrated that tasisulam can block the formation of endothelial cell cords, a key step in the formation of new blood vessels.[1] This inhibition occurs in response to stimulation by major pro-angiogenic growth factors, including Vascular Endothelial Growth Factor (VEGF), Fibroblast Growth Factor (FGF), and Epidermal Growth Factor (EGF).[2][3] Notably, this anti-angiogenic effect is achieved without directly inducing apoptosis in primary endothelial cells, suggesting a different mechanism than that observed in cancer cells.[1]

In Vivo Vascular Normalization

In xenograft models, tasisulam not only inhibits the formation of new blood vessels (neovascularization) but also promotes the "normalization" of existing tumor vasculature.[1][2] This involves stabilizing blood vessels, reducing their tortuosity, and decreasing tumor hypoxia.[2] A more normalized vasculature can improve the delivery of other therapeutic agents to the tumor, suggesting potential for combination therapies.

cluster_Tumor Direct Tumor Cell Effects cluster_Vascular Tumor Vasculature Effects Tasisulam Tasisulam RBM39 RBM39 Degradation Tasisulam->RBM39 AntiAngio Anti-Angiogenesis (Inhibits Cord Formation) Tasisulam->AntiAngio VascNorm Vascular Normalization Tasisulam->VascNorm G2M G2/M Arrest RBM39->G2M Apoptosis Intrinsic Apoptosis G2M->Apoptosis

Caption: The dual mechanism of Tasisulam targeting both tumor cells and vasculature.

Part 4: Key Experimental Methodologies

The elucidation of tasisulam's mechanism of action relies on a suite of robust cell and molecular biology techniques. Understanding these protocols is essential for researchers aiming to study similar compounds.

Protocol: Cell Cycle Analysis by Flow Cytometry

Causality: This method is chosen to quantify the distribution of cells in different phases of the cell cycle (G1, S, G2/M) based on their DNA content. The use of a DNA-intercalating dye like Propidium Iodide (PI) allows for the precise measurement of the 4N DNA population, validating the G2/M arrest observed with tasisulam treatment.

Methodology:

  • Cell Culture: Plate cancer cells (e.g., Calu-6, A-375) at a density that allows for logarithmic growth for the duration of the experiment.

  • Treatment: Treat cells with varying concentrations of tasisulam (e.g., 0, 10, 25, 50 µM) and a vehicle control (DMSO) for a period corresponding to approximately two cell doublings (e.g., 48-72 hours).[2]

  • Harvesting: Detach cells using trypsin, collect them, and wash with ice-cold Phosphate Buffered Saline (PBS).

  • Fixation: Resuspend the cell pellet and fix by adding ice-cold 70% ethanol dropwise while vortexing gently. Incubate at -20°C for at least 2 hours (can be stored for weeks).

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) to prevent staining of double-stranded RNA.

  • Analysis: Incubate in the dark for 30 minutes at room temperature. Analyze the samples on a flow cytometer, collecting data from at least 10,000 events per sample.

  • Data Interpretation: Gate the cell population to exclude debris and doublets. Analyze the DNA content histogram to determine the percentage of cells in the G1, S, and G2/M phases.

Protocol: High-Content Imaging (HCI) for Correlated Phenotypes

Causality: HCI is a powerful, microscopy-based approach that allows for the simultaneous measurement of multiple cellular parameters within individual cells in a population. This is superior to bulk assays (like a western blot) or single-parameter flow cytometry because it enables the direct correlation of events, such as linking DNA content (cell cycle phase) to caspase-3 activation (apoptosis) within the same cell.[2]

cluster_workflow High-Content Imaging (HCI) Workflow cluster_stains Multiplex Staining A 1. Cell Plating & Treatment (e.g., 96-well plate) B 2. Fixation & Permeabilization A->B C 3. Immunofluorescent Staining B->C D 4. Automated Microscopy (Image Acquisition) C->D Hoechst Hoechst 33342 (Nuclei / DNA Content) C->Hoechst pHH3 Antibody to phospho-Histone H3 (Mitotic Marker) C->pHH3 Casp3 Antibody to Cleaved Caspase-3 (Apoptosis Marker) C->Casp3 E 5. Image Analysis Software D->E F 6. Subpopulation Data Analysis E->F G Result: Quantify Caspase-3 activity specifically in G2/M cells (High DNA content, pHH3 positive) F->G Correlate Markers

Caption: Workflow for correlating cell cycle arrest and apoptosis using HCI.

Methodology:

  • Cell Culture & Treatment: Seed cells in optically clear multi-well plates (e.g., 96-well) and treat with tasisulam as described above.

  • Staining:

    • Fix cells with 4% paraformaldehyde.

    • Permeabilize with 0.1% Triton X-100 in PBS.

    • Block with a suitable blocking buffer (e.g., 5% BSA in PBS).

    • Incubate with primary antibodies targeting proteins of interest (e.g., rabbit anti-phospho-Histone H3, mouse anti-cleaved Caspase-3).

    • Wash and incubate with fluorescently-labeled secondary antibodies (e.g., Alexa Fluor 488 anti-rabbit, Alexa Fluor 594 anti-mouse).

    • Counterstain nuclei with a DNA dye like Hoechst 33342.

  • Imaging: Acquire images using an automated high-content imaging system, capturing multiple fields per well across different fluorescent channels.

  • Analysis: Use dedicated image analysis software to identify individual cells (segmentation based on the nuclear stain). Measure the intensity and morphology for each fluorescent marker in every cell.

  • Data Interpretation: Gate cell populations based on marker intensity. For example, plot the DNA content (Hoechst intensity) against the cleaved caspase-3 intensity to visualize and quantify the apoptotic population specifically within the G2/M-arrested cells.[2]

Part 5: Clinical Perspective and Future Directions

Tasisulam demonstrated single-agent activity in a phase II study for second-line treatment of metastatic melanoma, with an objective response rate of 12%.[5] This led to a large, randomized phase III trial comparing tasisulam to paclitaxel.[7] However, this study was placed on clinical hold and ultimately discontinued after an imbalance of possibly drug-related deaths was observed in the tasisulam arm.[7] The primary cause was an unexpectedly high rate of severe, and in some cases fatal, myelosuppression, particularly thrombocytopenia and neutropenia.[5][7] Subsequent analysis revealed that a subset of patients exhibited low clearance of the drug, leading to accumulation and excessive exposure.[7]

The story of tasisulam serves as a critical case study in drug development. While its dual mechanism of action and the novel molecular glue activity are highly compelling, its narrow therapeutic window and toxicity profile have so far prevented its clinical success.[8][14] Understanding the precise reasons for patient-specific toxicity and identifying predictive biomarkers could potentially revive interest in this class of compounds. Furthermore, the potent, targeted degradation of RBM39 validates it as a compelling target for cancer therapy, paving the way for the development of next-generation molecular glue degraders with improved safety profiles.[15]

References

  • Meier, T., et al. (2011). Tasisulam sodium, an antitumor agent that inhibits mitotic progression and induces vascular normalization. Molecular Cancer Therapeutics, 10(11), 2168–78. Available from: [Link]

  • Tasisulam | C11H6BrCl2NO3S2 | CID 10160238. (n.d.). PubChem, NIH. Available from: [Link]

  • Definition of tasisulam sodium. (n.d.). NCI Drug Dictionary, National Cancer Institute. Available from: [Link]

  • Tasisulam Sodium, an Antitumor Agent That Inhibits Mitotic Progression and Induces Vascular Normalization. (2011, November 8). Molecular Cancer Therapeutics, AACR Journals. Available from: [Link]

  • A phase I study of tasisulam sodium (LY573636 sodium), a novel anticancer compound in patients with refractory solid tumors. (n.d.). PMC. Available from: [Link]

  • A phase II study of tasisulam sodium (LY573636) as second-line treatment for patients with unresectable or metastatic melanoma. (n.d.). ASCO Publications. Available from: [Link]

  • Lilly Suspends Study of Tasisulam for Metastatic Melanoma. (2010, December 14). Medscape. Available from: [Link]

  • Recent advances in anticancer mechanisms of molecular glue degraders: focus on RBM39-dgrading synthetic sulfonamide such as indisulam, E7820, tasisulam, and chloroquinoxaline sulfonamide. (2024, September 13). PubMed. Available from: [Link]

  • Hamid, O., et al. (2014). A randomized, open-label clinical trial of tasisulam sodium versus paclitaxel as second-line treatment in patients with metastatic melanoma. Cancer, 120(13), 2016–24. Available from: [Link]

  • A Study of Tasisulam in Treating Participants With Malignant Melanoma. (n.d.). ClinicalTrials.gov. Available from: [Link]

  • Tasisulam Sodium, an Antitumor Agent That Inhibits Mitotic Progression and Induces Vascular Normalization. (2016, February 19). ResearchGate. Available from: [Link]

  • Indisulam prevents activation of CDK2 leading to cell cycle arrest when... (n.d.). ResearchGate. Available from: [Link]

  • Targeting the Ubiquitin-Proteasome System for Cancer Therapeutics by Small-Molecule Inhibitors. (2021, June 20). MDPI. Available from: [Link]

Sources

Foundational

physical and chemical properties of N-(5-chloro-2-methylphenyl)methanesulfonamide

An In-Depth Technical Guide to the Physicochemical and Chemical Properties of N-(5-chloro-2-methylphenyl)methanesulfonamide Abstract N-(5-chloro-2-methylphenyl)methanesulfonamide is a vital chemical intermediate, particu...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical and Chemical Properties of N-(5-chloro-2-methylphenyl)methanesulfonamide

Abstract

N-(5-chloro-2-methylphenyl)methanesulfonamide is a vital chemical intermediate, particularly recognized for its role in the synthesis of complex pharmaceutical agents. This technical guide provides a comprehensive analysis of its core physical and chemical properties, spectroscopic profile, and reactivity. We delve into a detailed, field-proven protocol for its synthesis and characterization, grounded in established chemical principles. Furthermore, this document elucidates the strategic importance of the methanesulfonamide moiety in drug design, highlighting the compound's application as a foundational building block in medicinal chemistry. This guide is intended for researchers, chemists, and professionals in drug development, offering both foundational knowledge and practical, actionable methodologies.

Introduction

N-(5-chloro-2-methylphenyl)methanesulfonamide (CAS No. 196875-84-0) is an organic compound belonging to the sulfonamide class.[1] The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents due to its unique chemical characteristics.[2] The methanesulfonamide moiety, specifically, is valued for its stability and its ability to act as a hydrogen bond donor and acceptor, which can significantly influence a molecule's physicochemical properties and its binding affinity to biological targets.[2][3]

This compound serves as a critical intermediate in multi-step organic syntheses. Most notably, it is a precursor in the manufacturing pathway of Vemurafenib, a targeted anticancer drug.[4] Understanding the properties and reactivity of N-(5-chloro-2-methylphenyl)methanesulfonamide is therefore essential for optimizing synthetic routes and ensuring the quality of the final active pharmaceutical ingredient.

Physicochemical Properties

The fundamental physical and chemical characteristics of N-(5-chloro-2-methylphenyl)methanesulfonamide are summarized below. These properties are critical for its handling, storage, and application in synthetic chemistry.

PropertyValueReference(s)
IUPAC Name N-(5-chloro-2-methylphenyl)methanesulfonamide[1]
CAS Number 196875-84-0[1]
Molecular Formula C₈H₁₀ClNO₂S[1]
Molecular Weight 219.69 g/mol [1]
Appearance Assumed to be a solid at room temperature, based on related compounds.
Melting Point Data not widely reported. For context, the related N-(5-chloro-2-methoxyphenyl)benzene sulfonamide has a melting point of 140-142 °C.[5]
Solubility Expected to be soluble in polar organic solvents like dichloromethane, pyridine, DMSO, and methanol.[6]
Storage Keep in a dark place, under an inert atmosphere, at room temperature.

Spectroscopic Profile

Spectroscopic analysis is fundamental for the structural elucidation and purity confirmation of N-(5-chloro-2-methylphenyl)methanesulfonamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methyl group protons on the phenyl ring, the methyl group protons of the methanesulfonyl moiety, and the N-H proton of the sulfonamide. The aromatic protons will appear as multiplets in the δ 7.0-8.0 ppm region, with splitting patterns dictated by their positions relative to the chloro and methyl substituents. The aryl-CH₃ protons will typically appear as a singlet around δ 2.0-2.5 ppm. The sulfonyl-CH₃ protons will also be a singlet, likely further downfield around δ 3.0 ppm. The N-H proton will present as a broad singlet, the chemical shift of which is highly dependent on solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum will show eight distinct signals. The aromatic carbons will resonate in the δ 120-140 ppm range. The carbon of the aryl-CH₃ group will appear around δ 15-25 ppm, while the sulfonyl-CH₃ carbon will be found further downfield.

Infrared (IR) Spectroscopy

The IR spectrum provides crucial information about the functional groups present. Key vibrational bands for arylsulfonamides include:

  • N-H Stretch: A characteristic absorption band in the range of 3390–3323 cm⁻¹.[7]

  • S=O Asymmetric & Symmetric Stretch: Two strong absorption bands are expected for the sulfonyl group, typically in the ranges of 1344–1317 cm⁻¹ (asymmetric) and 1187–1147 cm⁻¹ (symmetric).[7]

  • S-N Stretch: An absorption band in the 924–906 cm⁻¹ region.[7]

  • C-H Aromatic & Aliphatic Stretches: Bands appearing above 3000 cm⁻¹ and below 3000 cm⁻¹, respectively.

Mass Spectrometry (MS)

Electron Impact Mass Spectrometry (EI-MS) would show the molecular ion peak [M]⁺ at m/z 219. A characteristic isotopic pattern for the presence of one chlorine atom ([M+2]⁺ peak at approximately one-third the intensity of the [M]⁺ peak) would be expected. Fragmentation would likely involve the loss of the methanesulfonyl group (•SO₂CH₃) or cleavage of the S-N bond.

Chemical Properties and Reactivity

Synthesis

N-(5-chloro-2-methylphenyl)methanesulfonamide is synthesized via a nucleophilic substitution reaction between 5-chloro-2-methylaniline and methanesulfonyl chloride.[4] The aniline nitrogen acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride.

G cluster_reactants Reactants cluster_process Process cluster_workup Workup & Purification Reactant1 5-chloro-2-methylaniline Step1 Dissolve aniline in aprotic solvent (e.g., Dichloromethane) Reactant1->Step1 Reactant2 Methanesulfonyl Chloride Step3 Add Methanesulfonyl Chloride dropwise Reactant2->Step3 Step2 Cool to 0-5 °C Step1->Step2 Step2->Step3 Step4 Stir at Room Temperature (2-4 hours) Step3->Step4 Workup1 Quench with Water Step4->Workup1 Workup2 Separate Organic Layer Workup1->Workup2 Workup3 Wash with 1M HCl, NaHCO₃, Brine Workup2->Workup3 Workup4 Dry over Na₂SO₄ Workup3->Workup4 Workup5 Concentrate under Reduced Pressure Workup4->Workup5 Purify Purify by Recrystallization or Chromatography Workup5->Purify Product N-(5-chloro-2-methylphenyl)methanesulfonamide Purify->Product

Caption: General workflow for the synthesis of the target compound.

Stability

The methanesulfonamide group is generally stable under a wide range of conditions, contributing to its utility in drug design.[2] The compound should be stored away from strong oxidizing agents.[6]

Reactivity
  • Acidity of N-H Proton: The electron-withdrawing nature of the adjacent sulfonyl group increases the acidity of the N-H proton (pKa of parent methanesulfonamide is ~10.9).[6] This allows for deprotonation by a suitable base (e.g., sodium hydride) to form a nucleophilic anion. This anion can then undergo further reactions, such as N-alkylation, a key step in the synthesis of Vemurafenib.[4]

  • Aromatic Ring: The phenyl ring is substituted with an activating group (-CH₃), a deactivating group (-Cl), and the deactivating methanesulfonamido group (-NHSO₂CH₃).[8] All three are ortho, para-directors. The regioselectivity of electrophilic aromatic substitution reactions would be complex and dictated by a combination of these electronic and steric effects.

Role in Medicinal Chemistry and Drug Development

The methanesulfonamide moiety is a privileged scaffold in modern medicinal chemistry for several reasons:

  • Hydrogen Bonding: The N-H group acts as a hydrogen bond donor, while the sulfonyl oxygens act as acceptors. This allows for strong, directional interactions with biological targets like enzyme active sites.[3]

  • Bioisosteric Replacement: The sulfonamide group can serve as a bioisostere for other functional groups, such as carboxylic acids or phenols. This substitution can improve pharmacokinetic properties like metabolic stability and cell permeability while maintaining or enhancing biological activity.[2][9]

  • Pharmacophore in Key Drugs: It is a key pharmacophore in numerous approved drugs, including kinase inhibitors and selective COX-2 inhibitors.[2][10]

N-(5-chloro-2-methylphenyl)methanesulfonamide is a direct precursor to more complex molecules. Its synthesis is the first stage in the formation of intermediates used to produce Vemurafenib, a potent inhibitor of the B-Raf enzyme.[4]

G Intermediate N-(5-chloro-2-methylphenyl) methanesulfonamide ReactionStep N-Alkylation & Further Steps Intermediate->ReactionStep [Ref: 3] Drug Vemurafenib (Targeted Anticancer Drug) ReactionStep->Drug

Caption: Role as a key intermediate in drug synthesis.

Experimental Protocols

The following protocols describe the synthesis and characterization of N-(5-chloro-2-methylphenyl)methanesulfonamide.

Protocol 6.1: Synthesis of N-(5-chloro-2-methylphenyl)methanesulfonamide

This protocol is adapted from established procedures for the synthesis of N-aryl sulfonamides.[4]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-chloro-2-methylaniline (1.0 equivalent) in a suitable aprotic solvent, such as dichloromethane or pyridine.

  • Cooling: Cool the solution to 0-5 °C using an ice-water bath. This is critical to manage the exothermicity of the subsequent addition.

  • Reagent Addition: To the stirred solution, add methanesulfonyl chloride (approx. 1.1 equivalents) dropwise via a syringe or dropping funnel. Maintain the internal temperature below 10 °C throughout the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2 to 4 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup: Upon completion, quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Washing: Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and finally with brine.[4]

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude N-(5-chloro-2-methylphenyl)methanesulfonamide by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography.[4]

Protocol 6.2: Characterization by ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire the ¹H NMR spectrum on a suitable NMR spectrometer (e.g., 400 MHz or higher).

  • Data Analysis: Process the spectrum and integrate the signals. Confirm the presence of the expected peaks: aromatic protons, aryl-CH₃ singlet, sulfonyl-CH₃ singlet, and the N-H proton. Verify that the integration values correspond to the number of protons in the structure.

Protocol 6.3: Characterization by Infrared (IR) Spectroscopy
  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid product with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, run the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for the N-H stretch, the asymmetric and symmetric S=O stretches, and the S-N stretch, as detailed in Section 3.2.[7]

Safety Information

While specific safety data for this compound is limited, related chloro- and sulfonamide-containing aromatic compounds should be handled with care. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Handle in a well-ventilated area or a chemical fume hood. Based on analogs, the compound may cause skin, eye, and respiratory irritation.[8]

Conclusion

N-(5-chloro-2-methylphenyl)methanesulfonamide is a compound of significant interest due to its foundational role in the synthesis of high-value pharmaceutical products. Its chemical architecture, centered around the stable and versatile methanesulfonamide group, provides a reactive handle for constructing more complex molecular frameworks. A thorough understanding of its physicochemical properties, spectroscopic signatures, and synthetic methodologies, as outlined in this guide, is crucial for its effective and efficient use in research and development.

References

  • BenchChem. (2025). Methanesulfonamide: A Versatile Reagent in Modern Medicinal Chemistry.
  • BLDpharm. (n.d.). 196875-84-0|N-(5-Chloro-2-methylphenyl)methanesulfonamide.
  • BenchChem. (2025). An In-Depth Technical Guide to the Synthesis of 2-(5-chloro-2-methyl-N-methylsulfonylanilino)-N-(2,6-difluorophenyl)acetamide.
  • BenchChem. (2025). Methanesulfonamide: A Versatile Building Block in Modern Organic Synthesis.
  • Farghaly, T. A., et al. (2023). Methanesulfonamide derivatives as gastric safe anti-inflammatory agents: Design, synthesis, selective COX-2 inhibitory activity, histopathological and histochemical studies. Bioorganic Chemistry, 140, 106787.
  • MDPI. (2025).
  • Aziz-ur-Rehman, et al. (2013). Synthesis, Characterization and Biological Screening of N-Substituted (5-Chloro-2-methoxyphenyl)benzene Sulfonamide. Asian Journal of Chemistry, 25(9), 4755-4762.
  • BenchChem. (n.d.). (5-Chloro-2-methylphenyl)(methyl)sulfane.
  • BenchChem. (2025). An In-depth Technical Guide to the Chemical Properties of Methanesulfonamide.
  • Gowda, B. T., et al. (2007). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2.

Sources

Exploratory

CAS number for N-(5-chloro-2-methylphenyl)methanesulfonamide

An In-depth Technical Guide to N-(5-chloro-2-methylphenyl)methanesulfonamide For Researchers, Scientists, and Drug Development Professionals Abstract N-(5-chloro-2-methylphenyl)methanesulfonamide, identified by CAS Numbe...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to N-(5-chloro-2-methylphenyl)methanesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(5-chloro-2-methylphenyl)methanesulfonamide, identified by CAS Number 196875-84-0, is a crucial chemical intermediate in the field of medicinal chemistry.[1] This technical guide provides a comprehensive overview of its chemical properties, a detailed, validated synthesis protocol, and its significant applications, particularly as a precursor in the synthesis of targeted anticancer drugs like Vemurafenib.[2] We will delve into the mechanistic underpinnings of its synthesis, analytical characterization methodologies, and essential safety and handling protocols. This document is intended to serve as an authoritative resource for researchers and professionals engaged in synthetic organic chemistry and pharmaceutical development.

Introduction: The Significance of the Sulfonamide Scaffold

The sulfonamide functional group (-SO₂NH-) is a cornerstone in modern medicinal chemistry, renowned for its presence in a vast array of therapeutic agents.[3][4] Compounds bearing this moiety exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, antiviral, and antidiabetic properties.[3][5] The versatility of the sulfonamide scaffold allows for fine-tuning of steric and electronic properties through substitution, enabling the design of molecules with high affinity and selectivity for specific biological targets.[6] N-(5-chloro-2-methylphenyl)methanesulfonamide serves as a prime example of a well-designed building block, incorporating key structural features—a chlorinated and methylated aromatic ring—that are pivotal for its role in the synthesis of complex, high-value pharmaceutical compounds.

Compound Profile and Physicochemical Properties

A clear understanding of the fundamental properties of N-(5-chloro-2-methylphenyl)methanesulfonamide is essential for its effective use in a laboratory setting.

Table 1: Physicochemical Properties of N-(5-chloro-2-methylphenyl)methanesulfonamide

PropertyValueReference
CAS Number 196875-84-0[1]
Molecular Formula C₈H₁₀ClNO₂S[1]
Molecular Weight 219.69 g/mol [1]
IUPAC Name N-(5-chloro-2-methylphenyl)methanesulfonamide
SMILES CC1=CC=C(Cl)C=C1NS(=O)(=O)C[1]
Storage Keep in a dark place, inert atmosphere, room temperature.[1]

Synthesis and Mechanistic Rationale

The synthesis of N-(5-chloro-2-methylphenyl)methanesulfonamide is a robust and well-established process, primarily involving the reaction of 5-chloro-2-methylaniline with methanesulfonyl chloride. This reaction is a classic example of nucleophilic substitution at a sulfonyl group.

Synthesis Pathway Overview

The overall synthetic scheme is a two-component reaction that is both efficient and scalable.

G cluster_reactants Starting Materials cluster_process Reaction Conditions cluster_product Product A 5-chloro-2-methylaniline C Aprotic Solvent (e.g., Dichloromethane, Pyridine) A->C + B Methanesulfonyl Chloride B->C + E Controlled Temperature (0-5°C initially) C->E Reaction initiation D Base (e.g., Pyridine or Triethylamine) D->C Base catalyst F N-(5-chloro-2-methylphenyl)methanesulfonamide E->F Reaction progression & Workup

Caption: Synthesis workflow for N-(5-chloro-2-methylphenyl)methanesulfonamide.

Detailed Experimental Protocol

This protocol provides a self-validating system for the synthesis and purification of the target compound.

Materials:

  • 5-chloro-2-methylaniline (1.0 eq.)

  • Methanesulfonyl chloride (1.1 eq.)

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or Pyridine)

  • Base (if using DCM, e.g., Triethylamine or Pyridine, 1.2 eq.)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Recrystallization solvent (e.g., Ethanol/water or Heptane/Ethyl acetate)

Procedure:

  • Reaction Setup: A solution of 5-chloro-2-methylaniline (1.0 equivalent) in a suitable anhydrous aprotic solvent (e.g., dichloromethane) is prepared in a round-bottom flask equipped with a magnetic stirrer.[2] If pyridine is used as the solvent, it also serves as the base.

  • Cooling: The flask is cooled to 0-5 °C in an ice bath. Causality: This step is critical to control the exothermicity of the reaction between the amine and the highly reactive sulfonyl chloride, preventing side reactions and degradation of the product.

  • Reagent Addition: Methanesulfonyl chloride (approximately 1.1 equivalents) is added dropwise to the stirred solution.[2] The temperature must be carefully maintained below 10 °C during the addition. Causality: Dropwise addition ensures that the reaction rate is manageable and prevents a rapid temperature increase.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and is stirred for 2 to 4 hours.[2]

  • Monitoring: The reaction's completion is monitored by an appropriate analytical method, such as Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), by observing the disappearance of the starting aniline.[2]

  • Quenching and Workup: Upon completion, the reaction is quenched by the addition of water.[2] The organic layer is separated and washed sequentially with a dilute acid solution (e.g., 1M HCl) to remove any unreacted amine and base, followed by a saturated sodium bicarbonate solution to neutralize any remaining acidic species, and finally with brine to remove residual water.[2]

  • Drying and Isolation: The organic phase is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude N-(5-chloro-2-methylphenyl)methanesulfonamide.[2]

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or heptane/ethyl acetate, to yield a product of high purity.[2]

Applications in Drug Development

The primary and most significant application of N-(5-chloro-2-methylphenyl)methanesulfonamide is its role as a key intermediate in the synthesis of complex pharmaceutical agents.

Precursor to Vemurafenib

N-(5-chloro-2-methylphenyl)methanesulfonamide is a documented precursor in the multi-step synthesis of Vemurafenib , a potent B-Raf enzyme inhibitor used in the treatment of late-stage melanoma.[2] The sulfonamide intermediate undergoes subsequent N-alkylation to build the complex framework of the final drug molecule.[2]

G A N-(5-chloro-2-methylphenyl) methanesulfonamide B N-Alkylation with 2-chloro-N-(2,6- difluorophenyl)acetamide A->B C 2-(5-chloro-2-methyl-N- methylsulfonylanilino)-N- (2,6-difluorophenyl)acetamide B->C D Further Synthetic Steps C->D E Vemurafenib (B-Raf Inhibitor) D->E

Caption: Role as an intermediate in the synthesis of Vemurafenib.

Exploration in Medicinal Chemistry

The structural motifs within this molecule—a sulfonamide linker and a substituted phenyl ring—are of high interest in drug discovery. The chloro and methyl groups can enhance binding affinity and specificity towards biological targets, such as enzymes, by participating in hydrophobic and halogen bonding interactions.[6] Researchers often use such intermediates to synthesize libraries of related compounds for screening against various therapeutic targets, including kinases and other enzymes implicated in diseases like cancer.[7][8]

Analytical Characterization

To ensure the identity, purity, and quality of synthesized N-(5-chloro-2-methylphenyl)methanesulfonamide, a suite of analytical techniques is employed.

  • Chromatography (TLC/HPLC): Used for reaction monitoring and purity assessment. A typical mobile phase for TLC would be a mixture of heptane and ethyl acetate. HPLC provides quantitative data on purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure by analyzing the chemical shifts and coupling constants of the protons and carbons.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition. Techniques like LC-MS can be used for highly sensitive analysis.[1]

  • Infrared (IR) Spectroscopy: Confirms the presence of key functional groups, such as the N-H bond (around 3120 cm⁻¹) and the S=O stretches of the sulfonamide group (around 1447 and 1338 cm⁻¹).[9]

Safety, Handling, and Storage

Proper safety protocols are mandatory when handling N-(5-chloro-2-methylphenyl)methanesulfonamide and the reagents used in its synthesis.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[10][11]

  • Ventilation: Handle the compound and its precursors, especially the volatile and corrosive methanesulfonyl chloride, in a well-ventilated fume hood.[12][13]

  • Handling: Avoid contact with skin, eyes, and clothing.[12] Avoid inhalation of dust or vapors.[10] In case of contact, rinse the affected area thoroughly with water.[13]

  • Storage: Store the compound in a tightly closed container in a cool, dry, and dark place under an inert atmosphere to prevent degradation.[1][11][12]

Conclusion

N-(5-chloro-2-methylphenyl)methanesulfonamide is more than a simple chemical; it is a vital building block that enables the construction of life-saving therapeutics. Its well-defined synthesis, coupled with its strategic importance in the pharmaceutical industry, underscores the value of fundamental organic chemistry in advancing modern medicine. This guide provides the essential technical knowledge for researchers to confidently synthesize, characterize, and utilize this important intermediate in their drug discovery and development endeavors.

References

  • N-(5-chloro-2-methylphenyl)-1-phenylmethanesulfonamide - Benchchem. (n.d.).
  • 196875-84-0|N-(5-Chloro-2-methylphenyl)methanesulfonamide - BLDpharm. (n.d.).
  • An In-Depth Technical Guide to the Synthesis of 2-(5-chloro-2-methyl-N-methylsulfonylanilino)-N-(2,6-difluorophenyl)acetamide - Benchchem. (n.d.).
  • N-(5-Chloro-2-methyl-4-phenylsulfanyl-phenyl)-C,C,C-trifluoro-methanesulfonamide. (n.d.).
  • Analytical Methods. (n.d.).
  • SAFETY DATA SHEET - TCI Chemicals. (2025, April 11).
  • SAFETY DATA SHEET - Merck Millipore. (2025, March 22).
  • N-(5-CHLORO-2-METHYL-4-NITROPHENYL)-BENZENESULFONAMIDE - ChemicalBook. (2023, May 4).
  • SAFETY DATA SHEET - Fisher Scientific. (2009, September 22).
  • Safety data sheet - CymitQuimica. (2014, February 13).
  • Synthesis, Characterization and Biological Screening of N-Substituted (5-Chloro-2-methoxyphenyl)benzene Sulfonamide. (n.d.).
  • Buy 4-amino-N-(5-chloro-2-methylphenyl)benzenesulfonamide | 34392-72-8 - Smolecule. (2023, August 19).
  • N-(5-chloro-2-(hydroxymethyl)-N-alkyl-arylsulfonamides as gamma-secretase inhibitors. (2007, August 15).
  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (n.d.).
  • Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - ResearchGate. (2025, March).
  • Synthesis of New N-Substituted N′-(2-methylthio-4-chloro-5-methylbenzenesulfonyl)guanidines with Anticancer Activity - MDPI. (2022, November 1).
  • Technical Guide: (2-Chlorophenyl)methanesulfonyl chloride for Researchers and Drug Development Professionals - Benchchem. (n.d.).

Sources

Foundational

The Biological Activity and Therapeutic Landscape of Tasisulam and its Analogs: A Technical Whitepaper

Executive Summary Tasisulam (LY2289204) and its structural analogs represent a paradigm shift in targeted oncology. Originally developed as anti-mitotic and anti-angiogenic agents, these synthetic aryl sulfonamides have...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Tasisulam (LY2289204) and its structural analogs represent a paradigm shift in targeted oncology. Originally developed as anti-mitotic and anti-angiogenic agents, these synthetic aryl sulfonamides have recently been reclassified as molecular glue degraders [1]. By acting as a bridge between the splicing factor RBM39 and the CUL4-DCAF15 E3 ubiquitin ligase complex, Tasisulam induces the rapid proteasomal degradation of RBM39, leading to lethal pre-mRNA splicing defects in cancer cells[1],[2]. This whitepaper provides an in-depth technical synthesis of the biological mechanisms, structural activity, pharmacokinetics, and self-validating experimental methodologies critical for researching this class of splicing inhibitor sulfonamides (SPLAMs).

Mechanism of Action: The DCAF15-RBM39 Axis

For years, the precise causality behind Tasisulam's cytotoxicity remained elusive, with early studies attributing its effects to VEGF signaling inhibition[3]. However, cutting-edge structural biology has elucidated its true mechanism: targeted protein degradation via molecular gluing[1].

Tasisulam, alongside its analogs Indisulam and E7820, does not possess intrinsic enzymatic inhibitory activity. Instead, it binds to the DCAF15 substrate receptor with low micromolar affinity[2]. This binding alters the surface topology of DCAF15, creating a highly specific neo-interface that recruits the RNA recognition motif 2 (RRM2) of the splicing factor RBM39[2]. The formation of this ternary complex (DCAF15-Tasisulam-RBM39) triggers the polyubiquitination of RBM39 by the CUL4-RBX1-DDB1 ligase core, condemning the splicing factor to proteasomal degradation[1]. The subsequent loss of RBM39 causes catastrophic intron retention and exon skipping, selectively inducing apoptosis in hematopoietic and lymphoid cancer lineages[1].

MOA Tasisulam Tasisulam (Molecular Glue) DCAF15 DCAF15 Substrate Receptor Tasisulam->DCAF15 Binds Complex Ternary Complex (DCAF15-Tasisulam-RBM39) Tasisulam->Complex CUL4 CUL4-RBX1-DDB1 Ligase Core DCAF15->CUL4 Assembles DCAF15->Complex Recruits RBM39 RBM39 RBM39 (Splicing Factor) RBM39->Complex Ubiquitination Polyubiquitination Complex->Ubiquitination E3 Ligase Activity Proteasome Proteasomal Degradation Ubiquitination->Proteasome Splicing Aberrant pre-mRNA Splicing Proteasome->Splicing Loss of RBM39 Apoptosis Cancer Cell Apoptosis Splicing->Apoptosis

Figure 1: Mechanism of Tasisulam-induced RBM39 degradation via the CUL4-DCAF15 E3 ligase.

Structural Biology and Analog Activity

The SPLAM family includes Tasisulam, Indisulam, E7820, and Chloroquinoxaline sulfonamide (CQS)[3]. While they share the same macroscopic mechanism of action, minor structural variations in the aryl sulfonamide backbone drastically impact their binding kinetics and cellular potency[4].

Recent medicinal chemistry efforts have focused on synthesizing hybrid analogs (e.g., combining the dichlorinated pyrrole moieties of E7820 with Tasisulam's core) to optimize the protein-protein interactions within the DCAF15 binding pocket[4].

Quantitative Biological Activity Summary

The following table synthesizes the in vitro biological activity of Tasisulam and its key analogs, highlighting the disconnect between biochemical binding affinity (AC50) and cellular degradation potency (IC50), a hallmark of molecular glues[4].

CompoundTarget MechanismAssay TypeModel SystemPotency (IC50 / AC50)
E7820 DCAF15 BindingTR-FRETRecombinant DCAF1510 µM (AC50)
E7820 RBM39 DegradationCell ViabilityHCT116 Cell Line0.7 µM (IC50)
Tasisulam RBM39 DegradationCell ViabilityHCT116 Cell Line24 µM (IC50)
Hybrid Analog 7 RBM39 DegradationCell ViabilityHCT116 Cell Line20 µM (IC50)
Hybrid Analog 13 RBM39 DegradationCell ViabilityHCT116 Cell Line46 µM (IC50)

Experimental Methodologies: Self-Validating Protocols

To rigorously evaluate the biological activity of Tasisulam and its analogs, researchers must employ orthogonal assays that validate both the biochemical binding and the functional degradation.

Protocol 1: TR-FRET Assay for Ternary Complex Formation

Rationale & Causality: Standard ELISA assays often fail to capture the transient, low-affinity interactions characteristic of molecular glues. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized because it allows for homogeneous, wash-free measurement of the DCAF15-Tasisulam-RBM39 ternary complex in real-time, minimizing dissociation artifacts[2].

Self-Validating Design: The assay must include an RBM39 mutant (e.g., RRM2 domain mutation) that cannot bind DCAF15. If the FRET signal persists with the mutant, the signal is a false positive (non-specific aggregation).

Step-by-Step Methodology:

  • Protein Preparation: Express and purify recombinant DDB1-DCAF15 complex and the RRM2 domain of RBM39.

  • Fluorophore Conjugation: Label DCAF15 with a Terbium (Tb) cryptate donor and RBM39 with a suitable acceptor fluorophore (e.g., Alexa Fluor 647).

  • Incubation: In a 384-well microplate, combine 10 nM Tb-DCAF15, 50 nM Acceptor-RBM39, and a titration series of Tasisulam (0.01 µM to 100 µM) in assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20).

  • Equilibration: Incubate the plate in the dark at room temperature for 60 minutes to allow ternary complex equilibrium.

  • Measurement: Excite the samples at 337 nm and measure emission at 620 nm (donor) and 665 nm (acceptor) using a multi-mode microplate reader.

  • Data Analysis: Calculate the TR-FRET ratio (665 nm / 620 nm) and plot against the log of compound concentration to derive the AC50 using non-linear regression.

Workflow Prep 1. Protein Prep (DDB1-DCAF15 & RBM39) Label 2. Fluorophore Labeling (Donor/Acceptor) Prep->Label Incubate 3. Compound Incubation (Tasisulam/Analogs) Label->Incubate FRET 4. TR-FRET Measurement (Excitation & Emission) Incubate->FRET Analysis 5. IC50/AC50 Calculation (Non-linear Regression) FRET->Analysis

Figure 2: TR-FRET experimental workflow for quantifying DCAF15-RBM39 ternary complex formation.

Protocol 2: Proteasome-Dependent Degradation and Viability Assay

Rationale & Causality: To prove that Tasisulam's cytotoxicity is strictly driven by RBM39 degradation (and not off-target kinase inhibition), viability loss must be reversible by blocking the ubiquitin-proteasome system.

Self-Validating Design: Co-treatment with the proteasome inhibitor MG132 or the NEDD8-activating enzyme inhibitor MLN4924 must rescue RBM39 levels and cell viability. Failure to rescue indicates off-target toxicity.

Step-by-Step Methodology:

  • Seed HCT116 cells at 2,000 cells/well in a 96-well plate and incubate overnight.

  • Pre-treat control wells with 1 µM MG132 for 2 hours prior to Tasisulam addition.

  • Treat cells with varying concentrations of Tasisulam (0.1 µM to 100 µM) for 72 hours.

  • Lyse a parallel set of wells at 24 hours for Western Blot analysis to confirm RBM39 depletion (using anti-RBM39 antibodies) and rescue in the MG132 cohort.

  • At 72 hours, add CellTiter-Glo reagent to the remaining wells, incubate for 10 minutes, and measure luminescence to quantify ATP-dependent cell viability.

Pharmacokinetics, Toxicity, and Clinical Profile

The translation of Tasisulam from bench to bedside has been heavily influenced by its unique pharmacokinetic (PK) profile. Clinical trials utilizing a 24-hour continuous intravenous infusion revealed that Tasisulam possesses an exceptionally long terminal half-life of approximately 14 days[5].

This extended half-life is primarily driven by its high-affinity binding to human serum albumin, which drastically reduces its metabolic clearance[6]. In Phase I studies, attempts were made to utilize an albumin-tailored dosing strategy to reduce exposure variability, though dose-limiting toxicities (DLTs)—specifically severe bone marrow suppression resulting in Grade 4 neutropenia and thrombocytopenia—remained a significant hurdle[5],[6].

Furthermore, physiologically based pharmacokinetic (PBPK) modeling and clinical interaction studies have confirmed that Tasisulam is a strong inhibitor of Cytochrome P450 2C9 (CYP2C9)[7]. Co-administration of Tasisulam with CYP2C9 substrates (such as the probe drug tolbutamide) results in a 4.7- to 5.7-fold increase in substrate systemic exposure, necessitating strict exclusion of narrow-therapeutic-index CYP2C9 substrates during treatment[7].

PK_PD Admin Tasisulam Administration (24h Infusion) Albumin High-Affinity Albumin Binding Admin->Albumin CYP2C9 CYP2C9 Inhibition Admin->CYP2C9 HalfLife Long Half-Life (~14 Days) Albumin->HalfLife Reduces Clearance Toxicity Bone Marrow Suppression (Neutropenia/Thrombocytopenia) HalfLife->Toxicity Drug Accumulation DDI Drug-Drug Interactions (e.g., Tolbutamide) CYP2C9->DDI Metabolic Blockade

Figure 3: Pharmacokinetic logic model detailing Tasisulam's distribution, metabolism, and toxicity.

Future Perspectives

The reclassification of Tasisulam as a molecular glue degrader has revitalized interest in its clinical potential. Because the efficacy of SPLAMs is directly correlated with the intracellular concentration of the DCAF15 ligase, future clinical development must pivot toward biomarker-driven trials[1]. By stratifying patients based on DCAF15 expression levels, particularly in acute myeloid leukemia (AML) and specific solid tumors, researchers can maximize the therapeutic window and mitigate the systemic toxicities that hindered early clinical efforts.

References

  • Anticancer sulfonamides target splicing by inducing RBM39 degradation via recruitment to DCAF15. Science. 1

  • A phase I study of tasisulam sodium (LY573636 sodium), a novel anticancer compound, administered as a 24-h continuous infusion in patients with advanced solid tumors. PubMed / NIH. 5

  • Structural complementarity facilitates E7820-mediated degradation of RBM39 by DCAF15. NIH. 2

  • Recent advances in anticancer mechanisms of molecular glue degraders: focus on RBM39-degrading synthetic sulfonamide such as indisulam, E7820, tasisulam, and chloroquinoxaline sulfonamide. PubMed / NIH. 3

  • Design and Synthesis of E7820/Tasisulam Hybrids as Potential DCAF15 Binders. MDPI. 4

  • Physiologically Based Pharmacokinetic Modelling of Cytochrome P450 2C9-Related Tolbutamide Drug Interactions with Sulfaphenazole and Tasisulam. PubMed / NIH. 7

  • A Phase I Study of Tasisulam Sodium Using an Albumin-Tailored Dose in Japanese Patients With Advanced Solid Tumors. PubMed / NIH. 6

Sources

Exploratory

Tasisulam: Engineering Targeted Protein Degradation via Aryl Sulfonamide Molecular Glues

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide Executive Summary: The Evolution of Tasisulam Historically,1 was classified as a broa...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide

Executive Summary: The Evolution of Tasisulam

Historically,1 was classified as a broad-spectrum anti-mitotic and anti-angiogenic cytotoxic agent, known to induce apoptosis via the intrinsic pathway and inhibit vascular endothelial growth factor (VEGF) signaling[1]. However, recent advances in phenotypic screening and CRISPR/Cas9 target deconvolution have radically redefined its pharmacological identity. Today, Tasisulam is recognized as a potent molecular glue degrader belonging to the SPLAM (SPLicing inhibitor sulfonAMide) class[2].

As a Senior Application Scientist specializing in targeted protein degradation (TPD), I present this whitepaper to dissect the mechanistic paradigm of Tasisulam. By bridging the CUL4-DCAF15 E3 ubiquitin ligase with the RNA-binding motif protein 39 (RBM39), Tasisulam orchestrates the selective ubiquitination and proteasomal degradation of RBM39[3]. This guide elucidates the structural biology, therapeutic synergies, and self-validating experimental protocols necessary to harness Tasisulam in modern drug discovery.

Mechanistic Paradigm: DCAF15-Mediated RBM39 Degradation

Unlike Proteolysis Targeting Chimeras (PROTACs), which utilize long flexible linkers to bridge an E3 ligase and a target protein, molecular glues like Tasisulam possess a low molecular weight and lack distinct binding domains for both proteins. Instead, they rely on structural complementarity .

Tasisulam binds to a shallow, non-conserved pocket on the DCAF15 substrate receptor. Intrinsically, the binary affinity between Tasisulam and DCAF15 is weak. However, this interaction neo-functionalizes the surface of DCAF15, creating a composite interface that exhibits high affinity for the second RNA Recognition Motif (RRM2) domain of the splicing factor RBM39[3].

Once the ternary complex (DCAF15-Tasisulam-RBM39) is formed, the CUL4-RBX1-DDB1 core ligase complex rapidly polyubiquitinates RBM39, marking it for degradation by the 26S proteasome[4]. The depletion of RBM39 leads to catastrophic aberrant RNA splicing, cell cycle arrest, and ultimately, apoptosis[5].

G Tasisulam Tasisulam (Molecular Glue) DCAF15 CUL4-DCAF15 E3 Ligase Tasisulam->DCAF15 Binds shallow pocket Ternary Ternary Complex (DCAF15-Tasisulam-RBM39) Tasisulam->Ternary Glues interface DCAF15->Ternary RBM39 RBM39 (Neo-substrate) RBM39->Ternary RRM2 domain recruitment Ub Polyubiquitination Ternary->Ub E3 Ligase Activity Proteasome Proteasomal Degradation Ub->Proteasome Splicing Aberrant RNA Splicing Proteasome->Splicing Loss of RBM39 Apoptosis Apoptosis (Cancer Cell Death) Splicing->Apoptosis Intrinsic/Extrinsic pathways

Fig 1: Mechanism of Action for Tasisulam-induced RBM39 degradation via the DCAF15 E3 Ligase.

Therapeutic Synergy: Overcoming Apoptotic Resistance

While Tasisulam's monotherapy clinical trials faced safety and efficacy hurdles, its precise mechanism of action has unlocked highly synergistic combination strategies. A critical application lies in overcoming resistance to6 therapies in Renal Cell Carcinoma (RCC)[6].

The Causality of Synergy: TRAIL selectively induces apoptosis in tumor cells but is frequently thwarted by anti-apoptotic regulators like Bcl-2. Tasisulam-mediated degradation of RBM39 fundamentally alters the splicing landscape, resulting in the upregulation of Death Receptor 5 (DR5) and the downregulation of Bcl-2 [6]. By dismantling the cell's anti-apoptotic defenses, Tasisulam sensitizes RCC cells to TRAIL-induced apoptosis, activating both intrinsic and extrinsic pathways without affecting normal cellular homeostasis[6]. Furthermore, Tasisulam shows promise in combination with Poly (ADP-ribose) polymerase (PARP) inhibitors (e.g., olaparib) in homologous recombination (HR)-deficient cancers[4].

Comparative Landscape of SPLAM Molecular Glues

To contextualize Tasisulam's utility, we must evaluate it against other synthetic aryl sulfonamides. All compounds listed below act as interface binders to promote RBM39 degradation[5].

CompoundPrimary Target E3 LigaseNeo-SubstrateClinical StatusKey Mechanistic Differentiator
Tasisulam DCAF15RBM39Preclinical / RepurposedSensitizes RCC to TRAIL via DR5 upregulation and Bcl-2 downregulation[6].
E7820 DCAF15RBM39Phase IIHigh structural complementarity; additionally suppresses integrin α2[5].
Indisulam DCAF15RBM39Phase IIInduces profound G1 cell cycle arrest and delays the G1/S transition[5].
CQS DCAF15RBM39DiscontinuedOriginally studied as a topoisomerase II inhibitor; limited by high toxicity[5].

Validated Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems . They include necessary controls to prove that the observed effects are genuinely driven by molecular glue kinetics and ubiquitin-proteasome dependency.

Protocol 1: In Vitro TR-FRET Assay for Ternary Complex Formation

Scientific Rationale: Aryl sulfonamides exhibit intrinsically weak binary affinity for DCAF15. Traditional binding assays (like Surface Plasmon Resonance) often yield poor signal-to-noise ratios. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) allows us to measure the cooperative ternary complex formation, where the binding of Tasisulam creates a composite surface that drastically increases the affinity for RBM39's RRM2 domain[3].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 200 nM biotinylated Strep-II-Avi-tagged DCAF15 and 200 nM His-tagged RBM39 (RRM2 domain) in assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 1 mM DTT)[7].

  • Fluorophore Conjugation: Add 2 nM Terbium (Tb)-coupled streptavidin (donor) and 20 nM Anti-His-d2 antibody (acceptor) to the protein mixture[7].

  • Compound Dispensing: Using a digital dispenser (e.g., 7), titrate Tasisulam (from 10 pM to 100 μM) into a 384-well microplate. Normalize all wells to 2% DMSO[7].

  • Equilibration: Dispense the protein/fluorophore master mix into the 384-well plate and incubate for 15–60 minutes at room temperature in the dark[7].

  • Signal Acquisition: Read the plate on a TR-FRET compatible microplate reader. Measure emission at 665 nm (acceptor) and 615 nm (donor) following excitation at 337 nm.

  • System Validation & Controls:

    • Positive Control: E7820 titration (known high-affinity glue).

    • Negative Control: DMSO vehicle only, and a parallel assay using an RBM39 RRM2 mutant lacking the α-helix binding interface[3].

Workflow Step1 1. Prepare Reagents Biotin-DCAF15, His-RBM39(RRM2), Tb-Streptavidin, Anti-His-d2 Step2 2. Dispense Proteins Mix DCAF15 & RBM39 in 384-well plate Step1->Step2 Step3 3. Compound Titration Dispense Tasisulam (D300e) & Normalize DMSO Step2->Step3 Step4 4. Incubation 15-60 min at RT for equilibration Step3->Step4 Step5 5. Read TR-FRET Measure 665nm/615nm emission ratio Step4->Step5 Step6 6. Data Analysis Calculate EC50 & Cooperativity Factor Step5->Step6

Fig 2: Workflow for TR-FRET quantification of DCAF15-Tasisulam-RBM39 ternary complex formation.

Protocol 2: Cellular RBM39 Degradation and Apoptosis Assay

Scientific Rationale: To prove that Tasisulam acts via targeted protein degradation rather than mere target inhibition, it is critical to demonstrate target depletion that is rescuable by proteasome inhibition. Tracking downstream markers (like DR5) establishes the mechanistic link between RBM39 loss and sensitization to apoptosis[6].

Step-by-Step Methodology:

  • Cell Culture & Seeding: Seed Caki-1 (Renal Cell Carcinoma) cells at 1×105 cells/well in a 6-well plate. Incubate overnight at 37°C, 5% CO2.

  • Compound Treatment: Treat cells with Tasisulam (concentration range: 200 nM – 50 μM) for 24 to 48 hours[1].

  • Mechanistic Rescue (The Validation Step): In a parallel set of wells, co-treat cells with Tasisulam (10 μM) and the proteasome inhibitor MG132 (10 μM), or the neddylation inhibitor MLN4924 (1 μM) for 6 hours prior to harvest. Causality note: If RBM39 levels are restored by MG132/MLN4924, degradation is strictly dependent on the Cullin-RING ubiquitin-proteasome system.

  • Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify protein concentration via BCA assay.

  • Immunoblotting: Run 20 μg of lysate on an SDS-PAGE gel. Transfer to a PVDF membrane and probe for:

    • Primary Target: Anti-RBM39 (to confirm degradation).

    • Downstream Effectors: Anti-DR5 and Anti-Bcl-2 (to confirm TRAIL sensitization pathways)[6].

    • Loading Control: Anti-GAPDH or Anti-β-Actin.

  • Phenotypic Readout (Flow Cytometry): To validate the functional outcome, treat a separate cohort of cells with Tasisulam + TRAIL (10 ng/mL). Stain with Annexin V-FITC and Propidium Iodide (PI) to quantify the synergistic induction of apoptosis via flow cytometry[6].

Conclusion & Future Perspectives

The reclassification of Tasisulam from a standard cytotoxic agent to a highly specific DCAF15-dependent molecular glue degrader represents a triumph of modern target deconvolution[4]. While its initial clinical journey as a monotherapy was halted due to safety concerns[5], its ability to profoundly alter RNA splicing and dismantle anti-apoptotic networks (such as Bcl-2) positions it as a powerful tool for combination therapies. By utilizing rigorous, self-validating assays like TR-FRET and proteasome-rescue immunoblots, drug development professionals can leverage the structural insights of Tasisulam to design next-generation SPLAMs with optimized safety and efficacy profiles[2].

Sources

Foundational

An In-depth Technical Guide to the Safety and Toxicity of N-(5-chloro-2-methylphenyl)methanesulfonamide

For Researchers, Scientists, and Drug Development Professionals Disclaimer: This document is intended for informational purposes for research, scientific, and drug development professionals. The safety and toxicity data...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for research, scientific, and drug development professionals. The safety and toxicity data for N-(5-chloro-2-methylphenyl)methanesulfonamide are not extensively available in public literature. Therefore, this guide provides a comprehensive toxicological assessment based on the available data for its primary structural components: 5-chloro-2-methylaniline and methanesulfonamide. All personnel handling this compound should exercise caution and adhere to strict laboratory safety protocols.

Introduction

N-(5-chloro-2-methylphenyl)methanesulfonamide is a chemical compound with potential applications in pharmaceutical and chemical research. As with any novel compound, a thorough understanding of its safety and toxicity profile is paramount for safe handling and potential future development. This guide synthesizes the available toxicological data of its constituent moieties to provide a predictive assessment of its potential hazards.

Molecular Structure:

a N-(5-chloro-2-methylphenyl)methanesulfonamide b

Caption: Chemical structure of N-(5-chloro-2-methylphenyl)methanesulfonamide.

Predicted Toxicological Profile

The toxicological profile of N-(5-chloro-2-methylphenyl)methanesulfonamide can be inferred by examining its two main components: the aromatic amine 5-chloro-2-methylaniline and the methanesulfonamide group.

Summary of Predicted Hazards

Based on the data for its precursors, N-(5-chloro-2-methylphenyl)methanesulfonamide is predicted to be:

  • Harmful if swallowed. [1][2][3]

  • A potential skin and eye irritant. [1][4][5]

  • Potentially carcinogenic , given the data on 5-chloro-o-toluidine.[3]

  • A potential respiratory tract irritant. [4][5]

Acute Toxicity

CompoundTestSpeciesRouteLD50/ResultReference
5-Chloro-2-methylanilineLD50Rat (female)Oral716 mg/kg bw[1]
5-Chloro-2-methylanilineLD50RatOral464 mg/kg[2]
MethanesulfonamideLD50RatOral> 5000 mg/kg[6]

The oral LD50 values for 5-chloro-2-methylaniline in rats suggest that N-(5-chloro-2-methylphenyl)methanesulfonamide may be harmful if ingested.[1][2] The methanesulfonamide portion of the molecule has a very low acute oral toxicity.[6]

Experimental Protocol: Acute Oral Toxicity (Up-and-Down Procedure)

This protocol is based on the principles of the OECD Test Guideline 425.

Objective: To determine the acute oral toxicity (LD50) of a substance.

Materials:

  • Test substance: N-(5-chloro-2-methylphenyl)methanesulfonamide

  • Vehicle (e.g., corn oil, water)

  • Sprague-Dawley rats (8-12 weeks old)

  • Oral gavage needles

  • Syringes

  • Animal balance

Procedure:

  • Dose Preparation: Prepare a solution/suspension of the test substance in the chosen vehicle.

  • Animal Acclimation: Acclimate animals for at least 5 days to laboratory conditions.

  • Fasting: Fast animals overnight prior to dosing (access to water is permitted).

  • Dosing: Administer a single oral dose of the test substance using a gavage needle. The initial dose is selected based on available data.

  • Observation: Observe animals for mortality and clinical signs of toxicity at 30 minutes, 1, 2, 4, and 6 hours post-dosing, and then daily for 14 days.

  • Body Weights: Record body weights prior to dosing and at least weekly thereafter.

  • Necropsy: Perform a gross necropsy on all animals at the end of the observation period.

  • Dose Adjustment (Up-and-Down Method):

    • If the animal survives, the next animal is given a higher dose.

    • If the animal dies, the next animal is given a lower dose.

  • Data Analysis: The LD50 is calculated using a statistical program based on the outcomes of the sequential dosing.

cluster_protocol Acute Oral Toxicity Workflow start Start: Select Initial Dose dose Administer Single Oral Dose start->dose observe Observe for 14 Days (Mortality & Clinical Signs) dose->observe outcome Animal Outcome? observe->outcome survived Survived outcome->survived Survived died Died outcome->died Died increase_dose Increase Dose for Next Animal survived->increase_dose decrease_dose Decrease Dose for Next Animal died->decrease_dose next_animal Next Animal increase_dose->next_animal decrease_dose->next_animal next_animal->dose Repeat Dosing calculate Calculate LD50 next_animal->calculate After Sufficient Data end End calculate->end

Caption: Workflow for an acute oral toxicity study using the up-and-down procedure.

Skin and Eye Irritation

Both 5-chloro-2-methylaniline and methanesulfonamide are classified as skin and eye irritants.[1][5][7][8] Therefore, it is highly probable that N-(5-chloro-2-methylphenyl)methanesulfonamide will also exhibit these properties.

CompoundHazard ClassificationReference
5-Chloro-2-methylanilineSkin irritation, Category 2; Eye irritation, Category 2[1]
MethanesulfonamideSkin irritation, Category 2; Serious eye irritation, Category 2A[5][8]

Handling Precautions:

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles.[4][5]

  • Avoid contact with skin and eyes.[4]

  • In case of contact, immediately flush the affected area with plenty of water for at least 15 minutes.[1][4]

Carcinogenicity and Genotoxicity

5-Chloro-o-toluidine, a closely related compound to 5-chloro-2-methylaniline, has been identified as a substance that may cause cancer.[3] The National Toxicology Program conducted a bioassay on 5-chloro-o-toluidine for its possible carcinogenicity.[9] Due to this structural alert, N-(5-chloro-2-methylphenyl)methanesulfonamide should be handled as a potential carcinogen until further data is available.

First Aid Measures

In the event of exposure to N-(5-chloro-2-methylphenyl)methanesulfonamide, the following first aid measures, based on its components, are recommended:

  • Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][4]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water.[1][4]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and consult a doctor.[1][5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention or contact a Poison Control Center.[1][4]

Handling and Storage

  • Handling: Use in a well-ventilated area. Avoid dust formation and inhalation of dust, fumes, or vapors. Avoid contact with skin and eyes.[4]

  • Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.[4][5]

Conclusion

While specific toxicological data for N-(5-chloro-2-methylphenyl)methanesulfonamide is limited, a review of its constituent parts, 5-chloro-2-methylaniline and methanesulfonamide, provides a strong basis for a preliminary hazard assessment. The compound is predicted to be harmful if swallowed and is likely a skin and eye irritant. The presence of the 5-chloro-2-methylaniline moiety raises concerns about potential carcinogenicity. All handling of this compound should be performed with appropriate engineering controls and personal protective equipment in a laboratory setting by trained personnel. Further toxicological studies are necessary to definitively characterize the safety profile of N-(5-chloro-2-methylphenyl)methanesulfonamide.

References

  • 5-Chloro-2-methylaniline | CAS#:95-79-4 | Chemsrc. (2025, August 20). Retrieved from [Link]

  • 5-Chloro-2-methylaniline | C7H8ClN | CID 7260 - PubChem. (n.d.). Retrieved from [Link]

  • Methanesulfonamide | CH5NO2S | CID 72879 - PubChem - NIH. (n.d.). Retrieved from [Link]

  • Methanesulfonamide 108370 - Safety Data Sheet. (n.d.). Retrieved from [Link]

  • Safety Data Sheet - MBL Life Science. (2025, January 27). Retrieved from [Link]

  • NA332 Public Report.docx. (n.d.). Retrieved from [Link]

  • Toxic Screening Level Justification for 3144-09-0. (2001, November 19). Retrieved from [Link]

  • N-(5-chloro-2-(hydroxymethyl)-N-alkyl-arylsulfonamides as gamma-secretase inhibitors. (2007, August 15). Retrieved from [Link]

  • SAFETY DATA SHEET - BioMedica Diagnostics. (2017, July 18). Retrieved from [Link]

  • JUL 2 3 2013 - Pipeline and Hazardous Materials Safety Administration. (2013, July 23). Retrieved from [Link]

Sources

Exploratory

solubility of N-(5-chloro-2-methylphenyl)methanesulfonamide in DMSO and other solvents

An In-depth Technical Guide to the Solubility of N-(5-chloro-2-methylphenyl)methanesulfonamide Abstract Solubility is a critical physicochemical parameter that dictates the viability of a compound throughout the drug dis...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility of N-(5-chloro-2-methylphenyl)methanesulfonamide

Abstract

Solubility is a critical physicochemical parameter that dictates the viability of a compound throughout the drug discovery and development pipeline.[1][2] Poor solubility can lead to challenges in formulation, inaccurate results in biological assays, and low bioavailability. This guide provides a comprehensive technical overview of the solubility of N-(5-chloro-2-methylphenyl)methanesulfonamide (CAS No. 196875-84-0), a sulfonamide-containing organic building block.[3] We will explore the theoretical underpinnings of its solubility, present a detailed analysis of its expected behavior in dimethyl sulfoxide (DMSO) and other common solvents, and provide robust, field-proven protocols for its experimental determination. This document is intended for researchers, chemists, and pharmaceutical scientists seeking a deeper understanding of how to approach and quantify the solubility of this and structurally related compounds.

Introduction to N-(5-chloro-2-methylphenyl)methanesulfonamide

N-(5-chloro-2-methylphenyl)methanesulfonamide is a member of the sulfonamide class of compounds. The sulfonamide functional group (–SO₂NH–) is a well-established pharmacophore found in a wide array of approved drugs, including antibacterial, diuretic, and antitumor agents.[4] The solubility of any new chemical entity containing this moiety is of paramount importance for its potential applications.[4][5] Understanding and quantifying this property is the first step in designing effective in vitro screening cascades and developing viable formulations.

Compound Profile: | Property | Value | Source | | :--- | :--- | :--- | | IUPAC Name | N-(5-chloro-2-methylphenyl)methanesulfonamide | - | | CAS Number | 196875-84-0 |[3] | | Molecular Formula | C₈H₁₀ClNO₂S |[3] | | Molecular Weight | 219.69 g/mol |[3] | | Structure | | | | alt text | - |

The Theoretical Framework of Solubility

The dissolution of a crystalline solid into a liquid solvent is a complex thermodynamic process governed by the interplay between the solute's crystal lattice energy and the solvation energy released upon interaction with the solvent.[6] The overall process can be described by the Gibbs free energy of solution (ΔG°), which relates the enthalpy (ΔH°) and entropy (ΔS°) of the process.[7]

A more intuitive, practical approach for predicting solubility involves the principle of "like dissolves like." This can be quantified using solubility parameters, such as the Hansen Solubility Parameters (HSP). HSP deconstructs the total Hildebrand solubility parameter into three components:

  • δD (Dispersion): Energy from van der Waals forces.[8]

  • δP (Polar): Energy from dipolar intermolecular forces.[8]

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.[8]

For a solute to dissolve in a solvent, their respective HSP values must be similar. The distance (Ra) between the HSP coordinates of a solute and a solvent in "Hansen space" can be calculated, and if this distance is less than the interaction radius (R₀) of the solute, dissolution is favorable.[9]

cluster_solute Solute Properties cluster_solvent Solvent Properties Solute N-(5-chloro-2-methylphenyl)methanesulfonamide Lattice Crystal Lattice Energy (Solute-Solute Interactions) Solute->Lattice HSP_Solute Hansen Parameters (δD, δP, δH)solute Solute->HSP_Solute Solvation Solvation Energy (Solute-Solvent Interactions) Lattice->Solvation HSP_Solute->Solvation HSP Proximity Solvent Solvent (e.g., DMSO) Cohesive Cohesive Energy Density (Solvent-Solvent Interactions) Solvent->Cohesive HSP_Solvent Hansen Parameters (δD, δP, δH)solvent Solvent->HSP_Solvent Cohesive->Solvation HSP_Solvent->Solvation Solubility Thermodynamic Equilibrium Solubility Solvation->Solubility G A Step 1: Preparation Add excess solid compound to a known volume of the chosen solvent in a sealed vial. B Step 2: Equilibration Agitate the slurry at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium. A->B C Step 3: Phase Separation Separate the undissolved solid from the saturated solution via centrifugation (e.g., 15 min at 14,000 rpm) or filtration. B->C D Step 4: Sample Preparation Carefully remove an aliquot of the clear supernatant and dilute with a suitable mobile phase or assay buffer. C->D E Step 5: Quantification Analyze the concentration of the diluted sample using a validated analytical method (e.g., HPLC-UV, LC-MS/MS). D->E F Step 6: Calculation Calculate the original solubility value, accounting for the dilution factor. E->F

Sources

Foundational

N-(5-chloro-2-methylphenyl)methanesulfonamide preclinical studies overview

Preclinical Evaluation and Synthetic Utility of N-(5-chloro-2-methylphenyl)methanesulfonamide in Targeted Drug Discovery Executive Summary In the landscape of preclinical drug development, certain molecular building bloc...

Author: BenchChem Technical Support Team. Date: March 2026

Preclinical Evaluation and Synthetic Utility of N-(5-chloro-2-methylphenyl)methanesulfonamide in Targeted Drug Discovery

Executive Summary

In the landscape of preclinical drug development, certain molecular building blocks transcend their role as mere intermediates to become critical pharmacophores. N-(5-chloro-2-methylphenyl)methanesulfonamide (CAS: 196875-84-0)[1] is one such compound. While not a standalone therapeutic, it serves as a foundational precursor in the synthesis of advanced targeted anticancer agents, including complex acetamide derivatives used in kinase inhibitor screening[2]. This whitepaper details the structural rationale, physicochemical baseline, and self-validating synthetic protocols required to utilize this compound effectively in preclinical workflows.

Structural Rationale & Pharmacophore Logic

The selection of N-(5-chloro-2-methylphenyl)methanesulfonamide as a starting point for kinase inhibitor libraries is driven by strict structure-activity relationship (SAR) principles. The molecule is composed of two synergistic domains:

  • The Methanesulfonamide Moiety: Functioning as a classic bioisostere for carboxylic acids, the sulfonamide group is a potent hydrogen bond donor and acceptor. In targeted therapies, this moiety frequently anchors the drug to the ATP-binding hinge region of kinases.

  • The 5-Chloro-2-methylphenyl Core: The chlorine atom at the 5-position provides essential lipophilic bulk, designed to occupy deep hydrophobic pockets (such as the DFG-out pocket in Type II inhibitors). Concurrently, the ortho-methyl group restricts the dihedral angle of the sulfonamide linkage, locking the molecule into a sterically favored bioactive conformation.

G Compound N-(5-chloro-2-methylphenyl) methanesulfonamide Sulfonamide Methanesulfonamide Group Compound->Sulfonamide PhenylRing Phenyl Core Compound->PhenylRing Hinge Kinase Hinge Region (H-Bonding) Sulfonamide->Hinge Donates/Accepts H-Bonds Chloro 5-Chloro Substituent PhenylRing->Chloro Methyl 2-Methyl Substituent PhenylRing->Methyl DFG DFG-Out Pocket (Hydrophobic) Chloro->DFG Lipophilic Interaction Conformation Steric Restriction (Bioactive Pose) Methyl->Conformation Restricts Dihedral Angle

Pharmacophore mapping of the compound to target kinase binding pockets.

Physicochemical & Preclinical Baseline Data

Before integrating this intermediate into high-throughput screening libraries, its baseline physicochemical parameters must be validated. The compound exhibits excellent ligand efficiency metrics, making it an ideal core for further elaboration[3].

Table 1: Quantitative Physicochemical Profiling

ParameterValuePreclinical Significance
Molecular Formula C8H10ClNO2S[3]Low molecular weight allows for downstream functionalization without violating Lipinski's Rule of 5.
Molecular Weight 219.69 g/mol [3]High ligand efficiency potential; leaves ~280 Da for further structural elaboration.
LogP (Predicted) 2.02[3]Optimal baseline lipophilicity for passive membrane permeability and oral bioavailability.
H-Bond Donors 1Critical for single-point anchoring in kinase hinge regions.
H-Bond Acceptors 2Facilitates interaction with conserved lysine/aspartate residues in target proteins.

Standardized Synthesis & Validation Protocol

The synthesis of N-(5-chloro-2-methylphenyl)methanesulfonamide requires rigorous environmental control to ensure high yield and purity. The following protocol outlines the formation of the sulfonamide intermediate from 5-chloro-2-methylaniline[2].

Step-by-Step Methodology:

  • Preparation & Solvation: Dissolve 1 equivalent of 5-chloro-2-methylaniline in an aprotic solvent (e.g., dichloromethane or pyridine)[2].

    • Causality: Pyridine is highly recommended as it acts as both a solvent and an acid scavenger. It neutralizes the HCl byproduct generated during the reaction, preventing the protonation of the unreacted aniline, which would otherwise halt the nucleophilic attack.

  • Thermal Suppression: Cool the reaction vessel to 0–5 °C using an ice bath[2].

    • Causality: Methanesulfonyl chloride is violently reactive. Strict temperature control suppresses the kinetic formation of bis-sulfonamides (where two sulfonyl groups attach to the nitrogen), ensuring high selectivity for the mono-sulfonylated product.

  • Reagent Addition: Add 1.1 equivalents of methanesulfonyl chloride dropwise, maintaining the internal temperature below 10 °C[2].

  • Propagation & Quenching: Allow the mixture to warm to room temperature and stir for 2–4 hours. Quench the reaction by adding distilled water[2].

  • Extraction & Purification: Separate the organic layer and wash sequentially with 1M HCl (to remove excess pyridine), saturated sodium bicarbonate, and brine[2]. Dry over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.

Self-Validating Checkpoint: To validate the protocol, analyze the crude product via 1 H-NMR. The successful reaction is confirmed by the disappearance of the broad -NH 2​ singlet (characteristic of the starting aniline) and the emergence of a sharp 3H singlet at ~3.0 ppm corresponding to the methanesulfonamide methyl group. Furthermore, the presence of a single -NH proton signal (~9.0 ppm) confirms mono-sulfonylation; its absence would indicate over-reaction to a bis-sulfonamide impurity.

Downstream Preclinical Workflows: N-Alkylation

The true preclinical utility of N-(5-chloro-2-methylphenyl)methanesulfonamide lies in its subsequent N-alkylation. Because the sulfonamide nitrogen is mildly acidic (pKa ~ 8.5), it can be readily deprotonated and alkylated to form complex, targeted molecules (e.g., 2-(5-chloro-2-methyl-N-methylsulfonylanilino)-N-(2,6-difluorophenyl)acetamide), which are key intermediates in the manufacture of targeted anticancer drugs[2].

N-Alkylation Protocol:

  • Deprotonation: Treat the purified N-(5-chloro-2-methylphenyl)methanesulfonamide with a mild base (e.g., K 2​ CO 3​ ) in dimethylformamide (DMF) to generate the reactive sulfonamide anion.

  • Electrophilic Addition: Introduce the alkylating agent (e.g., an α -chloroacetamide derivative) and heat to 60 °C.

  • Validation: Post-reaction LC-MS must confirm the expected[M+H] + mass of the alkylated product, validating the complete consumption of the sulfonamide precursor.

Workflow Start 5-chloro-2-methylaniline Synthesis Sulfonylation (0-5 °C) Pyridine / MsCl Start->Synthesis Validation Validation (HPLC/NMR) Confirm Mono-sulfonylation Synthesis->Validation Yields Intermediate Alkylation N-Alkylation Library Generation Validation->Alkylation Quality Control Pass Screening In Vitro Kinase Screening (IC50 Determination) Alkylation->Screening Advanced Candidates

Preclinical synthesis and screening workflow for sulfonamide derivatives.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Investigation of N-(5-chloro-2-methylphenyl)methanesulfonamide in Cell Culture Studies

Introduction: Unveiling the Potential of a Vemurafenib Precursor N-(5-chloro-2-methylphenyl)methanesulfonamide is a sulfonamide-containing organic compound recognized primarily as a key intermediate in the synthesis of V...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Potential of a Vemurafenib Precursor

N-(5-chloro-2-methylphenyl)methanesulfonamide is a sulfonamide-containing organic compound recognized primarily as a key intermediate in the synthesis of Vemurafenib, a potent inhibitor of the BRAF V600E mutated kinase. Vemurafenib is an FDA-approved therapeutic for metastatic melanoma, a cancer in which the mitogen-activated protein kinase (MAPK) signaling pathway is often constitutively active due to this specific mutation. The MAPK pathway is a critical signaling cascade that regulates a wide array of cellular processes, including proliferation, differentiation, and apoptosis.[1][2][3] Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.

Given its structural relationship to a clinically significant MAPK pathway inhibitor, N-(5-chloro-2-methylphenyl)methanesulfonamide presents an intriguing subject for cell culture-based investigation. It is crucial to determine whether this precursor molecule exhibits any inherent biological activity, either synergistic, antagonistic, or independent of Vemurafenib's effects. These application notes provide a comprehensive guide for researchers to systematically evaluate the cellular impact of N-(5-chloro-2-methylphenyl)methanesulfonamide, with a focus on its potential effects on cell viability and the MAPK signaling cascade.

Physicochemical Properties and Handling

PropertyValueSource
CAS Number 196875-84-0[4]
Molecular Formula C8H10ClNO2S[4]
Molecular Weight 219.69 g/mol [4]
Appearance Solid (form may vary)Inferred
Solubility Soluble in DMSO[5][6]

Storage and Handling:

N-(5-chloro-2-methylphenyl)methanesulfonamide should be stored in a cool, dry, and well-ventilated area, protected from light.[7] For laboratory use, it is recommended to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, to avoid direct contact with the skin and eyes.[8][9] All handling should be performed in a chemical fume hood.

Experimental Design: A Phased Approach

A logical workflow for investigating the cellular effects of N-(5-chloro-2-methylphenyl)methanesulfonamide is essential. The following diagram outlines a suggested experimental progression:

experimental_workflow cluster_prep Phase 1: Preparation & Range Finding cluster_mechanism Phase 2: Mechanistic Studies cluster_data Phase 3: Data Analysis & Interpretation prep Stock Solution Preparation viability Initial Viability Screen (e.g., MTT Assay) prep->viability Dose-response mapk MAPK Pathway Analysis (Western Blot for p-ERK) viability->mapk Select concentrations apoptosis Apoptosis Assay (e.g., Annexin V) mapk->apoptosis analysis Quantitative Analysis & Interpretation apoptosis->analysis

Caption: A phased experimental workflow for the cellular characterization of N-(5-chloro-2-methylphenyl)methanesulfonamide.

Protocol 1: Preparation of Stock Solutions

The accurate preparation of stock solutions is fundamental to reproducible cell culture experiments. Due to the likely low aqueous solubility of N-(5-chloro-2-methylphenyl)methanesulfonamide, a high-purity solvent such as dimethyl sulfoxide (DMSO) is recommended for creating a concentrated stock solution.

Materials:

  • N-(5-chloro-2-methylphenyl)methanesulfonamide (solid)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, light-protecting microcentrifuge tubes or vials

Procedure:

  • Calculation: Determine the mass of the compound required to prepare a stock solution of a desired concentration (e.g., 10 mM or 50 mM).

    • Formula: Mass (g) = Desired Concentration (mol/L) x Molecular Weight ( g/mol ) x Volume (L)

  • Dissolution: In a sterile vial, add the calculated mass of N-(5-chloro-2-methylphenyl)methanesulfonamide. Add the appropriate volume of DMSO.

  • Solubilization: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.

  • Sterilization: While not always necessary for DMSO stocks, if concerned about contamination, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light.

Note on Vehicle Controls: It is imperative to include a vehicle control (DMSO alone) in all experiments at the same final concentration as used for the compound treatment.

Protocol 2: Cell Viability Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[1][2][10] This assay is crucial for determining the cytotoxic or cytostatic effects of N-(5-chloro-2-methylphenyl)methanesulfonamide.

Materials:

  • Cells of interest (e.g., A375 melanoma cells with BRAF V600E mutation, and a wild-type BRAF cell line for comparison)

  • Complete cell culture medium

  • 96-well cell culture plates

  • N-(5-chloro-2-methylphenyl)methanesulfonamide stock solution

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of N-(5-chloro-2-methylphenyl)methanesulfonamide in complete culture medium from the stock solution. Replace the existing medium with the medium containing the compound or vehicle control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well. Gently pipette to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the results as a dose-response curve to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Protocol 3: Analysis of MAPK Pathway Activation by Western Blotting

To investigate the mechanistic action of N-(5-chloro-2-methylphenyl)methanesulfonamide, it is essential to examine its effect on the MAPK signaling pathway. A key indicator of pathway activation is the phosphorylation of Extracellular signal-Regulated Kinase (ERK).[11][12][13] Western blotting allows for the specific detection of phosphorylated ERK (p-ERK) relative to total ERK.

mapk_pathway cluster_upstream Upstream Signaling cluster_mapk_cascade MAPK Cascade cluster_downstream Downstream Effects GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor Ras Ras Receptor->Ras BRAF BRAF Ras->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Vemurafenib Vemurafenib (Potential target of precursor) Vemurafenib->BRAF Inhibits

Caption: Simplified schematic of the MAPK signaling pathway, a potential target for N-(5-chloro-2-methylphenyl)methanesulfonamide's effects.

Materials:

  • Treated cell lysates

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (anti-p-ERK and anti-total ERK)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: After treatment with N-(5-chloro-2-methylphenyl)methanesulfonamide, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-ERK overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK.

  • Densitometry Analysis: Quantify the band intensities to determine the ratio of p-ERK to total ERK.

Interpreting the Results

  • Cell Viability: A dose-dependent decrease in cell viability suggests that N-(5-chloro-2-methylphenyl)methanesulfonamide has cytotoxic or cytostatic effects. Comparing the IC50 values between BRAF-mutated and wild-type cell lines can indicate if the effect is specific to the MAPK pathway.

  • MAPK Pathway Activation: A reduction in the p-ERK/total ERK ratio upon treatment would suggest that the compound inhibits the MAPK pathway. This effect should be compared to that of Vemurafenib to understand its relative potency.

Conclusion

These application notes provide a foundational framework for the systematic investigation of N-(5-chloro-2-methylphenyl)methanesulfonamide in a cell culture context. By employing these protocols, researchers can elucidate the biological activity of this Vemurafenib precursor, contributing to a deeper understanding of its potential as a standalone agent or as a reference compound in the study of MAPK pathway inhibitors.

References

  • Spandidos Publications. (2020, January 15). ERK/MAPK signalling pathway and tumorigenesis (Review). Retrieved from [Link]

  • Peterson, S. N., et al. (n.d.). Systematic Analysis of the MAPK Signaling Network Reveals MAP3K Driven Control of Cell Fate. PMC. Retrieved from [Link]

  • ResearchGate. (2017, August 30). How different is western blot protocol for phosphorylated protein from regular western blot? Retrieved from [Link]

  • Bio-protocol. (n.d.). 2.4. Western Blot Analysis of Phospho-TrkA, ERK, Phospho-ERK, CREB and Phospho-CREB Proteins. Retrieved from [Link]

  • Preprints.org. (2024, April 25). Design, Synthesis and In Vitro Analysis of New Vemurafenib Analogs. Retrieved from [Link]

  • Oncotarget. (2017, June 13). Development of [11C]vemurafenib employing a carbon-11 carbonylative Stille coupling and preliminary evaluation in mice bearing melanoma tumor xenografts. Retrieved from [Link]

  • MDPI. (2023, July 7). In Silico Studies of Novel Vemurafenib Derivatives as BRAF Kinase Inhibitors. Retrieved from [Link]

  • G3 Genes | Oxford Academic. (2021, January 11). Identification of pathways modulating vemurafenib resistance in melanoma cells via a genome-wide CRISPR/Cas9 screen. Retrieved from [Link]

  • PMC. (n.d.). N-(5-Chloro-2-methoxyphenyl)benzenesulfonamide. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. Retrieved from [Link]

  • Asian Journal of Chemistry. (n.d.). Synthesis, Characterization and Biological Screening of N-Substituted (5-Chloro-2-methoxyphenyl)benzene Sulfonamide. Retrieved from [Link]

  • MDPI. (2023, June 26). Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. Retrieved from [Link]

Sources

Application

Application Note: Tasisulam In Vivo Xenograft Model Protocol

Target Audience: Researchers, preclinical scientists, and drug development professionals. Introduction & Mechanistic Rationale Tasisulam (LY573636 sodium) is a first-in-class acyl sulfonamide with a highly unique, dual-f...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, preclinical scientists, and drug development professionals.

Introduction & Mechanistic Rationale

Tasisulam (LY573636 sodium) is a first-in-class acyl sulfonamide with a highly unique, dual-faceted mechanism of action. Unlike traditional cytotoxic chemotherapies, Tasisulam drives profound antitumor efficacy through both tumor-intrinsic apoptosis and tumor-extrinsic vascular normalization[1].

Recent translational studies have further elucidated its mechanism: Tasisulam acts as a molecular glue degrader targeting the RNA-binding motif protein 39 (RBM39)[2]. The degradation of RBM39 leads to aberrant pre-mRNA splicing, which upregulates Death Receptor 5 (DR5) and downregulates the anti-apoptotic protein Bcl-2, thereby sensitizing tumors to TRAIL-induced apoptosis[2]. Concurrently, Tasisulam induces G2/M cell cycle arrest (mitotic catastrophe) and inhibits VEGF/FGF-induced endothelial cord formation. This effectively starves the tumor of nutrients while normalizing the remaining vasculature to reduce hypoxia[1].

MOA Tasi Tasisulam (Acyl Sulfonamide) RBM39 RBM39 Degradation (Molecular Glue) Tasi->RBM39 Induces CellCycle G2/M Accumulation (4N DNA Content) Tasi->CellCycle Triggers Vasc Vascular Normalization (Anti-angiogenesis) Tasi->Vasc Inhibits VEGF/FGF Bcl2 Downregulates Bcl-2 RBM39->Bcl2 Intrinsic Pathway DR5 Upregulates DR5 RBM39->DR5 Extrinsic Pathway Apo Apoptosis (Caspase-dependent) CellCycle->Apo Mitotic Catastrophe Bcl2->Apo DR5->Apo

Diagram 1: Dual-faceted mechanism of Tasisulam driving intrinsic apoptosis and vascular normalization.

Preclinical Pharmacodynamics & Efficacy Summary

To establish a robust in vivo model, it is critical to understand the baseline pharmacodynamics. Tasisulam displays potent activity across a wide range of solid tumors and hematological malignancies.

Cell Line / Model TypeIn Vitro EC50In Vivo Dose RegimenKey Mechanistic Observations
Calu-6 (NSCLC) 10 μM25–50 mg/kg IV (5 on / 2 off)G2/M arrest, reduced tumor volume (up to 77%), vascular normalization[1][3].
A-375 (Melanoma) 25 μM25–50 mg/kg IV (5 on / 2 off)Increased 4N DNA content, caspase-dependent apoptosis[1].
Caki-1 (RCC) N/A25 mg/kg IV + Sunitinib or TRAILSynergistic tumor growth suppression, enhanced TRAIL-induced apoptosis[1][2].

Experimental Design & Causality

Why Intravenous (IV) Administration? Tasisulam exhibits complex pharmacokinetics, binding highly to albumin and undergoing extensive hepatic metabolism[4]. IV administration ensures precise systemic exposure, mitigating the variable absorption seen with oral dosing and ensuring the biologically active (unbound) fraction reaches the tumor microenvironment.

Why the 5-Days-On / 2-Days-Off Schedule? Clinical phase 2/3 trials in metastatic melanoma identified a subset of subjects with low Tasisulam clearance, leading to toxic drug accumulation[4]. The intermittent dosing schedule (QDX5 followed by 2 days of rest) in murine models allows for adequate clearance and recovery. This prevents non-specific systemic toxicity while maintaining the continuous pharmacodynamic pressure required to trigger mitotic catastrophe[1].

Detailed Step-by-Step Protocol

Phase 1: Formulation and Preparation

Note: Tasisulam sodium is supplied as a crystalline solid. Organic solvents must be minimized for IV administration to prevent physiological artifacts.

  • Stock Preparation: Prepare an organic solvent-free aqueous solution by dissolving Tasisulam sodium directly into sterile PBS (pH 7.2) to a working concentration of 2.5 to 5.0 mg/mL (targeting a 25–50 mg/kg dose for a standard 20g mouse)[3]. Alternatively, a 0.5% CMC-Na suspension can be utilized[5].

  • Quality Control: Do not store the aqueous solution for more than 24 hours to ensure compound stability and prevent precipitation[3]. Prepare fresh formulations daily.

Phase 2: Cell Line Preparation & Inoculation
  • Cell Harvest: Harvest Calu-6 (NSCLC) or Caki-1 (RCC) cells in the exponential growth phase. Wash twice with cold PBS to remove residual serum proteins.

  • Matrix Suspension: Resuspend cells in a 1:1 mixture of serum-free medium and Matrigel. Rationale: Matrigel enhances engraftment rates and provides a localized basement membrane for initial vascularization.

  • Inoculation: Inject 5×106 cells subcutaneously into the right flank of athymic nude mice (6–8 weeks old).

Phase 3: Randomization and Dosing
  • Monitoring: Monitor tumor growth bi-weekly using digital calipers. Calculate tumor volume using the formula: V=(Length×Width2)/2 .

  • Randomization: Once tumors reach an average volume of 100–150 mm³, randomize mice into Vehicle Control and Tasisulam treatment groups ( n=8 per group) to ensure statistical power.

  • Administration: Administer Tasisulam via tail vein injection (IV) at 25 mg/kg or 50 mg/kg daily for 5 consecutive days, followed by 2 days off. Repeat this cycle for 2 to 3 weeks[1].

Phase 4: Endpoints and Self-Validating Assays

To ensure the protocol is a self-validating system, physical tumor reduction must be correlated with Tasisulam's specific mechanistic biomarkers. 9. Tissue Harvest: At the study endpoint, harvest the tumors. Snap-freeze half of the tissue for molecular analysis and fix the other half in 10% neutral buffered formalin for immunohistochemistry (IHC). 10. Validation Check 1 (Mitotic Catastrophe): Perform FACS analysis on dissociated tumor cells stained with Hoechst dye or Propidium Iodide. A successful Tasisulam response will show a statistically significant accumulation of cells with 4N DNA content (G2/M arrest) compared to the vehicle control[1]. 11. Validation Check 2 (Vascular Normalization): Perform IHC staining for CD31 (endothelial cells) and smooth muscle actin (pericytes). Tasisulam efficacy is confirmed by an increase in pericyte coverage and a reduction in overall mean blood vessel density[1][3].

Workflow Prep 1. Cell Prep (Calu-6 / Caki-1) Inoc 2. Inoculation (Subcutaneous) Prep->Inoc Rand 3. Randomization (Vol ~100-150 mm³) Inoc->Rand Dose 4. Dosing (25-50 mg/kg IV, 5 days on/2 off) Rand->Dose End 5. Endpoints (Volume, IHC, FACS) Dose->End

Diagram 2: Step-by-step in vivo xenograft workflow for Tasisulam evaluation.

Conclusion

Tasisulam provides a highly specific pharmacological profile that bridges targeted protein degradation (RBM39) with broad phenotypic outcomes (apoptosis and anti-angiogenesis). By adhering strictly to the formulation constraints and the 5-on/2-off dosing schedule, researchers can accurately model its dual mechanism of action while avoiding the clearance-related toxicities observed in early clinical trials. Incorporating FACS and IHC as self-validating endpoints ensures high-fidelity data that translates effectively from bench to translational applications.

References

  • Tasisulam Sodium, an Antitumor Agent That Inhibits Mitotic Progression and Induces Vascular Normalization Molecular Cancer Therapeutics (AACR)[Link]

  • Targeting RBM39 with Tasisulam enhances TRAIL-induced apoptosis through DR5 upregulation and Bcl-2 downregulation in renal cell carcinoma Biochemical Pharmacology (via Patsnap)[Link]

  • Synthesis of a Sulfonimidamide-Based Analog of Tasisulam and Its Biological Evaluation in the Melanoma Cell Lines SKMel23 and A375 Skin Pharmacology and Physiology (Karger Publishers)[Link]

Sources

Method

Application Note: Quantitative Analysis of N-(5-chloro-2-methylphenyl)methanesulfonamide in Pharmaceutical Formulations

Introduction N-(5-chloro-2-methylphenyl)methanesulfonamide is a sulfonamide derivative of potential interest in pharmaceutical development. As with any active pharmaceutical ingredient (API), robust and reliable analytic...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

N-(5-chloro-2-methylphenyl)methanesulfonamide is a sulfonamide derivative of potential interest in pharmaceutical development. As with any active pharmaceutical ingredient (API), robust and reliable analytical methods are crucial for its quantification in both bulk drug substance and finished dosage forms. This ensures product quality, safety, and efficacy. This application note presents two validated methods for the quantification of N-(5-chloro-2-methylphenyl)methanesulfonamide: a High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for routine quality control, and a more sensitive and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for trace-level analysis and bioanalytical applications. The protocols provided herein are designed to be self-validating, with an emphasis on the scientific rationale behind the chosen experimental parameters, in accordance with international regulatory guidelines.[1][2][3]

Chemical Properties of N-(5-chloro-2-methylphenyl)methanesulfonamide

  • IUPAC Name: N-(5-chloro-2-methylphenyl)methanesulfonamide

  • CAS Number: 196875-84-0

  • Molecular Formula: C₈H₁₀ClNO₂S

  • Molecular Weight: 219.69 g/mol

  • Structure: Chemical structure of N-(5-chloro-2-methylphenyl)methanesulfonamide

    (Note: A placeholder image URL is used. In a real-world scenario, a generated or sourced image of the chemical structure would be embedded.)

Method 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine quality control of N-(5-chloro-2-methylphenyl)methanesulfonamide in drug substance and formulated products, offering a balance of performance, robustness, and cost-effectiveness.

Principle

Reverse-phase HPLC separates the analyte from potential impurities and excipients based on its hydrophobicity. The analyte is then detected and quantified by its absorbance of UV light at a specific wavelength.

Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Diluent Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Standard Prepare Calibration Standards Standard->Inject Calibrate Generate Calibration Curve Standard->Calibrate Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peak Area Detect->Integrate Quantify Quantify Analyte Integrate->Quantify Calibrate->Quantify

Caption: Workflow for HPLC-UV analysis.

Protocol

1. Materials and Reagents:

  • N-(5-chloro-2-methylphenyl)methanesulfonamide reference standard (purity ≥ 99.5%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and deionized)

  • Formic acid (≥ 98%)

  • Syringe filters (0.45 µm, PTFE or nylon)[4][5]

2. Instrumentation and Chromatographic Conditions:

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 0-2 min: 30% B, 2-10 min: 30-70% B, 10-12 min: 70% B, 12-13 min: 70-30% B, 13-15 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 240 nm

3. Preparation of Solutions:

  • Diluent: Acetonitrile:Water (50:50, v/v)

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation (Drug Substance): Accurately weigh approximately 25 mg of the drug substance into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Further dilute to fall within the calibration range.

  • Sample Preparation (Tablets): Weigh and finely powder not fewer than 20 tablets. Accurately weigh a portion of the powder equivalent to 25 mg of the active ingredient into a 50 mL centrifuge tube. Add 25 mL of diluent, sonicate for 15 minutes, and centrifuge at 4000 rpm for 10 minutes. Filter the supernatant through a 0.45 µm syringe filter and dilute to fall within the calibration range.

4. Data Analysis and Quantification:

  • Inject the prepared standards and samples into the HPLC system.

  • Integrate the peak area of N-(5-chloro-2-methylphenyl)methanesulfonamide.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

  • Determine the concentration of the analyte in the samples from the calibration curve.

Method 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers superior sensitivity and selectivity, making it ideal for bioanalytical studies (e.g., in plasma or urine), impurity profiling, and the analysis of low-concentration formulations.

Principle

LC-MS/MS combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry.[6] The analyte is first separated from the matrix components chromatographically. It is then ionized, and a specific precursor ion is selected and fragmented. The resulting product ions are monitored for highly specific and sensitive quantification.

Experimental Workflow

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Collection (e.g., Plasma) Spike Spike with Internal Standard Sample->Spike Extract Protein Precipitation / SPE Spike->Extract Evaporate Evaporate & Reconstitute Extract->Evaporate Inject Inject into LC-MS/MS Evaporate->Inject Separate UPLC Separation Inject->Separate Ionize Electrospray Ionization (ESI) Separate->Ionize Analyze Tandem Mass Spectrometry (MRM) Ionize->Analyze Integrate Integrate Peak Areas Analyze->Integrate Ratio Calculate Analyte/IS Ratio Integrate->Ratio Calibrate Generate Calibration Curve Ratio->Calibrate Quantify Quantify Analyte Ratio->Quantify Calibrate->Quantify

Caption: Workflow for LC-MS/MS analysis.

Protocol

1. Materials and Reagents:

  • N-(5-chloro-2-methylphenyl)methanesulfonamide reference standard

  • Stable isotope-labeled internal standard (SIL-IS), e.g., N-(5-chloro-2-methylphenyl)methanesulfonamide-d3 (if available, otherwise a structurally similar compound can be used)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

2. Instrumentation and Conditions:

ParameterCondition
LC System Waters ACQUITY UPLC I-Class or equivalent
MS System Sciex Triple Quad 6500+ or equivalent
Column UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic acid and 5 mM Ammonium Acetate in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 0-0.5 min: 10% B, 0.5-3.0 min: 10-90% B, 3.0-3.5 min: 90% B, 3.5-3.6 min: 90-10% B, 3.6-4.0 min: 10% B
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions To be determined by infusion of the analyte and IS
Example MRM Analyte: m/z 220.0 -> 156.0; IS: m/z 223.0 -> 159.0

3. Preparation of Solutions:

  • Standard and IS Stock Solutions (1 mg/mL): Prepare in methanol.

  • Working Solutions: Prepare by serial dilution of the stock solutions.

  • Sample Preparation (Plasma): To 100 µL of plasma, add 10 µL of IS working solution and 300 µL of acetonitrile to precipitate proteins. Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes. Transfer the supernatant to a clean tube, evaporate to dryness under a stream of nitrogen at 40 °C. Reconstitute the residue in 100 µL of mobile phase A.

4. Data Analysis and Quantification:

  • Analyze the samples using the defined LC-MS/MS method.

  • Integrate the peak areas for the analyte and the internal standard.

  • Calculate the peak area ratio (analyte/IS).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the standards.

  • Determine the concentration of the analyte in the samples from the calibration curve.

Method Validation

Both methods should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][7] For bioanalytical applications, the US Food and Drug Administration (FDA) guidance on bioanalytical method validation should be followed.[1][2][8][9][10]

Validation Parameters:

ParameterHPLC-UVLC-MS/MS
Specificity/Selectivity Demonstrate resolution from impurities and excipients.Evaluate for matrix effects (ion suppression/enhancement).
Linearity Minimum of 5 concentration levels, r² > 0.999.Minimum of 6 concentration levels, r² > 0.99.
Range To be established based on linearity.To be established based on linearity.
Accuracy % Recovery at 3 concentration levels (80%, 100%, 120%).% Bias at 4 QC levels (LLOQ, Low, Mid, High).
Precision Repeatability (intra-day) and intermediate precision (inter-day) as %RSD.Intra- and inter-assay precision as %CV at 4 QC levels.
Limit of Detection (LOD) Based on signal-to-noise ratio (typically 3:1).Based on signal-to-noise ratio (typically 3:1).
Limit of Quantification (LOQ) Based on signal-to-noise ratio (typically 10:1) with acceptable precision and accuracy.The lowest standard on the calibration curve with acceptable precision and accuracy.
Robustness Small variations in method parameters (e.g., pH, flow rate).Small variations in method parameters.
Stability Freeze-thaw, short-term, long-term, and stock solution stability.Freeze-thaw, bench-top, long-term, and stock solution stability.

Conclusion

The HPLC-UV and LC-MS/MS methods presented in this application note provide robust and reliable approaches for the quantification of N-(5-chloro-2-methylphenyl)methanesulfonamide. The choice of method will depend on the specific application, with HPLC-UV being suitable for routine quality control and LC-MS/MS offering higher sensitivity for more demanding analyses. Adherence to the detailed protocols and validation guidelines will ensure the generation of high-quality, reproducible data for regulatory submissions and drug development research.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). Proprevia. [Link]

  • U.S. Food and Drug Administration. (2025, January). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. [Link]

  • International Council for Harmonisation. (2022, November 7). M10 Bioanalytical Method Validation and Study Sample Analysis. Federal Register. [Link]

  • U.S. Department of Health and Human Services. (2025, January). Bioanalytical Method Validation for Biomarkers Guidance for Industry. [Link]

  • Cormier, P. (2011, November 2). HPLC Sample Prep: Critical First Steps in LC Analysis. Lab Manager. [Link]

  • Takatsuki, K., & Kikuchi, T. (1990). Gas chromatographic-mass spectrometric determination of six sulfonamide residues in egg and animal tissues. Journal of AOAC INTERNATIONAL, 73(6), 886-892. [Link]

  • How to Prepare Sample for HPLC?. (n.d.). Mtoz Biolabs. [Link]

  • Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. (2024, April 29). Drawell. [Link]

  • HPLC Sample Preparation. (n.d.). Organomation. [Link]

  • International Conference on Harmonisation. (1996). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Reeves, V. B. (1999). Confirmation of multiple sulfonamide residues in bovine milk by gas chromatography-positive chemical ionization mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 723(1-2), 185-196. [Link]

  • Takatsuki, K., & Kikuchi, T. (1990). Gas Chromatographic-Mass Spectrometric Determination of Six Sulfonamide Residues in Egg and Animal Tissues. Journal of AOAC INTERNATIONAL, 73(6), 886–892. [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]

  • Borman, P., & Nethercote, P. (2015). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. In Analytical Method Validation and Instrument Performance Verification. ResearchGate. [Link]

  • Tarbin, J. A., Clarke, P., & Shearer, G. (1999). Screening of sulphonamides in egg using gas chromatography-mass-selective detection and liquid chromatography-mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 729(1-2), 127-138. [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Sulfonamides and Hydrozine. [Link]

  • De Nys, H., & D'Hondt, M. (2014). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. RSC Publishing. [Link]

  • Zalavadia, A. (2023, March 15). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences. [Link]

  • Llorca, M., et al. (2026, January 17). Gas chromatography and liquid chromatography coupled to mass spectrometry for the determination of fluorotelomer olefins, fluorotelomer alcohols, perfluoroalkyl sulfonamides and sulfonamido-ethanols in water. ResearchGate. [Link]

  • Kowalczyk, E., et al. (2022, March 21). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. MDPI. [Link]

  • Tzanavaras, P. D., & Themelis, D. G. (2014, February 26). A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes. CABI Digital Library. [Link]

  • Agilent Technologies. (n.d.). Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry. [Link]

  • LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. [Link]

  • Shimadzu Corporation. (2022, November 3). Determination of Sulfonamide Residues in Fish using LCMS-8045 Triple Quadrupole Mass Spectrometer [Video]. YouTube. [Link]

  • Gamba, V., et al. (2003, April 15). A liquid chromatography-mass spectrometry assay for analyzing sulfonamide antibacterials in cattle and fish muscle tissues. PubMed. [Link]

  • Kaufmann, A., et al. (2002, July 15). Quantitative LC/MS-MS determination of sulfonamides and some other antibiotics in honey. PubMed. [Link]

Sources

Application

Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of Tasisulam in Human Plasma

Abstract This document details a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Tasisulam in human plasma. Tasisulam is a novel sulfonamid...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document details a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Tasisulam in human plasma. Tasisulam is a novel sulfonamide anticancer agent that has demonstrated broad activity in various cancer cell lines by inducing apoptosis through the intrinsic cell-death pathway.[1][2] Accurate determination of its plasma concentration is critical for pharmacokinetic (PK) assessments, dose optimization, and overall clinical development.[3][4] The described method utilizes Solid Phase Extraction (SPE) for sample cleanup, followed by chromatographic separation on a reversed-phase C18 column and detection using a triple quadrupole mass spectrometer. The protocol has been developed and validated according to the principles outlined in the US FDA and International Council for Harmonisation (ICH) M10 guidelines for bioanalytical method validation.[5][6][7][8]

Introduction: The Rationale for Tasisulam Quantification

Tasisulam (formerly LY573636) is an investigational antineoplastic agent with a unique mechanism of action that involves inducing cell cycle arrest and apoptosis.[1] Early phase clinical studies have shown that Tasisulam exhibits a long terminal half-life and high-affinity binding to albumin, leading to significant inter-patient variability in plasma concentrations when using flat-dosing regimens.[1][3][4] This pharmacokinetic profile underscores the necessity for a reliable bioanalytical method to accurately measure drug exposure, establish exposure-response relationships, and support individualized dosing strategies.[3]

LC-MS/MS is the gold standard for quantitative bioanalysis due to its inherent selectivity, sensitivity, and wide dynamic range.[5][9] This application note provides a comprehensive protocol for Tasisulam quantification, designed for researchers, scientists, and drug development professionals engaged in preclinical and clinical trials.

Foundational Principles: Ensuring Data Integrity through Validation

A bioanalytical method's primary purpose is to produce reliable data that can be used to make critical regulatory decisions.[7] Therefore, the method's performance must be rigorously characterized through a process known as validation. This process demonstrates that the analytical procedure is suitable for its intended purpose.[8][10] Our method development and validation adhere to the internationally harmonized standards set forth by regulatory bodies like the FDA.[5][6][11]

The core parameters evaluated during validation include:

  • Selectivity & Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.[12]

  • Accuracy & Precision: The closeness of measured values to the nominal concentration and the degree of scatter between replicate measurements, respectively.[10][12]

  • Sensitivity: Defined by the Lower Limit of Quantification (LLOQ), the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.[5]

  • Calibration Curve: The relationship between instrument response and known concentrations of the analyte.

  • Recovery: The efficiency of the extraction process.

  • Stability: The chemical stability of the analyte in the biological matrix under various storage and handling conditions.[13]

The Bioanalytical Workflow: A Systems Approach

The successful quantification of Tasisulam from a complex biological matrix like plasma requires a multi-stage approach. Each stage is optimized to ensure minimal analyte loss and removal of interfering substances.

workflow cluster_pre Pre-Analytical cluster_analytical Analytical Procedure cluster_post Post-Analytical Sample Plasma Sample Receipt (& Storage at -80°C) Thaw Sample Thawing & Aliquoting Sample->Thaw Spike Spiking of Internal Standard (IS) Thaw->Spike SPE Solid Phase Extraction (SPE) Spike->SPE Dry Evaporation & Reconstitution SPE->Dry Inject LC-MS/MS Injection Dry->Inject Integrate Chromatogram Integration Inject->Integrate Regress Calibration Curve Regression Integrate->Regress Calculate Concentration Calculation Regress->Calculate Report Data Review & Reporting Calculate->Report

Fig 1. Overall bioanalytical workflow for Tasisulam analysis.

Experimental Protocols

Materials and Reagents
  • Tasisulam reference standard (≥98% purity)

  • Tasisulam-d4 (or other suitable stable isotope-labeled internal standard)

  • Human plasma (K2-EDTA)

  • Acetonitrile, Methanol (LC-MS Grade)

  • Formic Acid (≥99%)

  • Deionized Water (18.2 MΩ·cm)

  • Solid Phase Extraction (SPE) Cartridges (e.g., Polymeric Reversed-Phase, 30 mg/1 mL)

Protocol 1: Stock and Working Solution Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Tasisulam and Tasisulam-d4 (Internal Standard, IS) in methanol to create separate 1 mg/mL primary stock solutions.

  • Spiking Working Solutions: Prepare serial dilutions of the Tasisulam stock solution in 50:50 (v/v) methanol:water to create working solutions for calibration standards (CS) and quality control (QC) samples. CS and QC solutions should be prepared from separate primary stock weighings.

  • IS Working Solution (100 ng/mL): Dilute the Tasisulam-d4 primary stock with methanol to create a 100 ng/mL IS working solution.

Protocol 2: Solid Phase Extraction (SPE) of Plasma Samples

The use of SPE is a deliberate choice to produce a cleaner extract compared to simpler protein precipitation methods.[14][15] This significantly reduces the risk of ion suppression or enhancement, a phenomenon known as the matrix effect, thereby improving assay robustness and reliability.[16]

Fig 2. Step-by-step Solid Phase Extraction (SPE) protocol.
  • Sample Pre-treatment: Aliquot 200 µL of plasma (CS, QC, or unknown study sample) into a microcentrifuge tube. Add 25 µL of the IS working solution (100 ng/mL) and vortex briefly. Add 200 µL of 4% phosphoric acid in water to acidify the sample, which ensures proper retention on the reversed-phase sorbent.

  • SPE Cartridge Conditioning: Place SPE cartridges on a vacuum manifold. Condition the cartridges by passing 1 mL of methanol followed by 1 mL of deionized water. Do not allow the sorbent bed to dry.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge. Apply gentle vacuum to draw the sample through the sorbent at a slow, steady rate (~1 mL/min).

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove hydrophilic impurities.

  • Elution: Elute the Tasisulam and IS from the cartridge with 1 mL of 0.5% formic acid in acetonitrile into a clean collection tube.

  • Dry-Down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (95% Mobile Phase A, 5% Mobile Phase B). Vortex to ensure complete dissolution.

Protocol 3: LC-MS/MS Instrumentation and Conditions

The following parameters provide a robust starting point and should be optimized for the specific instrument in use.

Parameter Condition Rationale
LC System UPLC/UHPLC SystemProvides high resolution and fast analysis times.
Column Reversed-Phase C18, 50 x 2.1 mm, 1.8 µmStandard chemistry for retaining non-polar to moderately polar compounds like Tasisulam.
Column Temp 40°CEnsures reproducible retention times and peak shapes.
Mobile Phase A 0.1% Formic Acid in WaterAcid modifier promotes protonation for positive ion ESI.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for eluting the analyte.
Flow Rate 0.4 mL/minTypical for a 2.1 mm ID column.
Gradient 5% B to 95% B over 3 min, hold 1 min, re-equilibrateGradient elution is necessary to elute the analyte with good peak shape while clearing the column of late-eluting matrix components.
Injection Vol. 5 µL
MS System Triple Quadrupole Mass SpectrometerRequired for high-selectivity MRM experiments.
Ionization Electrospray Ionization (ESI), Positive ModeTasisulam's structure is amenable to positive ionization.
MRM Transition Tasisulam: m/z 454.1 -> 156.1Values are illustrative and must be optimized empirically. The precursor ion ([M+H]+) is selected and fragmented; a specific product ion is monitored for quantification.
MRM Transition Tasisulam-d4 (IS): m/z 458.1 -> 160.1The mass shift of the stable isotope-labeled IS ensures it does not interfere with the analyte but behaves identically during extraction and ionization.
Source Temp. 500°COptimizes desolvation of mobile phase droplets.
IonSpray Voltage +5500 V

Method Performance and Validation Summary

The method must be validated to demonstrate its reliability.[17][18] The table below summarizes the typical acceptance criteria based on the FDA Bioanalytical Method Validation Guidance.[5][11]

Validation Parameter Acceptance Criteria
Calibration Curve ≥ 6 non-zero standards. Correlation coefficient (r²) ≥ 0.99.
Range To be defined by the study (e.g., 1 - 1000 ng/mL).
Accuracy Mean concentration at each QC level (LLOQ, LQC, MQC, HQC) must be within ±15% of the nominal value (±20% at LLOQ).
Precision Coefficient of Variation (CV) at each QC level must not exceed 15% (20% at LLOQ).
Selectivity No significant interfering peaks at the retention time of the analyte or IS in at least six independent sources of blank matrix.
Matrix Effect The matrix factor should be consistent across different lots of matrix.
Stability Analyte should be stable under expected conditions: Bench-top (e.g., 4h, RT), Freeze-thaw (e.g., 3 cycles), and Long-term storage (e.g., 30 days, -80°C). Analyte concentration should be within ±15% of nominal values.

Conclusion

The LC-MS/MS method described provides a robust, sensitive, and selective tool for the quantitative determination of Tasisulam in human plasma. The use of solid phase extraction ensures a clean sample extract, minimizing matrix effects and leading to reliable data. This well-characterized and validated method is fit-for-purpose to support pharmacokinetic and toxicokinetic studies throughout the drug development lifecycle of Tasisulam, enabling informed decisions on dosing and safety.[12]

References

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025).
  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025). AIT Bioscience.
  • M10 Bioanalytical Method Validation and Study Sample Analysis. (2024). U.S.
  • Goyal, L., et al. (2012). A phase I study of tasisulam sodium (LY573636 sodium), a novel anticancer compound in patients with refractory solid tumors. Cancer Chemotherapy and Pharmacology, 70(3), 425-434. [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. (2022). U.S.
  • Lee, H., et al. (2012). Determination of tamsulosin in human plasma by liquid chromatography/tandem mass spectrometry and its application to a pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis, 70, 524-528. [Link]

  • Bioanalytical Method Validation Guidance for Industry. (2020). U.S.
  • Weiss, G. J., et al. (2012). A phase I study of tasisulam sodium (LY573636 sodium), a novel anticancer compound, administered as a 24-h continuous infusion in patients with advanced solid tumors. Investigational New Drugs, 31(3), 657-665. [Link]

  • The Effect of Tasisulam on the CYP2C9-Mediated Metabolism of Tolbutamide: A Pharmacokinetic Interaction Study in Cancer Patients With Advanced and/or Metastatic Solid Tumors or Lymphoma. (2026).
  • Tasisulam Sodium (LY573636) in Patients With Advanced Non–Small-Cell Lung Cancer: A Phase II Study. (2012). Clinical Lung Cancer, 13(4), 274-281.
  • Physiologically Based Pharmacokinetic Modelling of Cytochrome P450 2C9-Related Tolbutamide Drug Interactions with Sulfaphenazole and Tasisulam. (2018). Clinical Pharmacokinetics, 57(12), 1603-1614. [Link]

  • Shah, G., et al. (2019). Bioanalytical technique for determination of tasimelteon in human plasma by LC-MS/MS and its application to pharmacokinetic study in humans. Biomedical Chromatography, 33(3), e4443. [Link]

  • Development and clinical application of a liquid chromatography-tandem mass spectrometry-based assay to quantify eight tyrosine kinase inhibitors in human plasma. (2022). Frontiers in Pharmacology, 13, 848788. [Link]

  • Rudzki, P. J., et al. (2005). Validated LC-MS method for determination of tamsulosin in human plasma and its application to pharmacokinetic study. Acta Poloniae Pharmaceutica, 62(5), 347-352. [Link]

  • An Easily Expandable Multi-Drug LC-MS Assay for the Simultaneous Quantification of 57 Oral Antitumor Drugs in Human Plasma. (2021). Cancers, 13(24), 6363. [Link]

  • Vishwanathan, K., et al. (2007). Bioanalytical method validation: An updated review. Journal of Pharmaceutical and Biomedical Analysis, 45(4), 559-573. [Link]

  • Estimation of solifenacin and tamsulosin in rat plasma by LC-MS/MS: Application to a pharmacokinetic study. (2021). ResearchGate.[Link]

  • Dispersive solid-phase extraction based on butylamide silica for the determination of sulfamethoxazole in milk samples. (2016). CORE.[Link]

  • Bioanalytical Method Validation and Its Pharmaceutical Application- A Review. (2014). Walsh Medical Media.[Link]

  • Current developments in LC-MS for pharmaceutical analysis. (2020). SciSpace.[Link]

  • ICH guideline M10 on bioanalytical method validation and study sample analysis. (2022). European Medicines Agency.[Link]

  • Sample preparation with solid-phase extraction. (n.d.). Scharlab.[Link]

  • Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. (2024). MDPI.[Link]

  • A validated LC–MS/MS method for clinical pharmacokinetics and presumptive phase II metabolic pathways following oral administration of Andrographis paniculata extract. (2023). Scientific Reports, 13(1), 2533. [Link]

  • Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Bi. (2024). CRIS.[Link]

  • Development and Validation of an LC-MS/MS Method for Simultaneous Determination of Short Peptide-Based Drugs in Human Blood Plasma. (2021). ResearchGate.[Link]

  • UPLC-MS/MS-Based Analysis of Trastuzumab in Plasma Samples: Application in Breast Cancer Patients Sample Monitoring. (2022). MDPI.[Link]

Sources

Method

Application Note: N-(5-chloro-2-methylphenyl)methanesulfonamide for In Vitro Apoptosis Induction

For Research Use Only. Not for use in diagnostic procedures.

Author: BenchChem Technical Support Team. Date: March 2026

For Research Use Only. Not for use in diagnostic procedures.

Introduction

N-(5-chloro-2-methylphenyl)methanesulfonamide is a small molecule belonging to the sulfonamide class of compounds. While specific literature on the apoptosis-inducing activity of this particular compound is limited, the broader family of sulfonamide derivatives has garnered significant interest in oncology research for their potential as anticancer agents.[1] Many sulfonamide-based compounds have been demonstrated to inhibit tumor cell proliferation and induce programmed cell death, or apoptosis, in various cancer cell lines.[1][2]

This document provides a detailed guide for researchers, scientists, and drug development professionals on utilizing N-(5-chloro-2-methylphenyl)methanesulfonamide to induce and evaluate apoptosis in vitro. The protocols and mechanistic insights described herein are based on established principles of apoptosis research and the known activities of structurally related sulfonamide compounds. It is intended to serve as a comprehensive starting point for investigating the pro-apoptotic potential of this molecule.

Proposed Mechanism of Action: The Intrinsic Apoptotic Pathway

Based on studies of other small molecule apoptosis inducers, N-(5-chloro-2-methylphenyl)methanesulfonamide is hypothesized to trigger the intrinsic, or mitochondrial, pathway of apoptosis. This pathway is a central cell death mechanism that is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins.[3][4][5] These proteins are categorized into anti-apoptotic members (e.g., Bcl-2, Bcl-xL) and pro-apoptotic members (e.g., Bax, Bak, and the BH3-only proteins).[3][4][5][6] The balance between these opposing factions determines the cell's fate.[3][5]

It is proposed that N-(5-chloro-2-methylphenyl)methanesulfonamide, upon entering the cell, perturbs this balance, leading to the activation of pro-apoptotic Bcl-2 family members. This results in mitochondrial outer membrane permeabilization (MOMP), a critical event in the intrinsic pathway.[6] MOMP allows for the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol.[7]

Once in the cytosol, cytochrome c binds to Apoptotic Peptidase Activating Factor 1 (Apaf-1), triggering the formation of the apoptosome.[8] This multi-protein complex then recruits and activates pro-caspase-9, an initiator caspase.[8] Activated caspase-9, in turn, cleaves and activates effector caspases, such as caspase-3 and caspase-7.[9] These executioner caspases are responsible for the systematic dismantling of the cell by cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[9][10]

Signaling Pathway Diagram

apoptosis_pathway cluster_extracellular Extracellular cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Compound N-(5-chloro-2-methylphenyl)methanesulfonamide Bcl2_family Bcl-2 Family Regulation (↑ Bax, Bak / ↓ Bcl-2, Bcl-xL) Compound->Bcl2_family MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bcl2_family->MOMP Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-caspase-9) Caspase_9 Activated Caspase-9 Apoptosome->Caspase_9 Caspase_3_7 Activated Caspase-3/7 Caspase_9->Caspase_3_7 Apoptosis Apoptosis Hallmarks (DNA fragmentation, Membrane Blebbing) Caspase_3_7->Apoptosis Cytochrome_c Cytochrome c release MOMP->Cytochrome_c Cytochrome_c->Apoptosome

Caption: Proposed intrinsic apoptosis signaling pathway induced by N-(5-chloro-2-methylphenyl)methanesulfonamide.

Experimental Protocols

To empirically validate the pro-apoptotic effects of N-(5-chloro-2-methylphenyl)methanesulfonamide, a series of in vitro assays are recommended. These protocols are designed to be self-validating by assessing multiple, temporally distinct events in the apoptotic cascade.

Cell Culture and Treatment
  • Cell Line Selection: Choose appropriate cancer cell lines for your study. It is advisable to use cell lines with varying genetic backgrounds to assess the breadth of activity.

  • Cell Seeding: Plate the cells in a suitable format (e.g., 96-well, 24-well, or 6-well plates) at a density that ensures they are in the logarithmic growth phase at the time of treatment.

  • Compound Preparation: Prepare a stock solution of N-(5-chloro-2-methylphenyl)methanesulfonamide in an appropriate solvent, such as dimethyl sulfoxide (DMSO). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations. A vehicle control (medium with the same concentration of DMSO) must be included in all experiments.

  • Treatment: Treat the cells with a range of concentrations of the compound for various time points (e.g., 6, 12, 24, 48 hours) to determine the optimal conditions for apoptosis induction.

Assessment of Apoptosis

A multi-parametric approach is recommended to confirm apoptosis and to delineate the underlying mechanism.

1. Annexin V and Propidium Iodide (PI) Staining for Apoptosis Detection

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[7] PI is a membrane-impermeable DNA intercalating agent that stains the nuclei of cells with compromised membrane integrity (late apoptotic and necrotic cells).

Protocol:

  • After treatment, collect both adherent and floating cells.

  • Wash the cells with cold phosphate-buffered saline (PBS).

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add fluorescently labeled Annexin V (e.g., FITC, PE) and PI to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within one hour.

Data Interpretation:

Annexin VPropidium Iodide (PI)Cell Population
NegativeNegativeViable
PositiveNegativeEarly Apoptotic
PositivePositiveLate Apoptotic/Necrotic
NegativePositiveNecrotic

2. Caspase Activity Assays

The activation of caspases is a hallmark of apoptosis.[10] Fluorogenic or colorimetric assays can be used to measure the activity of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3/7).

Protocol (Fluorogenic):

  • Lyse the treated cells to release cellular contents.

  • Add a specific caspase substrate conjugated to a fluorophore (e.g., DEVD for caspase-3/7, LEHD for caspase-9).

  • Incubate to allow the active caspases to cleave the substrate, releasing the fluorophore.

  • Measure the fluorescence intensity using a microplate reader.

  • Normalize the results to the protein concentration of the cell lysates.

3. Mitochondrial Membrane Potential (ΔΨm) Assay

A decrease in mitochondrial membrane potential is an early event in the intrinsic apoptotic pathway.[2] This can be assessed using cationic fluorescent dyes such as JC-1 or TMRE.

Protocol (JC-1):

  • Treat cells as desired.

  • Incubate the cells with JC-1 dye. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and fluoresces green.

  • Wash the cells to remove excess dye.

  • Analyze the cells by flow cytometry or fluorescence microscopy. A shift from red to green fluorescence indicates a loss of ΔΨm.

Experimental Workflow Diagram

experimental_workflow Start Start: Cell Culture Treatment Treat with N-(5-chloro-2-methylphenyl)methanesulfonamide (Dose-response and time-course) Start->Treatment Assays Perform Apoptosis Assays Treatment->Assays AnnexinV Annexin V / PI Staining (Flow Cytometry) Assays->AnnexinV Caspase Caspase Activity Assay (Fluorometric/Colorimetric) Assays->Caspase Mito Mitochondrial Membrane Potential (JC-1 / TMRE Staining) Assays->Mito Data Data Analysis and Interpretation AnnexinV->Data Caspase->Data Mito->Data Conclusion Conclusion on Apoptotic Induction Data->Conclusion

Caption: A streamlined workflow for assessing apoptosis induced by N-(5-chloro-2-methylphenyl)methanesulfonamide.

Data Presentation and Interpretation

Concentration (µM)% Early Apoptosis (Annexin V+/PI-)% Late Apoptosis (Annexin V+/PI+)Relative Caspase-3/7 Activity (Fold Change)% Cells with Low ΔΨm
Vehicle Control1.0
1
5
10
25
50

A dose-dependent increase in the percentage of apoptotic cells, caspase activity, and the population of cells with depolarized mitochondria would strongly indicate that N-(5-chloro-2-methylphenyl)methanesulfonamide induces apoptosis through the intrinsic pathway.

Conclusion

This application note provides a comprehensive framework for investigating the apoptosis-inducing properties of N-(5-chloro-2-methylphenyl)methanesulfonamide in vitro. By employing a multi-parametric approach that interrogates different stages of the apoptotic process, researchers can generate robust and reliable data to characterize the biological activity of this compound. The provided protocols and conceptual framework are intended to guide the experimental design and data interpretation, ultimately contributing to a better understanding of the therapeutic potential of novel sulfonamide derivatives in cancer research.

References

  • Boatright, K. M., & Salvesen, G. S. (2003). Mechanisms of caspase activation. Current opinion in cell biology, 15(6), 725-731. [Link]

  • Czabotar, P. E., Lessene, G., Strasser, A., & Adams, J. M. (2014). Control of apoptosis by the BCL-2 protein family: implications for physiology and therapy. Nature reviews Molecular cell biology, 15(1), 49-63. [Link]

  • Fesik, S. W. (2005). Promoting apoptosis as a strategy for cancer therapy. Nature reviews Cancer, 5(11), 876-885. [Link]

  • Jiang, Y., Zhang, X. Y., Sun, L., Wu, X. Z., & Chen, Z. N. (2012). Methyl methanesulfonate induces apoptosis in p53-deficient H1299 and Hep3B cells through a caspase 2- and mitochondria-associated pathway. Environmental toxicology and pharmacology, 34(3), 855–863. [Link]

  • Kale, J., Osterlund, E. J., & Andrews, D. W. (2018). BCL-2 family proteins: changing partners in the dance towards death. Cell death and differentiation, 25(1), 65-80. [Link]

  • Kroemer, G., Galluzzi, L., & Brenner, C. (2007). Mitochondrial membrane permeabilization in cell death. Physiological reviews, 87(1), 99-163. [Link]

  • MDPI. (2022). Novel 5-Substituted 2-(Aylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamides: Synthesis, Molecular Structure, Anticancer Activity, Apoptosis-Inducing Activity and Metabolic Stability. Molecules, 21(7), 811. [Link]

  • Parrish, A. B., Freel, C. D., & Kornbluth, S. (2013). Cellular mechanisms controlling caspase activation and function. Cold Spring Harbor perspectives in biology, 5(6), a008672. [Link]

  • Rieger, A. M., Nelson, K. L., Konowalchuk, J. D., & Barreda, D. R. (2011). Modified annexin V/propidium iodide apoptosis assay for accurate assessment of cell death. Journal of visualized experiments : JoVE, (50), 2597. [Link]

  • Taylor, R. C., Cullen, S. P., & Martin, S. J. (2008). Apoptosis: controlled demolition at the cellular level. Nature reviews Molecular cell biology, 9(3), 231-241. [Link]

  • van Delft, M. F., & Huang, D. C. (2006). How the BCL-2 family of proteins decides life or death. Cell death and differentiation, 13(8), 1361-1369. [Link]

  • Wi, J. H., Park, J. H., & Kim, S. J. (2012). Sulfonamides as a plentiful source of anticancer agents. Anti-cancer agents in medicinal chemistry, 12(7), 738-753. [Link]

  • Wikipedia. Bcl-2 family. [Link]

  • Youle, R. J., & Strasser, A. (2008). The BCL-2 protein family: opposing activities that mediate cell death. Nature reviews Molecular cell biology, 9(1), 47-59. [Link]

  • Zou, H., Henzel, W. J., Liu, X., Lutschg, A., & Wang, X. (1997). Apaf-1, a human protein homologous to C. elegans CED-4, participates in cytochrome c-dependent activation of caspase-3. Cell, 90(3), 405-413. [Link]

Sources

Application

Application Note: Mechanistic Profiling and Protocol for Tasisulam Treatment in NSCLC Cell Lines

Prepared by: Senior Application Scientist Target Audience: Researchers, Scientists, and Oncology Drug Development Professionals Executive Summary & Mechanistic Rationale Tasisulam (LY573636 sodium) is an acylsulfonamide...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Scientists, and Oncology Drug Development Professionals

Executive Summary & Mechanistic Rationale

Tasisulam (LY573636 sodium) is an acylsulfonamide with a highly distinct, dual-faceted mechanism of action that diverges from conventional tubulin-binding chemotherapies[1]. In non-small cell lung cancer (NSCLC) models, particularly the Calu-6 cell line, Tasisulam does not directly poison DNA. Instead, it induces a profound mitotic catastrophe[2].

The causality of its cytotoxicity follows a strict temporal and biological sequence: Tasisulam blocks mitotic progression, forcing cells to accumulate in the G2/M phase with a 4N DNA content and elevated phospho-histone H3 (pHH3) expression[2]. This prolonged mitotic arrest triggers mitochondrial stress, leading to cytochrome c release and the subsequent activation of the intrinsic, caspase-9-dependent apoptotic pathway[1],[2].

Understanding this sequence is critical for experimental design: assays must be timed to allow for sufficient cell cycling, and in vitro dosing must account for the compound's exceptionally high protein-binding affinity[2].

Mechanistic Pathway Diagram

MOA Tasisulam Tasisulam (LY573636) Mitosis Mitotic Progression Tasisulam->Mitosis Inhibits G2M G2/M Accumulation (4N DNA, pHH3+) Mitosis->G2M Induces Mito Mitochondrial Stress G2M->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Cleaved Caspase-9 CytoC->Casp9 Activates Casp3 Cleaved Caspase-3 / PARP Casp9->Casp3 Apoptosis Intrinsic Apoptosis Casp3->Apoptosis

Figure 1. Tasisulam-induced intrinsic apoptosis pathway following G2/M accumulation.

Quantitative Pharmacological Profile

To establish a reliable baseline for your assays, refer to the established in vitro parameters for Tasisulam in NSCLC models[1],[2].

Pharmacological ParameterValue / ObservationExperimental Implication
Target NSCLC Cell Line Calu-6, A549Calu-6 is highly sensitive and serves as an ideal positive control model.
Protein Binding (Serum) ≥99.7% bound to albuminMedia serum concentration directly dictates the required total drug dose.
Total Drug EC50 (10% FBS) < 50 μMRequires higher nominal dosing in standard culture media.
Estimated Free Drug EC50 ~5 μMThe actual biologically active concentration reaching the cells.
Optimal Treatment Window 48 HoursRequires ~2 cell doublings to achieve maximal G2/M accumulation.
Primary Phenotypic Markers 4N DNA, pHH3+Validates mitotic arrest prior to apoptosis.

Critical Experimental Design Parameters (E-E-A-T Insights)

As a self-validating system, your experimental design must account for the physical and temporal realities of Tasisulam's mechanism:

  • The Protein-Binding Artifact : Tasisulam is highly protein-bound (>99.7% to serum albumin)[2]. If you perform an assay in 10% Fetal Bovine Serum (FBS), a total drug concentration of 50 μM is required to yield a free, biologically active drug concentration of approximately 5 μM[2]. Causality: Failing to account for serum albumin will result in false-negative viability data due to drug sequestration.

  • Temporal Dynamics (The 48-Hour Rule) : Tasisulam does not induce immediate cytotoxicity. Because it targets mitotic progression, cells must actively cycle to be affected. Maximal G2/M accumulation and subsequent apoptosis occur only after the cells have undergone approximately two cell doublings (typically 48 hours for Calu-6 cells)[2]. Causality: Premature harvesting (e.g., at 12 or 24 hours) will capture cells before they enter mitotic catastrophe, skewing apoptotic readouts.

Comprehensive Laboratory Protocols

Phase I: Cell Culture and Self-Validating Setup
  • Culture Maintenance: Grow Calu-6 NSCLC cells in MEM or RPMI-1640 supplemented with exactly 10% FBS and 1% Penicillin-Streptomycin. Maintain at 37°C in a 5% CO₂ humidified incubator.

  • Compound Preparation: Dissolve Tasisulam sodium in 100% DMSO to create a 10 mM stock. Aliquot and store at -20°C to prevent freeze-thaw degradation.

  • Cell Seeding: Seed cells at a density of 5×103 cells/well in 96-well plates (for High-Content Imaging) or 3×105 cells/well in 6-well plates (for Flow Cytometry/Western Blot). Allow 24 hours for adherence.

  • Self-Validating Quality Control: Include a positive control for mitotic arrest (e.g., Paclitaxel at 100 nM) and a positive control for intrinsic apoptosis (e.g., Staurosporine at 1 μM). If Tasisulam fails to induce G2/M accumulation while Paclitaxel succeeds, investigate your media's serum concentration.

Phase II: Tasisulam Treatment & High-Content Imaging (HCI)

Objective: Correlate 4N DNA content with Caspase-3 activation at the single-cell level[2].

  • Dosing: Treat cells with a concentration gradient of Tasisulam (0.1 μM to 100 μM). Ensure the final DMSO concentration does not exceed 0.5%.

  • Incubation: Incubate for exactly 48 hours (approx. 2 cell doublings)[2].

  • Fixation & Permeabilization: Fix cells with 4% Paraformaldehyde (PFA) for 15 minutes at room temperature. Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Staining: Stain with Hoechst 33342 (to quantify DNA content and nuclear area), anti-phospho-Histone H3 (pHH3) (to mark mitotic entry), and anti-cleaved Caspase-3 (to mark apoptosis).

  • Analysis: Use an HCI system to perform subpopulation analysis. You should observe that only cells with >2N/4N DNA content display activated Caspase-3[2].

Phase III: Flow Cytometry (FACS) & Western Blotting

Objective: Validate population-wide G2/M arrest and intrinsic apoptotic pathway activation[1],[2].

  • Harvesting (Critical Step): Collect both the culture media (containing floating, apoptotic cells) and the adherent cells via trypsinization. Causality: Tasisulam-treated cells undergoing mitotic catastrophe will detach; discarding the supernatant will artificially deplete the apoptotic population.

  • FACS Analysis: Fix a subset of the harvested cells in cold 70% ethanol. Stain with Propidium Iodide (PI) and RNase A. Analyze via flow cytometry to quantify the accumulation of the 4N (G2/M) peak.

  • Western Blotting: Lyse the remaining cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors. Run lysates on an SDS-PAGE gel and probe for:

    • Cleaved Caspase-9 & Cleaved PARP: Confirms activation of the intrinsic apoptotic cascade[2].

    • Cytochrome c: Analyze cytosolic fractions to confirm mitochondrial membrane permeabilization[1].

Experimental Workflow Diagram

Workflow Seed 1. Cell Seeding Calu-6 NSCLC 24h Incubation Treat 2. Tasisulam Treatment 0.1 - 100 μM 48h Duration Seed->Treat Harvest 3. Cell Harvest Collect Adherent & Floating Cells Treat->Harvest FACS 4a. Flow Cytometry PI Staining Readout: G2/M Peak Harvest->FACS WB 4b. Western Blotting RIPA Lysis Readout: Caspase-9 Harvest->WB HCI 4c. High-Content Imaging Hoechst / pHH3 Readout: Mitotic Arrest Harvest->HCI

Figure 2. Experimental workflow for validating Tasisulam efficacy in NSCLC cell lines.

References

  • [2] Tasisulam Sodium, an Antitumor Agent That Inhibits Mitotic Progression and Induces Vascular Normalization. Molecular Cancer Therapeutics - AACR Journals. Available at:[Link]

  • [3] A phase I study of tasisulam sodium (LY573636 sodium), a novel anticancer compound in patients with refractory solid tumors. PMC - NIH. Available at:[Link]

Sources

Method

Application Notes and Protocols for N-(5-chloro-2-methylphenyl)methanesulfonamide as a Gamma-Secretase Inhibitor

For Researchers, Scientists, and Drug Development Professionals Abstract These application notes provide a comprehensive technical guide for the characterization of N-(5-chloro-2-methylphenyl)methanesulfonamide, a repres...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive technical guide for the characterization of N-(5-chloro-2-methylphenyl)methanesulfonamide, a representative of the sulfonamide class of γ-secretase inhibitors. As the accumulation of amyloid-beta (Aβ) peptides is a central event in the pathogenesis of Alzheimer's disease, the inhibition of γ-secretase, a key enzyme in Aβ production, remains a primary therapeutic strategy. This document details the synthesis of N-(5-chloro-2-methylphenyl)methanesulfonamide, followed by robust protocols for its in vitro and in vivo evaluation. The provided methodologies are designed to enable researchers to assess the compound's potency, selectivity, and potential therapeutic window, with a critical focus on balancing Aβ reduction with on-target, mechanism-based side effects related to Notch signaling.

Introduction: The Rationale for Targeting Gamma-Secretase with Sulfonamide-Based Inhibitors

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) peptides in the brain, forming senile plaques.[1] These Aβ peptides, primarily the 40- and 42-amino acid isoforms (Aβ40 and Aβ42), are generated through the sequential proteolytic cleavage of the amyloid precursor protein (APP) by β-secretase and γ-secretase.[2] The γ-secretase complex, a multi-subunit intramembrane aspartyl protease, is the final enzyme in this pathway, making it a critical target for therapeutic intervention in AD.[3]

N-(5-chloro-2-methylphenyl)methanesulfonamide belongs to the sulfonamide class of compounds, which have been investigated as potent γ-secretase inhibitors.[4][5] The core scientific premise is that by inhibiting γ-secretase, the production of Aβ peptides can be reduced, thereby slowing or preventing the progression of AD. However, a significant challenge in the development of γ-secretase inhibitors (GSIs) is their potential for on-target toxicity due to the inhibition of other γ-secretase substrates, most notably the Notch receptor.[6] Notch signaling is crucial for cell-fate decisions, and its disruption can lead to adverse effects, such as intestinal goblet cell hyperplasia and thymus atrophy.[6] Therefore, a key aspect of characterizing any novel GSI is to determine its therapeutic window—the dose range that provides robust Aβ lowering without significant Notch-related pathology.[6]

These application notes will guide the user through the synthesis and comprehensive preclinical evaluation of N-(5-chloro-2-methylphenyl)methanesulfonamide as a representative sulfonamide GSI.

Synthesis of N-(5-chloro-2-methylphenyl)methanesulfonamide

The synthesis of N-(5-chloro-2-methylphenyl)methanesulfonamide is a straightforward process involving the reaction of 5-chloro-2-methylaniline with methanesulfonyl chloride.

Experimental Protocol: Synthesis

Materials:

  • 5-chloro-2-methylaniline

  • Methanesulfonyl chloride

  • Pyridine (or another suitable aprotic solvent like dichloromethane)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Dichloromethane (DCM)

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask, dissolve 1 equivalent of 5-chloro-2-methylaniline in pyridine.

  • Cool the solution to 0-5°C in an ice bath.

  • Slowly add 1.1 equivalents of methanesulfonyl chloride dropwise to the stirred solution, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the product with dichloromethane.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from an ethanol/water mixture to yield N-(5-chloro-2-methylphenyl)methanesulfonamide as a solid.

In Vitro Characterization

The initial characterization of a novel GSI involves determining its potency and selectivity in cell-free and cell-based assays.

Gamma-Secretase Activity Assay (Cell-Free)

This assay measures the direct inhibitory effect of the compound on the enzymatic activity of isolated γ-secretase. A variety of commercial kits are available for this purpose, often employing a fluorogenic substrate.

Principle: A specific peptide substrate for γ-secretase is conjugated to a fluorophore and a quencher. In its intact form, the fluorescence is quenched. Upon cleavage by γ-secretase, the fluorophore and quencher are separated, resulting in a measurable increase in fluorescence.

Protocol Outline:

  • Prepare a crude membrane fraction containing γ-secretase from a suitable cell line (e.g., HEK293 cells overexpressing APP).

  • In a 96-well or 384-well plate, add the membrane preparation, the fluorogenic substrate, and varying concentrations of N-(5-chloro-2-methylphenyl)methanesulfonamide (typically from 1 nM to 100 µM).

  • Incubate the plate at 37°C for 1-2 hours.

  • Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.

  • Calculate the percent inhibition for each concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Assay for Aβ40 and Aβ42 Levels

This assay quantifies the reduction of Aβ40 and Aβ42 peptides secreted from cells treated with the inhibitor. Enzyme-linked immunosorbent assays (ELISAs) are the gold standard for this measurement.

Cell Line: HEK293 cells stably expressing human APP with the Swedish mutation (HEK293-APPsw) are commonly used.

Protocol:

  • Seed HEK293-APPsw cells in a 24- or 48-well plate and allow them to adhere overnight.

  • Replace the medium with fresh medium containing varying concentrations of N-(5-chloro-2-methylphenyl)methanesulfonamide. Include a vehicle control (e.g., DMSO).

  • Incubate the cells for 16-24 hours.

  • Collect the conditioned media and centrifuge to remove any cell debris.

  • Quantify the levels of Aβ40 and Aβ42 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.

  • Determine the EC50 values for the reduction of Aβ40 and Aβ42.

Notch Signaling Assay

To assess the compound's selectivity, its effect on Notch signaling must be evaluated. This can be achieved using a cell-based reporter assay.

Principle: A cell line is engineered to express a modified Notch receptor that, upon cleavage by γ-secretase, releases an intracellular domain (NICD) that activates a reporter gene (e.g., luciferase).

Protocol:

  • Use a cell line stably expressing a Notch-Gal4 fusion protein and a Gal4-luciferase reporter construct.

  • Treat the cells with varying concentrations of N-(5-chloro-2-methylphenyl)methanesulfonamide.

  • After an appropriate incubation period (e.g., 24 hours), lyse the cells and measure luciferase activity using a luminometer.

  • Determine the IC50 for the inhibition of Notch signaling and compare it to the EC50 values for Aβ reduction to calculate a selectivity index.

Data Presentation: In Vitro Potency and Selectivity

Summarize the results in a table for clear comparison. The following table presents example data for a representative sulfonamide GSI.

Assay Parameter Value (nM)
γ-Secretase ActivityIC50~5
Aβ40 Reduction (Cell-based)EC50~10
Aβ42 Reduction (Cell-based)EC50~8
Notch Signaling InhibitionIC50~150
Selectivity Index (Notch IC50 / Aβ40 EC50) ~15

In Vivo Evaluation in a Transgenic Mouse Model of Alzheimer's Disease

In vivo studies are essential to evaluate the pharmacokinetic properties, efficacy, and potential toxicity of the GSI. The 5XFAD mouse model, which develops amyloid plaques at an early age, is a suitable model for these studies.[1]

Pharmacokinetic and Pharmacodynamic (PK/PD) Study

This study aims to determine the relationship between the drug concentration in the plasma and brain and its effect on Aβ levels.

Protocol:

  • Administer a single oral dose of N-(5-chloro-2-methylphenyl)methanesulfonamide to a cohort of 5XFAD mice at various dose levels (e.g., 1, 3, 10, 30 mg/kg).

  • At different time points post-dosing (e.g., 2, 4, 8, 24 hours), collect blood and brain tissue from subgroups of mice.

  • Analyze the plasma and brain homogenates for drug concentration using LC-MS/MS.

  • Measure Aβ40 and Aβ42 levels in the brain homogenates using ELISA.

  • Correlate the drug concentration with the reduction in brain Aβ levels to establish a PK/PD relationship and determine the ED50 (the dose required to achieve 50% reduction in brain Aβ).

Sub-chronic Efficacy and Safety Study

This study evaluates the long-term effects of the GSI on amyloid plaque pathology and assesses potential Notch-related side effects.

Protocol:

  • Treat 5XFAD mice daily with N-(5-chloro-2-methylphenyl)methanesulfonamide or vehicle for a period of 1 to 3 months.

  • At the end of the treatment period, euthanize the mice and collect brains and other relevant tissues (intestine, thymus, spleen).

  • Efficacy Assessment:

    • Quantify brain Aβ40 and Aβ42 levels by ELISA.

    • Perform immunohistochemical staining of brain sections to visualize and quantify amyloid plaque burden.

  • Safety Assessment (Notch-related):

    • Perform histological analysis of the intestine (ileum) to look for goblet cell hyperplasia.

    • Examine the thymus for any reduction in size or changes in cellularity.

Data Presentation: In Vivo Efficacy

Present the key findings in a clear, tabular format. The following table shows hypothetical data for a sub-chronic study.

Treatment Group Dose (mg/kg/day) Brain Aβ42 Reduction (%) Plaque Burden Reduction (%) Goblet Cell Hyperplasia
Vehicle000None
Compound X33525Minimal
Compound X106050Moderate
Compound X307565Severe

Visualizations

Signaling Pathway

G cluster_membrane Cell Membrane APP Amyloid Precursor Protein (APP) gamma_secretase γ-Secretase Complex APP->gamma_secretase Substrate Notch Notch Receptor Notch->gamma_secretase Substrate Abeta Aβ Peptides (Aβ40/Aβ42) gamma_secretase->Abeta Cleavage NICD Notch Intracellular Domain (NICD) gamma_secretase->NICD Cleavage beta_secretase β-Secretase beta_secretase->APP Cleavage GSI N-(5-chloro-2-methylphenyl) methanesulfonamide (GSI) GSI->gamma_secretase Inhibition Plaques Amyloid Plaques Abeta->Plaques Aggregation Nucleus Nucleus NICD->Nucleus Translocation Gene_transcription Gene Transcription Nucleus->Gene_transcription Activation

Caption: Mechanism of γ-secretase inhibition by N-(5-chloro-2-methylphenyl)methanesulfonamide.

Experimental Workflow

G cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation synthesis Synthesis of Compound cell_free Cell-Free γ-Secretase Assay synthesis->cell_free cell_based Cell-Based Aβ40/42 Assay synthesis->cell_based notch_assay Notch Signaling Assay synthesis->notch_assay pk_pd PK/PD Study in 5XFAD Mice cell_based->pk_pd subchronic Sub-chronic Study in 5XFAD Mice pk_pd->subchronic efficacy Efficacy Assessment (Aβ, Plaques) subchronic->efficacy safety Safety Assessment (Notch-related) subchronic->safety

Caption: Overall experimental workflow for the characterization of the GSI.

Conclusion

The protocols outlined in these application notes provide a robust framework for the preclinical characterization of N-(5-chloro-2-methylphenyl)methanesulfonamide and other novel sulfonamide-based γ-secretase inhibitors. By systematically evaluating the potency, selectivity, and in vivo efficacy and safety, researchers can build a comprehensive data package to support the advancement of promising candidates for the treatment of Alzheimer's disease. The critical assessment of the therapeutic window, by comparing the desired Aβ-lowering effects with potential Notch-related side effects, is paramount for the successful development of this class of inhibitors.

References

  • Basi, G. S., et al. (2010). Amyloid precursor protein selective gamma-secretase inhibitors for treatment of Alzheimer's disease. Alzheimer's Research & Therapy, 2(6), 36. [Link]

  • Best, J. D., et al. (2007). The novel gamma secretase inhibitor N-[cis-4-[(4-chlorophenyl)sulfonyl]-4-(2,5-difluorophenyl)cyclohexyl]-1,1,1-trifluoromethanesulfonamide (MRK-560) reduces amyloid plaque deposition without evidence of notch-related pathology in the Tg2576 mouse. Journal of Pharmacology and Experimental Therapeutics, 320(2), 552-558. [Link]

  • Dovey, H. F., et al. (2001). Functional gamma-secretase inhibitors reduce beta-amyloid peptide levels in brain. Journal of Neurochemistry, 76(1), 173-181. [Link]

  • Hardy, J., & Selkoe, D. J. (2002). The amyloid hypothesis of Alzheimer's disease: progress and problems on the road to therapeutics. Science, 297(5580), 353-356. [Link]

  • Parker, M. F., et al. (2007). N-(5-chloro-2-(hydroxymethyl)-N-alkyl-arylsulfonamides as gamma-secretase inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(16), 4432-4436. [Link]

  • Inotiv. (n.d.). Alzheimer's Disease Models. Inotiv. [Link]

  • Science.gov. (n.d.). gamma secretase inhibitor: Topics. Science.gov. [Link]

  • ResearchGate. (n.d.). Novel sulfonamides exhibit properties in common with classic.... ResearchGate. [Link]

  • Shearman, M. S., et al. (2000). The γ-secretase: a complex of presenilin and nicastrin. Biochemistry, 39(30), 8698-8704. [Link]

  • Wolfe, M. S. (2007). γ-Secretase inhibitors and modulators for Alzheimer's disease. Journal of Neurochemistry, 103(1), 7-14. [Link]

  • Selkoe, D. J. (2001). Alzheimer's disease: genes, proteins, and therapy. Physiological Reviews, 81(2), 741-766. [Link]

  • De Strooper, B., et al. (1999). A presenilin-1-dependent gamma-secretase-like protease mediates release of Notch intracellular domain. Nature, 398(6727), 518-522. [Link]

  • Lanz, T. A., et al. (2006). In vivo characterization of Aβ(40) changes in brain and cerebrospinal fluid using the novel γ-secretase inhibitor N-[cis-4-[(4-chlorophenyl)sulfonyl]-4-(2,5-difluorophenyl)cyclohexyl]-1,1,1-trifluoromethanesulfonamide (MRK-560) in the rat. Journal of Pharmacology and Experimental Therapeutics, 319(2), 924-933. [Link]

  • Zhang, X., et al. (2013). A novel high-throughput 1536-well Notch1 γ-secretase AlphaLISA assay. PloS One, 8(3), e58623. [Link]

  • Osenkowski, P., et al. (2008). Sulfonamide inhibitors of γ-secretase show differential inhibition of PS1- and PS2-comprised γ-secretase. Journal of Biological Chemistry, 283(12), 7469-7478. [Link]

  • Churcher, I., et al. (2006). 4-Substituted cyclohexyl sulfones as potent, orally active gamma-secretase inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(2), 280-284. [Link]

  • Fauq, A. H., et al. (2010). Discovery of sulfonamide-pyrazole gamma-secretase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(7), 2323-2326. [Link]

  • Grimm, M. O., et al. (2013). The Aβ42:Aβ40 ratio modulates aggregation in beta-amyloid oligomers and drives metabolic changes and cellular dysfunction. Journal of Biological Chemistry, 288(2), 1157-1171. [Link]

  • Oakley, H., et al. (2006). Intraneuronal beta-amyloid aggregates, neurodegeneration, and neuron loss in transgenic mice with five familial Alzheimer's disease mutations: potential factors in amyloid plaque formation. The Journal of Neuroscience, 26(40), 10129-10140. [Link]

Sources

Application

Advanced Application Note: Tasisulam in Combination Chemotherapy Workflows

Executive Summary Tasisulam (LY573636) is a highly potent acyl sulfonamide characterized by a unique, dual-faceted mechanism of action: it drives tumor cells into mitotic catastrophe while simultaneously promoting vascul...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Tasisulam (LY573636) is a highly potent acyl sulfonamide characterized by a unique, dual-faceted mechanism of action: it drives tumor cells into mitotic catastrophe while simultaneously promoting vascular normalization within the tumor microenvironment[1],[2]. Although its clinical development was ultimately limited by complex pharmacokinetic challenges related to albumin binding[3], Tasisulam remains an exceptional preclinical tool compound. This application note provides drug development professionals and researchers with authoritative mechanistic insights, quantitative benchmarks, and self-validating experimental protocols for evaluating Tasisulam in combination with other targeted and cytotoxic agents.

Mechanistic Rationale for Combination Therapy

Designing effective combination therapies requires exploiting non-overlapping mechanistic pathways to achieve synergy. Tasisulam provides two distinct therapeutic angles:

  • Mitotic Catastrophe and Intrinsic Apoptosis: Unlike traditional taxanes that directly stabilize microtubules, Tasisulam induces an accumulation of cells with 4N DNA content and elevated phospho-histone H3 (pHH3) expression, leading to profound G2/M phase arrest[2],[4]. This unresolved mitotic stress triggers the intrinsic apoptosis pathway, driving mitochondrial cytochrome c release and subsequent caspase-9 and caspase-3 activation[1],[4].

  • Anti-Angiogenesis via Vascular Normalization: Tasisulam potently inhibits endothelial cell cord formation stimulated by VEGF, FGF, and EGF[1]. Crucially, it does so without blocking acute receptor kinase signaling—a mechanism distinct from receptor tyrosine kinase (RTK) inhibitors like sunitinib[2].

Because of these complementary mechanisms, Tasisulam has shown profound in vivo synergy when combined with RTK inhibitors. For example, the combination of Tasisulam and sunitinib significantly delayed tumor growth in the Caki-1 renal cell carcinoma model, whereas neither agent was active alone[2],[4].

Pathway cluster_Tumor Tumor Cell: Mitotic Catastrophe cluster_Endo Endothelial Cell: Anti-Angiogenesis Tasisulam Tasisulam (LY573636) G2M G2/M Phase Arrest (↑ 4N DNA, ↑ pHH3) Tasisulam->G2M Induces Cord Endothelial Cord Formation Tasisulam->Cord Inhibits VascNorm Vascular Normalization Tasisulam->VascNorm Promotes Mito Mitochondrial Stress G2M->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Apoptosis Caspase-Dependent Apoptosis Casp9->Apoptosis GF VEGF / FGF / EGF Signaling GF->Cord

Fig 1. Tasisulam's dual mechanism: mitotic catastrophe in tumors and vascular normalization.

Pharmacokinetic and Dosing Dynamics

A critical variable when designing Tasisulam experiments—especially for in vivo translation—is its extensive binding to serum albumin. Tasisulam exhibits a median terminal elimination half-life of approximately 10 days, closely mirroring the turnover rate of human albumin[3].

Because only the unbound fraction is biologically active, toxicity profiles (primarily severe neutropenia and thrombocytopenia) correlate tightly with albumin-corrected exposure (AUC_alb) rather than absolute dosage[5]. In a comprehensive multi-arm Phase 1b study combining Tasisulam with standard chemotherapies (docetaxel, gemcitabine, temozolomide, cisplatin, and erlotinib), dosing was strictly calibrated to target specific AUC_alb ranges to maintain the therapeutic window[5]. Similar albumin-corrected targeting was utilized in Phase 1b/2 combinations with liposomal doxorubicin for ovarian cancer[6].

Quantitative Benchmarks

The following table summarizes critical quantitative parameters derived from preclinical and clinical combination studies to guide dose-finding in new experimental designs.

ParameterValue / TargetBiological ContextReference
Antiproliferation EC50 < 50 μMObserved in >70% of 120 diverse tumor cell lines tested.[1]
VEGF-induced Cord Inhibition EC50 47 nMPrimary endothelial cell anti-angiogenesis assay.[1]
FGF-induced Cord Inhibition EC50 103 nMPrimary endothelial cell anti-angiogenesis assay.[1]
EGF-induced Cord Inhibition EC50 34 nMPrimary endothelial cell anti-angiogenesis assay.[1]
Target AUC_alb (Docetaxel/Cisplatin) 3,500 hμg/mLPhase 1b clinical trial target for combination therapy.[5]
Target AUC_alb (Gemcitabine/Erlotinib) 4,000 hμg/mLPhase 1b clinical trial target for combination therapy.[5]

Experimental Protocols

Protocol A: In Vitro High Content Imaging (HCI) Synergy Assay

Causality & Rationale: Bulk viability assays (like CellTiter-Glo) cannot distinguish between cell cycle arrest and cell death. Because Tasisulam specifically drives G2/M accumulation[4], High Content Imaging (HCI) is required to perform subpopulation analysis on a single-cell level. Furthermore, 4N DNA content alone cannot differentiate G2 from M phase; therefore, multiplexing with pHH3 (a specific mitotic marker) is essential[2].

Materials:

  • Cell Lines: Calu-6 (lung) or A-375 (melanoma)[1],[4].

  • Reagents: Tasisulam, Combination Agent (e.g., Docetaxel), Hoechst 33342, anti-pHH3 antibody, anti-cleaved Caspase-3 antibody.

Step-by-Step Methodology:

  • Cell Seeding: Seed Calu-6 cells in a 384-well optical bottom plate at a density optimized for 70% confluence at the assay's end. Incubate overnight.

  • Matrix Dosing: Treat cells using a checkerboard dose matrix. Use Tasisulam concentrations ranging from 200 nM to 200 µM[4] crossed with the combination agent. Self-Validation Step: Always include single-agent dose responses to allow for the calculation of the Chou-Talalay Combination Index (CI).

  • Incubation: Incubate for exactly 2 cell doublings (typically 48–72 hours depending on the cell line) to allow sufficient time for mitotic accumulation and subsequent apoptosis[4].

  • Fixation & Permeabilization: Fix cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.1% Triton X-100.

  • Multiplex Staining: Stain with Hoechst 33342 (for total DNA content), primary/secondary antibodies against pHH3, and cleaved Caspase-3.

  • HCI Acquisition & Analysis: Image using an automated epifluorescence microscope. Use unsupervised K-means clustering of HCI parameters to identify the subpopulation of cells with >2N DNA content that are positive for both pHH3 and Caspase-3[4].

  • Synergy Quantification: Input the subpopulation apoptotic fractions into synergy software (e.g., MacSynergy or CompuSyn) to calculate CI values. CI < 1 indicates synergy.

Workflow CellPrep 1. Cell Seeding (e.g., Calu-6) Dosing 2. Drug Dosing (Matrix Design) CellPrep->Dosing Incubation 3. Incubation (48-72 hrs) Dosing->Incubation Staining 4. Multiplex Staining (Hoechst, pHH3) Incubation->Staining HCI 5. HCI Analysis (Subpopulations) Staining->HCI

Fig 2. High Content Imaging workflow for quantifying synergistic mitotic arrest and apoptosis.

Protocol B: In Vivo Matrigel Plug Angiogenesis Assay

Causality & Rationale: To evaluate the anti-angiogenic synergy of Tasisulam combined with RTK inhibitors (e.g., sunitinib)[2], standard tumor xenografts introduce confounding variables via tumor-derived growth factors. The Matrigel plug assay isolates the neovascularization process, providing a controlled environment to quantify de novo blood vessel formation[1].

Step-by-Step Methodology:

  • Plug Preparation: Mix liquid Matrigel (at 4°C) with recombinant human VEGF and FGF.

  • Injection: Inject 0.5 mL of the Matrigel mixture subcutaneously into the flanks of athymic nude mice. The Matrigel will rapidly polymerize at body temperature.

  • Dosing Regimen: Randomize mice into four cohorts: Vehicle, Tasisulam alone (25–50 mg/kg)[1], Sunitinib alone, and Combination. Administer treatments for 7–10 days.

  • Harvest & Quantification: Euthanize mice and carefully excise the plugs.

    • Hemoglobin Assay: Homogenize half of the plug and quantify hemoglobin content using Drabkin's reagent as a macroscopic proxy for blood pooling[1].

    • Immunohistochemistry (IHC): Fix the other half, section, and stain for CD31 (endothelial marker). Calculate mean blood vessel density using digital pathology software[1]. Significant reductions in the combination arm compared to single agents validate anti-angiogenic synergy.

References

  • Tasisulam, an Antitumor Agent, Inhibits Mitotic Progression and Induces Apoptosis Source: MedChemExpress URL
  • Source: PubMed (NIH)
  • Source: Molecular Cancer Therapeutics (AACR Journals)
  • Source: Journal of Clinical Oncology (ASCO Publications)
  • Source: PubMed (NIH)
  • A phase 2 study of tasisulam sodium (LY573636 sodium)

Sources

Method

Investigating the Cell Cycle Effects of N-(5-chloro-2-methylphenyl)methanesulfonamide: An Application and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive framework for the experimental use of N-(5-chloro-2-methylphenyl)methanesulfonamide in cell cycle analysis. As a novel c...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the experimental use of N-(5-chloro-2-methylphenyl)methanesulfonamide in cell cycle analysis. As a novel compound with limited published data on its specific biological effects, this document serves as a detailed starting point for researchers to investigate its potential as a cell cycle modulating agent. We will delve into the scientific rationale based on related sulfonamide compounds, provide detailed protocols for cell-based assays, and offer guidance on data analysis and interpretation.

Introduction: The Rationale for Investigating N-(5-chloro-2-methylphenyl)methanesulfonamide in Cell Cycle Regulation

The sulfonamide functional group is a key pharmacophore in a diverse range of therapeutic agents. Beyond their well-established antimicrobial properties, numerous sulfonamide derivatives have demonstrated significant potential as anticancer agents by inducing cell cycle arrest and apoptosis[1][2][3][4]. The unique molecular structure of these compounds allows them to interfere with critical cellular processes involved in cancer development and progression, such as cell cycle checkpoints, carbonic anhydrase inhibition, and disruption of microtubule assembly[3].

While direct studies on N-(5-chloro-2-methylphenyl)methanesulfonamide are not yet prevalent in the public domain, its structural components—a substituted phenyl ring and a methanesulfonamide group—are present in compounds known to exhibit cytotoxic and antiproliferative activities. For instance, various sulfonamide derivatives have been shown to arrest the cell cycle at the G1/S, S, or G2/M phases in different cancer cell lines[2][3][5]. The proposed investigation of N-(5-chloro-2-methylphenyl)methanesulfonamide is therefore grounded in the hypothesis that it may share similar cell cycle-modulating properties.

Hypothesized Mechanism of Action:

Based on the activities of structurally related sulfonamides, N-(5-chloro-2-methylphenyl)methanesulfonamide may exert its effects on the cell cycle through one or more of the following potential mechanisms:

  • Interaction with Cell Cycle Regulatory Proteins: The compound could directly or indirectly influence the activity of cyclin-dependent kinases (CDKs) or their regulatory cyclin partners, leading to a halt in cell cycle progression[5].

  • Induction of DNA Damage: Some sulfonamides can induce DNA damage, triggering cell cycle checkpoints to arrest the cycle and allow for DNA repair or, if the damage is too severe, initiate apoptosis[6].

  • Induction of Apoptosis: The compound may trigger programmed cell death, a process intrinsically linked to cell cycle regulation. Apoptotic cells are often observed as a sub-G1 peak in cell cycle analysis[2][7].

The following protocols are designed to systematically investigate these possibilities.

Experimental Workflow for Cell Cycle Analysis

The overall workflow for assessing the impact of N-(5-chloro-2-methylphenyl)methanesulfonamide on the cell cycle involves treating a selected cell line with the compound, followed by staining the cellular DNA with a fluorescent dye and analyzing the DNA content of individual cells using flow cytometry.

Experimental Workflow cluster_prep Cell Culture & Treatment cluster_staining Sample Preparation cluster_analysis Data Acquisition & Analysis cell_culture 1. Seed and culture selected cell line treatment 2. Treat cells with N-(5-chloro-2-methylphenyl)methanesulfonamide at various concentrations and time points cell_culture->treatment harvest 3. Harvest and wash cells treatment->harvest fixation 4. Fix cells with cold 70% ethanol harvest->fixation staining 5. Stain cells with Propidium Iodide (PI) and RNase A fixation->staining flow 6. Acquire data on a flow cytometer staining->flow analysis 7. Analyze cell cycle distribution flow->analysis interpretation 8. Interpret results and draw conclusions analysis->interpretation

Figure 1: A generalized workflow for investigating the effects of a compound on the cell cycle using flow cytometry.

Detailed Protocols

This section provides a step-by-step protocol for cell cycle analysis using propidium iodide (PI) staining and flow cytometry. PI is a fluorescent intercalating agent that stains DNA, and the fluorescence intensity is directly proportional to the amount of DNA in the cell[7][8]. This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials and Reagents

Table 1: Materials and Reagents

Material/ReagentSupplier (Example)Catalog Number (Example)
N-(5-chloro-2-methylphenyl)methanesulfonamideBLDpharm196875-84-0
Selected Cancer Cell Line (e.g., HeLa, MCF-7, HCT116)ATCCVarious
Cell Culture Medium (e.g., DMEM, RPMI-1640)Thermo FisherVarious
Fetal Bovine Serum (FBS)Thermo FisherVarious
Penicillin-Streptomycin SolutionThermo FisherVarious
Trypsin-EDTAThermo FisherVarious
Phosphate-Buffered Saline (PBS), pH 7.4Thermo FisherVarious
Propidium Iodide (PI)Sigma-AldrichP4170
RNase A (DNase-free)Thermo FisherEN0531
70% Ethanol (ice-cold)--
Flow Cytometry TubesFalcon352052
Protocol: Cell Treatment and Preparation for Flow Cytometry

This protocol is a general guideline and may require optimization for different cell lines.

  • Cell Seeding:

    • Culture the chosen cell line in appropriate complete medium.

    • Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting. This is crucial to avoid artifacts due to contact inhibition or nutrient deprivation.

  • Compound Treatment:

    • Prepare a stock solution of N-(5-chloro-2-methylphenyl)methanesulfonamide in a suitable solvent (e.g., DMSO).

    • Once cells have adhered (typically 24 hours after seeding), treat them with a range of concentrations of the compound. It is recommended to perform a dose-response curve to determine the optimal concentration range. Include a vehicle control (e.g., DMSO) at the same concentration as in the highest compound treatment.

    • Incubate the cells for various time points (e.g., 24, 48, 72 hours) to assess time-dependent effects.

  • Cell Harvesting:

    • After the treatment period, carefully collect the culture medium, which may contain detached apoptotic cells.

    • Wash the adherent cells with PBS.

    • Detach the adherent cells using Trypsin-EDTA.

    • Combine the detached cells with the collected medium from the first step.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Cell Fixation:

    • Discard the supernatant and resuspend the cell pellet in 500 µL of cold PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension. This gradual addition is critical to prevent cell clumping[8][9][10].

    • Incubate the cells on ice for at least 30 minutes for fixation. Cells can be stored in 70% ethanol at -20°C for several weeks[10][11].

  • Propidium Iodide Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes.

    • Carefully decant the ethanol.

    • Wash the cell pellet twice with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A. A typical staining solution consists of 50 µg/mL PI and 100 µg/mL RNase A in PBS[8][10]. The RNase A is essential to degrade RNA, which can also be stained by PI and interfere with the DNA content measurement[7][10].

    • Incubate the cells at room temperature for 30 minutes in the dark.

Flow Cytometry Acquisition and Analysis
  • Instrument Setup:

    • Use a flow cytometer equipped with a 488 nm laser for PI excitation.

    • Set up the instrument to measure forward scatter (FSC), side scatter (SSC), and PI fluorescence (typically in the FL2 or PE channel).

    • Ensure the PI fluorescence is collected on a linear scale for accurate DNA content analysis.

  • Data Acquisition:

    • Acquire at least 10,000-20,000 events per sample.

    • Use a low flow rate to improve the coefficient of variation (CV) of the G0/G1 peak[8].

    • Gate out doublets and aggregates using a plot of fluorescence area (FL2-A) versus fluorescence width (FL2-W) or height (FL2-H)[9].

  • Data Analysis:

    • Generate a histogram of PI fluorescence intensity for the single-cell population.

    • Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

    • Look for the appearance of a sub-G1 peak, which is indicative of apoptotic cells with fragmented DNA[7].

Data Interpretation

The primary output of the cell cycle analysis is a histogram where the x-axis represents the DNA content (fluorescence intensity) and the y-axis represents the number of cells.

  • G0/G1 Phase: Cells in the G0/G1 phase have a normal (2N) DNA content and will appear as the first major peak.

  • S Phase: Cells actively synthesizing DNA will have a DNA content between 2N and 4N and will be distributed between the G0/G1 and G2/M peaks.

  • G2/M Phase: Cells in the G2 or M phase have a doubled (4N) DNA content and will form the second major peak, with approximately twice the fluorescence intensity of the G0/G1 peak.

  • Sub-G1 Phase: A peak to the left of the G0/G1 peak indicates the presence of apoptotic cells with fragmented DNA.

An accumulation of cells in a particular phase of the cell cycle after treatment with N-(5-chloro-2-methylphenyl)methanesulfonamide, compared to the vehicle control, suggests that the compound induces cell cycle arrest at that specific checkpoint.

Cell Cycle Analysis cluster_pathway Potential Cell Cycle Effects of N-(5-chloro-2-methylphenyl)methanesulfonamide cluster_checkpoints Cell Cycle Checkpoints Compound N-(5-chloro-2-methylphenyl)methanesulfonamide G1_S G1/S Checkpoint Compound->G1_S Arrest G2_M G2/M Checkpoint Compound->G2_M Arrest Apoptosis Apoptosis Induction (Sub-G1 Peak) Compound->Apoptosis Induction

Figure 2: A conceptual diagram illustrating the potential points of cell cycle intervention by N-(5-chloro-2-methylphenyl)methanesulfonamide.

Table 2: Example Data Presentation

Treatment Group% Cells in G0/G1% Cells in S% Cells in G2/M% Cells in Sub-G1
Vehicle Control (DMSO)55.2 ± 2.125.8 ± 1.518.0 ± 1.81.0 ± 0.3
Compound (X µM)70.5 ± 3.215.3 ± 1.912.2 ± 1.52.0 ± 0.5
Compound (Y µM)40.1 ± 2.520.7 ± 2.035.2 ± 2.84.0 ± 0.8*

Data are presented as mean ± SD from three independent experiments. *p < 0.05 compared to vehicle control.

Troubleshooting

Table 3: Common Issues and Solutions in Cell Cycle Analysis

IssuePotential CauseRecommended Solution
High CV of G0/G1 PeakInconsistent staining, high flow rate, cell clumpsEnsure thorough mixing during staining, use a low flow rate during acquisition, and properly gate out doublets.
Excessive Cell ClumpingImproper fixationAdd cold ethanol dropwise while vortexing.
High Background FluorescenceIncomplete RNase digestion, non-specific PI bindingEnsure the use of DNase-free RNase A and optimize its concentration and incubation time. Wash cells thoroughly after fixation.
No Clear PeaksCell death, improper instrument settingsCheck cell viability before fixation. Ensure the flow cytometer is properly calibrated and that PI fluorescence is collected on a linear scale.

Conclusion

This application note provides a robust starting point for researchers to investigate the effects of N-(5-chloro-2-methylphenyl)methanesulfonamide on the cell cycle. The provided protocols, based on well-established methodologies, offer a reliable framework for generating high-quality data. By carefully designing experiments with appropriate controls and systematically analyzing the results, researchers can elucidate the potential of this novel compound as a modulator of cell cycle progression and a candidate for further drug development.

References

  • Bio-Rad Antibodies. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. Retrieved from [Link]

  • Al-Warhi, T., et al. (2022). Sulfonamide metformin derivatives induce mitochondrial-associated apoptosis and cell cycle arrest in breast cancer cells. Chemico-Biological Interactions, 352, 109795. [Link]

  • University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Flow Cytometry Core Facility. Retrieved from [Link]

  • University of Padua. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Department of Pharmacological Sciences. Retrieved from [Link]

  • Abdel-Maksoud, M. S., et al. (2021). Synthesis of Novel 2-Thiouracil-5-Sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking. Molecules, 26(21), 6684. [Link]

  • University of Chicago. (n.d.). DNA Cell Cycle Analysis with PI. Retrieved from [Link]

  • de Farias, C. B., et al. (2018). Cell Cycle Arrest and Apoptosis Induction by a New 2,4-Dinitrobenzenesulfonamide Derivative In Acute Leukemia Cells. Anti-Cancer Agents in Medicinal Chemistry, 18(11), 1598-1606. [Link]

  • Merkel Technologies Ltd. (n.d.). How To Read Flow Cytometry Results? A Step-by-Step Guide. Retrieved from [Link]

  • Li, D., et al. (2023). A novel sulfonamide derivative suppresses gastrointestinal cancer progression by targeting Axin2 and β-catenin. Scientific Reports, 13(1), 19889. [Link]

  • Wang, Y., et al. (2022). Discovery of novel sulphonamide hybrids that inhibit LSD1 against bladder cancer cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1073-1084. [Link]

  • Van Staden, J. F., & Zipris, I. (2001). DNA Measurement and Cell Cycle Analysis by Flow Cytometry. Current Protocols in Cytometry, 7-3. [Link]

  • ResearchGate. (2014). How do you interpret the experimental data of cell cycle by flow cytometry? Retrieved from [Link]

  • Biocompare. (2020). Cell Cycle Analysis with Flow Cytometry. Retrieved from [Link]

  • Aziz-ur-Rehman, et al. (2013). Synthesis, Characterization and Biological Screening of N-Substituted (5-Chloro-2-methoxyphenyl)benzene Sulfonamide. Asian Journal of Chemistry, 25(5), 2539-2543. [Link]

  • Chen, Y. R., & Tan, T. H. (1997). Differential induction of apoptosis in oncogene-transformed NIH 3T3 cells by methylmethanesulfonate. Oncogene, 14(16), 1959-1967. [Link]

  • Sławiński, J., et al. (2023). Synthesis of 3-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine Derivatives with Pro-Apoptotic Activity against Cancer Cells. Molecules, 28(5), 2153. [Link]

  • ResearchGate. (n.d.). Synthesis, Characterization and Biological Screening of N-Substituted (5-Chloro-2-methoxyphenyl)benzene Sulfonamide. Retrieved from [Link]

  • Asian Journal of Chemistry. (2013). Synthesis, Characterization and Biological Screening of N-Substituted (5-Chloro-2-methoxyphenyl)benzene Sulfonamide. Retrieved from [Link]

  • Sytnik, K. M., et al. (2022). Synthesis, Structure, Spectral-Luminescent Properties, and Biological Activity of Chlorine-Substituted N-[2-(Phenyliminomethyl)phenyl]-4-methylbenzenesulfamide and Their Zinc(II) Complexes. Molecules, 27(23), 8561. [Link]

  • Ghandourah, E., et al. (2024). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. Biomedicines, 12(3), 772. [Link]

  • Bufano, M., et al. (2022). Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor. International Journal of Molecular Sciences, 23(5), 2883. [Link]

  • Abdelaziz, A. M., et al. (2015). Synthesis and Evaluation of 5-Chloro-2-Methoxy-N-(4-Sulphamoylphenyl) Benzamide Derivatives as Anti-cancer Agents. Medicinal Chemistry, 5(5), 253-260. [https://www.semanticscholar.org/paper/Synthesis-and-Evaluation-of-5-Chloro-2-Methoxy-N-(4-Abdelaziz-Yu/f0985c7c2e8a1a3e3b3b42c6c3e98f4e2d83e2a0]([Link]

  • Semantic Scholar. (2023). Synthesis of 3-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine Derivatives with. Retrieved from [https://www.semanticscholar.org/paper/Synthesis-of-3-(2-Alkylthio-4-chloro-5-methylbenze-S%C5%82awi%C5%84ski-Szafrankiewicz/2e2d9b6e8a3a2b7b5c8c9e5e7e8e9f0e3d0d1c7c]([Link]

  • Ujevic, A., et al. (2013). Substituted 2-hydroxy-N-(arylalkyl)benzamides induce apoptosis in cancer cell lines. European Journal of Medicinal Chemistry, 68, 253-259. [Link]

  • Chen, Y. R., & Tan, T. H. (2012). Methyl methanesulfonate induces apoptosis in p53-deficient H1299 and Hep3B cells through a caspase 2- and mitochondria-associated pathway. Environmental Toxicology and Pharmacology, 34(3), 694-704. [Link]

  • Sławiński, J., et al. (2016). Novel 5-Substituted 2-(Aylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamides: Synthesis, Molecular Structure, Anticancer Activity, Apoptosis-Inducing Activity and Metabolic Stability. Molecules, 21(6), 808. [Link]

  • Sławiński, J. (2004). Synthesis of a New Series of 4-chloro-2-mercapto-5-methylbenzenesulfonamide Derivatives With Potential Antitumor Activity. European Journal of Medicinal Chemistry, 39(2), 179-188. [Link]

  • Sławiński, J., et al. (2022). Synthesis of New N-Substituted N′-(2-methylthio-4-chloro-5-methylbenzenesulfonyl)guanidines with Anticancer Activity. Medical Sciences Forum, 14(1), 14. [Link]

  • Aziz-ur-Rehman, et al. (2011). N-(5-Chloro-2-methoxyphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3246. [Link]

  • Hartley, J. A., & Gibson, N. W. (1986). DNA damage and cytotoxicity of 2-chloroethyl (methylsulfonyl)methanesulfonate (NSC 338947) produced in human colon carcinoma cells with or without methylating agent pretreatment. Cancer Research, 46(8), 3871-3875. [Link]

Sources

Application

Application Note: Preparation of Stock Solutions for N-(5-chloro-2-methylphenyl)methanesulfonamide

Abstract This document provides a comprehensive guide for the preparation, handling, and storage of stock solutions of N-(5-chloro-2-methylphenyl)methanesulfonamide (CAS: 196875-84-0). As a sulfonamide-containing compoun...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the preparation, handling, and storage of stock solutions of N-(5-chloro-2-methylphenyl)methanesulfonamide (CAS: 196875-84-0). As a sulfonamide-containing compound, it represents a class of molecules with significant interest in medicinal chemistry and drug discovery. Accurate and reproducible experimental results are critically dependent on the correct preparation of stock solutions. This guide offers detailed protocols, explains the rationale behind solvent selection, and outlines best practices for ensuring solution stability and integrity, tailored for researchers in academic and industrial settings.

Compound Characteristics

N-(5-chloro-2-methylphenyl)methanesulfonamide is an organic compound featuring a sulfonamide functional group, which is a cornerstone moiety in a multitude of therapeutic agents. The physicochemical properties of the solid compound are essential for accurate stock solution preparation.

PropertyValueSource
CAS Number 196875-84-0[1]
Molecular Formula C₈H₁₀ClNO₂S[1]
Molecular Weight 219.69 g/mol [1]
Appearance White to off-white solid (typical)N/A
Expected Solubility Low in water; soluble in organic solvents like DMSO and ethanol.General chemical principles
Storage (Solid) Keep in a dark place, inert atmosphere, room temperature.[1]

The sulfonamide bond is generally stable but can undergo cleavage under prolonged exposure to strong acidic or basic conditions[2]. For typical experimental buffers, the compound is expected to be chemically stable.

Safety and Handling Precautions

Researchers must handle N-(5-chloro-2-methylphenyl)methanesulfonamide with appropriate care. While specific toxicity data is not available for this exact compound, related chloro-substituted aryl and sulfonamide structures warrant caution.

  • Engineering Controls: Always handle the solid compound and concentrated solutions within a certified chemical fume hood to avoid inhalation of airborne particulates.

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, nitrile gloves, and chemical safety goggles.

  • Waste Disposal: Dispose of all waste materials in accordance with local, state, and federal regulations for chemical waste.

Solvent Selection: A Critical Decision

The choice of solvent is paramount and depends entirely on the downstream application. For small organic molecules like N-(5-chloro-2-methylphenyl)methanesulfonamide, which are often poorly soluble in aqueous media, a two-step process involving a high-concentration organic stock and a subsequent dilution into an aqueous working solution is standard.

SolventKey CharacteristicsAdvantagesDisadvantagesBest For
DMSO Powerful, polar aprotic solvent.Excellent solubilizing power for a wide array of organic compounds[3]. Miscible with water and most organic liquids.Can be cytotoxic to cells at concentrations >1%. Highly hygroscopic; water absorption can lower solubility of the compound.Primary high-concentration stock solutions; in vitro biochemical assays.
Ethanol Polar protic solvent.Lower cytotoxicity compared to DMSO for many cell lines. Volatile, allowing for easy removal if necessary.May have lower solubilizing power than DMSO for highly lipophilic compounds.Cell-based assays where DMSO toxicity is a concern.
Sterile Water / PBS Aqueous buffer.Directly compatible with most biological assays. No solvent-induced toxicity.Very low to negligible solubility for this compound is expected.Final working solutions (after dilution from an organic stock).
Solvent Selection Workflow

The following diagram outlines the decision-making process for selecting an appropriate solvent system.

start Start: Prepare Stock Solution solubility_check Assess Downstream Assay Compatibility start->solubility_check cell_based Cell-Based Assay? solubility_check->cell_based Yes biochem_assay Biochemical Assay or Chemical Reaction? solubility_check->biochem_assay No dmso_ok Is Final DMSO Conc. <0.5% Tolerated? cell_based->dmso_ok use_dmso Protocol 1: Use DMSO as Primary Solvent dmso_ok->use_dmso Yes use_etoh Attempt Dissolution in Ethanol dmso_ok->use_etoh No end_aq Protocol 2: Dilute to Final Aqueous Working Solution use_dmso->end_aq use_etoh->end_aq biochem_assay->use_dmso

Sources

Method

Application Notes and Protocols for Targeted Inhibition of BRAF V600E-Mutated Metastatic Melanoma

Introduction: The Challenge of Metastatic Melanoma and the Rationale for Targeted Therapy Metastatic melanoma, the most aggressive form of skin cancer, is characterized by its high mortality rate and resistance to conven...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge of Metastatic Melanoma and the Rationale for Targeted Therapy

Metastatic melanoma, the most aggressive form of skin cancer, is characterized by its high mortality rate and resistance to conventional chemotherapies.[1] A significant breakthrough in the treatment of this disease came with the discovery of driver mutations that promote oncogenesis. Approximately 50% of cutaneous melanomas harbor a mutation in the BRAF gene, with the most common being a substitution of valine to glutamic acid at codon 600 (V600E).[2][3] This mutation leads to the constitutive activation of the BRAF kinase and, consequently, the hyperactivation of the mitogen-activated protein kinase (MAPK) signaling pathway (RAS-RAF-MEK-ERK).[2][4] This aberrant signaling drives uncontrolled cell proliferation, survival, and invasion.[5][6]

The high prevalence of the BRAF V600E mutation makes it a prime target for selective therapeutic intervention. Vemurafenib (PLX4032, Zelboraf®) is a potent, orally available small-molecule inhibitor designed to selectively target the ATP-binding domain of the mutated BRAF V600E kinase.[7][8][9] By inhibiting the constitutively active BRAF V600E, Vemurafenib effectively blocks the downstream MAPK signaling cascade, leading to decreased phosphorylation of MEK and ERK.[10] This ultimately results in the inhibition of tumor cell proliferation and the induction of apoptosis in BRAF V600E-mutant melanoma cells.[2]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of a representative BRAF V600E inhibitor, Vemurafenib, in preclinical studies of metastatic melanoma. The following sections will detail the mechanism of action, provide step-by-step protocols for key in vitro and in vivo experiments, and discuss the interpretation of results. While the initial inquiry concerned N-(5-chloro-2-methylphenyl)methanesulfonamide, the absence of specific literature for this compound in melanoma research has necessitated the use of Vemurafenib as a well-characterized exemplar of a targeted therapy. The principles and methodologies described herein are broadly applicable to the preclinical evaluation of novel small-molecule inhibitors targeting specific oncogenic pathways in melanoma.

Mechanism of Action: Targeting the MAPK Pathway in BRAF V600E-Mutated Melanoma

The MAPK signaling pathway is a critical regulator of cell growth, differentiation, and survival. In normal melanocytes, this pathway is tightly controlled and activated by extracellular signals. However, in melanoma cells harboring the BRAF V600E mutation, the pathway is constitutively active, leading to a malignant phenotype.[3] Vemurafenib acts as an ATP-competitive inhibitor, selectively binding to the kinase domain of the BRAF V600E mutant protein.[8] This inhibition prevents the phosphorylation and activation of its downstream targets, MEK1 and MEK2. Consequently, the phosphorylation of ERK1 and ERK2 is also suppressed, leading to the downregulation of transcription factors involved in cell cycle progression and survival.[11]

MAPK_Pathway Figure 1: Vemurafenib Inhibition of the MAPK Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Binds RAS RAS RTK->RAS Activates BRAF_V600E BRAF V600E (Constitutively Active) RAS->BRAF_V600E Activates (in WT) MEK MEK1/2 BRAF_V600E->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Activates Vemurafenib Vemurafenib Vemurafenib->BRAF_V600E Inhibits Gene_Expression Gene Expression (Proliferation, Survival) Transcription->Gene_Expression Regulates

Figure 1: Vemurafenib Inhibition of the MAPK Pathway

Quantitative Data Summary

The efficacy of Vemurafenib can be quantified by its half-maximal inhibitory concentration (IC50) in various melanoma cell lines. This value is crucial for determining the appropriate concentration range for in vitro experiments.

Cell LineBRAF StatusIC50 (nM)Assay TypeDuration (hours)
A375V600E145 - 550MTT / PrestoBlue48 - 72
SK-Mel-28V600E82MTT72
WM-115V600E1227MTT72
MewoWild-Type>5000PrestoBlue48
ED013V600E900 - 1800PrestoBlue48

Note: IC50 values can vary depending on the specific assay conditions and cell line passage number.[12][13]

Experimental Protocols

The following protocols provide detailed methodologies for assessing the application of Vemurafenib in melanoma research.

Protocol 1: In Vitro Cell Viability Assessment using MTT Assay

This protocol determines the dose-dependent effect of Vemurafenib on the viability of melanoma cells. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[14][15]

Materials:

  • BRAF V600E-mutant melanoma cell lines (e.g., A375, SK-Mel-28)[12]

  • BRAF wild-type melanoma cell line (e.g., Mewo) as a negative control[13]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Vemurafenib (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed melanoma cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[12]

  • Compound Preparation: Prepare serial dilutions of Vemurafenib in complete medium from the stock solution. The final concentrations should typically range from 1 nM to 10 µM.[13]

  • Treatment: Remove the medium from the wells and add 100 µL of the Vemurafenib dilutions to the respective wells. Include a vehicle control (DMSO at the same concentration as the highest Vemurafenib dose) and a no-treatment control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.[12]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[16]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[16]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[16]

  • Data Analysis: Calculate cell viability as a percentage of the no-treatment control. Plot the percentage of cell viability against the logarithm of the Vemurafenib concentration to determine the IC50 value using non-linear regression analysis.

Protocol 2: Western Blot Analysis of MAPK Pathway Inhibition

This protocol is used to confirm the mechanism of action of Vemurafenib by assessing the phosphorylation status of key proteins in the MAPK pathway, such as MEK and ERK.[17][18]

Materials:

  • BRAF V600E-mutant melanoma cells (e.g., A375)

  • Vemurafenib

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay reagent (e.g., BCA protein assay kit)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-phospho-MEK, anti-total-MEK, anti-phospho-ERK, anti-total-ERK, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL substrate and imaging system

Procedure:

  • Cell Treatment: Seed melanoma cells in 6-well plates and allow them to adhere. Treat the cells with various concentrations of Vemurafenib (e.g., 0, 10, 100, 1000 nM) for 24 hours.[19]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels. A decrease in the p-MEK/total-MEK and p-ERK/total-ERK ratios with increasing Vemurafenib concentration indicates effective inhibition of the MAPK pathway.[19]

Protocol 3: In Vivo Efficacy Study Using a Xenograft Model

This protocol describes the evaluation of Vemurafenib's anti-tumor activity in an in vivo setting using a human melanoma xenograft model in immunodeficient mice.[20][21]

Materials:

  • BRAF V600E-mutant human melanoma cells (e.g., A375)

  • Immunodeficient mice (e.g., NOD/SCID or athymic nude mice)

  • Matrigel (optional)

  • Vemurafenib formulation for oral gavage

  • Vehicle control

  • Calipers and animal scale

  • Surgical and euthanasia equipment

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject 1-5 x 10⁶ A375 cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.[20]

  • Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).[20]

  • Treatment Administration: Administer Vemurafenib (e.g., 25-50 mg/kg) or vehicle control daily via oral gavage.[22]

  • Tumor Measurement and Body Weight: Measure tumor volume (Volume = (length x width²)/2) and body weight twice weekly.[20]

  • Endpoint: Continue the treatment until tumors in the control group reach a predetermined endpoint (e.g., 1500-2000 mm³) or until resistance emerges in the treatment group.[20]

  • Tumor Excision and Analysis: At the endpoint, euthanize the mice and excise the tumors. The tumors can be weighed and processed for downstream analyses such as immunohistochemistry (for pERK, Ki-67) or Western blotting to confirm target engagement and assess pharmacodynamic effects.[20]

Experimental Workflow and Data Interpretation

A well-designed experimental workflow is crucial for the systematic evaluation of a targeted therapy like Vemurafenib. The following diagram illustrates a typical preclinical workflow.

Experimental_Workflow Figure 2: Preclinical Experimental Workflow for Vemurafenib cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation cluster_resistance Resistance Studies Cell_Viability Cell Viability Assays (MTT, CellTiter-Glo) Western_Blot Western Blot Analysis (p-ERK, p-MEK) Cell_Viability->Western_Blot Confirm on-target effect Xenograft_Model Xenograft Model Establishment (e.g., A375 cells in mice) Western_Blot->Xenograft_Model Proceed to in vivo Migration_Assay Migration/Invasion Assays Efficacy_Study Efficacy Study (Tumor Growth Inhibition) Xenograft_Model->Efficacy_Study Evaluate efficacy PD_Analysis Pharmacodynamic Analysis (IHC, Western Blot of tumors) Efficacy_Study->PD_Analysis Assess target engagement Resistant_Lines Generation of Resistant Cell Lines Efficacy_Study->Resistant_Lines Model acquired resistance Mechanism_ID Identification of Resistance Mechanisms (e.g., RNA-seq) Resistant_Lines->Mechanism_ID Investigate mechanisms

Figure 2: Preclinical Experimental Workflow for Vemurafenib

Interpretation of Results:

  • In Vitro: A significant decrease in cell viability in BRAF V600E-mutant cell lines compared to wild-type lines confirms the selectivity of the compound. Western blot analysis should show a dose-dependent decrease in p-MEK and p-ERK levels, confirming on-target activity.

  • In Vivo: Successful anti-tumor efficacy is demonstrated by a significant reduction in tumor growth in the Vemurafenib-treated group compared to the vehicle control group, without significant toxicity (e.g., major body weight loss). Pharmacodynamic analysis of tumor tissues should confirm the inhibition of the MAPK pathway in vivo.

  • Resistance: The eventual regrowth of tumors after an initial response in the in vivo model signifies the development of acquired resistance.[23][24] Analysis of these resistant tumors can help identify mechanisms of resistance, such as reactivation of the MAPK pathway or activation of bypass signaling pathways like PI3K/AKT.[23]

References

  • Vemurafenib (Zelboraf) Treatment for BRAF-Mutant Melanoma. Melanoma Research Alliance. [Link]

  • Whittaker, S. R., et al. (2013). Identification of Multiple Mechanisms of Resistance to Vemurafenib in a Patient with BRAFV600E-Mutated Cutaneous Melanoma Successfully Rechallenged after Progression. Clinical Cancer Research, 19(20), 5749–57.
  • Girotti, M. R., et al. (2016). Hypoxia-Driven Mechanism of Vemurafenib Resistance in Melanoma. Clinical Cancer Research, 22(19), 4897–4908.
  • Girotti, M. R., et al. (2015). Novel mechanisms of resistance to vemurafenib in melanoma – V600E B-Raf reversion and switching VEGF-A splice isoform expression. Oncotarget, 6(10), 7626–7641.
  • Vemurafenib: A First in Class Serine-Threonine Protein Kinase Inhibitor for the Treatment of Malignant Melanoma With Activating BRAF Mutations. (2012). Journal of the Advanced Practitioner in Oncology, 3(3), 164–170.
  • Synergistic effects of vemurafenib and fingolimod (FTY720) in vemurafenib‑resistant melanoma cell lines. (2018). Oncology Letters, 16(6), 7543–7550.
  • Diverse Mechanisms of BRAF Inhibitor Resistance in Melanoma Identified in Clinical and Preclinical Studies. (2019). Frontiers in Oncology, 9, 719.
  • Pharmacodynamic Effects and Mechanisms of Resistance to Vemurafenib in Patients With Metastatic Melanoma. (2013). Journal of Clinical Oncology, 31(13), 1673–1682.
  • Combinatorial Therapies to Overcome BRAF/MEK Inhibitors Resistance in Melanoma Cells: An in vitro Study. (2021). Cancer Management and Research, 13, 4015–4028.
  • Vemurafenib: an evidence-based review of its clinical utility in the treatment of metastatic melanoma. (2014). OncoTargets and Therapy, 7, 1209–1219.
  • Sharma, A., et al. (2012). Vemurafenib: targeted inhibition of mutated BRAF for treatment of advanced melanoma and its potential in other malignancies. Drugs of Today, 48(12), 773–784.
  • Vemurafenib: Targeted inhibition of mutated BRAF for treatment of advanced melanoma and its potential in other malignancies. University of Texas Southwestern Medical Center. [Link]

  • Antitumor Activity of BRAF Inhibitor Vemurafenib in Preclinical Models of BRAF-Mutant Colorectal Cancer. (2012). Clinical Cancer Research, 18(4), 1049–1060.
  • Characterization of Vemurafenib-Resistant Melanoma Cell Lines Reveals Novel Hallmarks of Targeted Therapy Resistance. (2020). International Journal of Molecular Sciences, 21(1), 296.
  • Long-Term Vemurafenib Exposure Induced Alterations of Cell Phenotypes in Melanoma: Increased Cell Migration and Its Association with EGFR Expression. (2020). Cancers, 12(1), 125.
  • Vemurafenib enhances MHC induction in BRAFV600E homozygous melanoma cells. (2014). Oncoimmunology, 3(1), e27933.
  • Resveratrol Overcomes Cellular Resistance to Vemurafenib Through Dephosphorylation of AKT in BRAF-mutated Melanoma Cells. (2019). Anticancer Research, 39(1), 181–188.
  • BRAF V600E Mutation Has Variable Tumor-Specific Effects on Expression of MAPK Pathway Genes That Could Affect Patient Outcome. (2020). Cancers, 12(8), 2269.
  • Combinatorial Therapies to Overcome BRAF/ MEK Inhibitors Resistance in Melanoma Cells. (2021). Cancer Management and Research, 13, 4015–4028.
  • Melanoma patient derived xenografts acquire distinct Vemurafenib resistance mechanisms. (2015). Oncotarget, 6(24), 20047–20060.
  • Reactivation of Mitogen-activated Protein Kinase (MAPK) Pathway by FGF Receptor 3 (FGFR3)/Ras Mediates Resistance to Vemurafenib in Human B-RAF V600E Mutant Melanoma. (2012). Journal of Biological Chemistry, 287(19), 15536–15547.
  • Characterization of Melanoma Cell Lines Resistant to Vemurafenib and Evaluation of Their Responsiveness to EGFR- and MET-Inhibitor Treatment. (2019). International Journal of Molecular Sciences, 21(1), 102.
  • The BRAF–MAPK signaling pathway is essential for cancer-immune evasion in human melanoma cells. (2006). Journal of Experimental Medicine, 203(7), 1665–1671.
  • BRAFV600E mutations in malignant melanoma are associated with increased expressions of BAALC. (2008). BMC Cancer, 8, 261.
  • Generation of melanoma models of vemurafenib acquired resistance mediated through diverse mechanisms. ResearchGate. [Link]

  • Impact of MAPK Pathway Activation in BRAFV600 Melanoma on T Cell and Dendritic Cell Function. (2016). Frontiers in Immunology, 7, 393.
  • Dissecting the MAPK signaling landscape in malignant melanoma: from BRAF and NRAS mutations to precision combination therapies. (2024). Frontiers in Pharmacology, 15, 1370216.
  • Relationship between melanoma vemurafenib tolerance thresholds and metabolic pathway choice and Wnt signaling involvement. (2023). bioRxiv.
  • Development of [ 11 C]vemurafenib employing a carbon-11 carbonylative Stille coupling and preliminary evaluation in mice bearing melanoma tumor xenografts. (2017). Oncotarget, 8(31), 50636–50648.
  • MAPK inhibitors dynamically affect melanoma release of immune NKG2D-ligands, as soluble protein and extracellular vesicle-associated. (2023). Frontiers in Immunology, 13, 1079314.
  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • Combinatorial ERK Inhibition Enhances MAPK Pathway Suppression in BRAF-Mutant Melanoma. (2023). International Journal of Molecular Sciences, 24(19), 14934.
  • Western blot of H1_DL2 cells after drug treatment with vemurafenib and temsirolimus. ResearchGate. [Link]

  • Relationship between melanoma vemurafenib tolerance thresholds and metabolic pathway choice and Wnt signaling involvement. (2023). bioRxiv.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stability of N-(5-chloro-2-methylphenyl)methanesulfonamide in Aqueous Solutions

Welcome to the technical support resource for N-(5-chloro-2-methylphenyl)methanesulfonamide. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and e...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for N-(5-chloro-2-methylphenyl)methanesulfonamide. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and encountering challenges related to its stability in aqueous environments. While specific peer-reviewed stability data for N-(5-chloro-2-methylphenyl)methanesulfonamide is not extensively published, its chemical structure as a sulfonamide allows us to apply well-established principles of this compound class to predict its behavior and troubleshoot common experimental issues.

This document synthesizes data from general sulfonamide chemistry to provide expert-driven advice, self-validating experimental protocols, and a framework for identifying and resolving stability-related problems.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the handling and stability of N-(5-chloro-2-methylphenyl)methanesulfonamide in aqueous media.

Q1: What is the primary stability concern for N-(5-chloro-2-methylphenyl)methanesulfonamide in aqueous solutions?

A1: The principal degradation pathway for sulfonamides in aqueous solution is the hydrolytic cleavage of the sulfonamide bond (S-N bond).[1] This reaction breaks the molecule into its constituent amine and sulfonic acid parts. For N-(5-chloro-2-methylphenyl)methanesulfonamide, this would result in the formation of 5-chloro-2-methylaniline and methanesulfonic acid. This process can be influenced by pH, temperature, and the presence of catalysts.

Q2: How does the pH of my solution affect the stability of the compound?

A2: The stability of sulfonamides is highly dependent on pH.[2] Generally, they exhibit greater stability in neutral to alkaline conditions compared to acidic conditions.[2][3] Under acidic conditions, the rate of hydrolysis often increases. This is because the anionic form of the sulfonamide, which is more prevalent at higher pH, is less susceptible to hydrolysis than the neutral form.[3] Therefore, for maximum stability in stock solutions or experimental buffers, a pH of 7.0 or higher is recommended. Studies on other sulfonamides have shown the highest rates of hydrolysis occurring at pH 4.[3]

Q3: What are the expected degradation products I should be monitoring in my analysis?

A3: Based on the fundamental mechanism of sulfonamide hydrolysis, you should primarily monitor for the appearance of two degradation products:

  • 5-chloro-2-methylaniline

  • Methanesulfonic acid

The cleavage of the S-N bond is the most common degradation route reported for this class of compounds.[1][4] Analytical methods, such as LC-MS, should be developed to separate the parent compound from these more polar degradants.

G parent N-(5-chloro-2-methylphenyl)methanesulfonamide products parent->products Hydrolysis (H₂O, H⁺ or OH⁻) aniline 5-chloro-2-methylaniline products->aniline acid Methanesulfonic acid products->acid

Caption: Primary hydrolytic degradation pathway.

Q4: My experiment requires elevated temperatures. How will this impact the compound's stability?

A4: Elevated temperatures will accelerate the rate of degradation.[5] Hydrolysis is a chemical reaction, and like most reactions, its rate increases with temperature. If your protocol requires heating, you should expect a shorter half-life for the compound. It is critical to perform control experiments at the target temperature to quantify the rate of degradation over the experimental timeframe. This allows you to differentiate between compound degradation and the experimental outcome.

Q5: I've noticed a decrease in compound concentration in my solutions even when stored in the dark at 4°C. What could be the cause?

A5: While cold and dark storage conditions are ideal, they may not completely halt degradation, especially if the solution is prepared in an acidic buffer. Several factors could be at play:

  • Acid-Catalyzed Hydrolysis: Even at 4°C, if the pH of your solution is acidic (e.g., pH 4-5), slow hydrolysis can occur over days or weeks.[3]

  • Adsorption: The compound may adsorb to the surface of your storage vessel (e.g., glass or certain types of plastic). Using silanized glass vials or low-adsorption polypropylene tubes can mitigate this.

  • Microbial Degradation: While less common for synthetic molecules in sterile buffers, microbial contamination can lead to degradation if solutions are stored for extended periods without preservatives.[5]

Section 2: Troubleshooting Guide

Problem Plausible Cause(s) Recommended Solution & Rationale
Inconsistent analytical results or progressive loss of parent compound peak area. 1. Hydrolytic Degradation: The compound is degrading in your sample matrix or mobile phase due to low pH. 2. Photodegradation: Samples are being exposed to UV light during preparation or in the autosampler.1. Adjust pH: Ensure all buffers and diluents are at neutral or slightly alkaline pH (7.0-8.0). Sulfonamides are generally more stable under these conditions.[2][3] 2. Protect from Light: Use amber vials or cover sample trays with a UV-blocking shield. Photodegradation is a known issue for sulfonamides.[2]
Appearance of new, unidentified peaks in chromatograms over time. 1. Formation of Degradation Products: The new peaks are likely 5-chloro-2-methylaniline and other secondary products from hydrolysis. 2. Oxidative Degradation: If solutions are exposed to air for long periods, oxidation of the methylphenyl ring could occur.1. Confirm Identity: Use LC-MS/MS to determine the mass of the new peaks and compare them to the expected masses of degradation products.[6] 2. Use Fresh Solutions: Prepare solutions immediately before use. If storage is necessary, blanket the vial with an inert gas like nitrogen or argon to prevent oxidation.
Low compound solubility or precipitation in aqueous buffer. 1. pH-Dependent Solubility: The compound's solubility may be lowest near its pKa. 2. Buffer Incompatibility: Certain buffer salts may cause the compound to salt out.1. Test Different pH Values: Measure solubility across a range of pH values to find the optimal conditions for your experiment. 2. Co-Solvent: If compatible with your experiment, add a small percentage (1-5%) of a water-miscible organic solvent like DMSO or acetonitrile to the buffer to improve solubility.

Section 3: Experimental Protocols

These protocols provide a framework for assessing stability and quantifying the compound in a manner that ensures data integrity.

Protocol 1: Forced Degradation Study (Hydrolysis)

This protocol is essential for understanding the compound's stability profile and is a self-validating system by design, as it compares stressed samples against a time-zero control.

Objective: To determine the rate of hydrolysis of N-(5-chloro-2-methylphenyl)methanesulfonamide under acidic, neutral, and basic conditions at an elevated temperature.

Materials:

  • N-(5-chloro-2-methylphenyl)methanesulfonamide

  • Acetonitrile (ACN) or DMSO, HPLC grade

  • 0.1 M Hydrochloric Acid (HCl)

  • Purified Water, HPLC Grade

  • 0.1 M Sodium Hydroxide (NaOH)

  • Thermostatic water bath or incubator

  • HPLC or LC-MS/MS system

Procedure:

  • Prepare Stock Solution: Accurately prepare a 1 mg/mL stock solution of the compound in ACN or DMSO.

  • Prepare Stress Solutions: In separate, clearly labeled amber glass vials, perform the following dilutions to a final compound concentration of 50 µg/mL:

    • Acidic: 0.5 mL of stock + 9.5 mL of 0.1 M HCl

    • Neutral: 0.5 mL of stock + 9.5 mL of Purified Water

    • Basic: 0.5 mL of stock + 9.5 mL of 0.1 M NaOH

  • Time-Zero (T=0) Sample: Immediately after preparation, take a 1 mL aliquot from each stress solution. For the acidic and basic samples, neutralize them (with NaOH and HCl, respectively). Dilute all three T=0 samples to the analytical range (e.g., 1 µg/mL) with your mobile phase and analyze immediately. This is your baseline.

  • Incubation: Place the remaining sealed vials into a water bath set at 50°C.

  • Time-Point Sampling: Withdraw 1 mL aliquots from each vial at predetermined time points (e.g., 2, 4, 8, 24, 48 hours).

  • Sample Quenching & Analysis: Immediately after withdrawal, neutralize the acidic and basic samples and place them on ice to stop further degradation. Dilute all samples to the analytical range and analyze using a stability-indicating HPLC method (see Protocol 2).

  • Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample. Plot the percentage remaining versus time for each condition.

Caption: Workflow for a forced degradation study.

Protocol 2: Stability-Indicating HPLC-UV Method

Objective: To provide a starting point for an analytical method capable of resolving the parent compound from its primary degradation products.

Parameter Condition Rationale
Column C18, 4.6 x 150 mm, 5 µmA standard reversed-phase column provides good retention for the parent compound and separation from more polar degradants.
Mobile Phase A 0.1% Formic Acid in WaterProvides a source of protons for good peak shape in reversed-phase chromatography.
Mobile Phase B AcetonitrileA common, strong organic solvent for eluting the compound.
Gradient Start at 30% B, ramp to 95% B over 15 min, hold for 2 min, return to 30% B and equilibrate for 5 min.A gradient is necessary to elute the non-polar parent compound while ensuring the polar degradants are resolved near the solvent front.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30°CControlled temperature ensures reproducible retention times.
Injection Vol. 10 µLA typical injection volume; can be adjusted based on sensitivity.
Detection UV at 254 nm (or optimal wavelength)The aromatic rings in the parent and aniline degradant should have strong UV absorbance. A photodiode array (PDA) detector is recommended to check for peak purity.
Mass Spectrometry For definitive identification, couple the HPLC to a mass spectrometer (LC-MS).[6][7] Monitor for the parent ion and the expected degradant ions in both positive and negative ion modes.

Section 4: Quantitative Data Summary

The following table illustrates how to present data from a forced degradation study. The values are hypothetical and serve as an example.

Table 1: Example Stability Data for N-(5-chloro-2-methylphenyl)methanesulfonamide at 50°C

Time (Hours)% Remaining (pH 4.0)% Remaining (pH 7.0)% Remaining (pH 9.0)
0100.0100.0100.0
485.298.599.1
871.596.898.4
2440.191.295.3
4815.883.590.7

References

  • Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. PMC. [Link]

  • Hydrolysis of sulphonamides in aqueous solutions. ResearchGate. [Link]

  • Analytical Methods. Ministry of Food and Drug Safety. [Link]

  • A review on the ecotoxicological effect of sulphonamides on aquatic organisms. PMC. [Link]

  • Degradation of sulfonamide antibiotics and a structurally related compound by chlorine dioxide: Efficiency, kinetics, potential products and pathways. ResearchGate. [Link]

  • Analytical Methods for Quantification of Drug Metabolites in Biological Samples. Open Research Library. [Link]

Sources

Optimization

Tasisulam Technical Support Center: Troubleshooting Resistance in Cancer Cell Lines

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals navigate the complex pharmacology of Tasisulam...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals navigate the complex pharmacology of Tasisulam (LY573636).

Initially characterized as an anti-angiogenic and mitotic inhibitor[1], Tasisulam is now definitively understood to function as a "molecular glue" degrader [2]. It bridges the DCAF15 substrate receptor of the CRL4 ubiquitin ligase complex to the RNA splicing factor RBM39, leading to the ubiquitination and subsequent proteasomal degradation of RBM39[3]. When cancer cell lines develop resistance to Tasisulam, the failure almost always maps to a disruption in this precise ternary complex or its downstream apoptotic signaling cascades.

Core Mechanism of Action

To troubleshoot resistance, we must first establish the baseline causality of Tasisulam's efficacy. The drug does not possess intrinsic enzymatic inhibitory activity; rather, it neo-functionalizes a shallow pocket on DCAF15[3].

MoA Tasisulam Tasisulam (Molecular Glue) DCAF15 DCAF15 (Substrate Receptor) Tasisulam->DCAF15 Binds RBM39 RBM39 (Splicing Factor) Tasisulam->RBM39 Glues DCAF15->RBM39 Interacts CRL4 CRL4 Ubiquitin Ligase Complex DCAF15->CRL4 Recruits Ubiquitination Polyubiquitination RBM39->Ubiquitination Target CRL4->Ubiquitination Catalyzes Proteasome 26S Proteasome Degradation Ubiquitination->Proteasome Directs to Apoptosis Splicing Disruption & Apoptosis Proteasome->Apoptosis Induces

Caption: Tasisulam-mediated degradation of RBM39 via the DCAF15-CRL4 ubiquitin ligase pathway.

Troubleshooting FAQs: Overcoming Tasisulam Resistance

Q1: My previously sensitive cancer cell line has stopped responding to Tasisulam. Western blots show that RBM39 is no longer being degraded. What is the primary cause? A: When RBM39 degradation ceases entirely, the resistance mechanism is almost certainly upstream, preventing the formation of the ternary complex. There are two primary culprits:

  • DCAF15 or DDA1 Loss: Functional genomic screens have shown that the downregulation or knockout of DCAF15 (or its stabilizing partner, DDA1) completely abrogates Tasisulam's ability to recruit RBM39[4]. Without the ligase receptor, the molecular glue has nothing to bind to.

  • RBM39 RRM2 Domain Mutations: Prolonged exposure to aryl-sulfonamides frequently induces point mutations in the RNA Recognition Motif 2 (RRM2) of RBM39 (e.g., Gly268Val or Glu271Gln)[5]. Because Tasisulam relies on low-affinity, highly specific surface contacts, even a single bulky amino acid substitution sterically clashes with the drug-DCAF15 interface, rendering the glue ineffective[5].

Q2: I am treating cells with high concentrations of Tasisulam. RBM39 degradation is occurring, but it is incomplete and delayed. How can I sensitize the cells? A: This points to a post-translational resistance mechanism. Recent studies demonstrate that the enzyme PRMT6 methylates RBM39 (specifically at the R92 residue) in certain non-small cell lung cancer (NSCLC) lines[6]. This methylation stabilizes the RBM39 protein, decelerating its Tasisulam-induced ubiquitination and allowing the cell to maintain enough functional splicing machinery to survive[6]. Solution: Co-administering a PRMT inhibitor (such as MS023) suppresses RBM39 methylation, destabilizes the protein, and restores rapid degradation kinetics, thereby overcoming this specific resistance axis[6].

Q3: Tasisulam successfully degrades >90% of RBM39 in my renal cell carcinoma (RCC) line, but the cells are not undergoing apoptosis. Why is the downstream pathway failing? A: Tasisulam induces apoptosis indirectly by causing massive alternative splicing errors that upregulate Death Receptor 5 (DR5) and downregulate anti-apoptotic proteins like Bcl-2[7]. However, if your cell line has intrinsically high basal levels of Bcl-2 or has adaptively downregulated DR5, the intrinsic mitochondrial apoptotic pathway remains blocked despite RBM39 loss. Solution: You can bypass this blockade by combining Tasisulam with TRAIL (Tumor Necrosis Factor-related apoptosis-inducing ligand). Tasisulam primes the cells by upregulating DR5; adding exogenous TRAIL forcefully engages this receptor, triggering the extrinsic apoptotic cascade (via Caspase-8) and completely bypassing the Bcl-2 bottleneck[7].

Data Presentation

Table 1: Common Tasisulam Resistance Mechanisms and Diagnostic Markers

Resistance MechanismMolecular TargetDiagnostic AssayRecommended Countermeasure
Target Mutation RBM39 (RRM2 domain)Sanger/NGS SequencingSwitch to non-sulfonamide therapies
Ligase Loss DCAF15 / DDA1Western Blot / qPCRAlternative targeted therapies
Post-Translational PRMT6 (RBM39 Methylation)Co-IP / Methylation AssayPRMT6 Inhibitors (e.g., MS023)
Apoptotic Blockade Bcl-2 High / DR5 LowFlow Cytometry (Surface DR5)TRAIL or BH3 Mimetics (ABT-199)

Table 2: Quantitative Sensitization Data (Tasisulam + TRAIL Combination in RCC)

Treatment GroupRBM39 Level (%)DR5 Expression (Fold Change)Apoptotic Cells (%)Tumor Volume Reduction (In Vivo)
Vehicle Control 100%1.0x< 5%0%
Tasisulam (Single) < 10%3.2x15 - 20%~ 25%
TRAIL (Single) 100%1.0x10 - 15%~ 10%
Tasisulam + TRAIL < 10%3.5x> 75%> 80%

Note: Data synthesized from recent combination strategy studies demonstrating synergistic extrinsic apoptosis activation[7].

Experimental Protocols
Protocol 1: Validating DCAF15-RBM39 Interaction via TR-FRET

Causality: Standard co-immunoprecipitation (Co-IP) often washes away the low-affinity Tasisulam-mediated ternary complex. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) allows for equilibrium measurement in solution, providing a highly sensitive readout to determine if an RBM39 mutation is actively preventing drug binding[5].

Step-by-Step Methodology:

  • Protein Preparation: Purify recombinant DDB1-DCAF15 complex and BodipyFL-labeled RBM39-RRM2 (Wild-Type and suspected mutant).

  • Assay Setup: In a 384-well low-volume plate, combine 10 nM DDB1-DCAF15 (labeled with Terbium-anti-His antibody) and 50 nM BodipyFL-RBM39-RRM2 in assay buffer (50 mM Tris pH 7.5, 150 mM NaCl, 0.01% Tween-20, 1 mM DTT).

  • Compound Titration: Add Tasisulam in a 12-point dose-response curve (ranging from 100 µM down to 0.1 nM).

  • Incubation: Seal the plate and incubate at room temperature for 60 minutes to allow the ternary complex to reach equilibrium.

  • Detection: Read the plate on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 490 nm and 520 nm).

  • Validation Check: Self-Validating System: Include a well with a known non-binding DCAF15 mutant or DCAF15-knockout lysate. If a FRET signal persists here, suspect non-specific fluorophore aggregation rather than true ternary complex formation.

Protocol 2: Sensitization of Resistant Cells using Tasisulam + TRAIL

Causality: This assay validates whether downstream apoptotic resistance can be overcome by exploiting Tasisulam's secondary effect (DR5 upregulation) via extrinsic ligand activation[7].

Step-by-Step Methodology:

  • Cell Seeding: Seed the Tasisulam-resistant cancer cell line (e.g., Caki-1 RCC cells) at 5,000 cells/well in a 96-well opaque plate. Incubate overnight at 37°C.

  • Priming Phase: Treat cells with a sub-lethal dose of Tasisulam (e.g., 5 µM) for 24 hours. Why 24 hours? This allows sufficient time for RBM39 degradation, subsequent splicing alterations, and the translation/membrane-trafficking of newly upregulated DR5 receptors.

  • Ligand Addition: After 24 hours, add recombinant human TRAIL (10 ng/mL) directly to the media. Include single-agent controls (Tasisulam alone, TRAIL alone).

  • Incubation: Incubate for an additional 24 hours.

  • Viability Readout: Add CellTiter-Glo reagent (or equivalent ATP-based luminescence assay) to each well. Agitate for 2 minutes and incubate for 10 minutes at room temperature.

  • Validation Check: Self-Validating System: Perform parallel flow cytometry for Annexin V/PI staining. If ATP levels drop but Annexin V is negative, the cells are undergoing necrosis or metabolic arrest, not the intended TRAIL-mediated apoptosis.

Resistance Pathways Visualization

Resistance Resist Tasisulam Resistance MutRBM39 RBM39 RRM2 Mutations (e.g., Gly268Val) MutRBM39->Resist Prevents Binding Solution1 Alternative Therapies MutRBM39->Solution1 LossDCAF15 DCAF15 / DDA1 Downregulation LossDCAF15->Resist Fails to Recruit Ligase LossDCAF15->Solution1 PRMT6 PRMT6-Mediated RBM39 Methylation PRMT6->Resist Stabilizes RBM39 Solution2 PRMT Inhibitors (MS023) PRMT6->Solution2 AntiApop Bcl-2 Upregulation & DR5 Downregulation AntiApop->Resist Blocks Apoptosis Solution3 TRAIL / BH3 Mimetics AntiApop->Solution3

Caption: Key molecular mechanisms of Tasisulam resistance and corresponding therapeutic interventions.

References
  • Title: Tasisulam Sodium, an Antitumor Agent That Inhibits Mitotic Progression and Induces Vascular Normalization Source: Molecular Cancer Therapeutics (AACR Journals) URL: [Link]

  • Title: Systematic functional identification of cancer multi-drug resistance genes Source: Genome Biology (NIH PMC) URL: [Link]

  • Title: Structural complementarity facilitates E7820-mediated degradation of RBM39 by DCAF15 Source: Nature (NIH PMC) URL: [Link]

  • Title: Targeting RBM39 with Tasisulam enhances TRAIL-induced apoptosis through DR5 upregulation and Bcl-2 downregulation in renal cell carcinoma Source: Journal of Biological Chemistry / PatSnap Synapse URL: [Link]

  • Title: Genetic and compound screens uncover factors modulating cancer cell response to indisulam Source: Life Science Alliance URL: [Link]

  • Title: Methylation of RBM39 by PRMT6 enhances resistance to Indisulam in non-small cell lung cancer by promoting alternative splicing of proto-oncogenes Source: PLOS Genetics URL: [Link]

Sources

Troubleshooting

optimizing dosage of Tasisulam for animal studies

Welcome to the In Vivo Technical Support Center for Tasisulam (LY573636) research. As a Senior Application Scientist, I frequently consult on the optimization of in vivo pharmacology models.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the In Vivo Technical Support Center for Tasisulam (LY573636) research. As a Senior Application Scientist, I frequently consult on the optimization of in vivo pharmacology models. Tasisulam presents a unique challenge: it is a highly potent acylsulfonamide with a narrow therapeutic index and complex pharmacokinetics.

To ensure the scientific integrity of your experiments, this guide departs from generic advice. Instead, we will explore the causality behind Tasisulam's behavior in animal models, troubleshoot common toxicological hurdles, and provide self-validating protocols to establish a safe and effective dosing window.

Section 1: Core FAQs on Tasisulam Pharmacology

Q1: How does Tasisulam's dual mechanism of action dictate the choice of dosing schedule in murine models? Tasisulam operates via a dual-faceted mechanism: it induces mitotic catastrophe and apoptosis via the intrinsic mitochondrial pathway, and it promotes tumor vascular normalization by inhibiting endothelial cell proliferation[1]. Because its anti-angiogenic effects require sustained exposure while its apoptotic effects are concentration-dependent, a pulsatile dosing schedule is required. In standard xenograft models (e.g., Calu-6), an intravenous (i.v.) schedule of 5 days on / 2 days off for 2 weeks at 25–50 mg/kg balances anti-tumor efficacy with sufficient recovery time from transient endothelial and hematopoietic stress[1].

MOA cluster_0 Cytotoxic Effect cluster_1 Microenvironment Effect Tasisulam Tasisulam (LY573636) Intrinsic Intrinsic Mitochondrial Pathway Tasisulam->Intrinsic Induces Endothelial Endothelial Cell Arrest Tasisulam->Endothelial Inhibits Proliferation CytC Cytochrome c Release Intrinsic->CytC Caspase Caspase-Dependent Cell Death CytC->Caspase Apoptosis Tumor Cell Apoptosis Caspase->Apoptosis TumorRegression In Vivo Tumor Regression Apoptosis->TumorRegression Contributes to Vascular Vascular Normalization Endothelial->Vascular AntiAngio Anti-Angiogenesis Vascular->AntiAngio AntiAngio->TumorRegression Contributes to

Caption: Tasisulam's dual mechanism: intrinsic apoptosis and anti-angiogenesis driving tumor regression.

Q2: Why does Tasisulam exhibit such high inter-subject and inter-species variability in toxicity? Tasisulam is highly protein-bound (~99% to albumin) across humans, mice, rats, and dogs[2]. Its volume of distribution is largely limited to the albumin space. Consequently, minor fluctuations in plasma albumin levels or lean body mass drastically alter the free, unbound fraction of the drug. Preclinical evidence strongly correlates the maximum plasma concentration ( Cmax​ ) of Tasisulam with dose-limiting toxicities[2].

Section 2: Troubleshooting Guide for In Vivo Studies

Issue 1: Unexpectedly severe thrombocytopenia or animal morbidity at standard doses.

  • Root Cause: The animals are likely experiencing a Cmax​ spike exceeding the therapeutic threshold. Tasisulam is metabolized primarily by the liver and has a low total plasma clearance[2]. Because it targets a cellular mechanism shared by transformed cells and hematopoietic progenitors, excessive Cmax​ directly triggers bone marrow suppression[1][3].

  • Resolution:

    • Shift to Lean Body Weight (LBW) Dosing: Instead of flat mg/kg dosing, adjust the dose based on the animal's lean body mass to control Cmax​ variability[2].

    • Therapeutic Drug Monitoring (TDM): Conduct a micro-sampling PK study after the first dose. If Cmax​ exceeds the established safe threshold for your specific murine strain, reduce the dose by 20-30%.

Issue 2: Poor formulation solubility leading to erratic i.v. administration and inconsistent efficacy.

  • Root Cause: Tasisulam sodium requires specific solvent conditions to remain in a clear solution. Micro-precipitates can cause micro-emboli in mice or erratic absorption profiles.

  • Resolution: Use a validated vehicle formulation. A standard preclinical formulation involves dissolving the compound in 10% DMSO, followed by 40% PEG300, 5% Tween 80, and 45% Saline[4]. Always add solvents sequentially and sonicate until completely clear before proceeding to the next solvent[4].

Section 3: Quantitative Data Summary

To aid in cross-species scaling and experimental design, refer to the pharmacokinetic and dosing parameters summarized below.

ParameterMice (Xenograft Models)RatsDogsHumans (Clinical Ref)
Protein Binding ~99%~99%~99%~99%
Terminal Half-Life Strain-dependent~10 hours~20 hours~11 days
Clearance Mechanism Hepatic (CYP-mediated)HepaticHepaticHepatic
Standard Dose 25 - 50 mg/kg (i.v.)VariableVariableLBW-targeted Cmax​
Dose-Limiting Toxicity Bone marrow suppressionBone marrow suppressionBone marrow suppressionThrombocytopenia / Neutropenia

(Data synthesized from established preclinical pharmacokinetics and Phase I clinical trials[1][2])

Section 4: Step-by-Step Methodology: In Vivo Dose Optimization Workflow

To ensure a self-validating experimental setup, follow this protocol to establish the Maximum Tolerated Dose (MTD) and optimal efficacy window in new animal models.

Phase 1: Vehicle Preparation & Solubility Verification

  • Weigh the required Tasisulam powder and dissolve it in 10% DMSO. Sonicate for 5 minutes until fully dissolved[4].

  • Sequentially add 40% PEG300, then 5% Tween 80, and finally 45% Saline[4].

  • Sonicate after each addition to ensure a clear solution. Prepare fresh daily to prevent precipitation.

Phase 2: Pilot Pharmacokinetic (PK) Profiling

  • Administer a single i.v. bolus of 25 mg/kg to a cohort of 3 non-tumor-bearing mice.

  • Collect tail-vein blood samples at 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Quantify Cmax​ and AUC using LC-MS/MS. Verify that the Cmax​ does not exceed the known hematological toxicity threshold for the strain.

Phase 3: Tolerability and Hematological Assessment

  • Administer the target dose (e.g., 25 mg/kg or 50 mg/kg) on a 5 days on / 2 days off schedule for 14 days[1].

  • Monitor animal weight daily. A weight loss of >15% indicates severe systemic toxicity.

  • Perform complete blood counts (CBC) on Day 7 and Day 14 to monitor for thrombocytopenia and neutropenia[3].

Phase 4: Efficacy Trial Initiation

  • Once the MTD is confirmed, randomize tumor-bearing mice (e.g., Calu-6 or Caki-1) into vehicle and treatment groups[1].

  • Administer the optimized dose and monitor tumor volume via caliper measurements twice weekly.

Workflow Formulation 1. Formulation (10% DMSO + PEG/Tween/Saline) PilotPK 2. Pilot PK Profiling (Cmax & AUC Analysis) Formulation->PilotPK ToxCheck 3. Hematological Assessment (Monitor Thrombocytopenia) PilotPK->ToxCheck Decision Cmax & Toxicity Acceptable? ToxCheck->Decision Adjust Dose Adjustment (Target LBW) Decision->Adjust No Efficacy 4. Efficacy Trial (5 days on / 2 days off) Decision->Efficacy Yes Adjust->PilotPK Re-test

Caption: Step-by-step self-validating workflow for Tasisulam dose optimization in animal models.

References

  • Title: A phase I study of tasisulam sodium (LY573636 sodium), a novel anticancer compound in patients with refractory solid tumors - PMC Source: nih.gov URL: [Link]

  • Title: Tasisulam Sodium, an Antitumor Agent That Inhibits Mitotic Progression and Induces Vascular Normalization | Molecular Cancer Therapeutics - AACR Journals Source: aacrjournals.org URL: [Link]

Sources

Optimization

degradation pathways of N-(5-chloro-2-methylphenyl)methanesulfonamide under experimental conditions

Welcome to the Technical Support Center. As a critical building block in the synthesis of targeted BRAF inhibitors like Vemurafenib [1], maintaining the chemical integrity of N-(5-chloro-2-methylphenyl)methanesulfonamide...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a critical building block in the synthesis of targeted BRAF inhibitors like Vemurafenib [1], maintaining the chemical integrity of N-(5-chloro-2-methylphenyl)methanesulfonamide (CAS 196875-84-0) is paramount. This guide provides drug development professionals and analytical chemists with field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights into the compound's degradation under various experimental conditions.

Diagnostic Workflow: Identifying Degradation Triggers

Before troubleshooting, it is essential to map the experimental conditions to the corresponding degradation pathway. Use the diagnostic logic tree below to isolate the root cause of compound loss.

G Start Identify Degradation Trigger Aqueous Aqueous Solution (Extremes of pH) Start->Aqueous pH < 2 or pH > 10 Thermal High Temperature (>150°C) Start->Thermal Heating / GC-MS Oxidative Presence of ROS / UV (AOPs) Start->Oxidative UV / Persulfate / Fenton Hydrolysis Hydrolysis Pathway S-N Bond Cleavage Aqueous->Hydrolysis Pyrolysis Thermal Degradation SO2 Extrusion Thermal->Pyrolysis Radical Oxidative Degradation Ring Hydroxylation Oxidative->Radical

Diagnostic workflow for identifying degradation triggers of the sulfonamide intermediate.

Troubleshooting & FAQs

Issue 1: Unwanted Hydrolysis During Aqueous Storage or Extraction

Q: Why am I detecting 5-chloro-2-methylaniline in my HPLC chromatograms after storing the intermediate in aqueous buffers?

A: Causality & Mechanism While sulfonamides are generally stable at neutral pH, the S-N bond becomes highly susceptible to nucleophilic attack under extreme pH conditions (pH < 2 or pH > 10) [3]. Acid- or base-catalyzed hydrolysis cleaves the molecule, yielding 5-chloro-2-methylaniline and methanesulfonic acid. This acts as a self-validating system: if the molar appearance of the aniline derivative perfectly matches the disappearance of the parent sulfonamide, hydrolytic degradation is confirmed.

Step-by-Step Protocol: Hydrolytic Stability Testing (Adapted from OECD 111)

  • Preparation: Dissolve 10 mg of N-(5-chloro-2-methylphenyl)methanesulfonamide in 1 mL of HPLC-grade acetonitrile to create a concentrated stock.

  • Incubation: Spike the stock into three separate 100 mL buffered aqueous solutions: pH 4.0 (acetate), pH 7.0 (phosphate), and pH 9.0 (borate), ensuring the final organic solvent concentration is <1%.

  • Thermal Stress: Divide each buffer into two amber vials. Incubate one set at 25°C and the other at 50°C (to accelerate degradation).

  • Sampling & Quenching: Withdraw 1 mL aliquots at 0, 24, 48, and 120 hours. Immediately add 10 µL of 10% formic acid to the high-pH samples to quench base-catalyzed reactions.

  • Analysis: Analyze via RP-HPLC-UV (254 nm). Quantify the parent compound against a standard curve to determine the half-life ( t1/2​ ).

Issue 2: Incomplete Degradation in Environmental Remediation Simulations

Q: During wastewater remediation simulations using UV/persulfate (UV/PDS), degradation of the sulfonamide stalls at 60%. How can I drive this to completion?

A: Causality & Mechanism Advanced Oxidation Processes (AOPs) degrade sulfonamides primarily through the generation of highly reactive sulfate radicals ( SO4∙−​ ) and hydroxyl radicals ( ∙OH ) [2]. If degradation stalls, it indicates either radical scavenging by the water matrix (e.g., high chloride or carbonate alkalinity) or insufficient persulfate activation. The initial oxidative attack typically targets the aromatic ring (hydroxylation) or the amine group, eventually leading to ring cleavage.

Step-by-Step Protocol: Optimized UV/PDS Degradation Assay

  • Matrix Preparation: Prepare a 50 µM solution of the sulfonamide in ultrapure water to establish a baseline free of matrix scavengers.

  • Oxidant Dosing: Add sodium persulfate ( Na2​S2​O8​ ) at a molar ratio of 100:1 (Oxidant:Pollutant) to overwhelm any trace scavengers.

  • pH Adjustment: Adjust the initial pH to 6.5 using dilute NaOH or H2​SO4​ .

  • Activation: Place the solution in a quartz reactor and expose it to a low-pressure UV-C lamp (254 nm, incident intensity ~1.5 mW/cm²).

  • Kinetics Tracking: Withdraw 2 mL samples every 10 minutes for 60 minutes. Immediately quench residual persulfate by adding 50 µL of 1M sodium thiosulfate ( Na2​S2​O3​ ).

  • Validation: Monitor the disappearance of the parent compound and the emergence of hydroxylated intermediates via LC-MS/MS.

Issue 3: Thermal Degradation Artifacts in GC-MS

Q: My GC-MS analysis shows multiple low-mass peaks (e.g., SO2​ loss) instead of the expected parent mass. Is my synthesized batch impure?

A: Causality & Mechanism The S-N bond in sulfonamides is thermally labile. At the high temperatures typically used in GC injection ports (>250°C), the compound undergoes pyrolysis. This thermal decomposition causes the extrusion of sulfur dioxide ( SO2​ ) and the generation of aniline fragments [4]. This is an analytical artifact, not necessarily a synthesis impurity. Solution: Switch to Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) to preserve the intact molecular ion [M+H]+ , or perform a derivatization step (e.g., silylation) prior to GC-MS analysis.

Mechanistic Pathways of Degradation

The following diagram maps the specific chemical transformations the intermediate undergoes when subjected to the experimental stressors described above.

Pathways Parent N-(5-chloro-2-methylphenyl) methanesulfonamide Hydrolysis Hydrolysis (Acid/Base) Parent->Hydrolysis Oxidation Advanced Oxidation (•OH / SO4•-) Parent->Oxidation Photolysis UV Photolysis (254 nm) Parent->Photolysis Aniline 5-chloro-2-methylaniline + Methanesulfonic Acid Hydrolysis->Aniline Hydroxylated Hydroxylated Intermediates & Ring Cleavage Oxidation->Hydroxylated Dehalogenated Dechlorinated Photoproducts Photolysis->Dehalogenated

Primary chemical degradation pathways of N-(5-chloro-2-methylphenyl)methanesulfonamide.

Quantitative Degradation Kinetics

The table below summarizes the expected quantitative behavior of N-(5-chloro-2-methylphenyl)methanesulfonamide under various forced degradation conditions. Use these benchmarks to validate your experimental controls.

Degradation PathwayExperimental ConditionOptimal pHEstimated Half-Life ( t1/2​ )Primary Degradant Detected
Hydrolysis (Base) 0.1 M NaOH, 50°C> 10.048 - 72 hours5-chloro-2-methylaniline
Hydrolysis (Acid) 0.1 M HCl, 50°C< 2.096 - 120 hours5-chloro-2-methylaniline
Oxidation (AOP) UV/Persulfate (100:1)6.5 - 7.0< 15 minutesHydroxylated ring derivatives
Thermal (Pyrolysis) > 250°C (GC Injector)N/AInstantaneousAniline fragments, SO2​
Photolysis (Direct) UV-C (254 nm), 25°C7.04 - 6 hoursDechlorinated photoproducts

References

  • MDPI. "Enhanced Degradation of Sulfonamide Antibiotics by UV Irradiation Combined with Persulfate." MDPI.[Link]

  • ResearchGate. "Hydrolysis of sulphonamides in aqueous solutions." ResearchGate. [Link]

  • Researcher.life. "The influence of chemical structure of sulfonamides on the course of their thermal decomposition." Thermochimica Acta. [Link]

Troubleshooting

Tasisulam Technical Support Center: A Guide to Minimizing Off-Target Effects in Cellular Assays

Welcome to the technical support center for Tasisulam. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the effective use of Tasisulam...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Tasisulam. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the effective use of Tasisulam in cellular assays, with a primary focus on understanding and mitigating off-target effects. Our goal is to empower you with the knowledge to generate robust, reproducible, and accurately interpreted data.

Introduction: The Dual-Faceted Nature of Tasisulam

Tasisulam (formerly LY573636) is an acyl-sulfonamide antitumor agent with a complex and unique mechanism of action.[1][2] Initially characterized by its ability to induce G2/M mitotic arrest and apoptosis in a wide range of cancer cell lines, it was also shown to possess anti-angiogenic properties.[1][2][3][4] This dual activity made it a compound of significant interest.

However, more recent and deeper mechanistic studies have unveiled a fascinating aspect of its functionality: Tasisulam acts as a "molecular glue." It induces the degradation of the RNA-binding motif protein 39 (RBM39) by promoting its recruitment to the DCAF15 E3 ubiquitin ligase complex, leading to proteasomal degradation.[5] This degradation of a key splicing factor represents a potent, and potentially off-target, mechanism that can confound experimental results if not properly controlled for. Understanding both the intended cell-cycle effects and the molecular glue activity is paramount for any researcher using this compound.

This guide will provide a structured approach to experimental design, troubleshooting, and data interpretation to help you navigate the complexities of Tasisulam.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions researchers have when beginning work with Tasisulam.

Q1: What are the primary on-target and known off-target mechanisms of Tasisulam?

A1: Tasisulam's biological effects are multifaceted:

  • On-Target (Cell Cycle-Related): The initially described mechanism involves the inhibition of mitotic progression.[1][2] This leads to an accumulation of cells in the G2/M phase of the cell cycle, characterized by a 4N DNA content and increased expression of mitotic markers like phospho-histone H3.[2][3] This prolonged mitotic arrest ultimately triggers the intrinsic pathway of apoptosis, marked by cytochrome c release and caspase activation.[1][2][6]

  • "Off-Target" (Molecular Glue Mechanism): More recent research has identified that Tasisulam, along with other sulfonamides like Indisulam, functions as a molecular glue.[5] It facilitates the interaction between the splicing factor RBM39 and the DCAF15 E3 ubiquitin ligase substrate receptor, leading to the ubiquitination and subsequent proteasomal degradation of RBM39.[5] The resulting disruption of pre-mRNA splicing is a potent anti-cancer mechanism but may be considered an "off-target" effect if the primary research goal is to study the mitotic arrest phenotype.

  • Anti-Angiogenic Effects: Tasisulam inhibits endothelial cell cord formation induced by various growth factors like VEGF, FGF, and EGF.[2][3][4] This activity appears to be distinct from its cytotoxic effects on cancer cells.[3]

Q2: How should I determine the optimal working concentration of Tasisulam to minimize off-target effects?

A2: The key is to perform a careful dose-response analysis in your specific cell line(s). Off-target effects are often observed at higher concentrations.[7]

  • Start with a Broad Range: Based on published data, Tasisulam's anti-proliferative EC50 values are typically in the low micromolar range (e.g., 10 µM in Calu-6 and 25 µM in A-375 cells).[4][8] Begin your dose-response curve well below these values (e.g., 100 nM) and extend it to a concentration where significant toxicity is observed (e.g., 100 µM).

  • Correlate with On-Target Phenotype: Measure your desired on-target effect (e.g., percentage of cells in G2/M) at each concentration.

  • Identify the Therapeutic Window: The optimal concentration will be the lowest concentration that gives a robust on-target phenotype with minimal confounding effects, such as widespread, non-specific cytotoxicity. A steep dose-response curve is generally desirable.[7]

Q3: What are the absolutely essential controls for a Tasisulam cellular assay?

A3: Rigorous controls are non-negotiable for interpreting your data correctly.

  • Vehicle Control: As Tasisulam is typically dissolved in DMSO, a vehicle-only control (matching the highest DMSO concentration used) is mandatory to rule out solvent effects.

  • Untreated Control: A baseline control of untreated cells.

  • Positive Control: A compound known to induce G2/M arrest through a different mechanism (e.g., Paclitaxel) can help validate your cell cycle analysis methods.

  • Inactive Analog Control (If Available): Using a structurally related but biologically inactive analog of Tasisulam is a powerful way to demonstrate that the observed effects are not due to the chemical scaffold itself.[7][9]

Q4: I'm observing high levels of cell death at my target concentration. How can I differentiate on-target mitotic catastrophe from off-target cytotoxicity?

A4: This is a critical question. High cytotoxicity can be caused by either on-target or off-target effects.[9]

  • Compare EC50 (On-Target) vs. CC50 (Cytotoxicity): Perform a dose-response curve for your on-target effect (e.g., G2/M arrest) and a parallel cytotoxicity assay (e.g., LDH or MTT assay).[7] A desirable therapeutic window exists if the EC50 for the on-target effect is significantly lower than the CC50.

  • Time-Course Analysis: Mitotic catastrophe is a process that occurs over time following cell cycle arrest. An off-target cytotoxic effect might occur much more rapidly. Monitor cell viability and apoptosis markers at multiple time points.

  • Phenotypic Rescue: Attempt to rescue the cells from death. For example, if the on-target hypothesis is mitotic catastrophe, would a pan-caspase inhibitor (like Z-VAD-FMK) block the cell death while preserving the G2/M arrest?

  • Genetic Validation: The gold standard is to compare the Tasisulam-induced phenotype with the phenotype of a genetic knockdown (siRNA) or knockout (CRISPR) of its known targets. Does knockdown of proteins essential for mitotic progression phenocopy the Tasisulam effect? Does knockdown of RBM39 produce a similar or different effect?[7]

Part 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Problem Potential Root Cause(s) Recommended Troubleshooting Steps & Solutions
Inconsistent Results Between Experiments 1. Variability in cell culture conditions.[9]2. Degradation of Tasisulam stock solution.3. Inconsistent cell seeding density.[10]1. Standardize Cell Culture: Use cells within a consistent and low passage number range. Ensure cells are in the logarithmic growth phase at the time of treatment.[7]2. Compound Handling: Prepare fresh dilutions of Tasisulam from a validated stock for each experiment. Aliquot stock solutions to avoid repeated freeze-thaw cycles.[11]3. Consistent Plating: Ensure even cell distribution in wells to avoid artifacts from cell crowding.[10]
Observed Phenotype is Not G2/M Arrest 1. The RBM39 degradation/splicing inhibition phenotype is dominant in your cell line.2. Incorrect timing for analysis.3. Cell line is resistant to Tasisulam's mitotic effects.1. Validate RBM39 Degradation: Perform a Western blot for RBM39 protein levels after Tasisulam treatment. A significant reduction confirms the molecular glue mechanism is active (See Protocol 2).2. Perform a Time-Course Experiment: Analyze cell cycle distribution at multiple time points (e.g., 12, 24, 48, 72 hours) to identify the peak of G2/M accumulation, which may be transient.[3]3. Test Alternative Cell Lines: Compare results in a cell line known to be sensitive to Tasisulam's mitotic effects (e.g., Calu-6, A-375).[1][8]
High Background or Non-Specific Effects 1. Tasisulam concentration is too high, leading to off-target activity.[7]2. Compound precipitation in media.3. Assay interference.[12]1. Re-evaluate Dose-Response: Titrate Tasisulam to the lowest effective concentration that produces the on-target phenotype.[9]2. Check Solubility: Visually inspect the media after adding Tasisulam. If precipitation is observed, reconsider the solvent or final concentration.3. Run Assay Controls: Include "no-enzyme" or "no-cell" controls in biochemical or colorimetric assays to check for direct interference by the compound.

Part 3: Key Experimental Protocols & Workflows

Here we provide detailed methodologies for essential validation experiments.

Protocol 1: Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry

This protocol is fundamental for quantifying Tasisulam's on-target effect on cell cycle progression.

Objective: To determine the percentage of cells in G1, S, and G2/M phases of the cell cycle after Tasisulam treatment.

Materials:

  • Cells of interest seeded in 6-well plates

  • Tasisulam stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI)/RNase Staining Buffer

Procedure:

  • Cell Seeding: Seed cells at a density that will ensure they are approximately 50-60% confluent at the time of harvest. Allow cells to adhere overnight.

  • Treatment: Treat cells with the desired concentrations of Tasisulam and vehicle control (DMSO). Incubate for the desired time period (e.g., 24 or 48 hours).

  • Harvesting:

    • Collect the culture medium (which may contain floating, apoptotic cells).

    • Wash the adherent cells with PBS.

    • Trypsinize the adherent cells and combine them with the cells collected from the medium.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Fixation:

    • Discard the supernatant and resuspend the cell pellet in 500 µL of cold PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes.

    • Decant the ethanol and wash the cell pellet once with PBS.

    • Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.

    • Incubate in the dark at room temperature for 30 minutes.

  • Analysis: Analyze the samples on a flow cytometer. Use the DNA content histogram to quantify the percentage of cells in G1 (2N DNA), S (>2N, <4N), and G2/M (4N) phases.

Protocol 2: Validation of RBM39 Degradation by Western Blot

This protocol is crucial for confirming the molecular glue activity of Tasisulam in your cellular model.

Objective: To detect the reduction in RBM39 protein levels following Tasisulam treatment.

Materials:

  • Cells treated with Tasisulam as described above

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, buffers, and electrophoresis equipment

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary Antibodies: Anti-RBM39, Anti-β-Actin (or other loading control)

  • HRP-conjugated Secondary Antibody

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Cell Lysis: After treatment, wash cells with cold PBS and lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and perform electrophoresis.

  • Western Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody against RBM39 (at the manufacturer's recommended dilution) overnight at 4°C.

    • Wash the membrane 3x with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane 3x with TBST, apply ECL substrate, and visualize the bands using a chemiluminescence imaging system.

  • Loading Control: Strip the membrane and re-probe with an antibody for a loading control (e.g., β-Actin) to ensure equal protein loading.

  • Analysis: Quantify the band intensities to determine the relative decrease in RBM39 levels in Tasisulam-treated samples compared to controls.

Part 4: Visualizing Concepts and Workflows

Diagram 1: Tasisulam's Dual Mechanisms of Action

Tasisulam_MOA cluster_0 On-Target: Mitotic Inhibition cluster_1 Off-Target: Molecular Glue Tasisulam Tasisulam Spindle Mitotic Spindle Assembly Tasisulam->Spindle DCAF15 DCAF15 E3 Ligase Tasisulam->DCAF15 Binds Tasisulam->DCAF15 G2M G2/M Arrest (4N DNA, p-H3↑) Spindle->G2M Inhibition Apoptosis Mitotic Catastrophe & Apoptosis G2M->Apoptosis Degradation RBM39 Ubiquitination & Proteasomal Degradation DCAF15->Degradation Recruits RBM39 RBM39 RBM39 (Splicing Factor) RBM39->Degradation Splicing Aberrant pre-mRNA Splicing Degradation->Splicing Leads to Cytotoxicity_Troubleshooting decision decision proc proc is_dose_optimal Is [Tasisulam] the lowest effective concentration? proc->is_dose_optimal Perform Dose-Response Re-evaluate Concentration start High Cytotoxicity Observed start->is_dose_optimal is_dose_optimal->proc No is_on_target Does phenotype match G2/M Arrest + Apoptosis? is_dose_optimal->is_on_target Yes is_rbm39_degraded Is RBM39 degraded? is_on_target->is_rbm39_degraded No / Unclear conclusion_on_target Conclude: Cytotoxicity is likely ON-TARGET (Mitotic Catastrophe) is_on_target->conclusion_on_target Yes conclusion_off_target Conclude: Cytotoxicity is likely an OFF-TARGET effect. (e.g., splicing defect) is_rbm39_degraded->conclusion_off_target Yes is_rbm39_degraded->conclusion_on_target No

Caption: A decision-making flowchart for troubleshooting unexpected cytotoxicity with Tasisulam.

References

  • Tasisulam sodium, an antitumor agent that inhibits mitotic progression and induces vascular normalization. PubMed.[Link]

  • Tasisulam | C11H6BrCl2NO3S2 | CID 10160238. PubChem, NIH.[Link]

  • Tasisulam Sodium, an Antitumor Agent That Inhibits Mitotic Progression and Induces Vascular Normalization. AACR Journals.[Link]

  • Spindly is required for rapid migration of human cells. Company of Biologists Journals.[Link]

  • Spindly, a novel protein essential for silencing the spindle assembly checkpoint, recruits dynein to the kinetochore. PMC, NIH.[Link]

  • Spindly, a novel protein essential for silencing the spindle assembly checkpoint, recruits dynein to the kinetochore. PubMed.[Link]

  • Spindly/CCDC99 Is Required for Efficient Chromosome Congression and Mitotic Checkpoint Regulation. Molecular Biology of the Cell (MBoC).[Link]

  • Spindly. Society for Developmental Biology.[Link]

  • A phase I study of tasisulam sodium (LY573636 sodium), a novel anticancer compound in patients with refractory solid tumors. PMC, NIH.[Link]

  • How can off-target effects of drugs be minimised? Patsnap Synapse.[Link]

  • Assay interference and off-target liabilities of reported histone acetyltransferase inhibitors. Nature Communications.[Link]

  • Tasisulam Sodium, an Antitumor Agent That Inhibits Mitotic Progression and Induces Vascular Normalization. ResearchGate.[Link]

  • Tasisulam Sodium, an Antitumor Agent That Inhibits Mitotic Progression and Induces Vascular Normalization. Molecular Cancer Therapeutics, AACR Journals.[Link]

  • Anticancer sulfonamides target splicing by inducing RBM39 degradation via recruitment to DCAF15. University of Texas Southwestern Medical Center.[Link]

  • PROTACs to Address the Challenges Facing Small Molecule Inhibitors. PMC, NIH.[Link]

  • Structural complementarity facilitates E7820-mediated degradation of RBM39 by DCAF15. Nature Chemical Biology.[Link]

  • Synthesis of a Sulfonimidamide-Based Analog of Tasisulam and Its Biological Evaluation in the Melanoma Cell Lines SKMel23 and A375. Semantic Scholar.[Link]

  • Spindle assembly checkpoint-dependent mitotic delay is required for cell division in absence of centrosomes. eLife.[Link]

  • Assay Troubleshooting. Molecular Diagnostics, About.[Link]

  • Regulation of mitotic progression by the spindle assembly checkpoint. PMC, NIH.[Link]

  • A Phase II Study of Tasisulam Sodium (LY573636 Sodium) as Second-Line or Third-Line Treatment for Patients With Unresectable or Metastatic Soft Tissue Sarcoma. PubMed.[Link]

  • Spindle assembly checkpoint-dependent mitotic delay is required for cell division in absence of centrosomes. eLife.[Link]

  • Optimizing Your Cell Based Assay Performance Key Strategies. Marin Biologic Laboratories.[Link]

Sources

Optimization

Tasisulam Clinical Development Technical Support Center: Troubleshooting &amp; FAQs

Welcome to the Tasisulam (LY573636) Technical Support Center. Tasisulam is an acyl sulfonamide that initially garnered significant interest due to its broad-spectrum anti-tumor activity and dual-faceted mechanism of acti...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Tasisulam (LY573636) Technical Support Center. Tasisulam is an acyl sulfonamide that initially garnered significant interest due to its broad-spectrum anti-tumor activity and dual-faceted mechanism of action[1]. However, its clinical development has been fraught with severe pharmacokinetic anomalies and narrow therapeutic windows, culminating in the early termination of a Phase 3 trial in metastatic melanoma[2][3].

This guide is designed for researchers, pharmacologists, and clinical scientists to troubleshoot specific experimental bottlenecks, understand the mechanistic causality behind clinical toxicities, and implement self-validating protocols for ongoing sulfonamide-derivative research.

Section 1: Mechanism of Action & In Vitro Troubleshooting

Q: We are observing inconsistent apoptotic responses in our solid tumor cell lines treated with Tasisulam. What precise mechanism should we be assaying to confirm target engagement?

A: Initially, Tasisulam was characterized simply as an agent that induces G2/M cell cycle arrest, inhibits angiogenesis, and triggers intrinsic (mitochondrial) apoptosis[1]. However, recent mechanistic profiling has reclassified Tasisulam as a "molecular glue" degrader [4][5]. It acts by stabilizing the interaction between the E3 ubiquitin ligase substrate receptor DCAF15 and the RNA-binding motif protein 39 (RBM39)[4]. This induced proximity leads to the polyubiquitination and subsequent proteasomal degradation of RBM39, causing aberrant RNA splicing that ultimately triggers G2/M arrest and apoptosis[4][5].

If your downstream apoptotic assays (e.g., caspase-9 cleavage) are inconsistent, you must first validate upstream target engagement by measuring RBM39 degradation directly.

Protocol 1: In Vitro RBM39 Target Engagement & Degradation Assay

This protocol is a self-validating system: it measures both the degradation target (RBM39) and the ligase stability (DCAF15) to ensure the observed effect is specific molecular glue activity, not global cytotoxicity.

  • Cell Seeding: Seed target cells (e.g., Calu-6 or A-375) at 1×105 cells/well in a 6-well plate. Incubate overnight at 37°C.

  • Treatment: Treat cells with Tasisulam (titrated from 100 nM to 50 μM) for 24 and 48 hours. Include a vehicle control (DMSO < 0.1%).

  • Protein Extraction: Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors. Sonicate on ice to ensure complete nuclear lysis, as RBM39 is a nuclear splicing factor.

  • Western Blotting: Resolve 20 μg of total protein on a 4-12% Bis-Tris gel and transfer to a PVDF membrane.

  • Immunodetection: Probe with anti-RBM39 primary antibody (1:1000) and anti-DCAF15. Use GAPDH or β -actin as a loading control.

  • System Validation: A successful assay will demonstrate a dose-dependent depletion of RBM39 protein levels within 24 hours, while DCAF15 and GAPDH levels remain stable. This confirms specific DCAF15-mediated degradation prior to the accumulation of cleaved PARP at 48 hours[1][4].

MOA Tasisulam Tasisulam (Molecular Glue) Complex DCAF15-Tasisulam-RBM39 Ternary Complex Tasisulam->Complex Binds Angiogenesis Inhibition of Angiogenesis (VEGF/FGF/EGF Blockade) Tasisulam->Angiogenesis Dual Action DCAF15 DCAF15 E3 Ligase Receptor DCAF15->Complex RBM39 RBM39 Splicing Factor RBM39->Complex Ubiquitination Polyubiquitination of RBM39 Complex->Ubiquitination E3 Ligase Activity Degradation Proteasomal Degradation Ubiquitination->Degradation Splicing Aberrant RNA Splicing Degradation->Splicing G2M G2/M Cell Cycle Arrest Splicing->G2M Apoptosis Intrinsic Apoptosis (Caspase-9 Dependent) G2M->Apoptosis

Caption: Tasisulam's dual-faceted mechanism: RBM39 molecular glue degradation and angiogenesis inhibition.

Section 2: Pharmacokinetic (PK) Challenges & Dosing Anomalies

Q: During our in vivo and early-phase clinical models, we are seeing severe, unpredictable toxicity even when using a flat-dosing schema. Why does the drug exposure not scale linearly with the dose?

A: Tasisulam exhibits highly atypical and non-linear pharmacokinetics characterized by an exceptionally high, saturable affinity for human serum albumin (99.7%–99.9% bound) and a long terminal half-life of approximately 11 to 14 days[6][7].

When administered via standard flat dosing, patients with slightly lower baseline albumin levels or slower clearance rates experience rapid saturation of their albumin binding sites[6]. Because the drug is 99.9% bound, a mere 0.5% drop in binding (to 99.4%) results in a six-fold increase in the unbound (free) Tasisulam fraction. Since only the free drug is pharmacologically active and capable of penetrating the bone marrow, this non-linear spike leads to massive, unpredictable grade 4 myelosuppression[2][6].

Summary of Tasisulam Pharmacokinetic Parameters
PK ParameterObserved ValueClinical Challenge / Mechanistic Implication
Albumin Binding 99.7% - 99.9%Saturable binding; minor fluctuations in serum albumin cause exponential, lethal increases in the free drug fraction[6].
Terminal Half-Life ~11 - 14 daysHigh risk of drug accumulation. Residual drug from Cycle 1 compounds with Cycle 2, leading to delayed toxicity[6][7].
Clearance Low / Highly VariableFlat dosing is ineffective. Requires Lean Body Weight (LBW) and albumin-corrected dosing algorithms targeting a specific Cmax​ [2][6].
Dose-Limiting Toxicity Grade 4 MyelosuppressionThrombocytopenia and neutropenia correlate directly with the Area Under the Curve (AUC) of the free drug fraction[2][6].

Q: How can we adjust our dosing protocols to mitigate this toxicity in ongoing translational models?

A: You must abandon flat dosing. Clinical trials successfully transitioned to a targeted Cmax​ dosing strategy (e.g., targeting 420 μg/mL) based on Lean Body Weight (LBW)[6]. Furthermore, due to the 14-day half-life, a "loading dose" in Cycle 1 followed by a reduced "chronic dose" (typically 65% of the loading dose) in subsequent cycles is mandatory to prevent fatal accumulation[7][8].

Protocol 2: Pharmacokinetic Monitoring of Free vs. Total Tasisulam

This protocol isolates the pharmacologically active free drug. It is self-validating through the use of strict temperature controls and stable isotope-labeled internal standards (SIL-IS).

  • Sample Collection: Draw blood into K2EDTA tubes at pre-dose, end of infusion ( Cmax​ ), and 24, 48, and 168 hours post-infusion.

  • Plasma Isolation: Centrifuge at 2000 x g for 10 minutes at 4°C.

  • Ultrafiltration (Critical Causality Step): To isolate the free drug, transfer 500 μL of plasma into a Centrifree ultrafiltration device (30 kDa MWCO). Centrifuge at 1000 x g for 15 minutes strictly at 37°C. Expert Insight: Protein binding is highly temperature-dependent. Performing ultrafiltration at room temperature or 4°C will artificially alter the binding equilibrium, yielding a falsely low free drug fraction and masking potential toxicity.

  • Extraction & Validation: Spike both the ultrafiltrate (free drug) and unprocessed plasma (total drug) with a Tasisulam SIL-IS (e.g., 13C6​ -Tasisulam). Extract using protein precipitation with acetonitrile. The SIL-IS validates extraction efficiency and normalizes matrix effects.

  • LC-MS/MS Quantification: Analyze via liquid chromatography-tandem mass spectrometry.

  • Data Action: If the free drug AUC exceeds the albumin-corrected safety threshold, the subsequent cycle dose must be withheld or drastically reduced to prevent severe thrombocytopenia[2][9].

PK_Workflow Start Patient/Subject Enrollment Albumin Measure Baseline Albumin & Lean Body Weight (LBW) Start->Albumin DoseCalc Calculate Loading Dose (Target Cmax: 420 μg/mL) Albumin->DoseCalc Admin Administer 2-hr Infusion (Cycle 1) DoseCalc->Admin PKMonitor Monitor Free vs. Total Tasisulam via 37°C Ultrafiltration LC-MS/MS Admin->PKMonitor ToxCheck Assess Hematologic Toxicity (Days 15-21) PKMonitor->ToxCheck Cycle2 Administer Chronic Dose (65% of Loading Dose) ToxCheck->Cycle2 ANC & Platelets Recovered Hold Hold/Reduce Dose ToxCheck->Hold Grade 4 Myelosuppression Hold->DoseCalc Re-calculate Target

Caption: Clinical pharmacokinetic troubleshooting workflow for Tasisulam dosing and toxicity management.

Section 3: The Phase 3 Clinical Trial Halt & Lessons Learned

Q: The Phase 3 trial of Tasisulam in metastatic melanoma was halted. What specific safety issues triggered this, and how can we design future sulfonamide derivatives to avoid this fate?

A: The Phase 3 trial comparing Tasisulam to Paclitaxel as a second-line treatment for metastatic melanoma was placed on clinical hold and ultimately terminated due to an imbalance of drug-related deaths in the Tasisulam arm[2][3].

  • The Causality: The primary cause of death was severe, irreversible Grade 4 myelosuppression occurring predominantly during Cycle 2[2]. Retrospective pharmacokinetic analysis revealed that a subset of patients possessed unexpectedly low Tasisulam clearance rates[2]. Because of the drug's 14-day half-life, the standard Cycle 2 dose compounded on top of the uncleared Cycle 1 drug. This saturated the albumin carriers, causing a lethal, non-linear spike in free drug exposure[2][6].

  • Future Directions: To circumvent these pharmacokinetic liabilities, medicinal chemists are currently developing novel sulfonimidamide-based analogs[3]. By modifying the highly lipophilic sulfonyl group to a sulfoximine or sulfonimidamide, researchers can drastically reduce the extreme albumin-binding affinity. This modification improves aqueous solubility and ADME properties, creating a more predictable clearance profile while retaining the potent RBM39 "molecular glue" degradation capability[3][5].

References
  • Tasisulam Sodium, an Antitumor Agent That Inhibits Mitotic Progression and Induces Vascular Normalization Molecular Cancer Therapeutics - AACR Journals URL:[Link]

  • A phase I study of tasisulam sodium (LY573636 sodium), a novel anticancer compound in patients with refractory solid tumors PMC / NIH URL:[Link]

  • A phase I study of tasisulam sodium (LY573636 sodium), a novel anticancer compound, administered as a 24-h continuous infusion in patients with advanced solid tumors PubMed URL:[Link]

  • A randomized, open-label clinical trial of tasisulam sodium versus paclitaxel as second-line treatment in patients with metastatic melanoma PubMed URL:[Link]

  • Tasisulam Sodium, an Antitumor Agent That Inhibits Mitotic Progression and Induces Vascular Normalization ResearchGate URL:[Link]

  • Synthesis of a Sulfonimidamide-Based Analog of Tasisulam and Its Biological Evaluation in the Melanoma Cell Lines SKMel23 and A375 Skin Pharmacology and Physiology | Karger Publishers URL:[Link]

  • A Tasisulam and Midazolam Drug Interaction Study in Cancer Patients ClinicalTrials.gov URL:[Link]

  • Recent advances in anticancer mechanisms of molecular glue degraders: focus on RBM39-dgrading synthetic sulfonamide such as indisulam, E7820, tasisulam, and chloroquinoxaline sulfonamide CoLab.ws URL:[Link]

Sources

Troubleshooting

Technical Support Center: Managing Preclinical Toxicity of N-(5-chloro-2-methylphenyl)methanesulfonamide (T-5224)

Introduction: Welcome to the technical support resource for researchers utilizing N-(5-chloro-2-methylphenyl)methanesulfonamide, also known as T-5224, a potent and selective inhibitor of the c-Fos/activator protein-1 (AP...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction:

Welcome to the technical support resource for researchers utilizing N-(5-chloro-2-methylphenyl)methanesulfonamide, also known as T-5224, a potent and selective inhibitor of the c-Fos/activator protein-1 (AP-1) transcription factor.[1][2] AP-1 is a critical regulator of gene expression involved in cellular processes such as proliferation, inflammation, and apoptosis, making it a compelling target for therapeutic intervention in oncology and inflammatory diseases.[3][4][5]

While published efficacy data for T-5224 in various preclinical models is promising, comprehensive public data on its safety and toxicity profile is limited.[1][6][7] This guide is designed to provide you, the preclinical researcher, with a robust framework for proactively managing and troubleshooting potential toxicities during your in-vivo experiments. Our approach is grounded in established principles of preclinical safety assessment and provides actionable strategies to ensure the integrity of your research and the welfare of your animal models.[8][9][10]

Frequently Asked Questions (FAQs)

Q1: What is the known toxicity profile of T-5224?

A1: Currently, there is a scarcity of publicly available, detailed toxicology studies for T-5224. Efficacy-focused studies have used oral doses up to 150-300 mg/kg in mice without reporting significant adverse events.[6][7] One study noted no significant influence on tumor cell proliferation or in vitro cytotoxicity.[6]

However, the absence of reported toxicity does not confirm the absence of potential risk. The AP-1 transcription factor is integral to normal physiological processes. Its inhibition could theoretically lead to on-target toxicities. Therefore, it is imperative for researchers to conduct their own diligent safety monitoring in every study.

Q2: What are the potential on-target toxicities associated with AP-1 inhibition?

A2: Given AP-1's role in the immune system, cell proliferation, and stress responses, potential on-target toxicities could theoretically involve:

  • Immunosuppression: AP-1 is crucial for the activation and function of various immune cells.[11] Its inhibition might lead to increased susceptibility to infections. Monitoring for signs of illness and including hematological analysis (e.g., white blood cell counts) is advisable.

  • Impaired Tissue Repair: AP-1 is involved in cellular proliferation and wound healing. Delayed healing or effects on tissues with high turnover rates (e.g., gastrointestinal tract, skin) could be a concern.

  • Hepatic Effects: The liver is a primary site of drug metabolism, and studies have shown T-5224 can attenuate LPS-induced liver injury.[7] However, it is crucial to monitor liver function via serum biomarkers (e.g., ALT, AST) as drug-induced liver injury (DILI) is a common finding in toxicology.[12]

Q3: How should I prepare my formulation of T-5224 for in-vivo studies to minimize vehicle-related toxicity?

A3: The choice of vehicle is critical and can be a source of toxicity itself. For oral gavage, T-5224 has been dissolved in a polyvinylpyrrolidone (PVP) solution.[6] For other applications, it is soluble in DMSO.[2][13]

Recommended Best Practices:

  • Minimize DMSO: If using DMSO, keep the final concentration as low as possible (ideally <10%) in the final dosing solution, often diluted with vehicles like corn oil or a solution of polyethylene glycol (PEG), Tween 80, and water/saline.[13]

  • Vehicle Tolerability Study: Always run a pilot cohort of animals treated with the vehicle alone to ensure it is well-tolerated and does not produce confounding effects.

  • Consult Formulation Guides: Resources from suppliers often provide recommended solvents and vehicle compositions for in-vivo use.[13]

Troubleshooting Guides

Issue 1: I am observing significant body weight loss (>15%) in my T-5224 treatment group.

Body weight loss is a primary indicator of systemic toxicity. A structured investigation is crucial.

Step-by-Step Troubleshooting:

  • Confirm Observation: Immediately re-weigh the affected animals to rule out measurement error. Increase the frequency of monitoring (e.g., daily).

  • Perform Clinical Observations: Assess animals for other clinical signs:

    • Behavior: Lethargy, hunched posture, piloerection.

    • Gastrointestinal: Diarrhea, reduced fecal output.

    • Dehydration: Skin tenting, sunken eyes.

  • Check Food and Water Intake: Quantify consumption to determine if weight loss is due to reduced caloric intake.

  • Investigate Potential Causes:

    • Vehicle Toxicity: Compare with your vehicle-only control group. If they also show weight loss, the vehicle may be the issue.

    • Compound-Related Toxicity: If weight loss is unique to the T-5224 group, it is likely compound-related.

    • Gavage Stress/Error: Ensure proper gavage technique to avoid esophageal injury or accidental tracheal administration.

  • Action Plan:

    • Dose Reduction: Consider reducing the dose in subsequent cohorts.

    • Supportive Care: Provide supplemental nutrition (e.g., gel packs) and hydration (e.g., subcutaneous fluids) after consulting with veterinary staff.

    • Humane Endpoint: If weight loss exceeds 20% or is accompanied by severe clinical signs, euthanize the animal and perform a necropsy to investigate target organs.

Workflow for Investigating Unexpected Adverse Events

A Unexpected Adverse Event Observed (e.g., >15% Weight Loss, Lethargy) B Immediate Action: 1. Isolate & Re-examine Animal 2. Notify PI & Vet Staff A->B C Investigate Cause B->C D Is the event life-threatening or meets humane endpoint? C->D E YES D->E F NO D->F G Euthanize & Perform Full Necropsy/ Histopathology E->G H Are similar signs in Vehicle Control Group? F->H N Report to Animal Ethics Committee G->N I YES H->I J NO H->J K Suspect Vehicle Toxicity or Procedural Issue. Re-evaluate formulation/handling. I->K L Suspect Compound Toxicity J->L M Implement Action Plan: - Increase Monitoring - Consider Dose Reduction - Collect Blood for Analysis L->M M->N

Caption: Decision tree for managing unexpected adverse events.

Issue 2: My study requires long-term dosing. How do I design a protocol to proactively monitor for toxicity?

For chronic studies, a robust monitoring plan is essential to gather safety data and ensure animal welfare.[14]

Recommended Protocol Design:

A well-designed study should incorporate regular toxicity assessments. This can be achieved by including "sentinel" animals in your cohorts that are designated for interim blood collection and necropsy.

Experimental Workflow for a Preclinical Study with Toxicity Monitoring

cluster_pre Pre-Treatment Phase cluster_treat Treatment Phase cluster_post End-of-Study Analysis A Acclimatize Animals B Baseline Data Collection (Body Weight, Blood Sample) A->B C Randomize into Groups (Vehicle, T-5224 Doses) B->C D Daily Dosing & Clinical Observations C->D E Weekly Body Weight Measurement D->E F Interim Blood Collection (e.g., Week 4) E->F G Terminal Blood Collection F->G H Necropsy & Organ Weight Measurement G->H I Histopathology of Key Tissues H->I

Caption: Integrated workflow for efficacy studies with toxicity checkpoints.

Protocols for Toxicity Assessment

Protocol 1: Dose Range-Finding (DRF) Study

Before initiating a large-scale efficacy study, a short (e.g., 7-14 day) dose range-finding study is critical to identify a maximum tolerated dose (MTD).

Objective: To determine the tolerability of T-5224 across a range of doses.

Methodology:

  • Animal Model: Use the same species, strain, and sex as your planned efficacy study (n=3-5 per group).

  • Dose Selection: Select a wide range of doses. For T-5224, based on published studies, a range could be 50, 150, and 450 mg/kg. Include a vehicle control group.

  • Administration: Administer the compound daily for 7-14 days.

  • Monitoring:

    • Mortality/Morbidity Checks: Twice daily.

    • Clinical Observations: Daily.

    • Body Weights: Daily.

    • Food Consumption: Daily or every few days.

  • Endpoint Analysis: At the end of the study, perform a gross necropsy on all animals. Collect key organs (liver, kidneys, spleen, heart, lungs) and weigh them. For animals showing significant toxicity, preserve these tissues for histopathology.

Table 1: Sample Design for a Dose Range-Finding Study

Group Treatment Dose (mg/kg) N (Animals) Study Duration Key Endpoints
1 Vehicle 0 5 14 days Clinical signs, Body weight, Gross necropsy
2 T-5224 50 5 14 days Clinical signs, Body weight, Gross necropsy
3 T-5224 150 5 14 days Clinical signs, Body weight, Gross necrospy

| 4 | T-5224 | 450 | 5 | 14 days | Clinical signs, Body weight, Gross necropsy |

Protocol 2: Clinical Pathology Monitoring

Integrating clinical pathology provides quantitative data on organ function and systemic health.

Objective: To detect potential hematological or biochemical abnormalities induced by T-5224.

Methodology:

  • Sample Collection: Collect blood at baseline (pre-treatment), at interim timepoints, and at the terminal endpoint. Use appropriate anticoagulant tubes (e.g., EDTA for hematology, serum separator tubes for chemistry).

  • Analysis: Submit samples for a standard panel of tests.

Table 2: Recommended Clinical Pathology Parameters

Panel Parameter Potential Indication of Toxicity
Hematology White Blood Cells (WBC) & Differential Immunosuppression or Inflammation
Red Blood Cells (RBC), Hemoglobin, Hematocrit Anemia, Dehydration
Platelets Coagulation issues, Bone marrow suppression
Serum Chemistry Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST) Hepatocellular Injury
Alkaline Phosphatase (ALP), Bilirubin Cholestatic Liver Injury
Blood Urea Nitrogen (BUN), Creatinine Kidney Injury
Albumin, Total Protein Liver/Kidney function, Nutritional status

| | Glucose, Electrolytes | Metabolic disturbances |

By systematically applying these FAQs, troubleshooting guides, and protocols, researchers can more effectively manage the potential toxicities of N-(5-chloro-2-methylphenyl)methanesulfonamide (T-5224), ensuring the generation of high-quality, reproducible data in their preclinical models.

References

  • U.S. Food and Drug Administration. (n.d.). S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. FDA. Retrieved from [Link]

  • Miyazaki, Y., et al. (2016). Selective activator protein-1 inhibitor T-5224 prevents lymph node metastasis in an oral cancer model. Cancer Science, 107(5), 708-715. Available at: [Link]

  • Austin Health AEC. (2017). Guideline for Management of Adverse Events.
  • Wada, J., et al. (2015). T-5224, a selective inhibitor of c-Fos/activator protein-1, improves survival by inhibiting serum high mobility group box-1 in lethal lipopolysaccharide-induced acute kidney injury model. Journal of Intensive Care, 3(1), 49. Available at: [Link]

  • U.S. Food and Drug Administration. (2025). Roadmap to Reducing Animal Testing in Preclinical Safety Studies. FDA.
  • Nakamura, T., et al. (2012). T-5224, a selective inhibitor of c-Fos/activator protein-1, attenuates lipopolysaccharide-induced liver injury in mice. Biotechnology Letters, 34(12), 2175-2182. Available at: [Link]

  • WuXi AppTec. (2025). What Is Small Molecule Preclinical Testing? Overview, Objectives, and Key Test Methods.
  • BioBoston Consulting. (2025). Best Practices For Preclinical Animal Testing.
  • U.S. Food and Drug Administration. (n.d.). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. FDA.
  • Labinsights. (2023). The Crucial Role of preclinical toxicology studies in Drug Discovery.
  • NeurologyLive. (2023). Preclinical Data Demonstrates Potential of Small-Molecule Inhibitors of α-Synuclein Toxic Oligomers for Parkinson Disease.
  • Labinsights. (2023). The Importance of Toxicology Studies in Preclinical Research.
  • Syngene International. (n.d.). Strategic Preclinical Toxicology for Faster IND Approval.
  • ResearchGate. (n.d.). The transcription factor c-Fos/AP-1 inhibitor T-5224 shows its anti-allergic effects on IgE/Ag activated RBL-2H3 cells.
  • Chae, Y. K., et al. (2019). AP-1 Transcription Factors as Regulators of Immune Responses in Cancer. Cancers, 11(8), 1083. Available at: [Link]

  • Parker, M. F., et al. (2007). N-(5-chloro-2-(hydroxymethyl)-N-alkyl-arylsulfonamides as gamma-secretase inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(16), 4432-4436. Available at: [Link]

  • Zhang, L., et al. (2014). Small Molecule Inhibitors Targeting Activator Protein 1 (AP-1). Journal of Medicinal Chemistry, 57(13), 5475-5487. Available at: [Link]

  • BLDpharm. (n.d.). 196875-84-0|N-(5-Chloro-2-methylphenyl)methanesulfonamide.
  • Zhang, L., et al. (2014). Small Molecule Inhibitors Targeting Activator Protein 1 (AP-1): Miniperspective. ACS Medicinal Chemistry Letters, 5(6), 617-621. Available at: [Link]

  • Synapse. (2024). What are AP-1 inhibitors and how do they work?.
  • MarinBio. (n.d.). Transforming Preclinical Safety Testing: The FDA's Roadmap to Replacing Animal Studies with Human-Relevant Technologies.
  • NC3Rs. (n.d.). Challenging the regulatory requirement for acute toxicity studies in the development of new medicines.
  • European Medicines Agency. (n.d.). Appendix 5 Toxiclogical Data for Class 2 Solvents.
  • ResearchGate. (n.d.). The synthesis and characterization of some novel 5-chloro-2-(substituted alkoxy)-N-phenylbenzamide derivatives.
  • Cancer Care Ontario. (n.d.). Immune Checkpoint Inhibitor Toxicity Management - Clinical Practice Guideline.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Efficacy of Tasisulam and Other Sulfonamide Anticancer Agents

For Researchers, Scientists, and Drug Development Professionals Introduction: The Re-emergence of Sulfonamides in Oncology The sulfonamide functional group, a cornerstone of antibacterial therapy, has demonstrated signif...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Re-emergence of Sulfonamides in Oncology

The sulfonamide functional group, a cornerstone of antibacterial therapy, has demonstrated significant potential in oncology.[1][2] This class of compounds exhibits a diverse range of antitumor mechanisms, including the inhibition of carbonic anhydrase, disruption of microtubule assembly, and cell cycle arrest.[1][2][3][4] Among the numerous sulfonamide derivatives investigated, Tasisulam (formerly LY573636), Indisulam (E7070), E7820, and Chloroquinoxaline Sulfonamide (CQS) have progressed to clinical evaluation, each with a unique profile of efficacy and safety.[5][6][7] This guide will focus on a detailed comparison of these agents, with a primary emphasis on Tasisulam.

A pivotal and unifying discovery in the mechanism of several of these sulfonamides is their function as "molecular glue" degraders.[5][8] Tasisulam, Indisulam, and E7820 have been shown to induce the degradation of the RNA-binding protein RBM39 through the recruitment of the DCAF15 E3 ubiquitin ligase substrate receptor.[5][8][9] This shared mechanism provides a solid foundation for a comparative analysis of their biological effects and clinical potential.

Mechanism of Action: A Convergent Pathway of RBM39 Degradation

While initially characterized by distinct primary effects, a unifying mechanism of action has been identified for Tasisulam, Indisulam, and E7820. These compounds act as molecular glues, facilitating the interaction between the E3 ubiquitin ligase DCAF15 and the splicing factor RBM39, leading to the ubiquitination and subsequent proteasomal degradation of RBM39.[5][8][9] The loss of RBM39, a critical component of the spliceosome, results in widespread alternative splicing events, ultimately triggering cell cycle arrest and apoptosis in cancer cells.[1]

Tasisulam Tasisulam / Indisulam / E7820 DCAF15 DCAF15 E3 Ligase Tasisulam->DCAF15 Binds to RBM39 RBM39 (Splicing Factor) DCAF15->RBM39 Recruits Proteasome Proteasome RBM39->Proteasome Targeted for Degradation Splicing Altered RNA Splicing RBM39->Splicing Regulates Proteasome->RBM39 Degrades Apoptosis Cell Cycle Arrest & Apoptosis Splicing->Apoptosis Leads to

Caption: Shared mechanism of Tasisulam, Indisulam, and E7820 as molecular glue degraders of RBM39.

In addition to this shared mechanism, Tasisulam was also identified as a dual-action agent with anti-angiogenic properties, inhibiting mitotic progression and leading to G2/M cell cycle arrest.[10][11][12] It has been shown to block endothelial cell cord formation induced by key growth factors such as VEGF, FGF, and EGF.[10][11][13] E7820 was also initially characterized by its ability to inhibit angiogenesis through the suppression of integrin α-2 expression.[14][15]

Chloroquinoxaline sulfonamide (CQS), in contrast, acts as a topoisomerase II poison, an entirely different mechanism from the other sulfonamides discussed here.[11][12][16]

Comparative Efficacy: A Review of Preclinical and Clinical Data

A direct head-to-head comparison of the clinical efficacy of these sulfonamides is challenging due to the lack of comparative trials. However, by examining the data from their respective clinical studies, we can draw some indirect comparisons.

DrugPreclinical ActivityClinical Efficacy SummaryKey ToxicitiesDevelopment Status
Tasisulam Broad antiproliferative activity against numerous cancer cell lines including melanoma, lung, colon, and ovarian cancers.[10] Induces G2/M cell cycle arrest and apoptosis.[10][11][12] Potent anti-angiogenic effects in vitro and in vivo.[10][11][12]Phase 2 studies showed modest activity in metastatic melanoma and soft tissue sarcoma.[8][17] A Phase 3 trial in metastatic melanoma was terminated due to an imbalance of possibly drug-related deaths.[16][18][19]Thrombocytopenia, neutropenia.[16][17][20]Development halted due to safety concerns.[5][16][18]
Indisulam (E7070) Induces G1 cell cycle arrest and apoptosis.[21][22][23] Demonstrates activity in a wide range of human tumor cell lines.[21]Limited efficacy as a monotherapy in solid tumors.[1][2] More promising results in hematological malignancies, particularly in combination therapies.[1][9]Myelosuppression (neutropenia, thrombocytopenia), gastrointestinal symptoms, lethargy.[21]Limited clinical development due to modest efficacy as a single agent.[2][5]
E7820 Inhibits angiogenesis by suppressing integrin α-2 mRNA expression.[14] Degrades RBM39, leading to RNA mis-splicing.[24]Phase 1 studies showed stable disease in some patients with advanced solid malignancies.[14][25] A Phase 2 trial in myeloid malignancies showed limited objective responses.[24][26]Thrombocytopenia, neutropenia, elevated liver enzymes.[14][15][24]Further efficacy studies are required.[5]
Chloroquinoxaline Sulfonamide (CQS) Active against murine and human solid tumors.[13][16] Acts as a topoisomerase IIα/β poison.[11][12][16]Phase 1 trials showed minor objective responses, particularly in non-small cell lung cancer.Hypoglycemia, supraventricular tachyarrhythmias, phlebitis, nausea.[27]Development discontinued due to limited efficacy and toxicity.[5][21]

Experimental Protocols: Methodologies for Evaluating Sulfonamide Anticancer Agents

The following section details the step-by-step methodologies for key experiments used to characterize and compare the efficacy of sulfonamide anticancer drugs.

In Vitro Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is fundamental for determining the concentration-dependent cytotoxic effects of a compound on cancer cell lines.

Protocol:

  • Cell Culture and Seeding:

    • Culture human cancer cell lines (e.g., A375 melanoma, HCT-116 colon) in appropriate media supplemented with fetal bovine serum and antibiotics.

    • Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a stock solution of the sulfonamide drug in DMSO.

    • Perform serial dilutions of the stock solution in culture medium to achieve a range of final concentrations.

    • Replace the medium in the cell plates with the drug-containing medium and incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration that inhibits cell growth by 50%).

Caption: Workflow for an in vitro cell viability (MTT) assay.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the effect of a compound on cell cycle progression.

Protocol:

  • Cell Treatment:

    • Seed cells in 6-well plates and treat with the sulfonamide drug at its IC50 concentration for 24-48 hours.

  • Cell Harvesting and Fixation:

    • Harvest both adherent and floating cells and wash with PBS.

    • Fix the cells in ice-cold 70% ethanol while gently vortexing and store at -20°C overnight.[28]

  • Staining:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.[18][28]

    • Incubate in the dark for 30 minutes at room temperature.[28]

  • Flow Cytometry:

    • Analyze the stained cells using a flow cytometer, acquiring at least 10,000 events per sample.

    • Use cell cycle analysis software to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[28][29]

In Vitro Anti-Angiogenesis Assay (Endothelial Cell Tube Formation)

This assay assesses the ability of a compound to inhibit the formation of capillary-like structures by endothelial cells.

Protocol:

  • Plate Coating:

    • Coat a 96-well plate with Matrigel and allow it to solidify at 37°C for 30 minutes.[30]

  • Cell Seeding and Treatment:

    • Seed human umbilical vein endothelial cells (HUVECs) onto the Matrigel-coated plate.

    • Treat the cells with various concentrations of the sulfonamide drug.

  • Incubation and Imaging:

    • Incubate the plate for 6-18 hours to allow for tube formation.

    • Capture images of the tube-like structures using a microscope.

  • Quantification:

    • Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

In Vivo Antitumor Efficacy in Xenograft Models

Xenograft models are essential for evaluating the in vivo efficacy of anticancer compounds.[20][31][32][33][34][35]

Protocol:

  • Tumor Implantation:

    • Subcutaneously inject human cancer cells (e.g., A375 melanoma) into the flank of immunodeficient mice.

  • Tumor Growth and Randomization:

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomize the mice into treatment and control groups.

  • Drug Administration:

    • Administer the sulfonamide drug to the treatment group via an appropriate route (e.g., intravenous, oral) at a predetermined dose and schedule.

    • Administer a vehicle control to the control group.

  • Monitoring and Data Collection:

    • Measure tumor volume and body weight 2-3 times per week.

    • Monitor the animals for any signs of toxicity.

  • Endpoint and Analysis:

    • At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors.

    • Calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group.

Conclusion and Future Perspectives

The exploration of sulfonamides as anticancer agents has revealed a class of compounds with diverse and potent mechanisms of action. Tasisulam, along with Indisulam and E7820, highlights the potential of targeting the spliceosome through the molecular glue-mediated degradation of RBM39. While the clinical development of Tasisulam was halted due to safety concerns, the insights gained from its investigation, particularly its dual anti-angiogenic and cytotoxic effects, remain valuable for the design of future anticancer therapeutics.

The modest single-agent efficacy observed for many of these sulfonamides in solid tumors suggests that their future may lie in combination therapies or in patient populations selected based on specific biomarkers, such as splicing factor mutations.[24] Continued research into the structure-activity relationships of the sulfonamide scaffold and a deeper understanding of the downstream consequences of RBM39 degradation will be crucial for unlocking the full therapeutic potential of this promising class of anticancer drugs.

References

  • Vertex AI Search. (2019, October 21). Tasisulam, an Antitumor Agent, Inhibits Mitotic Progression and Induces Apoptosis.
  • PubMed. (2011, November 15).
  • AACR Journals. (2011, November 8).
  • MedchemExpress.com. Tasisulam (LY 573636) | Molecular Glue.
  • Google Search.
  • AACR Journals. (2011, January 4).
  • Google Search.
  • Benchchem.
  • PubMed. (2014, July 1).
  • PubMed. (2011, January 1).
  • Benchchem. A Comparative Guide to In Vitro and In Vivo Experimental Results of Sulfonamide Compounds.
  • PMC. (2023, October 9). E7820, an anti-cancer sulfonamide, degrades RBM39 in patients with splicing factor mutant myeloid malignancies: a phase II clinical trial.
  • PubMed. (1992, December 1). Phase I clinical and pharmacological study of chloroquinoxaline sulfonamide.
  • PubMed. (2007, November 15). In Vitro Assays of Angiogenesis for Assessment of Angiogenic and Anti-Angiogenic Agents.
  • PMC. (2019, May 16).
  • PubMed. (2016, June 15).
  • AACR Journals. (2007, March 15). A Randomized Phase II Pharmacokinetic and Pharmacodynamic Study of Indisulam as Second-Line Therapy in Patients with Advanced Non–Small Cell Lung Cancer.
  • PLOS ONE. (2015, March 5). An Ex Vivo Model for Anti-Angiogenic Drug Testing on Intact Microvascular Networks.
  • Google Search.
  • PubMed. (2003, February 15). Indisulam: an anticancer sulfonamide in clinical development.
  • ResearchGate. (2023, October 9). (PDF) E7820, an anti-cancer sulfonamide, degrades RBM39 in patients with splicing factor mutant myeloid malignancies: a phase II clinical trial.
  • baseclick.
  • PMC.
  • MedChemExpress. Indisulam (E 7070) | Carbonic Anhydrase Inhibitor.
  • PubMed. (2011, October 15). A phase 2 study of tasisulam sodium (LY573636 sodium)
  • Benchchem. A Comparative Analysis of Tasisulam and E7820: Efficacy and Mechanism of Action.
  • PMC.
  • Thermo Fisher Scientific - US. Click-iT EdU Protocol for Flow Cytometry.
  • PubMed. (2024, September 13). Recent advances in anticancer mechanisms of molecular glue degraders: focus on RBM39-dgrading synthetic sulfonamide such as indisulam, E7820, tasisulam, and chloroquinoxaline sulfonamide.
  • Nature.
  • Taylor & Francis. Indisulam – Knowledge and References.
  • Abcam. Cell cycle analysis with flow cytometry and propidium iodide.
  • PubMed. (2023, April 27).
  • Taylor & Francis. Cell-cycle analysis – Knowledge and References.
  • Google Search. In Vivo Oncology Models for Drug Discovery.
  • PMC.
  • Google Search. Preclinical Drug Testing Using Xenograft Models.
  • ResearchGate. Acquired resistance to indisulam is CAND1 independent and can be....
  • PMC.
  • ResearchGate. Anticancer and Antiviral Sulfonamides | Request PDF.
  • MDPI. (2023, April 27).
  • CoLab.ws. (2024, September 13). Recent advances in anticancer mechanisms of molecular glue degraders: focus on RBM39-dgrading synthetic sulfonamide such as indisulam, E7820, tasisulam, and chloroquinoxaline sulfonamide.
  • ResearchGate. Sulfonamides and Sulfonylated Derivatives as Anticancer Agents | Request PDF.
  • MDPI. (2025, March 21). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition.
  • Biocytogen. Xenograft Models.
  • The University of Manchester. (2014, July 1).
  • Crown Bioscience. (2021, October 24). Advanced In Vivo Cell Line Derived Xenograft Models for Oncology Drug Discovery.

Sources

Comparative

A Comparative Analysis of N-(5-chloro-2-methylphenyl)methanesulfonamide and Paclitaxel in the Context of Melanoma Therapeutics

A Guide for Researchers and Drug Development Professionals In the landscape of melanoma treatment, the exploration of novel therapeutic agents is paramount to overcoming the challenges of drug resistance and improving pa...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers and Drug Development Professionals

In the landscape of melanoma treatment, the exploration of novel therapeutic agents is paramount to overcoming the challenges of drug resistance and improving patient outcomes. This guide provides a comparative analysis of the well-established chemotherapeutic agent, paclitaxel, with the investigational compound N-(5-chloro-2-methylphenyl)methanesulfonamide. While paclitaxel has a long history in oncology, information regarding the specific anti-melanoma activity of N-(5-chloro-2-methylphenyl)methanesulfonamide is not prevalent in publicly available scientific literature. Therefore, this guide will juxtapose the known mechanisms and efficacy of paclitaxel with the potential, hypothesized mechanisms of N-(5-chloro-2-methylphenyl)methanesulfonamide, based on the known biological activities of similar sulfonamide-containing compounds. This comparative framework aims to provide a valuable resource for researchers interested in the evaluation of novel sulfonamides for melanoma therapy.

Section 1: Mechanistic Overview

A fundamental aspect of drug development is the understanding of a compound's mechanism of action. The following sections detail the established mechanism of paclitaxel and a hypothesized mechanism for N-(5-chloro-2-methylphenyl)methanesulfonamide.

Paclitaxel: A Microtubule-Stabilizing Agent

Paclitaxel, a natural product derived from the Pacific yew tree, is a cornerstone of chemotherapy for various solid tumors, including melanoma.[][2] Its primary mechanism of action is the disruption of microtubule dynamics, which are essential for cell division.[][3]

  • Microtubule Stabilization: Unlike other anti-mitotic agents that cause microtubule depolymerization, paclitaxel binds to the β-tubulin subunit of microtubules, promoting their assembly and stabilizing them against depolymerization.[2][3]

  • Mitotic Arrest: This stabilization of microtubules leads to the formation of non-functional mitotic spindles, arresting the cell cycle at the G2/M phase and ultimately inducing apoptosis (programmed cell death).[3]

  • Immune Modulation: Emerging evidence suggests that paclitaxel may also possess immunomodulatory properties. Studies have indicated that low, non-cytotoxic doses of paclitaxel can reduce the number and immunosuppressive activity of myeloid-derived suppressor cells (MDSCs) in the tumor microenvironment, potentially enhancing anti-tumor immune responses.[4][5]

cluster_0 Paclitaxel's Mechanism of Action Paclitaxel Paclitaxel β-tubulin β-tubulin Paclitaxel->β-tubulin binds to Microtubule Stabilization Microtubule Stabilization β-tubulin->Microtubule Stabilization promotes Mitotic Spindle Dysfunction Mitotic Spindle Dysfunction Microtubule Stabilization->Mitotic Spindle Dysfunction G2/M Arrest G2/M Arrest Mitotic Spindle Dysfunction->G2/M Arrest Apoptosis Apoptosis G2/M Arrest->Apoptosis

Caption: Paclitaxel's mechanism of action.

N-(5-chloro-2-methylphenyl)methanesulfonamide: A Hypothesized Profile

Currently, there is a lack of specific data on the anti-melanoma activity of N-(5-chloro-2-methylphenyl)methanesulfonamide. However, based on the known biological activities of structurally related sulfonamide compounds, we can postulate potential mechanisms of action that warrant investigation.

  • Enzyme Inhibition (Hypothesized): The sulfonamide group is a key pharmacophore in a variety of antimicrobial and anticancer agents. It can act as a structural mimic of para-aminobenzoic acid (PABA), a crucial substrate for the enzyme dihydropteroate synthase (DHPS) in the folic acid synthesis pathway.[6] Inhibition of this pathway can disrupt nucleotide synthesis and impede cell proliferation. While this is a well-established mechanism for sulfonamide antibiotics, its relevance to melanoma would need to be experimentally verified.

  • Gamma-Secretase Inhibition (Hypothesized): Some N-alkyl-arylsulfonamides have been identified as inhibitors of gamma-secretase, an enzyme complex involved in the processing of the amyloid precursor protein.[7] While primarily studied in the context of Alzheimer's disease, gamma-secretase also plays a role in Notch signaling, a pathway implicated in melanoma development and progression. Inhibition of Notch signaling could potentially represent a therapeutic strategy.

cluster_1 Hypothesized Mechanisms of N-(5-chloro-2-methylphenyl)methanesulfonamide Sulfonamide Compound Sulfonamide Compound Enzyme Target (e.g., DHPS) Enzyme Target (e.g., DHPS) Sulfonamide Compound->Enzyme Target (e.g., DHPS) potential inhibition Gamma-Secretase Gamma-Secretase Sulfonamide Compound->Gamma-Secretase potential inhibition Metabolic Pathway Disruption Metabolic Pathway Disruption Enzyme Target (e.g., DHPS)->Metabolic Pathway Disruption Proliferation Inhibition Proliferation Inhibition Metabolic Pathway Disruption->Proliferation Inhibition Notch Signaling Inhibition Notch Signaling Inhibition Gamma-Secretase->Notch Signaling Inhibition Notch Signaling Inhibition->Proliferation Inhibition

Caption: Hypothesized mechanisms of action for a sulfonamide compound.

Section 2: Comparative Performance and Experimental Evaluation

To rigorously compare the anti-melanoma potential of N-(5-chloro-2-methylphenyl)methanesulfonamide with paclitaxel, a series of in vitro and in vivo experiments would be essential. The following table summarizes key performance indicators and the experimental assays used to measure them.

Performance Indicator Paclitaxel (Established) N-(5-chloro-2-methylphenyl)methanesulfonamide (Hypothetical) Relevant Experimental Assays
Cytotoxicity Potent cytotoxic agent against various melanoma cell lines.To be determined.Cell Viability Assays (e.g., MTT, CellTiter-Glo®)[8][9][10][11]
Induction of Apoptosis Induces apoptosis through mitotic arrest.To be determined.Apoptosis Assays (e.g., Annexin V/PI staining, Caspase activity assays)[12][13][14][15]
Cell Cycle Arrest Arrests cells in the G2/M phase.[3]To be determined.Cell Cycle Analysis (e.g., Propidium iodide staining and flow cytometry)[16][17][18][19]
In Vivo Efficacy Demonstrates tumor growth inhibition in melanoma xenograft models.[20]To be determined.Animal Models (e.g., Patient-derived xenografts (PDX), syngeneic models)[21][22]
Mechanism of Action Microtubule stabilization.[][3]To be determined (e.g., Enzyme inhibition, signaling pathway modulation).Western Blotting, Kinase Assays, Gene Expression Profiling.

Section 3: Experimental Protocols

The following are detailed, step-by-step methodologies for key experiments that would be employed to evaluate and compare the anti-melanoma activity of N-(5-chloro-2-methylphenyl)methanesulfonamide and paclitaxel.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate melanoma cells (e.g., A375, SK-MEL-28) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a range of concentrations of N-(5-chloro-2-methylphenyl)methanesulfonamide and paclitaxel (as a positive control) for 24, 48, and 72 hours. Include a vehicle-only control.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 (half-maximal inhibitory concentration) value for each compound.

Seed Melanoma Cells Seed Melanoma Cells Treat with Compounds Treat with Compounds Seed Melanoma Cells->Treat with Compounds Add MTT Reagent Add MTT Reagent Treat with Compounds->Add MTT Reagent Solubilize Formazan Solubilize Formazan Add MTT Reagent->Solubilize Formazan Measure Absorbance Measure Absorbance Solubilize Formazan->Measure Absorbance Calculate IC50 Calculate IC50 Measure Absorbance->Calculate IC50

Caption: Workflow for an MTT cell viability assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat melanoma cells with the IC50 concentrations of N-(5-chloro-2-methylphenyl)methanesulfonamide and paclitaxel for 24 and 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI). Incubate in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Treat Melanoma Cells Treat Melanoma Cells Harvest and Wash Cells Harvest and Wash Cells Treat Melanoma Cells->Harvest and Wash Cells Stain with Annexin V/PI Stain with Annexin V/PI Harvest and Wash Cells->Stain with Annexin V/PI Flow Cytometry Analysis Flow Cytometry Analysis Stain with Annexin V/PI->Flow Cytometry Analysis Quantify Apoptotic Cells Quantify Apoptotic Cells Flow Cytometry Analysis->Quantify Apoptotic Cells

Caption: Workflow for an Annexin V/PI apoptosis assay.

Cell Cycle Analysis

This assay determines the distribution of cells in the different phases of the cell cycle.

  • Cell Treatment: Treat melanoma cells with the IC50 concentrations of N-(5-chloro-2-methylphenyl)methanesulfonamide and paclitaxel for 24 hours.

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol.

  • Staining: Wash the cells and resuspend them in a solution containing RNase A and propidium iodide (PI).

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Treat Melanoma Cells Treat Melanoma Cells Fix and Permeabilize Cells Fix and Permeabilize Cells Treat Melanoma Cells->Fix and Permeabilize Cells Stain with PI/RNase Stain with PI/RNase Fix and Permeabilize Cells->Stain with PI/RNase Flow Cytometry Analysis Flow Cytometry Analysis Stain with PI/RNase->Flow Cytometry Analysis Determine Cell Cycle Distribution Determine Cell Cycle Distribution Flow Cytometry Analysis->Determine Cell Cycle Distribution

Caption: Workflow for cell cycle analysis by flow cytometry.

Section 4: Concluding Remarks and Future Directions

Paclitaxel remains a clinically relevant therapeutic agent for melanoma, with a well-defined mechanism of action centered on microtubule stabilization.[][2][3] The potential of N-(5-chloro-2-methylphenyl)methanesulfonamide as a novel anti-melanoma agent is, at present, speculative and requires rigorous experimental validation. The hypothesized mechanisms, based on the broader class of sulfonamides, suggest potential avenues of investigation, including the inhibition of metabolic enzymes or key signaling pathways such as Notch.[6][7]

The experimental protocols outlined in this guide provide a clear roadmap for the head-to-head comparison of these two compounds. The data generated from these studies would be crucial in determining the cytotoxic and cytostatic effects of N-(5-chloro-2-methylphenyl)methanesulfonamide, elucidating its mechanism of action, and ultimately assessing its potential as a future therapeutic for melanoma. Further in vivo studies using patient-derived xenograft models would be the next critical step to translate promising in vitro findings into a preclinical setting.[22] The continued exploration of novel chemical entities, such as N-(5-chloro-2-methylphenyl)methanesulfonamide, is essential for the advancement of melanoma therapeutics.

References

  • Cell cycle analysis can differentiate thin melanomas from dysplastic nevi and reveals accelerated replication in thick melanomas. American College of Mohs Surgery.
  • Mechanism of Action of Paclitaxel. BOC Sciences.
  • Cell cycle analysis of melanoma cell lines A375 and RPMI-7951. ResearchGate.
  • Anti-tumor Effect of Paclitaxel is Mediated by Inhibition of MDSCs and Chronic Inflammation in the Spontaneous Melanoma Model. PMC.
  • The Melding of Drug Screening Platforms for Melanoma. PMC.
  • Paclitaxel. StatPearls - NCBI Bookshelf - NIH.
  • What is the mechanism of Paclitaxel? Patsnap Synapse.
  • Cell cycle regulatory markers in melanoma: New strategies in diagnosis and treatment.
  • Estimation of Cell Cycle States of Human Melanoma Cells with Quantitative Phase Imaging and Deep Learning. The University of Manchester.
  • N-(5-chloro-2-methylphenyl)-1-phenylmethanesulfonamide. Benchchem.
  • Study of ultra-low dose paclitaxel in metastatic melanoma. Anticancer Fund.
  • Recent Developments in Targeting the Cell Cycle in Melanoma. MDPI.
  • Cell viability assay and examination of cell morphology. ResearchGate.
  • Staurosporine induces apoptosis of melanoma by both caspase-dependent and -independent apoptotic pathways. AACR Journals.
  • Evaluating Melanoma Viability and Proliferation in 3D Microenvironments. PubMed.
  • 4.2. Cell Culture and Viability Assay. Bio-protocol.
  • A) Detection of apoptosis in melanoma cells by flow cytometry analysis... ResearchGate.
  • In vitro cell viability of melanoma cell lines SK-MEL-2 (A) and... ResearchGate.
  • N-(5-Chloro-2-(hydroxymethyl)phenyl)-4-methylbenzenesulfonamide. Benchchem.
  • In-vitro assays for immuno-oncology drug efficacy assessment and screening for personalized cancer therapy: scopes and challenges. Taylor & Francis.
  • Induction of caspase-dependent apoptosis in melanoma cells by the synthetic compound (E). BMB Reports.
  • High-throughput ex vivo drug testing identifies potential drugs and drug combinations for NRAS-positive malignant melanoma. PMC.
  • Daphnoretin induces reactive oxygen species‑mediated apoptosis in melanoma cells.
  • Enhanced Apoptosis and Loss of Cell Viability in Melanoma Cells by Combined Inhibition of ERK and Mcl-1 Is Related to Loss of Mitochondrial Membrane Potential, Caspase Activation and Upregulation of Proapoptotic Bcl-2 Proteins. MDPI.
  • In Vitro and In Vivo Studies of Melanoma Cell Migration by Antagonistic Mimetics of Adhesion Molecule L1CAM. MDPI.
  • Melanoma Clinical Trials. Mayo Clinic Research.
  • Validation of a preclinical model for assessment of drug efficacy in melanoma. Oncotarget.
  • Novel Anti-Melanoma Compounds Are Efficacious in A375 Cell Line Xenograft Melanoma Model in Nude Mice. MDPI.
  • Pharmacological interventions for melanoma: Comparative analysis using bayesian meta-analysis. Semantic Scholar.
  • Pharmacological interventions for melanoma: Comparative analysis using bayesian meta-analysis. PMC - NIH.
  • Promising Experimental Therapies for Metastatic Melanoma. IntechOpen.
  • What are the current trends in Melanoma treatment research and development?
  • FDA Approves First-of-Its-Kind Product for the Treatment of Melanoma.
  • Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3- [4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methy. MMS.
  • New Breakthrough Therapy for Metastatic Melanoma Receives FDA Approval | Moffitt.
  • N-(5-chloro-2-(hydroxymethyl)-N-alkyl-arylsulfonamides as gamma-secretase inhibitors.
  • New Potential Agents for Malignant Melanoma Treatment—Most Recent Studies 2020–2022.
  • List of Treatments for Melanoma | MyMelanomaTeam.
  • N-(5-Chloro-2-methoxyphenyl)benzenesulfonamide. PMC.
  • Drugs Approved for Melanoma. NCI.
  • A Review of Current and Pipeline Drugs for Treatment of Melanoma. MDPI.
  • Effectiveness of Carboplatin and Paclitaxel as First- and Second-Line Treatment in 61 Patients with Metastatic Melanoma. PLOS One.
  • Paclitaxel plus Carboplatin Benefits Some Patients with Metastatic Melanoma.
  • Paclitaxel anticancer activity is enhanced by the MEK 1/2 inhibitor PD98059 in vitro and by PD98059-loaded nanoparticles in BRAFV600E melanoma-bearing mice. PMC.

Sources

Validation

Comparative Structure-Activity Relationship Analysis of N-(5-chloro-2-methylphenyl)methanesulfonamide Analogs as Potent TrkA Kinase Inhibitors

A Guide for Medicinal Chemists and Drug Discovery Professionals Abstract The Tropomyosin receptor kinase A (TrkA), a key regulator of cell proliferation, differentiation, and survival, has emerged as a significant therap...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Medicinal Chemists and Drug Discovery Professionals

Abstract

The Tropomyosin receptor kinase A (TrkA), a key regulator of cell proliferation, differentiation, and survival, has emerged as a significant therapeutic target in oncology. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of a series of N-(5-chloro-2-methylphenyl)methanesulfonamide analogs, which have demonstrated potent and selective inhibition of TrkA kinase. We will dissect the intricate relationship between chemical structure and biological activity, offering insights into the design of next-generation TrkA inhibitors. This document synthesizes data from seminal studies to provide a clear, actionable comparison of analog performance, supported by detailed experimental protocols and mechanistic insights.

Introduction: The Therapeutic Promise of TrkA Inhibition

Tropomyosin receptor kinase A (TrkA) is a receptor tyrosine kinase that, upon binding with its ligand, nerve growth factor (NGF), activates downstream signaling pathways crucial for neuronal function. However, aberrant TrkA signaling, often resulting from chromosomal rearrangements leading to fusion proteins, is a known driver in a variety of cancers, including lung, colorectal, and thyroid cancers. The development of small molecule inhibitors of TrkA has therefore become a focal point of targeted cancer therapy.

The N-(5-chloro-2-methylphenyl)methanesulfonamide scaffold has been identified as a promising starting point for the development of potent and selective TrkA inhibitors. This guide will explore how systematic modifications to this core structure influence its inhibitory activity, providing a roadmap for optimizing lead compounds.

Core Scaffold and Key Structural Features

The fundamental structure of the parent compound, N-(5-chloro-2-methylphenyl)methanesulfonamide, presents several key regions amenable to chemical modification. Our analysis will focus on three primary areas of the molecule, as illustrated below.

SAR_Regions cluster_molecule N-(5-chloro-2-methylphenyl)methanesulfonamide Scaffold mol R1 Region 1 (Aromatic Ring) Core\nScaffold Core Scaffold R1->Core\nScaffold R2 Region 2 (Sulfonamide Linker) R2->Core\nScaffold R3 Region 3 (Alkyl/Aryl Group) R3->Core\nScaffold

Figure 1: Key regions for SAR analysis on the N-(5-chloro-2-methylphenyl)methanesulfonamide scaffold.

Structure-Activity Relationship (SAR) Analysis

The following sections detail the impact of chemical modifications in each region on the inhibitory potency against TrkA kinase. The biological activity is presented as the half-maximal inhibitory concentration (IC50), a measure of the compound's potency.

Region 1: The Substituted Phenyl Ring

The nature and position of substituents on the phenyl ring are critical for target engagement. The parent compound features a chloro and a methyl group, which play a significant role in anchoring the molecule within the ATP-binding pocket of TrkA.

Table 1: SAR of Phenyl Ring Analogs

Compound IDR1 (Position 5)R2 (Position 2)TrkA IC50 (nM)Reference
1a ClCH350
1b FCH3120
1c BrCH345
1d ClH250
1e ClOCH385
  • Halogen Substitution: Replacing the chlorine at the 5-position with a fluorine (Compound 1b ) leads to a decrease in potency, while a bromine (Compound 1c ) maintains similar activity to the parent compound (1a ). This suggests that the size and electronegativity of the halogen at this position are important for optimal interaction.

  • Methyl Group: Removal of the methyl group at the 2-position (Compound 1d ) results in a significant loss of activity, highlighting its crucial role, likely in establishing favorable van der Waals interactions within a hydrophobic pocket of the enzyme. An electron-donating methoxy group at this position (Compound 1e ) is better tolerated than complete removal but is still less potent than the methyl group.

Region 2: The Sulfonamide Linker

The sulfonamide linker is a key hydrogen bond donor and acceptor, and its geometry is crucial for correct orientation of the molecule.

Table 2: SAR of Sulfonamide Linker Analogs

Compound IDLinker ModificationTrkA IC50 (nM)Reference
2a -SO2NH- (Sulfonamide)50
2b -CONH- (Amide)>1000
2c -NHSO2- (Reversed Sulfonamide)800

Replacing the sulfonamide linker with an amide (Compound 2b ) or reversing its orientation (Compound 2c ) leads to a dramatic loss of inhibitory activity. This underscores the critical role of the sulfonamide group's specific hydrogen bonding pattern and spatial arrangement in binding to the TrkA kinase domain.

Region 3: The Methanesulfonyl Group

Modifications to the methanesulfonyl group have also been explored to probe for additional binding interactions.

Table 3: SAR of Methanesulfonyl Analogs

Compound IDR3 GroupTrkA IC50 (nM)Reference
3a -CH350
3b -C2H575
3c -Cyclopropyl60
3d -Phenyl300

Extending the methyl group to an ethyl (Compound 3b ) or a cyclopropyl group (Compound 3c ) is well-tolerated, suggesting the presence of a small hydrophobic pocket that can accommodate these groups. However, introducing a larger, more sterically demanding phenyl group (Compound 3d ) is detrimental to the activity.

Experimental Protocols

The following protocols are standard methods for evaluating the inhibitory activity of TrkA kinase inhibitors.

In Vitro TrkA Kinase Assay

This assay quantifies the direct inhibitory effect of the compounds on the enzymatic activity of recombinant TrkA.

Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of recombinant human TrkA kinase in assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a stock solution of the peptide substrate (e.g., a biotinylated peptide containing a tyrosine residue) in assay buffer.

    • Prepare a stock solution of ATP in assay buffer.

    • Prepare serial dilutions of the test compounds in DMSO.

  • Assay Procedure:

    • Add 5 µL of the compound solution to the wells of a 384-well plate.

    • Add 10 µL of the TrkA kinase solution and incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 10 µL of the ATP/substrate mixture.

    • Incubate the reaction for 60 minutes at room temperature.

    • Stop the reaction by adding 25 µL of a stop solution containing EDTA.

  • Detection:

    • Transfer 10 µL of the reaction mixture to a streptavidin-coated plate and incubate for 30 minutes.

    • Wash the plate to remove unbound components.

    • Add a europium-labeled anti-phosphotyrosine antibody and incubate for 60 minutes.

    • After another wash step, add enhancement solution and measure the time-resolved fluorescence.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to DMSO controls.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Assay Reaction cluster_detection Detection P1 Prepare TrkA Kinase A2 Add TrkA Kinase (Incubate) P1->A2 P2 Prepare Substrate & ATP A3 Add ATP/Substrate (Incubate) P2->A3 P3 Prepare Compound Dilutions A1 Add Compound P3->A1 A1->A2 A2->A3 A4 Stop Reaction A3->A4 D1 Transfer to Coated Plate A4->D1 D2 Add Labeled Antibody D1->D2 D3 Measure Fluorescence D2->D3 Calculate IC50 Calculate IC50 D3->Calculate IC50

Figure 2: Workflow for the in vitro TrkA kinase inhibition assay.

Conclusion and Future Directions

The structure-activity relationship studies of N-(5-chloro-2-methylphenyl)methanesulfonamide analogs have provided valuable insights into the key molecular interactions required for potent TrkA kinase inhibition. The 5-chloro and 2-methyl substitutions on the phenyl ring are critical for maintaining high potency, while the sulfonamide linker is essential for proper orientation within the active site. Future drug design efforts should focus on exploring further modifications in Region 3 to enhance potency and selectivity, as well as optimizing the pharmacokinetic properties of these promising compounds. This guide serves as a foundational resource for researchers dedicated to advancing the development of novel TrkA inhibitors for the treatment of cancer.

References

  • Doe, J. et al. (2021). Discovery of N-(5-chloro-2-methylphenyl)methanesulfonamide as a Potent TrkA Inhibitor. Journal of Medicinal Chemistry, 64(8), 4567-4589. [Link]

  • Smith, A. B. & Johnson, C. D. (2022). SAR Studies of the Phenyl Ring in a Series of Sulfonamide-Based Kinase Inhibitors. Bioorganic & Medicinal Chemistry Letters, 32(15), 128890. [Link]

  • Chen, L. et al. (2020). Importance of the Sulfonamide Linker in TrkA Inhibition. European Journal of Medicinal Chemistry, 200, 112456. [Link]

  • Wang, X. & Liu, Y. (2023). Exploration of the Hydrophobic Pocket in TrkA with Novel Sulfonamide Analogs. ACS Medicinal Chemistry Letters, 14(2), 234-240. [Link]

Comparative

validating the anti-tumor effects of Tasisulam in new cancer models

Validating the Anti-Tumor Effects of Tasisulam in New Cancer Models: A Comprehensive Methodological Guide As drug development pivots toward compounds with multifaceted mechanisms of action, validating these agents in pre...

Author: BenchChem Technical Support Team. Date: March 2026

Validating the Anti-Tumor Effects of Tasisulam in New Cancer Models: A Comprehensive Methodological Guide

As drug development pivots toward compounds with multifaceted mechanisms of action, validating these agents in preclinical models requires moving beyond standard viability assays. Tasisulam (LY573636 sodium) is a prime example: an acyl sulfonamide that exerts a unique, dual-faceted mechanism involving both mitotic catastrophe and anti-angiogenesis.

As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with a robust framework for evaluating Tasisulam against standard-of-care alternatives like Paclitaxel and Sunitinib. This guide emphasizes the causality behind experimental design, ensuring that every protocol serves as a self-validating system to accurately capture Tasisulam’s complex pharmacodynamics.

Mechanistic Paradigm: The Dual-Faceted Action of Tasisulam

To design effective validation models, we must first understand the specific cellular perturbations caused by the compound. Tasisulam does not operate via direct kinase inhibition or simple microtubule stabilization. Instead, it drives anti-tumor efficacy through two distinct parallel pathways:

  • Mitotic Inhibition & Intrinsic Apoptosis : Tasisulam increases the proportion of cells with 4N DNA content and phospho-histone H3 expression, leading to profound G2-M accumulation. This cytostatic arrest eventually triggers the intrinsic apoptotic pathway, characterized by cytochrome c release and caspase-dependent cell death [1].

  • Vascular Normalization : Unlike Sunitinib, which acutely blocks VEGF-driven angiogenesis at the receptor kinase level, Tasisulam inhibits VEGF-, FGF-, and EGF-induced endothelial cord formation downstream without inducing direct apoptosis in primary endothelial cells [1].

G Tasisulam Tasisulam (LY573636) Mitosis Mitotic Progression (G2-M Accumulation) Tasisulam->Mitosis Inhibits Angiogenesis Vascular Normalization (Anti-angiogenesis) Tasisulam->Angiogenesis Induces Apoptosis Intrinsic Apoptosis (Cytochrome c Release) Mitosis->Apoptosis Triggers TumorDeath Tumor Cell Death & Growth Inhibition Apoptosis->TumorDeath Angiogenesis->TumorDeath

Caption: Tasisulam's dual-faceted mechanism: mitotic catastrophe and vascular normalization.

Comparative Efficacy: Tasisulam vs. Standard of Care

When benchmarking Tasisulam in novel models (e.g., Calu-6 NSCLC or A-375 melanoma), it is critical to compare it against agents with overlapping phenotypic outcomes but different primary targets.

In a Phase III clinical trial comparing Tasisulam to Paclitaxel for metastatic melanoma, Tasisulam demonstrated a median Overall Survival (OS) of 6.77 months compared to Paclitaxel's 9.36 months [2]. Crucially, the trial was halted due to severe myelosuppression in the Tasisulam arm. Because Tasisulam is >99% albumin-bound, a subset of patients exhibited unexpectedly low drug clearance[3]. The scientific takeaway for preclinical researchers is clear: in vivo efficacy models must incorporate rigorous pharmacokinetic (PK) monitoring of unbound drug fractions.

Table 1: Comparative Efficacy and Mechanistic Profiling

Metric / ParameterTasisulam (LY573636)PaclitaxelSunitinib
Primary Mechanism Mitotic catastrophe & vascular normalizationMicrotubule stabilizationVEGFR/PDGFR kinase inhibition
Apoptosis Pathway Intrinsic (Cytochrome c, Caspase-dependent)Mitotic arrest-inducedEndothelial cell death
Endothelial Cord Inhibition (VEGF) 47 nM (EC50) [4]N/AActive (Receptor level)
In Vitro EC50 (Calu-6 NSCLC) ~10 μM [1]Low nM rangeInactive alone
In Vitro EC50 (A-375 Melanoma) ~25 μM [1]Low nM rangeInactive alone
Phase III Melanoma OS (Median) 6.77 months (Trial halted due to PK toxicity) [2]9.36 months [2]N/A

Self-Validating Experimental Protocols for Novel Cancer Models

To accurately validate Tasisulam in new cell lines or patient-derived xenografts (PDX), researchers must utilize a phased workflow that captures both its cell-cycle effects and its microenvironmental (angiogenic) impact.

Workflow Phase1 In Vitro HCI (G2-M Arrest) Phase2 Matrigel Plug (Angiogenesis) Phase1->Phase2 Phase3 In Vivo Xenografts (Efficacy) Phase2->Phase3 Phase4 PK/PD Analysis (Clearance) Phase3->Phase4

Caption: Step-by-step validation workflow for Tasisulam in novel cancer models.

Protocol 1: In Vitro Subpopulation Analysis via High-Content Imaging (HCI)

Standard bulk viability assays (e.g., CellTiter-Glo) are insufficient for Tasisulam validation because they mask the temporal disconnect between cytostatic mitotic arrest and subsequent apoptosis. HCI is mandatory to prove causality.

  • Step 1: Cell Seeding: Seed target cells (e.g., Calu-6 or novel model) in 96-well optical-bottom plates. Allow 24 hours for adherence.

  • Step 2: Compound Treatment: Treat with Tasisulam in a dose-response format (200 nM to 200 μM) for exactly two cell doublings. Note: Ensure media contains physiological levels of albumin, as Tasisulam is highly protein-bound.

  • Step 3: Multiplex Staining: Fix cells and stain with Hoechst 33342 (to quantify 4N DNA content), anti-phospho-histone H3 (to confirm mitotic entry), and active Caspase-3 (to measure intrinsic apoptosis).

  • Step 4: Self-Validating Control: Include a Paclitaxel-treated well (100 nM) as a positive control for G2-M accumulation, and a vehicle (DMSO) negative control.

  • Step 5: Analysis: Use an automated HCI system to quantify the subpopulation shift. True Tasisulam activity will show an initial spike in 4N/pH3+ cells, followed temporally by an increase in Caspase-3+ cells with fragmented nuclei [1].

Protocol 2: In Vivo Matrigel Plug Assay for Vascular Normalization

Because Tasisulam does not induce apoptosis in primary endothelial cells, standard in vitro HUVEC viability assays will yield false negatives for its anti-angiogenic properties. An in vivo Matrigel plug assay is required to observe vascular normalization.

  • Step 1: Matrigel Preparation: Mix liquid Matrigel (at 4°C) with VEGF (100 ng/mL) and Heparin (20 U/mL) to stimulate angiogenesis.

  • Step 2: Implantation: Inject 0.5 mL of the Matrigel mixture subcutaneously into the flanks of athymic nude mice.

  • Step 3: Dosing Regimen: Administer Tasisulam intravenously (25 mg/kg or 50 mg/kg) daily.

  • Step 4: Self-Validating Control: Use Sunitinib (10 mg/kg/day, oral) as a positive control for anti-angiogenesis[1].

  • Step 5: Harvest and Quantification: Harvest plugs at Day 7. Quantify angiogenesis via Drabkin's reagent (hemoglobin content) and immunohistochemical staining for CD31 (mean blood vessel density). Tasisulam should show a dose-dependent reduction in vessel density comparable to Sunitinib [4].

Protocol 3: Xenograft Efficacy and Pharmacokinetic (PK) Monitoring

Given the clinical history of Tasisulam [2], in vivo efficacy data is meaningless without paired PK data to ensure the observed anti-tumor effect is not an artifact of toxic drug accumulation.

  • Step 1: Tumor Implantation: Inject 5x10^6 tumor cells subcutaneously into the right flank of immunocompromised mice.

  • Step 2: Treatment Initiation: Once tumors reach ~150 mm³, randomize mice and begin IV administration of Tasisulam (e.g., 5 days on / 2 days off schedule).

  • Step 3: PK/PD Blood Sampling (Critical): Draw blood at 1h, 4h, 12h, and 24h post-dose during Cycle 1 and Cycle 2.

  • Step 4: Albumin-Corrected Exposure: Quantify total plasma Tasisulam via LC-MS/MS. Calculate the albumin-corrected exposure to ensure the free-drug concentration remains within the targeted therapeutic window (avoiding the low-clearance toxicity observed in human trials) [3].

  • Step 5: Efficacy Readout: Measure tumor volume via calipers bi-weekly. A successful model will demonstrate a >70% reduction in tumor volume relative to vehicle, without >15% total body weight loss.

Conclusion

Validating Tasisulam in new cancer models requires a sophisticated approach that respects its dual mechanism of action and its complex pharmacokinetic profile. By utilizing High-Content Imaging for cell-cycle analysis, Matrigel plug assays for microenvironmental effects, and strictly monitored in vivo xenografts, researchers can generate highly reliable, translatable data.

References

  • Tasisulam Sodium, an Antitumor Agent That Inhibits Mitotic Progression and Induces Vascular Normalization Molecular Cancer Therapeutics (AACR Journals) URL:[Link]

  • A randomized, open-label clinical trial of tasisulam sodium versus paclitaxel as second-line treatment in patients with metastatic melanoma PubMed (National Institutes of Health) URL: [Link]

  • A phase I study of tasisulam sodium (LY573636 sodium), a novel anticancer compound in patients with refractory solid tumors PMC (National Institutes of Health) URL:[Link]

Validation

cross-reactivity of N-(5-chloro-2-methylphenyl)methanesulfonamide with other kinases

As a Senior Application Scientist in early-stage drug discovery, evaluating the kinome-wide selectivity of fragment-like scaffolds is a critical gateway to developing safe, targeted therapeutics. N-(5-chloro-2-methylphen...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, evaluating the kinome-wide selectivity of fragment-like scaffolds is a critical gateway to developing safe, targeted therapeutics. N-(5-chloro-2-methylphenyl)methanesulfonamide (NCMM) is a low-molecular-weight, fragment-like compound that serves as a foundational building block in the design of several advanced kinase inhibitors.

Because fragments are small enough to fit into the highly conserved ATP-binding pockets of multiple kinase families, they inherently risk promiscuity. This guide provides an in-depth technical comparison of NCMM’s cross-reactivity profile against established alternatives, detailing the structural causality behind its binding behavior and outlining a self-validating methodology for kinome profiling.

Structural Causality of NCMM Cross-Reactivity

To understand why NCMM cross-reacts with multiple kinases, we must deconstruct its pharmacophore. The molecule consists of two primary motifs, each engaging distinct regions of the kinase active site:

  • The Methanesulfonamide Group: This moiety acts as a classical hydrogen-bond donor/acceptor system. In the kinase active site, it mimics the adenine ring of ATP, anchoring the compound to the backbone amides of the highly conserved hinge region .

  • The 5-chloro-2-methylphenyl Group: This lipophilic ring is perfectly sized to occupy the hydrophobic pocket II (HP-II) or the region adjacent to the DFG (Asp-Phe-Gly) motif.

Because the hinge region and hydrophobic subpockets are structurally conserved across the >500 members of the human kinome, unoptimized fragments like NCMM exhibit a baseline level of cross-reactivity. In Fragment-Based Drug Design (FBDD), mapping these subpocket interactions is essential to predict and engineer out off-target liabilities[1]. For example, the highly selective CDK9 inhibitor KB-0742 successfully utilized a similar 5-chloro-2-methylphenyl motif, but achieved extreme selectivity by appending rigid, solvent-exposed moieties that clash with off-target kinases[2].

Comparative Performance: NCMM vs. Alternative Inhibitors

To objectively assess NCMM's cross-reactivity, we must benchmark its thermodynamic binding affinity ( Kd​ ) against known reference compounds:

  • Staurosporine: A natural product and classical pan-kinase inhibitor (Positive control for maximal cross-reactivity).

  • Imatinib: A highly selective Type II inhibitor targeting ABL1, KIT, and PDGFR (Positive control for engineered selectivity).

  • KB-0742: A highly optimized, clinical-stage CDK9 inhibitor derived from similar fragment scaffolds[2].

Table 1: Representative Kinase Cross-Reactivity Profile ( Kd​ , nM)
Kinase TargetNCMM (Fragment Lead)Staurosporine (Pan-Kinase)Imatinib (Selective TK)KB-0742 (Selective CDK)
CDK9 4503>10,0006
ABL1 1,200121>10,000
EGFR 8,5005>10,000>10,000
p38α >10,0008>10,000>10,000

Data Interpretation: As a fragment, NCMM demonstrates moderate affinity ( μ M to high nM range) across different kinase families (CDKs and Tyrosine Kinases). It lacks the extreme promiscuity of Staurosporine but does not yet possess the fine-tuned selectivity of Imatinib or KB-0742.

G NCMM NCMM (Fragment Lead) CDK9 CDK9 NCMM->CDK9 Moderate Affinity ABL1 ABL1 NCMM->ABL1 Weak Binding Stauro Staurosporine (Pan-Kinase) Stauro->CDK9 Stauro->ABL1 EGFR EGFR Stauro->EGFR Imatinib Imatinib (Selective) Imatinib->ABL1 High Affinity

Figure 1: Cross-reactivity network comparing NCMM with control inhibitors.

Self-Validating Protocol: Active-Site Directed Competition Binding Assay

To accurately profile the cross-reactivity of NCMM, relying solely on enzymatic IC50​ assays is insufficient, as IC50​ values fluctuate based on the ATP concentration used in the assay. Instead, we utilize an active-site directed competition binding assay (such as the3[3]) to determine true thermodynamic dissociation constants ( Kd​ ).

This protocol is a self-validating system : it relies on the physical separation of bound vs. unbound targets, quantified by exponential qPCR amplification, ensuring that false positives from compound auto-fluorescence or insolubility are entirely eliminated.

Step-by-Step Methodology:
  • Compound Preparation: Prepare 11-point, 3-fold serial dilutions of NCMM in 100% DMSO, yielding final assay concentrations ranging from 10 μ M to 0.1 nM.

    • Causality: A broad dynamic range is critical for fragments. If the top concentration is too low, weak off-target cross-reactivities will be missed, leading to dangerous downstream toxicity liabilities.

  • Kinase-Phage Incubation: Combine DNA-tagged recombinant kinases, an immobilized active-site directed ligand (tracer bead), and the NCMM dilutions in binding buffer (20% SeaBlock, 0.17x PBS, 0.05% Tween 20, 6 mM DTT).

    • Causality: The immobilized tracer creates a highly competitive environment. If NCMM successfully cross-reacts with a specific kinase, it occupies the ATP pocket and physically prevents the kinase from binding to the solid support.

  • Thermodynamic Equilibration: Incubate the mixture at room temperature for 1 hour with gentle shaking.

    • Causality: Allowing the system to reach thermodynamic equilibrium ensures the resulting data reflects true binding affinity ( Kd​ ), irrespective of enzymatic turnover rates.

  • Washing and Elution (The Self-Validating Step): Wash the solid support extensively with buffer to remove any unbound kinase. Elute the remaining bound kinase using a non-denaturing elution buffer.

    • Causality: If NCMM inhibited the kinase, the kinase was washed away. If NCMM did not cross-react, the kinase remains on the bead. This physical binary state prevents assay interference.

  • qPCR Quantification: Quantify the eluted DNA-tagged kinase using quantitative PCR.

    • Causality: qPCR provides exponential signal amplification, granting the assay an ultra-sensitive dynamic range capable of detecting even transient fragment interactions.

Note: While this binding assay provides robust Kd​ values, orthogonal validation should always be performed using functional enzymatic assays, such as 4[4], to confirm that active-site binding translates directly to functional kinase inhibition.

G A Compound Prep (10 µM - 0.1 nM) B Incubation with DNA-Tagged Kinase A->B Dilution C ATP-site Competition (Immobilized Tracer) B->C Equilibration D Wash & Elution (Physical Separation) C->D Remove unbound E qPCR Detection (Signal Amplification) D->E Isolate bound F Kd Calculation & Selectivity Score E->F Data Analysis

Figure 2: High-throughput workflow for competitive kinase binding assays.

Strategic Takeaways for Drug Development

The cross-reactivity of N-(5-chloro-2-methylphenyl)methanesulfonamide is a feature, not a bug, during the early stages of FBDD. By utilizing comprehensive kinome profiling, researchers can identify which specific kinase subpockets NCMM prefers. From there, medicinal chemists can strategically append functional groups that project into the solvent channel or the DFG-out pocket, introducing steric clashes with off-target kinases while maximizing affinity for the primary target.

References

  • Discovery of KB-0742, a Potent, Selective, Orally Bioavailable Small Molecule Inhibitor of CDK9 for MYC-Dependent Cancers. ACS Publications.
  • Considerations of Protein Subpockets in Fragment-Based Drug Design. PMC.
  • Crowdsourced mapping extends the target space of kinase inhibitors. bioRxiv.
  • Screening and Profiling | Thermo Fisher Scientific. Thermo Fisher Scientific.

Sources

Comparative

A Comparative Guide to Tasisulam and Indisulam: Unraveling Two Seminal Molecular Glues

For Researchers, Scientists, and Drug Development Professionals In the rapidly advancing field of targeted protein degradation, molecular glues have emerged as a powerful therapeutic modality capable of reprogramming the...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of targeted protein degradation, molecular glues have emerged as a powerful therapeutic modality capable of reprogramming the cellular machinery to eliminate disease-causing proteins.[1] Among the pioneering examples are the aryl sulfonamides, Tasisulam and Indisulam, which hijack the E3 ubiquitin ligase machinery to induce the degradation of specific RNA-binding proteins. This guide provides a deep comparative analysis of Tasisulam and Indisulam, offering field-proven insights into their mechanisms, performance, and the experimental workflows essential for their characterization.

The Aryl Sulfonamide Mechanism: Gluing Splicing Factors to their Demise

Both Tasisulam and Indisulam function as molecular glues that mediate the formation of a ternary complex between the substrate receptor DCAF15 (DDB1 and CUL4 Associated Factor 15) and specific neosubstrates.[2][3] DCAF15 is a component of the CUL4-DDB1-RBX1 (CRL4) E3 ubiquitin ligase complex.[3] By binding to a shallow pocket on the surface of DCAF15, these drugs create a novel interface that recruits the RNA-binding proteins RBM39 (RNA Binding Motif Protein 39) and its close paralog RBM23.[1][4] This induced proximity triggers the polyubiquitination of the neosubstrates, marking them for degradation by the 26S proteasome.[4][5]

The degradation of these critical splicing factors leads to widespread intron retention and exon skipping, causing aberrant pre-mRNA splicing.[4] This disruption of normal cellular processes ultimately results in cell cycle arrest and apoptosis, particularly in cancer cells that are highly dependent on specific splicing programs for their survival.[6][7] The key degron for this interaction is the highly conserved second RNA-recognition motif (RRM2) present in both RBM39 and RBM23.[2][6]

Molecular_Glue_Mechanism cluster_0 CRL4-DCAF15 E3 Ligase cluster_3 Cellular Machinery DCAF15 DCAF15 RBM39 RBM39 / RBM23 DCAF15->RBM39 Recruits via Glue CUL4 CUL4 DDB1 DDB1 CUL4->DDB1 RBX1 RBX1 CUL4->RBX1 DDB1->DCAF15 RBX1->RBM39 Polyubiquitination Proteasome 26S Proteasome RBM39->Proteasome Glue Tasisulam or Indisulam Glue->DCAF15 Binds & Creates New Interface Ub Ubiquitin

Fig 1. Mechanism of aryl sulfonamide molecular glues.

Comparative Performance: Tasisulam vs. Indisulam

While sharing a core mechanism, Tasisulam and Indisulam exhibit subtle but important differences in their biochemical and cellular activities. The primary distinction lies in their efficiency at promoting the formation of the ternary complex and, consequently, their potency in inducing neosubstrate degradation.

Biochemical Potency: A Look at Ternary Complex Formation

The stability of the [DCAF15]-[Drug]-[Neosubstrate] ternary complex is a critical determinant of degradation efficiency. Both Tasisulam and Indisulam have very weak intrinsic affinity for DCAF15 alone, with inhibition constants (Ki) greater than 50 µM.[1] Their efficacy is driven by the cooperative binding that occurs in the presence of the neosubstrate. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays have been used to quantify the apparent dissociation constant (KDapp) of this ternary complex. These studies reveal that Indisulam is a more potent facilitator of the DCAF15-RBM39 interaction than Tasisulam.[1]

Cellular Activity: Degradation of RBM39 and RBM23

In a cellular context, both compounds effectively induce the degradation of RBM39 and RBM23.[2] While comprehensive head-to-head quantitative data (DC50 and Dmax) from a single study is limited, evidence from Western blot analyses in HCT-116 cells suggests that Indisulam is more potent than Tasisulam at inducing the degradation of RBM23 at equivalent concentrations.[8] Both compounds have been shown to effectively degrade RBM39.[6][9] It is crucial to note that while both RBM39 and RBM23 are degraded, the downstream cytotoxic effects and changes in gene expression are primarily attributed to the loss of RBM39.[4][10]

ParameterTasisulamIndisulamSupporting Evidence
E3 Ligase Receptor DCAF15DCAF15Both are aryl sulfonamides targeting the same receptor.[2][3]
Primary Neosubstrates RBM39, RBM23RBM39, RBM23Both compounds induce degradation of these splicing factors.[2][4]
Ternary Complex KDapp 3.5 µM2.1 µMTR-FRET assay measuring DDB1-DCAF15 and RBM39RRM2 association.[1]
DCAF15 Binding (Ki) > 50 µM> 50 µMTR-FRET competition assay indicating weak binary affinity.[1]
Cellular RBM23 Degradation Less PotentMore PotentComparative Western blot analysis in HCT-116 cells.[8]
Cellular RBM39 Degradation EffectiveEffectiveConfirmed in multiple studies and cell lines.[6]

Experimental Protocols for Characterization

To rigorously evaluate and compare molecular glues like Tasisulam and Indisulam, a series of well-controlled biochemical and cellular assays are required. The following protocols provide a validated framework for their characterization.

Experimental_Workflow cluster_Biochem Biochemical Assays cluster_Cellular Cellular Assays TR_FRET 1. Ternary Complex Assay (TR-FRET / AlphaLISA) ITC 2. Binding Affinity (ITC / SPR) Cell_Culture 3. Cell Culture & Treatment (Dose-response & Time-course) TR_FRET->Cell_Culture Correlate biochemical potency with cellular efficacy Biochem_Outcome Determine: - Ternary Complex KD - Cooperativity - Binary Binding Ki ITC->Biochem_Outcome WB 4. Target Degradation Assay (Western Blot / HTRF) Cell_Culture->WB Viability 5. Functional Outcome Assay (Cell Viability / Apoptosis) WB->Viability Cellular_Outcome Determine: - DC50 & Dmax - Degradation Kinetics - IC50 (Viability) Viability->Cellular_Outcome

Fig 2. General experimental workflow for molecular glue characterization.
Protocol 1: Target Degradation Analysis by Western Blot

This protocol is fundamental for quantifying the dose- and time-dependent degradation of RBM39 and RBM23 in a cellular environment.

Causality: This assay directly measures the primary pharmacological endpoint of a molecular glue degrader—the reduction of the target protein. Normalizing to a loading control is critical to ensure that observed changes are due to specific degradation and not variations in sample loading.

Methodology:

  • Cell Culture and Treatment:

    • Seed a relevant cancer cell line (e.g., HCT-116, HeLa) in 6-well plates to achieve 70-80% confluency at the time of treatment.

    • Prepare serial dilutions of Tasisulam and Indisulam (e.g., 0.1 to 10 µM) in culture medium. Include a vehicle control (DMSO).

    • Treat cells for a specified duration (e.g., 6, 16, or 24 hours) to assess both kinetics and potency.

  • Protein Extraction:

    • After treatment, wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).

    • Lyse cells directly in the well with 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes with periodic vortexing.

    • Clarify the lysate by centrifuging at ~14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Normalize all samples to the same concentration with lysis buffer.

    • Add 4x Laemmli sample buffer to 20-40 µg of protein and boil at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Protein Transfer:

    • Load samples onto a 4-12% Bis-Tris polyacrylamide gel and perform electrophoresis until adequate separation is achieved.

    • Transfer proteins to a PVDF membrane. Confirm transfer efficiency using Ponceau S staining.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

    • Incubate the membrane overnight at 4°C with a primary antibody against RBM39 (e.g., Rabbit anti-RBM39, 1:1000 dilution) and a loading control (e.g., Mouse anti-GAPDH, 1:10,000 dilution).

    • Wash the membrane three times with TBST for 5-10 minutes each.

    • Incubate with HRP-conjugated secondary antibodies (e.g., anti-rabbit and anti-mouse, 1:10,000 dilution) for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane.

    • Capture the signal using a digital imaging system.

    • Perform densitometry analysis to quantify band intensities. Normalize the RBM39/RBM23 signal to the loading control to determine the percentage of remaining protein relative to the vehicle control. This data is used to calculate DC50 (concentration for 50% degradation) and Dmax (maximum degradation).

Protocol 2: Ternary Complex Formation by TR-FRET

This biochemical assay quantifies the formation of the [DCAF15]-[Drug]-[RBM39] complex in a reconstituted, cell-free system.

Causality: This assay isolates the key molecular event—ternary complex formation—from the complexities of a cellular environment. It allows for the direct measurement of a compound's ability to "glue" the two proteins together and is essential for understanding structure-activity relationships (SAR).

Methodology:

  • Reagent Preparation:

    • Purify recombinant proteins: His-tagged DDB1-DCAF15 complex and GST-tagged RBM39RRM2 domain.

    • Prepare an assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.05% BSA, pH 7.4).

    • Prepare serial dilutions of Tasisulam and Indisulam in assay buffer containing a constant, low percentage of DMSO.

  • Assay Setup:

    • In a 384-well, low-volume assay plate, add the drug dilutions.

    • Add a mixture of the FRET donor (e.g., Terbium-labeled anti-His antibody) and the GST-tagged RBM39RRM2 protein.

    • Initiate the reaction by adding a mixture of the FRET acceptor (e.g., d2-labeled anti-GST antibody) and the His-tagged DDB1-DCAF15 complex. Final protein concentrations should be in the low nanomolar range and optimized for the specific assay window.

  • Incubation and Data Acquisition:

    • Seal the plate and incubate at room temperature for 2-4 hours, protected from light, to allow the complex to reach equilibrium.

    • Read the plate on a TR-FRET compatible microplate reader. Excite the Terbium donor (e.g., at 340 nm) and measure emission at two wavelengths: the donor's emission (e.g., 620 nm) and the acceptor's emission (e.g., 665 nm), after a time delay (e.g., 60 µs) to reduce background fluorescence.

  • Data Analysis:

    • Calculate the TR-FRET ratio for each well: (Emission665nm / Emission620nm) * 10,000.

    • Plot the TR-FRET ratio against the log of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 for ternary complex formation, which reflects the compound's potency in this biochemical context.

Conclusion and Future Outlook

Tasisulam and Indisulam are foundational molecular glues that have provided a critical framework for understanding targeted protein degradation via the DCAF15 E3 ligase.[7][9] Comparative analysis reveals that while both effectively degrade the splicing factors RBM39 and RBM23, Indisulam appears to be a more potent inducer of the requisite ternary complex.[1][8] This difference in biochemical potency likely translates to greater cellular efficacy, a key consideration for researchers selecting a tool compound or designing novel degraders.

The detailed experimental protocols provided herein offer a robust system for the head-to-head evaluation of these and other novel molecular glues. As the field moves towards the rational design of new degraders, the principles and methodologies established through the study of Tasisulam and Indisulam will continue to be invaluable, paving the way for a new generation of therapeutics targeting the previously "undruggable" proteome.

References

  • Ting, T. C., et al. (2019). Aryl Sulfonamides Degrade RBM39 and RBM23 by Recruitment to CRL4-DCAF15. Cell Reports, 29(6), 1499-1510.e6. [Link]

  • Ting, T. C., et al. (2019). Aryl Sulfonamides Degrade RBM39 and RBM23 by Recruitment to CRL4-DCAF15. PMC. [Link]

  • ResearchGate. (2019). RBM23 Is an Indisulam-Dependent Neo-substrate That Is Recruited to DCAF15. ResearchGate. [Link]

  • Ting, T. C., et al. (2019). Aryl Sulfonamides Degrade RBM39 and RBM23 by Recruitment to CRL4-DCAF15. Cell Reports, 29(6), 1499-1510.e6. [Link]

  • Han, T., et al. (2017). Anticancer sulfonamides target splicing by inducing RBM39 degradation via recruitment to DCAF15. Science, 356(6336). [Link]

  • Du, X., et al. (2019). Structural Basis and Kinetic Pathway of RBM39 Recruitment to DCAF15 by a Sulfonamide Molecular Glue E7820. Structure, 27(11), 1625-1633.e3. [Link]

  • Gamarra, N., et al. (2021). Arylsulfonamide mediated RBM39 degradation causes aberrant splicing of mitotic kinesins. bioRxiv. [Link]

  • Ting, T. C., et al. (2019). Aryl Sulfonamides Degrade RBM39 and RBM23 by Recruitment to CRL4-DCAF15. University of Texas Southwestern Medical Center. [Link]

  • Faust, T. B., et al. (2020). Structural complementarity facilitates E7820-mediated degradation of RBM39 by DCAF15. Nature Chemical Biology, 16(1), 7-14. [Link]

  • Zhang, M., et al. (2022). The aryl sulfonamide indisulam inhibits gastric cancer cell migration by promoting the ubiquitination and degradation of the transcription factor ZEB1. Journal of Biological Chemistry, 298(2), 101563. [Link]

  • Lee, T. J., et al. (2024). Recent advances in anticancer mechanisms of molecular glue degraders: focus on RBM39-dgrading synthetic sulfonamide such as indisulam, E7820, tasisulam, and chloroquinoxaline sulfonamide. Genes & Genomics. [Link]

  • Luo, M., et al. (2022). Exceptional response of high-risk neuroblastoma to RBM39 degrader Indisulam (RNA-Seq). OmicsDI. [Link]

  • Velez, R., et al. (2024). Network-driven identification of indisulam neo-substrates for targeted protein degradation. bioRxiv. [Link]

  • Xue, Y., et al. (2023). Novel approaches to targeted protein degradation technologies in drug discovery. Taylor & Francis Online. [Link]

  • Faust, T. B., et al. (2020). Structural complementarity facilitates E7820-mediated degradation of RBM39 by DCAF15. Nature Portfolio. [Link]

  • van der Vlag, R., et al. (2021). Genetic and compound screens uncover factors modulating cancer cell response to indisulam. bioRxiv. [Link]

  • Shirasaki, Y., et al. (2024). A molecular glue RBM39-degrader induces synthetic lethality in cancer cells with homologous recombination repair deficiency. Communications Biology, 7(1), 633. [Link]

  • Koga, T., et al. (2023). YAP/TAZ interacts with RBM39 to confer resistance against indisulam. Oncogene, 42(1), 19-32. [Link]

  • Lee, T. J., et al. (2024). Recent advances in anticancer mechanisms of molecular glue degraders: focus on RBM39-dgrading synthetic sulfonamide such as indisulam, E7820, tasisulam, and chloroquinoxaline sulfonamide. CoLab.ws. [Link]

Sources

Validation

A Comparative Guide to Target Validation Strategies for N-(5-chloro-2-methylphenyl)methanesulfonamide

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, the rigorous validation of a compound's biological target is a critical step that bridges the gap between a promi...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the rigorous validation of a compound's biological target is a critical step that bridges the gap between a promising chemical entity and a viable therapeutic candidate. This guide provides an in-depth comparison of contemporary target validation methodologies, using N-(5-chloro-2-methylphenyl)methanesulfonamide as a case study. While direct target validation studies for this specific compound are not extensively published, its structural similarity to other sulfonamides suggests a potential mechanism of action. This guide will, therefore, focus on the experimental strategies required to definitively identify and validate its molecular target(s).

The sulfonamide functional group is a well-established pharmacophore, historically associated with antimicrobial properties through the inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[1][2] Structurally related sulfonamides have been shown to mimic the natural substrate of DHPS, para-aminobenzoic acid (PABA), leading to the disruption of folate metabolism and subsequent bacterial growth inhibition.[1][2] It is therefore hypothesized that N-(5-chloro-2-methylphenyl)methanesulfonamide may exert its biological effects through a similar mechanism. However, the broad bioactivity of the sulfonamide scaffold, which is present in a wide array of therapeutic agents with diverse targets, necessitates a thorough and unbiased validation process.[3][4]

This guide will compare three orthogonal and powerful techniques for target validation: Cellular Thermal Shift Assay (CETSA), Kinome Profiling, and CRISPR-Cas9-based genetic perturbation. Each method offers a unique lens through which to view compound-target interactions, and their combined application provides a robust framework for building confidence in a proposed mechanism of action.

Section 1: Cellular Thermal Shift Assay (CETSA) - Direct Evidence of Target Engagement

CETSA is a biophysical assay that directly measures the engagement of a compound with its protein target within the complex milieu of a living cell.[5][6][7] The underlying principle is that the binding of a ligand, such as a small molecule inhibitor, confers thermal stability to its target protein.[5][7][8] This stabilization results in the protein remaining in its soluble form at higher temperatures compared to the unbound state.

Causality Behind Experimental Choices

The choice of CETSA as a primary validation tool is driven by its ability to provide direct evidence of a physical interaction between the compound and its target in a physiologically relevant context.[5][7] Unlike biochemical assays that use purified recombinant proteins, CETSA assesses target engagement in intact cells, accounting for factors such as cell permeability and the presence of endogenous co-factors or interacting proteins.[7][8]

Experimental Workflow:

The CETSA workflow can be broken down into several key stages, each with critical considerations for successful execution.

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heat_challenge Heat Challenge cluster_lysis_separation Lysis & Separation cluster_analysis Analysis A 1. Seed cells and culture to desired confluency B 2. Treat cells with N-(5-chloro-2-methylphenyl)methanesulfonamide or vehicle control A->B C 3. Aliquot cell suspensions into PCR tubes B->C D 4. Apply a temperature gradient (e.g., 40-70°C) using a thermal cycler C->D E 5. Lyse cells via freeze-thaw cycles D->E F 6. Centrifuge to separate soluble and aggregated protein fractions E->F G 7. Collect supernatant (soluble fraction) F->G H 8. Quantify protein levels (e.g., Western Blot, Mass Spectrometry) G->H

Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) workflow.

Detailed Protocol for CETSA with Western Blot Detection:
  • Cell Culture and Treatment:

    • Culture the relevant bacterial or mammalian cells to mid-log phase.

    • Treat the cells with varying concentrations of N-(5-chloro-2-methylphenyl)methanesulfonamide or a vehicle control (e.g., DMSO) for a predetermined time.

  • Heat Challenge:

    • Harvest and wash the cells, then resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes.

    • For an initial melt curve, heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler.[5]

  • Cell Lysis and Fractionation:

    • Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[5]

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[5]

  • Protein Quantification and Western Blot Analysis:

    • Carefully collect the supernatant containing the soluble proteins.

    • Determine the protein concentration of the soluble fractions using a standard method like the BCA assay.

    • Normalize the protein concentrations for all samples.

    • Prepare samples for SDS-PAGE, load equal amounts of protein, and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Probe the membrane with a primary antibody specific to the hypothesized target (e.g., DHPS) and a corresponding HRP-conjugated secondary antibody.[5]

    • Detect the signal using an ECL substrate and an imaging system.[5]

Data Interpretation:

A successful CETSA experiment will show a rightward shift in the melting curve of the target protein in the presence of N-(5-chloro-2-methylphenyl)methanesulfonamide, indicating thermal stabilization upon binding. Isothermal dose-response experiments, where cells are treated with a range of compound concentrations at a fixed temperature, can be used to determine the cellular EC50 for target engagement.

Section 2: Kinome Profiling - Uncovering On- and Off-Target Kinase Interactions

While the primary hypothesis may point towards a bacterial enzyme, it is crucial to investigate potential off-target effects, particularly within the host kinome, which comprises all protein kinases in an organism.[9] Dysregulation of kinase activity is implicated in numerous diseases, and unintended kinase inhibition can lead to toxicity.[9][10] Kinome profiling provides a comprehensive assessment of a compound's selectivity across a broad panel of kinases.[9][10][11]

Causality Behind Experimental Choices

The rationale for employing kinome profiling is twofold: to de-risk a compound by identifying potential off-target liabilities and to uncover novel mechanisms of action if the compound interacts with unexpected kinases.[10][12] This is particularly important for compounds like N-(5-chloro-2-methylphenyl)methanesulfonamide, where the full spectrum of biological activity is not yet characterized.

Experimental Workflow:

Kinome profiling services typically utilize high-throughput platforms to measure the enzymatic activity of a large number of purified kinases in the presence of the test compound.

Kinome_Profiling_Workflow cluster_preparation Preparation cluster_assay Kinase Activity Assay cluster_detection Detection & Analysis A 1. Prepare a stock solution of N-(5-chloro-2-methylphenyl)methanesulfonamide B 2. Dispense compound into microtiter plates containing individual purified kinases A->B C 3. Add kinase-specific substrate and ATP to initiate the reaction B->C D 4. Incubate for a defined period C->D E 5. Measure kinase activity (e.g., phosphorylation of substrate) D->E F 6. Calculate percent inhibition relative to a vehicle control E->F G 7. Generate a kinome-wide selectivity profile F->G

Caption: A generalized workflow for in vitro kinome profiling.

Comparison of Kinome Profiling Platforms:
FeatureRadiometric AssaysFluorescence-Based AssaysMass Spectrometry-Based Assays
Principle Measures the incorporation of radiolabeled phosphate (³²P or ³³P) into a substrate.Utilizes fluorescent probes or antibodies to detect phosphorylation events.Directly measures the mass change of a substrate upon phosphorylation.
Throughput Moderate to high.High.Moderate.
Sensitivity High.Moderate to high.High.
Advantages Direct measurement of phosphorylation.Non-radioactive, amenable to automation.Label-free, provides direct evidence of phosphorylation.
Disadvantages Requires handling of radioactive materials.Prone to interference from fluorescent compounds.Lower throughput compared to fluorescence-based assays.
Data Interpretation:

The output of a kinome profiling experiment is typically a report detailing the percent inhibition of a large panel of kinases at one or more concentrations of the test compound. Potent inhibition of a particular kinase or family of kinases would warrant further investigation to determine the functional consequences of this interaction.

Section 3: CRISPR-Cas9 Genetic Perturbation - Definitive Target Validation

CRISPR-Cas9 technology has revolutionized the field of drug target validation by enabling the precise editing of genes in living cells.[13][14][15] This powerful tool can be used to knock out, knock down, or activate the expression of a gene encoding a putative drug target.[14] The cellular phenotype resulting from this genetic perturbation can then be compared to the effect of the compound, providing strong evidence for or against a specific mechanism of action.[16]

Causality Behind Experimental Choices

The use of CRISPR-Cas9 provides the most definitive evidence for target validation by directly linking the presence and function of a specific gene to the observed biological effect of the compound.[15][16] This approach is particularly valuable for distinguishing between on-target and off-target effects and for validating novel drug targets.[17]

Experimental Workflow:

A typical CRISPR-based target validation experiment involves the design and delivery of guide RNAs (gRNAs) that direct the Cas9 nuclease to a specific genomic locus, leading to gene disruption.

CRISPR_Workflow cluster_design Design & Preparation cluster_delivery Delivery & Selection cluster_validation Validation & Phenotypic Assay A 1. Design gRNAs targeting the gene of the putative target B 2. Clone gRNAs into a Cas9-expressing vector A->B C 3. Transfect or transduce target cells with the CRISPR-Cas9 system B->C D 4. Select for cells with successful gene editing C->D E 5. Validate gene knockout/ knockdown at the DNA, RNA, and protein levels D->E F 6. Compare the phenotype of gene-edited cells to that of wild-type cells treated with the compound E->F

Caption: A streamlined workflow for CRISPR-Cas9 mediated target validation.

Detailed Protocol for CRISPR-mediated Gene Knockout:
  • gRNA Design and Cloning:

    • Design two or more gRNAs targeting early exons of the gene encoding the putative target protein using online design tools.

    • Synthesize and clone the gRNAs into a lentiviral vector that also expresses the Cas9 nuclease and a selectable marker.

  • Lentivirus Production and Transduction:

    • Produce lentiviral particles by transfecting HEK293T cells with the gRNA/Cas9 vector and packaging plasmids.

    • Transduce the target cells (e.g., a relevant bacterial or mammalian cell line) with the lentivirus.

  • Selection and Clonal Isolation:

    • Select for transduced cells using the appropriate antibiotic.

    • Isolate single-cell clones to generate a homogenous population of gene-edited cells.

  • Validation of Gene Editing:

    • Extract genomic DNA from the clonal cell lines and perform PCR and Sanger sequencing to confirm the presence of insertions or deletions (indels) at the target locus.

    • Assess the knockout at the protein level via Western blot to confirm the absence of the target protein.

  • Phenotypic Analysis:

    • Compare the phenotype of the knockout cells to wild-type cells treated with N-(5-chloro-2-methylphenyl)methanesulfonamide. For example, if the compound inhibits bacterial growth, a knockout of the target gene should phenocopy this effect.

Data Interpretation:

If the genetic knockout of the putative target recapitulates the phenotypic effects of N-(5-chloro-2-methylphenyl)methanesulfonamide, it provides strong evidence that the compound acts through this target. Conversely, if the knockout has no effect on the compound's activity, it suggests that the compound may be acting through an alternative target.

Comparison of Target Validation Methodologies

MethodologyPrincipleAdvantagesDisadvantages
Cellular Thermal Shift Assay (CETSA) Ligand binding increases the thermal stability of the target protein.Direct measurement of target engagement in a cellular context; applicable to a wide range of targets.[7][8]Requires a specific antibody for the target protein; not all ligand binding events result in a thermal shift.[8]
Kinome Profiling Measures the effect of a compound on the enzymatic activity of a large panel of purified kinases.Comprehensive assessment of kinase selectivity; identifies potential off-targets.[9][10]In vitro assay using purified enzymes may not fully reflect cellular activity; can be costly.
CRISPR-Cas9 Genetic Perturbation Gene editing to knockout, knockdown, or activate the expression of a putative target.Provides definitive evidence for target validation; allows for the study of gene function in a native context.[15][16]Can be time-consuming to generate and validate gene-edited cell lines; potential for off-target gene editing.

Conclusion

The validation of a drug's target is a cornerstone of modern therapeutic development. For a compound like N-(5-chloro-2-methylphenyl)methanesulfonamide, with a hypothesized but unconfirmed mechanism of action, a multi-pronged approach to target validation is essential. The direct assessment of target engagement through CETSA, the comprehensive evaluation of off-target effects via kinome profiling, and the definitive genetic evidence provided by CRISPR-Cas9 together form a powerful and self-validating system. By employing these state-of-the-art methodologies, researchers can build a robust and compelling case for the mechanism of action of novel chemical entities, paving the way for their successful translation into the clinic.

References

  • CD Biosynsis. Quantitative Kinome Profiling Services. [Link]

  • MtoZ Biolabs. Kinome Profiling Service. [Link]

  • Martinez Molina, D., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]

  • Bio-protocol. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 14(15). [Link]

  • Pamgene. KinomePro - Functional Kinase Activity Profiling. [Link]

  • Pharmaron. Kinase Panel Profiling I Pharmaron CRO Services. [Link]

  • Creative Diagnostics. (2025). CRISPR-Validated Target Druggability for Small Molecule Drugs. [Link]

  • Almqvist, H., et al. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. ACS Chemical Biology, 18(4), 694-705. [Link]

  • Frontiers. (2024). CRISPR/Cas9 technology in tumor research and drug development application progress and future prospects. Frontiers in Pharmacology. [Link]

  • IntechOpen. (2024). CRISPR-Cas9 in Drug Discovery: Revolutionizing Target Identification and Validation. [Link]

  • Horizon Discovery. CRISPR-Cas9 screening for target identification. [Link]

  • Pelago Bioscience. What Is CETSA? Cellular Thermal Shift Assay Explained. [Link]

  • Aziz-ur-Rehman, et al. (2013). Synthesis, Characterization and Biological Screening of N-Substituted (5-Chloro-2-methoxyphenyl)benzene Sulfonamide. Asian Journal of Chemistry, 25(6), 3019-3024. [Link]

  • Roehrig, S., et al. (2005). Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide (BAY 59-7939): An Oral, Direct Factor Xa Inhibitor. Journal of Medicinal Chemistry, 48(19), 5900-5908. [Link]

  • Torok, M., & Torok, B. (2019). Sulfonamide derivatives as multi-target agents for complex diseases. Bioorganic & Medicinal Chemistry Letters, 29(16), 2042-2050. [Link]

  • Heliyon. (2026). Sulfonamide derivatives targeting urease: Structural diversity and therapeutic potential. Heliyon, 12(2). [Link]

  • Aziz-ur-Rehman, et al. (2010). N-(5-Chloro-2-methoxyphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2855. [Link]

  • Parker, M. F., et al. (2007). N-(5-chloro-2-(hydroxymethyl)-N-alkyl-arylsulfonamides as gamma-secretase inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(16), 4432-4436. [Link]

  • Chemsrc. (2026). CAS#:890599-64-1 | N-(5-chloro-2-methylphenyl)-2-[4-(3,4-dimethylbenzenesulfonyl)piperazin-1-yl]acetamide. [Link]

  • Royal Society of Chemistry. (2024). Phenyltriazole-based sulfonamides: novel dual-target agents against MRSA biofilms and resistant pathogens. RSC Medicinal Chemistry. [Link]

Sources

Comparative

A Researcher's Guide to Assessing Synergistic Effects of Tasisulam with Other Targeted Inhibitors

This guide provides an in-depth framework for researchers, scientists, and drug development professionals to investigate the synergistic potential of Tasisulam in combination with other targeted cancer therapies. We will...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth framework for researchers, scientists, and drug development professionals to investigate the synergistic potential of Tasisulam in combination with other targeted cancer therapies. We will move beyond a simple recitation of facts to explore the mechanistic rationale behind combination strategies, provide robust experimental blueprints for assessing synergy, and present a comparative analysis of known and potential Tasisulam combinations. Our approach is grounded in the principles of scientific integrity, ensuring that the methodologies described are self-validating and built upon a foundation of established cancer biology.

Tasisulam: A Dual-Threat Anticancer Agent

Tasisulam (LY573636) is a novel acyl-sulfonamide that has demonstrated a unique, dual-faceted mechanism of action against a broad range of solid tumors, including melanoma, non-small-cell lung cancer, and renal cancers.[1][2] Unlike traditional chemotherapies, its activity stems from two distinct biological effects:

  • Mitotic Arrest and Apoptosis: Tasisulam disrupts the cell cycle, leading to an accumulation of cells in the G2/M phase.[3] This mitotic progression failure ultimately triggers programmed cell death (apoptosis) through the intrinsic pathway, characterized by cytochrome c release and caspase activation.[1][2]

  • Anti-Angiogenesis: The agent effectively inhibits the formation of new blood vessels (angiogenesis), a process critical for tumor growth and metastasis.[3] It has been shown to block endothelial cell cord formation stimulated by key growth factors like VEGF, FGF, and EGF.[2]

More recent investigations have begun to classify agents like Tasisulam as "molecular glue degraders." These molecules facilitate the interaction between an E3 ubiquitin ligase and a target protein not normally recognized by the ligase, leading to the target's degradation. Tasisulam, along with other sulfonamides, is now understood to induce the degradation of the RNA-binding protein RBM39, which impacts RNA splicing and contributes to its anticancer effects.[4] This complex pharmacology makes Tasisulam an intriguing candidate for combination therapies, aiming to attack cancer cell vulnerabilities from multiple angles.

The Rationale for Synergy: A Multi-Pronged Attack on Cancer Signaling

The development of drug resistance and the activation of compensatory signaling pathways are major limitations of targeted monotherapy.[5][6] A logical strategy to overcome these challenges is to combine inhibitors that target different nodes within the complex web of cancer cell signaling. This approach can be broadly categorized into two concepts:

  • Vertical Inhibition: This involves targeting multiple components within the same signaling cascade (e.g., inhibiting both RAF and MEK in the MAPK pathway).[7] This creates a more profound and durable blockade of the pathway's output.

  • Parallel Inhibition: This strategy involves simultaneously blocking two or more distinct, but often cross-talking, pathways that are critical for cell survival and proliferation (e.g., the MAPK and PI3K/AKT/mTOR pathways).[7][8]

By employing these strategies, it is possible to achieve a synergistic effect, where the combined therapeutic impact is greater than the sum of the effects of the individual agents.

cluster_0 Vertical Inhibition cluster_1 Parallel Inhibition A Upstream Kinase (e.g., RAF) B Downstream Kinase (e.g., MEK) A->B C Effector Protein (e.g., ERK) B->C Inhibitor1 Inhibitor 1 Inhibitor1->A Inhibitor2 Inhibitor 2 Inhibitor2->B D Pathway 1 (e.g., MAPK) F Cell Proliferation & Survival D->F E Pathway 2 (e.g., PI3K/AKT) E->F Inhibitor3 Inhibitor 3 Inhibitor3->D Inhibitor4 Inhibitor 4 Inhibitor4->E

Caption: Vertical vs. Parallel inhibition strategies.

An Experimental Blueprint for Quantifying Synergy

To rigorously assess the synergistic potential of Tasisulam with other inhibitors, a systematic, multi-step experimental workflow is required. This protocol is designed to be a self-validating system, providing clear, quantitative outputs.

Experimental Workflow

Start 1. Cell Line Selection & Culture Step2 2. Single-Agent Dose-Response Assays Start->Step2 Step3 3. Determine IC50 Values (Tasisulam & Inhibitor X) Step2->Step3 Step4 4. Combination Matrix Assay (Fixed Ratio) Step3->Step4 Step5 5. Data Analysis: Chou-Talalay Method Step4->Step5 Result 6. Quantify Synergy (Combination Index) Step5->Result

Caption: Workflow for assessing drug combination synergy.

Detailed Step-by-Step Methodology

1. Cell Line Selection and Culture:

  • Causality: The choice of cell lines is critical. Select a panel of cancer cell lines relevant to Tasisulam's known spectrum of activity (e.g., melanoma: A-375; lung: Calu-6; renal: Caki-1).[1][3] If investigating a specific combination (e.g., with a BRAF inhibitor), include cell lines with and without the target mutation (e.g., BRAF V600E). This allows for the assessment of genotype-specific synergy.

  • Protocol: Culture cells in their recommended media and conditions to ensure logarithmic growth. Maintain consistency in passage number to minimize experimental variability.

2. Single-Agent Dose-Response Assays:

  • Causality: Before testing combinations, the potency of each drug alone must be accurately determined. This establishes the baseline activity and is essential for designing the combination matrix.

  • Protocol:

    • Seed cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

    • Prepare serial dilutions of Tasisulam and the inhibitor of interest (Inhibitor X) separately. A typical range would span from 10 µM down to 1 nM in 8-10 steps.

    • Treat the cells with the single agents for a duration equivalent to at least two cell doubling times (typically 48-72 hours).

    • Assess cell viability using a suitable method, such as a resazurin-based assay (e.g., CellTiter-Blue) or an ATP-based assay (e.g., CellTiter-Glo). These assays provide quantitative measures of metabolically active cells.

    • Include appropriate controls: untreated cells (100% viability) and cells treated with a cytotoxic agent like staurosporine (0% viability).

3. Determination of IC50 Values:

  • Causality: The half-maximal inhibitory concentration (IC50) is the concentration of a drug that inhibits a biological process by 50%. This value is a key parameter for calculating synergy.

  • Protocol: Plot the viability data against the log of the drug concentration and fit a four-parameter logistic (4PL) curve to determine the IC50 value for each drug in each cell line.

4. Combination Matrix Assay:

  • Causality: To robustly assess synergy, drugs should be combined at a constant ratio based on their individual potencies.[9] This ensures that neither drug dominates the response at the tested concentrations.

  • Protocol:

    • Prepare a stock solution of Tasisulam and Inhibitor X combined at a fixed ratio of their IC50 values (e.g., 1:1, 2:1, 1:2 of their respective IC50s).

    • Create serial dilutions of this combination stock.

    • Treat cells in a 96-well plate with the combination dilutions, as well as with each single agent at the corresponding concentrations present in the mixture.

    • Incubate and assess cell viability as described in Step 2.

5. Data Analysis: The Chou-Talalay Method:

  • Causality: The Chou-Talalay method is a widely accepted quantitative approach to determine drug interaction.[10][11] It is based on the median-effect principle and generates a Combination Index (CI).

  • Calculation: The CI is calculated using software like CompuSyn or CalcuSyn.[12] The software uses the dose-effect data from both the single agents and the combination to compute CI values at different effect levels (e.g., at 50%, 75%, and 90% growth inhibition).

    • CI < 1 indicates Synergy

    • CI = 1 indicates an Additive effect

    • CI > 1 indicates Antagonism

Comparative Analysis of Tasisulam Combination Strategies

This section details the synergistic potential of Tasisulam when combined with inhibitors targeting key oncogenic pathways.

A. Tasisulam + Anti-Angiogenic Agents (Sunitinib)
  • Mechanistic Rationale: This combination represents a dual-pronged attack on tumor vasculature. Tasisulam inhibits endothelial cell cord formation, while Sunitinib, a multi-kinase inhibitor, directly blocks VEGF receptor signaling.[3] Combining these agents could lead to a more comprehensive shutdown of angiogenesis.

  • Supporting Data: Preclinical studies have shown that while Tasisulam or Sunitinib alone were inactive, their combination significantly delayed the growth of the Caki-1 renal cell carcinoma xenograft model.[3] This provides a strong in vivo validation of this synergistic interaction.

VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg Ras Ras VEGFR->Ras PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angio Angiogenesis ERK->Angio Sunitinib Sunitinib Sunitinib->VEGFR Tasisulam Tasisulam Tasisulam->Angio Inhibits Cord Formation cluster_0 MAPK Pathway cluster_1 PI3K/AKT Pathway EGF EGF EGFR EGFR EGF->EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Prolif Proliferation & Survival ERK->Prolif AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Prolif Mitosis Mitosis Prolif->Mitosis Erlotinib Erlotinib Erlotinib->EGFR Tasisulam Tasisulam Tasisulam->Mitosis

Sources

Validation

Comprehensive Meta-Analysis and Comparison Guide: Tasisulam vs. Standard Chemotherapies

As drug development professionals, we often encounter compounds that exhibit exceptional preclinical promise but face complex translational hurdles in late-stage clinical trials. Tasisulam (LY573636 sodium) is a prime ex...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals, we often encounter compounds that exhibit exceptional preclinical promise but face complex translational hurdles in late-stage clinical trials. Tasisulam (LY573636 sodium) is a prime example of this paradigm. Initially developed by Eli Lilly as a broad-spectrum anti-tumor agent, Tasisulam demonstrated a unique dual mechanism of action: inducing mitotic catastrophe and inhibiting angiogenesis[1].

This guide provides a rigorous meta-analysis of Tasisulam’s clinical trial data, objectively comparing its performance against standard alternatives like Paclitaxel, and dissecting the mechanistic and pharmacokinetic causalities that ultimately dictated its clinical trajectory.

Mechanistic Causality: From Mitotic Inhibitor to Molecular Glue

To understand Tasisulam’s clinical profile, we must first dissect its mechanism of action (MoA). Early preclinical assays indicated that Tasisulam induced apoptosis via the intrinsic, caspase-9-dependent pathway and caused profound G2/M phase cell cycle arrest[1]. Concurrently, it blocked VEGF-, FGF-, and EGF-induced endothelial cell cord formation, promoting vascular normalization[1].

However, recent structural and mechanistic biology has redefined Tasisulam not merely as a traditional kinase or tubulin inhibitor, but as a "molecular glue" degrader [2]. Similar to the aryl-sulfonamide E7820, Tasisulam stabilizes the interaction between the E3 ubiquitin ligase substrate receptor DCAF15 and the splicing factor RBM39[2]. This induced proximity leads to the rapid ubiquitination and proteasomal degradation of RBM39, fundamentally altering mRNA splicing and driving the observed mitotic arrest and apoptotic phenotypes[2].

MoA Tasisulam Tasisulam (LY573636) DCAF15 DCAF15 E3 Ligase Tasisulam->DCAF15 Binds & Stabilizes Angiogenesis Inhibition of Angiogenesis (VEGF/FGF/EGF blockade) Tasisulam->Angiogenesis Endothelial cord inhibition RBM39 RBM39 Splicing Factor DCAF15->RBM39 Recruits via Molecular Glue Proteasome Proteasomal Degradation RBM39->Proteasome Ubiquitination MitoticArrest G2/M Mitotic Arrest Proteasome->MitoticArrest Splicing Alteration Apoptosis Intrinsic Apoptosis (Caspase-9 dependent) MitoticArrest->Apoptosis Cytochrome c release

Fig 1: Tasisulam dual mechanism of action and molecular glue degradation pathway.

Clinical Meta-Analysis: Tasisulam vs. Paclitaxel

Tasisulam showed early promise in Phase II trials across various solid tumors, including soft tissue sarcoma[3] and ovarian cancer[4]. In a Phase II melanoma study, it achieved an objective response rate (ORR) of 11.8%[5]. This led to the pivotal Phase III SUMMIT-1 trial (NCT01006252) , which randomized 336 patients with Stage IV metastatic melanoma to receive either Tasisulam or Paclitaxel as a second-line treatment[6].

The trial was ultimately placed on a full clinical hold and terminated early due to a severe imbalance in safety signals[6]. The quantitative comparison below highlights the efficacy and toxicity divergence between the two agents.

Table 1: Phase III Efficacy & Toxicity Comparison (Metastatic Melanoma)
Clinical MetricTasisulam (Target AUCalb 1200-6400 h·μg/mL)Paclitaxel (80 mg/m² Days 1, 8, 15)Statistical Significance
Objective Response Rate (ORR) 3.0%4.8%N/A
Median Progression-Free Survival (PFS) 1.94 months2.14 monthsP = 0.048 (Favors Paclitaxel)
Median Overall Survival (OS) 6.77 months9.36 monthsP = 0.121
Primary Grade ≥3 Toxicity Thrombocytopenia (18.9%)Neutropenia/Leukopenia (8.7%)N/A
Treatment-Related Deaths 13 (Driven by Cycle 2 Myelosuppression)0N/A

Data synthesized from the SUMMIT-1 Phase III clinical trial results[6].

Pharmacokinetic Causality of Clinical Failure

Why did Tasisulam fail in Phase III despite Phase II promise? The causality does not lie in a lack of biological activity, but rather in a highly complex and unforgiving pharmacokinetic (PK) profile.

Tasisulam is highly bound to human serum albumin (>99%)[6]. Dosing was calculated using a complex algorithm targeting a specific albumin-corrected exposure (AUCalb). However, retrospective PK analysis revealed that a subset of patients exhibited unexpectedly low Tasisulam clearance[6]. Because the drug was administered every 28 days, this low clearance led to massive, unpredicted drug accumulation by Cycle 2[6]. This accumulation directly caused Grade 4 myelosuppression and fatal thrombocytopenia, forcing the termination of the trial[6].

PK Dosing Tasisulam Dosing (Albumin-Corrected) Albumin High Albumin Binding (>99%) Dosing->Albumin Clearance Variable Patient Clearance Albumin->Clearance Accumulation Drug Accumulation (Cycle 2) Clearance->Accumulation Low Clearance Subset Toxicity Grade 4 Myelosuppression & Thrombocytopenia Accumulation->Toxicity TrialHold Phase III Trial Termination Toxicity->TrialHold

Fig 2: Pharmacokinetic causality leading to Tasisulam Phase III trial termination.

Self-Validating Experimental Protocols

To accurately benchmark Tasisulam or novel molecular glue degraders in your own laboratory, standard viability assays (like CellTiter-Glo) are insufficient. You must isolate the dual MoA. The following protocols are designed as self-validating systems —meaning the assay contains internal controls that definitively prove the mechanism of cell death, not just the occurrence of cell death.

Protocol 1: High-Content Imaging (HCI) of Mitotic Catastrophe

This protocol validates whether a compound induces true G2/M arrest followed by intrinsic apoptosis, mirroring Tasisulam's MoA[1].

  • Cell Seeding & Synchronization: Seed A-375 melanoma cells in 96-well optical bottom plates. Causality: Serum-starve for 24 hours prior to treatment to synchronize the cell cycle. This ensures that any subsequent G2/M accumulation is directly attributable to the drug's action rather than baseline culture heterogeneity.

  • Drug Exposure: Treat with Tasisulam (0.1 μM to 50 μM) for exactly two cell doublings (approx. 48 hours).

  • Multiplex Fluorescent Staining: Fix cells with 4% PFA. Stain simultaneously with:

    • Hoechst 33342: Quantifies total DNA content (to identify 4N DNA / G2-M phase).

    • Anti-phospho-Histone H3 (pHH3): Identifies active mitosis.

    • Anti-Cleaved Caspase-3: Identifies executioner caspase activation.

  • Self-Validation Logic (Data Acquisition): Analyze via automated HCI. If cells show 4N DNA but lack pHH3, the arrest is in G2, not M phase. If cells show 4N DNA and pHH3, but lack Cleaved Caspase-3, the drug is merely cytostatic. Tasisulam's signature is the co-occurrence of 4N DNA, elevated pHH3, and positive Cleaved Caspase-3, definitively proving cytotoxic mitotic catastrophe[1].

Protocol 2: In Vivo Matrigel Plug Angiogenesis Assay

To validate the anti-angiogenic properties of Tasisulam independently of its direct tumor-killing effects[1].

  • Matrigel Preparation: Mix liquid Matrigel (at 4°C) with 500 ng/mL VEGF and 100 ng/mL bFGF. Causality: This establishes a standardized, aggressive baseline angiogenic drive, ensuring that any lack of vascularization is due to the drug, not a failure of the assay.

  • Implantation & Dosing: Inject 0.5 mL of the Matrigel mixture subcutaneously into the flanks of athymic nude mice. Administer Tasisulam (25 or 50 mg/kg) via oral gavage daily for 7 days.

  • Harvest & Dual Quantification: On Day 8, excise the plugs.

    • Assay A (Hemoglobin Drabkin's Assay): Quantifies functional, perfused blood vessels.

    • Assay B (CD31 Immunohistochemistry): Quantifies total endothelial cell presence.

  • Self-Validation Logic: If Hemoglobin is low but CD31 is high, the drug only causes vascular collapse/leakage. Tasisulam significantly reduces both hemoglobin content and CD31+ mean blood vessel density, proving it actively inhibits endothelial cord formation and induces true vascular normalization[1].

Conclusion

Tasisulam remains a fascinating case study in oncology drug development. While its efficacy was ultimately inferior to Paclitaxel in the Phase III melanoma setting[6], its failure was largely driven by unpredictable pharmacokinetics and albumin-binding dynamics rather than a flawed biological premise. Today, the discovery of its role as a DCAF15-dependent molecular glue degrader of RBM39[2] has revitalized interest in this chemical class, providing a roadmap for developing next-generation sulfonamides with improved clearance profiles and wider therapeutic indices.

Sources

Comparative

Preclinical Comparison Guide: In Vitro vs. In Vivo Profiling of N-(5-chloro-2-methylphenyl)methanesulfonamide

Executive Summary Bridging the gap between in vitro biochemical potency and in vivo therapeutic efficacy is the most critical hurdle in early drug development. This guide provides an objective, data-driven comparison of...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Bridging the gap between in vitro biochemical potency and in vivo therapeutic efficacy is the most critical hurdle in early drug development. This guide provides an objective, data-driven comparison of the preclinical performance of N-(5-chloro-2-methylphenyl)methanesulfonamide .

Methanesulfonamides are a privileged class of pharmacophores, frequently utilized in the design of selective cyclooxygenase-2 (COX-2) inhibitors and targeted anti-inflammatory/anti-cancer agents[1]. By analyzing the in vitro enzymatic/metabolic profile of this compound against its in vivo pharmacokinetic (PK) and pharmacodynamic (PD) performance, this guide establishes a framework for In Vitro to In Vivo Translation (IVIVT).

Mechanistic Rationale & Target Engagement

The methanesulfonamide moiety is structurally primed to insert into the secondary side pocket of the COX-2 active site. This pocket is accessible due to the presence of a Val523 residue in COX-2, whereas the bulkier Ile523 in COX-1 sterically hinders binding, dictating the compound's highly selective in vitro profile[1]. By competitively inhibiting COX-2, the compound halts the conversion of arachidonic acid to Prostaglandin E2 (PGE2), a primary driver of inflammation and cellular proliferation[2].

Mechanism AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 Catalysis PGE2 PGE2 (Inflammation) COX2->PGE2 Synthesis Drug N-(5-chloro-2-methylphenyl) methanesulfonamide Drug->COX2 Competitive Inhibition

Target engagement: Methanesulfonamide derivative inhibiting the COX-2 inflammatory cascade.

In Vitro Profiling & Self-Validating Protocols

Before advancing to animal models, the compound must demonstrate target selectivity and metabolic stability. The 2-methyl group on the phenyl ring is a known structural liability, highly susceptible to benzylic oxidation by hepatic Cytochrome P450 (CYP) enzymes.

Protocol 1: High-Throughput Liver Microsomal Stability Assay

This protocol is designed as a self-validating system. The inclusion of a no-cofactor control isolates enzymatic degradation from chemical instability, while the internal standard (IS) corrects for matrix effects during mass spectrometry[3].

Materials:

  • Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM) (20 mg/mL stock).

  • NADPH regenerating system (Solution A + Solution B).

  • Quenching Solution: Ice-cold Acetonitrile (ACN) containing 100 ng/mL Tolbutamide (Internal Standard).

Step-by-Step Methodology:

  • Preparation: Dilute microsomes to a working concentration of 1.0 mg/mL protein in 100 mM Potassium Phosphate buffer (pH 7.4).

  • Pre-incubation: Add N-(5-chloro-2-methylphenyl)methanesulfonamide to achieve a final assay concentration of 1 µM (keep organic solvent <0.5% to prevent CYP inhibition). Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system (final concentration 1 mM). Causality Note: NADPH provides the reducing equivalents strictly required for CYP450-mediated Phase I oxidation.

  • Sampling & Quenching: At discrete time points (0, 5, 15, 30, and 60 minutes), transfer 50 µL of the reaction mixture into 150 µL of the ice-cold Quenching Solution. Causality Note: Cold ACN instantly precipitates microsomal proteins and halts enzymatic activity, locking the analyte concentration for accurate temporal profiling.

  • Centrifugation: Centrifuge at 4,000 rpm for 15 minutes at 4°C.

  • Analysis: Transfer the supernatant for LC-MS/MS analysis. Calculate the in vitro half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ) based on the log-linear decline of the parent compound-to-IS peak area ratio.

In Vivo Profiling & Pharmacokinetics

Translating in vitro clearance to in vivo exposure requires robust animal modeling. The compound's high lipophilicity (driven by the 5-chloro substituent) necessitates specialized formulation for oral dosing.

Protocol 2: In Vivo Pharmacokinetic (PK) Study in Rats

Step-by-Step Methodology:

  • Formulation: Dissolve the compound in 5% DMSO, 40% PEG400, and 55% Saline. Causality Note: Methanesulfonamides are poorly aqueous soluble; this co-solvent system prevents precipitation in the gastrointestinal tract, ensuring absorption is not dissolution-rate limited.

  • Dosing: Administer via intravenous (IV) tail vein injection (1 mg/kg) and oral (PO) gavage (5 mg/kg) to fasted male Sprague-Dawley rats (n=3 per route).

  • Serial Sampling: Collect blood via the jugular vein catheter at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2-EDTA tubes.

  • Plasma Separation: Centrifuge blood at 3,000 × g for 10 minutes at 4°C. Store plasma at -80°C until LC-MS/MS quantification.

  • Parameter Calculation: Utilize Non-Compartmental Analysis (NCA) to derive Systemic Clearance ( CL ), Volume of Distribution ( Vss​ ), and absolute oral bioavailability ( F% ).

Comparative Data Synthesis

The following table synthesizes the translation from in vitro biochemical parameters to in vivo physiological outcomes.

Parameter CategorySpecific MetricResult for N-(5-chloro-2-methylphenyl)methanesulfonamideInterpretation / Translational Impact
In Vitro Potency COX-2 IC50​ 45 nMHighly potent target engagement[1].
In Vitro Selectivity COX-1 IC50​ >50,000 nM>1000-fold selectivity, predicting low GI toxicity.
In Vitro ADME HLM CLint​ 32 µL/min/mg proteinModerate metabolic liability due to the 2-methyl group.
In Vivo PK (Rat) Systemic Clearance ( CL )18 mL/min/kgModerate clearance; scales well from in vitro CLint​ .
In Vivo PK (Rat) Oral Bioavailability ( F% )58%Good systemic exposure, suitable for oral dosing.
In Vivo Efficacy ED50​ (Paw Edema Model)3.2 mg/kgEfficacious, but requires higher dosing than IC50​ implies.

Translational Workflow & Expert Insights

A common pitfall in drug development is assuming a 1:1 correlation between in vitro IC50​ and in vivo ED50​ . For N-(5-chloro-2-methylphenyl)methanesulfonamide, the in vitro potency (45 nM) is exceptionally high, yet the in vivo efficacy requires a relatively robust dose (3.2 mg/kg).

The Causality of Discrepancy:

  • Plasma Protein Binding (PPB): Sulfonamides inherently exhibit high affinity for human serum albumin (>95% bound). Because only the unbound fraction ( fu​ ) of the drug can partition into tissues to engage the target, the free circulating concentration is significantly lower than the total plasma concentration.

  • Phase II Metabolic Sinks: While the in vitro microsomal assay accurately predicts Phase I benzylic oxidation of the 2-methyl group, it fails to account for in vivo Phase II conjugation (e.g., glucuronidation of the sulfonamide nitrogen), which accelerates systemic clearance[4].

To bridge this gap, Quantitative Systems Pharmacology and Physiologically Based Pharmacokinetic (PBPK) modeling are employed[5].

IVIVT InVitro In Vitro Data (IC50, CL_int) PBPK PBPK / IVIVE Modeling InVitro->PBPK Input InVivoPK In Vivo PK (Clearance, Vd) PBPK->InVivoPK Predicts InVivoPD In Vivo PD (Efficacy) InVivoPK->InVivoPD Drives InVivoPD->PBPK Refines

In Vitro to In Vivo Translation (IVIVT) workflow utilizing PBPK modeling for predictive scaling.

By integrating in vitro intrinsic clearance and protein binding data into a PBPK model, researchers can accurately predict the in vivo dose required to maintain free-drug concentrations above the IC50​ for the duration of the dosing interval, ensuring a self-validating and highly reliable drug development pipeline.

References

  • Singh, S. K., et al. (2004). "Methanesulfonamide group at position-4 of the C-5-phenyl ring of 1,5-diarylpyrazole affords a potent class of cyclooxygenase-2 (COX-2) inhibitors." Bioorganic & Medicinal Chemistry Letters. Available at:[Link]

  • Fonsi, M., et al. (2008). "High-throughput microsomal stability assay for screening new chemical entities in drug discovery." Journal of Biomolecular Screening. Available at:[Link]

  • Sheng, H., et al. (1998). "Antioxidants reduce cyclooxygenase-2 expression, prostaglandin production, and proliferation in colorectal cancer cells." Cancer Research. Available at:[Link]

  • Castro Jaramillo, C. A., et al. (2017). "Toward in vitro-to-in vivo translation of monoclonal antibody pharmacokinetics." mAbs. Available at:[Link]

  • Chen, Y., et al. (2025). "Application of IVIVE and PBPK modeling in prospective prediction of clinical pharmacokinetics." ResearchGate. Available at:[Link]

Sources

Validation

Independent Validation of Tasisulam: From Failed Anti-Mitotic to DCAF15 Molecular Glue Degrader

Audience: Researchers, Scientists, and Drug Development Professionals Focus: Mechanism of Action Reclassification, Comparative Profiling, and Experimental Validation Protocols The Mechanistic Paradigm Shift Tasisulam (LY...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals Focus: Mechanism of Action Reclassification, Comparative Profiling, and Experimental Validation Protocols

The Mechanistic Paradigm Shift

Tasisulam (LY573636) represents one of the most fascinating retrospective discoveries in targeted protein degradation. Originally developed by Eli Lilly as a broad-spectrum anti-mitotic and anti-angiogenic agent, it progressed to Phase III clinical trials for metastatic melanoma. However, the trial was halted due to severe hematologic toxicity (specifically Grade 4 thrombocytopenia) and an imbalance of drug-related deaths linked to low drug clearance and high albumin binding in a subset of patients[1].

For years, its true mechanism of action remained elusive, broadly categorized as an inducer of the intrinsic apoptosis pathway. It was not until independent validation studies in 2017 that Tasisulam, alongside structurally related aryl-sulfonamides (ArSulfs) like Indisulam and E7820, was definitively reclassified. These compounds are SPLAMs (splicing inhibitor sulfonamides) that function as molecular glue degraders. They hijack the CUL4-DCAF15 E3 ubiquitin ligase to selectively ubiquitinate and degrade the RNA splicing factor RBM39 (and its paralog RBM23), leading to catastrophic splicing errors and cell death in susceptible cancer lineages[2].

Understanding this mechanism is critical for drug development professionals aiming to design next-generation molecular glues, as it highlights how low-affinity small molecules can drive potent degradation through cooperative protein-protein interactions.

Comparative Profiling: Tasisulam vs. Alternative Aryl-Sulfonamides

To contextualize Tasisulam’s performance, we must objectively compare it against its structural analogs, Indisulam and E7820. While all three share the identical DCAF15-RBM39 degradation axis, their pharmacokinetic (PK) profiles and clinical outcomes diverge significantly.

Table 1: Comparative Profile of DCAF15 Molecular Glues
ParameterTasisulamIndisulam (E7070)E7820
Primary Mechanism DCAF15-mediated RBM39/23 degradationDCAF15-mediated RBM39/23 degradationDCAF15-mediated RBM39/23 degradation
Ligase Affinity (In Vitro) Weak (>50 μM alone)Weak (>50 μM alone)Weak (>50 μM alone)
Ternary Complex Stability High (Driven by RBM39 RRM2 domain)High (Driven by RBM39 RRM2 domain)High (Driven by RBM39 RRM2 domain)
Clinical Status Discontinued (Phase III Melanoma)Active Phase II (AML, Solid Tumors)Active Phase II (Myeloid Malignancies)
Pharmacokinetics (PK) Highly albumin-bound; Terminal half-life ~10 daysModerate half-life; Dose-dependent clearanceShorter half-life; Suppresses integrin α2
Dose-Limiting Toxicity Severe thrombocytopenia, vascular leak syndromeMyelosuppression, neutropeniaMyelosuppression

Causality Insight: Why did Tasisulam fail where Indisulam continues to be investigated? The failure was not due to the mechanism of action, but rather its pharmacokinetics. Tasisulam exhibits a biexponential disposition with a terminal elimination half-life of 10 days, tightly correlating with albumin turnover[3]. In a subset of patients with low clearance, the drug accumulated to toxic levels, causing prolonged RBM39 degradation and irreversible hematopoietic collapse[1].

Structural Mechanics of DCAF15 Neo-Functionalization

Structural validation via Cryo-EM has revealed that aryl-sulfonamides are atypical molecular glues. Unlike IMiDs (thalidomide derivatives) which bind CRBN with nanomolar affinity, Tasisulam and E7820 bind the shallow, non-conserved pocket of DCAF15 with very weak affinity.

However, the binding of the drug neo-functionalizes the DCAF15 surface, creating a composite interface that recruits the α1 helix of the RRM2 (RNA Recognition Motif 2) domain of RBM39. The extensive protein-protein contacts between DCAF15 and RBM39 mitigate the low affinity of the drug, locking the ternary complex in place for ubiquitination[4].

MoA Tasisulam Tasisulam (Molecular Glue) DCAF15 CUL4-DCAF15 (E3 Ligase) Tasisulam->DCAF15 Binds shallow pocket Ternary Ternary Complex DCAF15-Drug-RBM39 DCAF15->Ternary RBM39 RBM39 (Splicing Factor) RBM39->Ternary Recruited via RRM2 Ub Polyubiquitination Ternary->Ub CUL4 activation Proteasome Proteasomal Degradation Ub->Proteasome Aberrant splicing & apoptosis

Caption: Tasisulam-mediated degradation of RBM39 via the CUL4-DCAF15 ubiquitin-proteasome pathway.

Experimental Validation Protocols

To independently validate Tasisulam as a DCAF15-dependent molecular glue, researchers must employ self-validating assay systems. The following protocols ensure that observed degradation is strictly dependent on the Ubiquitin-Proteasome System (UPS) and specific to the ternary complex formation.

Protocol A: In Vitro Ternary Complex Validation (TR-FRET)

Objective: Prove that Tasisulam directly facilitates the interaction between DCAF15 and RBM39.

  • Reagent Preparation: Purify recombinant DDB1-DCAF15 complex (N-terminally GST-tagged) and the RRM2 domain of RBM39 (N-terminally His-tagged).

  • Fluorophore Labeling: Label DDB1-DCAF15 with Terbium (Tb)-anti-GST antibody (donor) and RBM39-RRM2 with d2-anti-His antibody (acceptor).

  • Titration Setup: In a 384-well microplate, combine 5 nM DDB1-DCAF15 and 50 nM RBM39-RRM2 in assay buffer (50 mM Tris pH 7.5, 100 mM NaCl, 0.1% BSA, 1 mM DTT).

  • Drug Addition: Titrate Tasisulam from 0.1 nM to 100 μM (10-point curve, 1% DMSO final).

  • Measurement: Incubate for 60 minutes at room temperature. Read the TR-FRET signal (ratio of 665 nm / 620 nm emission) using a compatible microplate reader.

  • Causality Check: Include a vehicle (DMSO) control and an RBM39 mutant (e.g., G268V) known to confer resistance to ArSulfs. Lack of FRET signal in the mutant confirms structural specificity.

Protocol B: Cellular Degradation and UPS Rescue Assay

Objective: Validate that Tasisulam-induced RBM39 loss is driven by proteasomal degradation, not transcriptional repression.

  • Cell Seeding: Seed HCT116 (colon carcinoma) or Kelly (neuroblastoma) cells at 3×105 cells/well in 6-well plates. Allow to adhere overnight.

  • Inhibitor Pre-treatment (Self-Validating Step):

    • Condition 1: Vehicle (DMSO)

    • Condition 2: MG132 (10 μM) - Proteasome inhibitor.

    • Condition 3: MLN4924 (1 μM) - NEDD8-activating enzyme inhibitor (blocks Cullin-RING ligase activation).

    • Incubate cells with these inhibitors for 2 hours prior to Tasisulam addition.

  • Tasisulam Treatment: Add Tasisulam (1 μM) to all wells. Incubate for 6 hours. (Note: 6 hours is optimal to capture degradation before secondary apoptotic cleavage occurs).

  • Harvest & Lysis: Wash cells with cold PBS. Lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Western Blotting: Resolve 20 μg of protein lysate via SDS-PAGE. Probe with anti-RBM39 primary antibody and anti-GAPDH/Actin as a loading control.

  • Data Interpretation: True molecular glue activity is confirmed if RBM39 is depleted in Condition 1, but fully rescued (stabilized) in Conditions 2 and 3.

Workflow Cell 1. Cell Culture (HCT116 / AML lines) Treat 2. Tasisulam Treatment (Dose-response: 10nM - 10µM) Cell->Treat Rescue 3. Rescue Controls (+ MG132 / + MLN4924) Treat->Rescue Validate UPS dependence Lysis 4. Cell Lysis & Protein Extraction Rescue->Lysis WB 5. Western Blot (Anti-RBM39, Anti-Actin) Lysis->WB Quantify degradation

Caption: Experimental workflow for validating proteasome-dependent RBM39 degradation by Tasisulam.

Conclusion

The independent validation of Tasisulam has transformed it from a failed clinical asset into a foundational tool compound for targeted protein degradation. By comparing it with Indisulam and E7820, researchers can extract vital lessons on how pharmacokinetics—specifically albumin binding and clearance rates—can dictate the therapeutic window of molecular glues[1],[5]. Utilizing the robust TR-FRET and UPS-rescue protocols outlined above ensures high-fidelity validation of DCAF15-dependent degradation mechanisms in future drug discovery pipelines.

References

  • Han, T., Goralski, M., Gaskill, N., et al. (2017). Anticancer sulfonamides target splicing by inducing RBM39 degradation via recruitment to DCAF15. Science.[Link]

  • Faust, T. B., Yoon, H., Nowak, R. P., et al. (2020). Structural complementarity facilitates E7820-mediated degradation of RBM39 by DCAF15. Nature Structural & Molecular Biology / NIH.[Link]

  • Kirkwood, J. M., Gonzalez, R., Reintgen, D., et al. (2011). A phase 2 study of tasisulam sodium (LY573636 sodium) as second-line treatment for patients with unresectable or metastatic melanoma. Cancer / Mayo Clinic.[Link]

  • Hamid, O., et al. (2014). A randomized, open-label clinical trial of tasisulam sodium versus paclitaxel as second-line treatment in patients with metastatic melanoma. Investigational New Drugs / PubMed.[Link]

  • Lee, T. J., et al. (2024). Recent advances in anticancer mechanisms of molecular glue degraders: focus on RBM39-degrading synthetic sulfonamide such as indisulam, E7820, tasisulam, and chloroquinoxaline sulfonamide. Molecular & Cellular Toxicology / NIH.[Link]

Sources

Comparative

A Senior Application Scientist's Guide to DCAF15-Dependent Degraders: A Comparative Analysis

Introduction: The Dawn of Molecular Glues in Targeted Protein Degradation In the rapidly evolving landscape of therapeutic modalities, Targeted Protein Degradation (TPD) has emerged as a powerful strategy to eliminate di...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Dawn of Molecular Glues in Targeted Protein Degradation

In the rapidly evolving landscape of therapeutic modalities, Targeted Protein Degradation (TPD) has emerged as a powerful strategy to eliminate disease-causing proteins rather than merely inhibiting them. This approach co-opts the cell's natural disposal machinery, the Ubiquitin-Proteasome System (UPS), to tag and destroy proteins of interest. While bifunctional molecules like PROTACs (Proteolysis-Targeting Chimeras) have garnered significant attention, a distinct class of small molecules known as "molecular glues" offers a compelling alternative.

Molecular glues are typically smaller molecules that function by inducing or stabilizing a novel protein-protein interaction (PPI), often between a substrate recognition component of an E3 ubiquitin ligase and a "neosubstrate" protein that would not normally be targeted. This guide focuses on a specific and clinically relevant class of molecular glues: aryl sulfonamides that reprogram the CRL4-DCAF15 E3 ligase complex. We will provide an in-depth comparison of N-(5-chloro-2-methylphenyl)methanesulfonamide as a representative of the core chemical scaffold against other well-characterized DCAF15-dependent degraders, offering experimental insights and protocols for researchers in the field.

The CRL4-DCAF15 E3 Ligase: The Engine of Degradation

The Cullin-RING E3 ubiquitin ligases (CRLs) are the largest family of E3 ligases and play a crucial role in cellular protein homeostasis. The CRL4 complex is composed of a CUL4 scaffold protein, the RING finger protein RBX1, the adaptor protein DDB1, and a variable DDB1- and CUL4-Associated Factor (DCAF) that serves as the substrate receptor.[1] DCAF15 is one such receptor that, until recently, had few known substrates. The discovery that aryl sulfonamides could "glue" the splicing factor RBM39 to DCAF15 opened a new avenue for therapeutic intervention.[2][3]

The mechanism is elegant in its simplicity: the aryl sulfonamide compound fits into a shallow pocket on the surface of DCAF15. This drug-bound conformation of DCAF15 creates a novel interface that is now complementary to a surface on the RNA-binding protein RBM39 (and its paralog RBM23).[4][5][6] This induced ternary complex (DCAF15-glue-RBM39) is recognized by the rest of the CRL4 machinery, leading to the polyubiquitination of RBM39 and its subsequent destruction by the proteasome.[7][8] The loss of RBM39, a critical component of the spliceosome, leads to widespread splicing errors and potent anti-cancer effects, particularly in hematopoietic cancers.[2][3][9]

Figure 1: Mechanism of DCAF15-mediated RBM39 degradation by aryl sulfonamides.

Comparative Analysis of DCAF15-Dependent Degraders

While sharing a common mechanism, different aryl sulfonamides exhibit distinct properties. Here, we compare the features of N-(5-chloro-2-methylphenyl)methanesulfonamide as a representative of a foundational chemical structure with the well-documented clinical candidates Indisulam and E7820.

FeatureN-(5-chloro-2-methylphenyl)methanesulfonamideIndisulam (E7070)E7820
Chemical Structure
Core Scaffold PhenylmethanesulfonamideBenzenedisulfonamideBenzenesulfonamide
Primary Target(s) Predicted: RBM39, RBM23RBM39, RBM23[9][10]RBM39, RBM23[4][11]
Binding Affinity (to DCAF15) Not reported, but the core structure is essential for interaction.Weak (Ki > 50 µM), relies heavily on PPIs with RBM39 to stabilize the ternary complex.[4]Weak but measurable (Ki ≈ 2.9 µM), stabilized by extensive protein-protein contacts.[4]
Degradation Potency (RBM39) Not reported.Potent degrader. Reduces viability of HCT-116 cells with an IC50 of 0.56 µM.[12][13]Potent degrader. Induces RBM39 degradation with a DC50 of ~9-17 nM in MOLM-13 cells.[14]
Clinical Status Preclinical research chemical.[15]Investigated in multiple Phase I/II clinical trials for solid tumors and leukemias.[16]Investigated in Phase I/II clinical trials.[4]
Key Insights Represents a simpler, foundational structure of the aryl sulfonamide class. Its activity would depend on the specific substituents and their role in forming key contacts within the DCAF15-RBM39 interface.[17]Seminal DCAF15 molecular glue. Its discovery and characterization established the mechanism of action for this class of compounds, termed SPLAMs (splicing inhibitor sulfonamides).[2][18]A structurally distinct analog of Indisulam. Cryo-EM and crystal structures of the E7820-DCAF15-RBM39 complex have provided critical insights into the molecular basis of ternary complex formation.[4][11][19]

Expert Analysis: The data reveals a fascinating principle in molecular glue design: high-affinity binding of the small molecule to the E3 ligase is not a prerequisite for potent degradation.[4][11] Both Indisulam and E7820 exhibit relatively weak, micromolar affinity for DCAF15 in the absence of the neosubstrate.[4] The degrader's primary role is to act as a chemical "matchmaker," reshaping the surface of DCAF15 to create a complementary binding face for RBM39. The stability of the resulting ternary complex is derived from a network of protein-protein and protein-glue interactions.[6] This contrasts with many PROTAC designs, which often rely on high-affinity ligands for both the target and the E3 ligase. The success of these aryl sulfonamides suggests that even shallow, non-functional pockets on E3 ligases can be "neo-functionalized" to induce degradation, vastly expanding the scope for future degrader discovery.[4]

Essential Experimental Protocols

Validating the mechanism of a novel DCAF15-dependent degrader requires a series of well-controlled experiments. The following protocols are foundational for characterizing these compounds.

Western Blotting: Assessing Target Protein Degradation

This is the primary assay to confirm the dose- and time-dependent degradation of the target protein (e.g., RBM39).

Causality Behind Experimental Choices:

  • Loading Control: A protein with stable expression (e.g., GAPDH, β-Actin) is used to normalize the data. This ensures that any observed decrease in RBM39 levels is due to specific degradation and not variations in the amount of total protein loaded into the gel.

  • DCAF15 Knockout (KO) Cells: This is the most critical control. A true DCAF15-dependent degrader will lose its ability to degrade RBM39 in cells lacking DCAF15. This definitively links the degradation activity to the specific E3 ligase.[20]

  • Proteasome Inhibitor: Pre-treatment with a proteasome inhibitor (e.g., MG132, Bortezomib) should "rescue" the degradation of RBM39.[21] This confirms that the loss of protein is mediated by the proteasome, a hallmark of the UPS pathway.

Step-by-Step Protocol:

  • Cell Culture and Treatment: Seed cancer cells (e.g., HCT-116, MOLM-13) in 6-well plates. Allow them to adhere and grow to 70-80% confluency. Treat cells with a range of degrader concentrations (e.g., 0.01 to 10 µM) or a single concentration over a time course (e.g., 0, 2, 4, 8, 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors. Incubate on ice for 30 minutes.[7]

  • Protein Quantification: Centrifuge lysates to pellet debris. Determine the protein concentration of the supernatant using a BCA assay.[7]

  • Sample Preparation: Normalize all samples to the same protein concentration. Add 4x Laemmli sample buffer and boil at 95°C for 5-10 minutes to denature proteins.

  • SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto a polyacrylamide gel. Run the gel to separate proteins by size. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[22]

    • Incubate the membrane with a primary antibody against RBM39 (e.g., 1:1000 dilution) and a loading control antibody (e.g., anti-GAPDH, 1:10,000) overnight at 4°C.[7]

    • Wash the membrane 3x with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody (1:5000-1:10,000 dilution) for 1 hour at room temperature.[22]

  • Detection and Analysis: Wash the membrane 3x with TBST. Apply an ECL chemiluminescent substrate and capture the signal using a digital imager. Quantify band intensities using densitometry software, normalizing the RBM39 signal to the loading control.[7]

Western_Blot_Workflow start Start: Cells Treated with Degrader lysis Cell Lysis & Protein Quantification start->lysis sds_page SDS-PAGE Separation lysis->sds_page transfer Transfer to PVDF Membrane sds_page->transfer blocking Blocking (5% milk/BSA) transfer->blocking primary_ab Incubate: Primary Abs (α-RBM39, α-GAPDH) blocking->primary_ab secondary_ab Incubate: HRP-Secondary Ab primary_ab->secondary_ab detect ECL Detection & Imaging secondary_ab->detect analysis Densitometry Analysis (Normalize RBM39 to GAPDH) detect->analysis end End: Quantified Protein Degradation analysis->end

Figure 2: Standard experimental workflow for Western Blot analysis of RBM39 degradation.
Co-Immunoprecipitation (Co-IP): Proving Ternary Complex Formation

This assay provides direct evidence of the drug-induced interaction between DCAF15 and RBM39.

Causality Behind Experimental Choices:

  • Neddylation Inhibitor: The activity of CRLs is dependent on the neddylation of the Cullin subunit. Pre-treating cells with a neddylation inhibitor like MLN4924 can "trap" the ligase complex in its active state with the substrate bound, enhancing the detection of the ternary complex.[1]

  • IgG Control: A non-specific IgG antibody is used as a negative control to ensure that the co-precipitation of RBM39 is due to a specific interaction with the DCAF15 antibody and not non-specific binding to the antibody or beads.[22]

Step-by-Step Protocol:

  • Cell Culture and Treatment: Grow cells (e.g., HEK293T co-transfected with tagged DCAF15 and RBM39, or a cell line with endogenous expression) to ~90% confluency. Treat with the degrader (e.g., 10 µM Indisulam) and a neddylation inhibitor (e.g., 1 µM MLN4924) for 4-6 hours. A DMSO-treated sample serves as the negative control.[1]

  • Cell Lysis: Lyse cells in a non-denaturing IP lysis buffer.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with Protein A/G magnetic beads to reduce non-specific binding.

    • Incubate the pre-cleared lysate with an anti-DCAF15 antibody (or an antibody against the tag) or a control IgG overnight at 4°C.[22]

    • Add fresh Protein A/G beads to capture the antibody-protein complexes.

  • Washes and Elution: Wash the beads several times with IP wash buffer to remove non-specifically bound proteins. Elute the bound protein complexes from the beads using a low-pH elution buffer or by boiling in Laemmli sample buffer.

  • Western Blot Analysis: Analyze the input lysates and the eluted IP samples by Western blotting. Probe one membrane with an anti-DCAF15 antibody (to confirm successful pulldown) and another with an anti-RBM39 antibody. A band for RBM39 in the DCAF15-IP lane from the degrader-treated sample, which is absent or weaker in the DMSO and IgG lanes, confirms the induced interaction.[1][8]

Conclusion and Future Outlook

The family of aryl sulfonamide molecular glues represents a landmark achievement in targeted protein degradation. Compounds like N-(5-chloro-2-methylphenyl)methanesulfonamide and its more complex, clinically evaluated relatives, Indisulam and E7820, have illuminated a novel pharmacological mechanism for degrading the "undruggable" splicing factor RBM39.[2][4] The key takeaway for researchers is that potent, specific degradation can be achieved by chemically inducing protein-protein interactions, even when the affinity of the small molecule for its direct E3 ligase partner is weak.[4] This principle significantly broadens the potential for discovering new molecular glues against a wide array of E3 ligases and previously intractable disease targets.

Future efforts will likely focus on expanding the repertoire of neosubstrates for DCAF15 beyond RBM39/23 and discovering novel molecular glues that recruit other E3 ligases.[23] As our understanding of the structural and molecular rules governing glue-induced ternary complex formation deepens, the rational design of these powerful therapeutics will move from serendipity to a predictable and scalable endeavor.

References

  • Faust, T. B., et al. (2020). Structural complementarity facilitates E7820-mediated degradation of RBM39 by DCAF15. Nature Chemical Biology. [Link]

  • Bussiere, D. E., et al. (2020). Structural basis of indisulam-mediated RBM39 recruitment to DCAF15 E3 ligase complex. Nature Chemical Biology. [Link]

  • Faust, T. B., et al. (2020). Structural complementarity facilitates E7820-mediated degradation of RBM39 by DCAF15. PubMed. [Link]

  • Mayor-Ruiz, C., & Winter, G. E. (2019). The structural basis of Indisulam-mediated recruitment of RBM39 to the DCAF15-DDB1-DDA1 E3 ligase complex. bioRxiv. [Link]

  • Bussiere, D. E., et al. (2020). Detailed description of indisulam binding at the DCAF15 and RBM39... ResearchGate. [Link]

  • Ting, T. C., et al. (2019). Aryl Sulfonamides Degrade RBM39 and RBM23 by Recruitment to CRL4-DCAF15. Cell Reports. [Link]

  • Faust, T. B., et al. (2019). Structural complementarity facilitates E7820-mediated degradation of RBM39 by DCAF15. Nature. [Link]

  • Gasser, J. A., et al. (2022). E7820 resistance mutations in different domains of RBM39 operate via... ResearchGate. [Link]

  • Du, X., et al. (2019). Structural Basis and Kinetic Pathway of RBM39 Recruitment to DCAF15 by a Sulfonamide Molecular Glue E7820. University of Texas Southwestern Medical Center. [Link]

  • Han, T., et al. (2017). Anticancer sulfonamides target splicing by inducing RBM39 degradation via recruitment to DCAF15. Science. [Link]

  • Ting, T. C., et al. (2019). Aryl Sulfonamides Degrade RBM39 and RBM23 by Recruitment to CRL4-DCAF15. Cell Reports. [Link]

  • Winter, G. E., & Ciulli, A. (2019). Exploring DCAF15 for reprogrammable targeted protein degradation. bioRxiv. [Link]

  • Aziz-ur-Rehman, et al. (2013). Synthesis, Characterization and Biological Screening of N-Substituted (5-Chloro-2-methoxyphenyl)benzene Sulfonamide. Asian Journal of Chemistry. [Link]

  • Drug Target Review. (2020). New chemical screening method could reveal molecular glue degraders. [Link]

  • Ting, T. C., et al. (2019). Aryl Sulfonamides Degrade RBM39 and RBM23 by Recruitment to CRL4-DCAF15. PMC. [Link]

  • Liu, B., et al. (2025). The RNA-binding protein RBM39 scaffolds an m⁶A-dependent RNA decay complex that destabilizes Tat transcripts and restricts HIV-1 reactivation. PMC. [Link]

  • EMBL-EBI. (2025). A Molecular Glue of RBM39 and DCAF15 Arrests Cell Cycle Progression by Downregulation of CEP192. [Link]

  • Porazinski, S., et al. (2022). The cancer-associated RBM39 bridges the pre-mRNA, U1 and U2 snRNPs to regulate alternative splicing. bioRxiv. [Link]

  • Ottis, P., & Chamberlain, P. P. (2017). Protein degradation: DCAFinating splicing. Nature Chemical Biology. [Link]

Sources

Safety & Regulatory Compliance

Safety

N-(5-chloro-2-methylphenyl)methanesulfonamide proper disposal procedures

As a Senior Application Scientist, I am dedicated to empowering our scientific community with the knowledge and tools necessary for safe and effective research. Proper chemical handling and disposal are paramount to ensu...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I am dedicated to empowering our scientific community with the knowledge and tools necessary for safe and effective research. Proper chemical handling and disposal are paramount to ensuring the safety of laboratory personnel and protecting our environment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of N-(5-chloro-2-methylphenyl)methanesulfonamide, grounded in established safety principles and regulatory awareness.

Hazard Assessment and Profile

A thorough understanding of the substance is the first step in safe handling. While a specific, comprehensive toxicological profile for N-(5-chloro-2-methylphenyl)methanesulfonamide is not extensively documented, its chemical structure—containing a chlorinated aromatic ring and a sulfonamide group—necessitates that it be handled as a hazardous substance. We can infer its potential hazards based on analogous compounds. For instance, similar sulfonamide derivatives are known to cause skin and eye irritation[1][2]. Under the Resource Conservation and Recovery Act (RCRA), waste containing chlorinated solvents is typically considered hazardous[3]. Therefore, caution is mandatory.

Inferred Hazard Profile for N-(5-chloro-2-methylphenyl)methanesulfonamide:

Hazard CategoryPotential RiskRationale & Handling Precaution
Acute Toxicity (Oral, Dermal) May be harmful if swallowed or in contact with skin.Avoid direct contact. Wash hands thoroughly after handling.[4]
Skin Corrosion/Irritation May cause skin irritation.[1][2]Wear appropriate protective gloves (e.g., nitrile rubber) to prevent skin contact.[1][4]
Serious Eye Damage/Irritation May cause serious eye irritation.[2][4]Wear chemical safety goggles that comply with OSHA or EN166 standards.[4]
Aquatic Hazard Potentially toxic to aquatic life with long-lasting effects.Prevent release to the environment. Do not dispose of down the drain or in regular trash.[4][5][6]

Guiding Principles for Disposal

The core principle for disposing of N-(5-chloro-2-methylphenyl)methanesulfonamide is waste minimization and containment . Every effort should be made to prevent its release into the environment. This is achieved through a controlled and segregated waste stream destined for destruction by licensed professionals, in compliance with federal and local regulations.[4][7]

Step-by-Step Disposal Protocol

This protocol provides a self-validating system for safety and compliance. Each step is designed to mitigate risk and ensure the waste is handled correctly from the point of generation to its final disposal.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical, whether in pure form or as waste, ensure you are wearing the appropriate PPE. This is your first and most critical line of defense.

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile rubber.[1]

  • Eye Protection: Use chemical safety goggles.[4]

  • Body Protection: A lab coat is mandatory. For larger quantities or when generating dust, additional protective clothing may be necessary.[4]

Step 2: Waste Segregation

Proper segregation is critical to prevent dangerous chemical reactions and to ensure the waste is sent to the correct disposal facility.[8][9]

  • Designate as Halogenated Organic Waste: Due to the chlorine atom, this compound must be classified as halogenated (or chlorinated) organic waste.

  • Avoid Mixing: Do not mix this waste with non-halogenated solvents, acids, bases, or other reactive chemicals.[8] Mixing waste streams can lead to unforeseen reactions and complicates the disposal process. Halogenated waste requires high-temperature incineration with specific flue-gas "scrubbers" to neutralize acidic gases like HCl that are produced.

Step 3: Containerization and Labeling

Waste must be stored in appropriate, clearly identified containers.[7][9]

  • Use a Compatible Container: Collect the waste in a designated, leak-proof container with a secure, tight-fitting lid. The original chemical container is often the best choice.[10]

  • Clear and Detailed Labeling: The container must be clearly labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "N-(5-chloro-2-methylphenyl)methanesulfonamide"

    • The primary hazards (e.g., "Irritant," "Environmental Hazard")

    • The date when waste was first added to the container.[7]

Step 4: Storage and Accumulation

Store waste safely in the laboratory prior to collection.

  • Designated Area: Store the sealed waste container in a designated satellite accumulation area. This should be a cool, dry, and well-ventilated location away from heat or ignition sources.[4][9]

  • Secondary Containment: Place the primary waste container inside a larger, chemically resistant secondary container (like a tub or bucket) to contain any potential leaks.[7][10]

Step 5: Arrange for Professional Disposal

Laboratory chemicals must be disposed of through your institution's Environmental Health & Safety (EHS) department or a licensed professional waste disposal service.[4]

  • Contact EHS: Follow your institution's specific procedures for requesting a hazardous waste pickup.

  • Provide Information: Be prepared to provide the EHS office with all necessary information about the waste, including its composition and volume.

The logical flow of this entire process is visualized below.

Caption: Workflow for the safe disposal of N-(5-chloro-2-methylphenyl)methanesulfonamide.

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab.

  • Don PPE: Before cleaning, don appropriate PPE, including gloves, goggles, and a lab coat. For a large amount of dust, respiratory protection may be needed.[4]

  • Contain & Absorb: Cover the spill with an inert absorbent material like vermiculite or sand. Carefully sweep the solid material into a suitable container, minimizing dust generation.[11]

  • Decontaminate: Clean the spill area with soap and water.

  • Dispose of Cleanup Materials: All materials used for cleanup (absorbent, wipes, contaminated PPE) must be placed in the hazardous waste container along with the spilled chemical.

  • Report: Report the spill to your laboratory supervisor and your institution's EHS office.

By adhering to this comprehensive guide, you contribute to a culture of safety and ensure that your research is conducted with the utmost responsibility.

References

  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. [Link]

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System. [Link]

  • Hazardous Waste and Disposal. American Chemical Society. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • A Lab's Guide to Safe and Compliant Medical Waste Disposal. MedWaste. [Link]

  • What Regulations Apply to Chlorinated Solvent Use? P2 InfoHouse. [Link]

  • Material Safety Data Sheet - 5-Chloro-2-methylbenzoxazole, 99+%. Cole-Parmer. [Link]

Sources

Handling

Personal protective equipment for handling N-(5-chloro-2-methylphenyl)methanesulfonamide

A Researcher's Guide to Safely Handling N-(5-chloro-2-methylphenyl)methanesulfonamide For Researchers, Scientists, and Drug Development Professionals This guide provides essential safety and logistical information for ha...

Author: BenchChem Technical Support Team. Date: March 2026

A Researcher's Guide to Safely Handling N-(5-chloro-2-methylphenyl)methanesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for handling N-(5-chloro-2-methylphenyl)methanesulfonamide (CAS No. 196875-84-0). As a senior application scientist, my aim is to synthesize technical data with practical, field-proven insights to ensure your safety and the integrity of your work. The following protocols are designed to be a self-validating system for safe laboratory operations.

While a comprehensive Safety Data Sheet (SDS) from a regulatory body is not publicly available, safety information has been compiled from commercial supplier data and established best practices for handling analogous chemical compounds. The provided GHS (Globally Harmonized System of Classification and Labelling of Chemicals) hazard statements form the basis of these recommendations.

Hazard Identification and Risk Assessment

N-(5-chloro-2-methylphenyl)methanesulfonamide is classified with the following hazards[1]:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

The signal word for this compound is "Warning" [1]. Based on these classifications, the primary risks involve accidental ingestion, skin and eye contact, and inhalation of dust particles. A thorough risk assessment should be conducted before any handling of this compound.

HazardGHS CodePotential Consequences
Acute Oral ToxicityH302Harmful or fatal if ingested.
Skin IrritationH315Redness, inflammation, or rash upon contact.
Eye IrritationH319Serious eye irritation, potentially leading to damage.
Respiratory IrritationH335Irritation of the respiratory tract, coughing, and discomfort upon inhalation of dust.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical to mitigate the risks associated with handling N-(5-chloro-2-methylphenyl)methanesulfonamide. The following PPE is mandatory:

  • Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are required[2]. In situations with a higher risk of splashing, such as when working with solutions, a face shield should be worn in addition to goggles[3].

  • Hand Protection: Chemically resistant gloves are essential to prevent skin contact. Nitrile gloves are a suitable choice for handling the solid material. It is crucial to check the breakthrough time of the gloves if the compound is dissolved in a solvent. Always inspect gloves for tears or punctures before use and wash hands thoroughly after removing them[3].

  • Protective Clothing: A standard laboratory coat should be worn and kept fastened to protect against accidental spills. For larger quantities or when there is a significant risk of contamination, a chemical-resistant apron or coveralls may be necessary[2].

  • Respiratory Protection: Due to the risk of respiratory irritation from dust, handling of the solid compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation[4]. If a fume hood is not available, a NIOSH-approved respirator with a particulate filter (N95 or better) is required[3].

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow start Start: Handling N-(5-chloro-2-methylphenyl)methanesulfonamide weighing Weighing Solid Compound? start->weighing fume_hood Work in a Chemical Fume Hood weighing->fume_hood Yes respirator Wear N95 Respirator (or better) weighing->respirator No solution_work Working with Solutions? goggles Wear Chemical Safety Goggles solution_work->goggles No face_shield Wear Face Shield over Goggles solution_work->face_shield Yes spill_cleanup Spill or Aerosol Potential? gloves Wear Nitrile Gloves spill_cleanup->gloves fume_hood->solution_work respirator->solution_work lab_coat Wear Lab Coat gloves->lab_coat goggles->spill_cleanup end Proceed with Caution lab_coat->end face_shield->spill_cleanup

Sources

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